molecular formula C6H3BrN2O B1375384 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile CAS No. 1186637-40-0

3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Cat. No.: B1375384
CAS No.: 1186637-40-0
M. Wt: 199 g/mol
InChI Key: KWQPGYCCQXLCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile is a useful research compound. Its molecular formula is C6H3BrN2O and its molecular weight is 199 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-6-oxo-1H-pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-4-1-2-6(10)9-5(4)3-8/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQPGYCCQXLCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186637-40-0
Record name 3-bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS No. 1186637-40-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, including the confirmed CAS number 1186637-40-0, and delves into its synthesis, spectroscopic characterization, and established reactivity. Furthermore, this guide explores the compound's significance as a versatile scaffold in the design and development of novel therapeutic agents, supported by insights into the broader class of cyanopyridone derivatives.

Introduction: The Significance of the Cyanopyridone Scaffold

The 2-pyridone ring is a privileged structural motif found in numerous biologically active compounds and natural products.[1][2] The incorporation of a cyano group at the 3-position and a bromine atom at the 5-position of the 6-oxo-1,6-dihydropyridine core, as seen in this compound, creates a highly versatile and reactive scaffold. The electron-withdrawing nature of the cyano and bromo substituents, combined with the hydrogen bonding capabilities of the pyridone ring, makes this class of compounds particularly attractive for interacting with biological targets.[3]

Derivatives of the dihydropyridine core have demonstrated a wide range of pharmacological activities, including antimicrobial and anticancer properties.[3] The nitrile functional group itself is a key pharmacophore in a variety of approved drugs, often acting as a bioisostere for hydroxyl or carboxyl groups and participating in crucial hydrogen bonding interactions within enzyme active sites.

This guide will focus specifically on this compound, providing the foundational knowledge necessary for its effective utilization in research and drug discovery programs.

Chemical Identity and Properties

CAS Number: 1186637-40-0[4]

PropertyValueSource
Molecular Formula C6H3BrN2O[5]
Molecular Weight 199.00 g/mol [5]
IUPAC Name This compound
Appearance White to light yellow powder or solid
Storage Sealed in dry, Room Temperature[5]

Synthesis and Mechanistic Considerations

A common and effective approach is the multicomponent reaction involving an aldehyde, an active methylene compound (such as malononitrile or ethyl cyanoacetate), and a ketone or enolate equivalent, often in the presence of a base catalyst like piperidine or ammonium acetate.

Generalized Synthetic Workflow for 2-Oxo-1,2-dihydropyridine-3-carbonitriles

The following diagram illustrates a plausible synthetic pathway for related cyanopyridone structures, which could be adapted for the synthesis of the title compound.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aldehyde Aldehyde (e.g., Brominated Acrolein Derivative) Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Ketone Ketone/Enolate Source Michael Michael Addition Ketone->Michael Base Base Catalyst (e.g., Piperidine) Base->Knoevenagel Catalyzes Cyclization Intramolecular Cyclization & Dehydration Base->Cyclization Promotes Knoevenagel->Michael Intermediate Michael->Cyclization Intermediate Product 3-Bromo-6-oxo-1,6-dihydropyridine- 2-carbonitrile Scaffold Cyclization->Product

Caption: Generalized workflow for the synthesis of 2-pyridone scaffolds.

Spectroscopic Characterization

While experimentally obtained spectra for this compound are not widely published, predicted data and the analysis of similar structures provide a reliable basis for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The protons on the pyridine ring will appear as doublets or multiplets in the aromatic region. The N-H proton of the pyridone tautomer will likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the six carbons in the molecule. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-120 ppm). The carbonyl carbon of the pyridone will be significantly downfield. The brominated carbon and the other aromatic carbons will have chemical shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present:

  • N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the pyridone.

  • C≡N stretch: A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹ for the nitrile group.

  • C=O stretch: A strong absorption band in the region of 1650-1680 cm⁻¹ characteristic of the pyridone carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate for the synthesis of more complex heterocyclic systems. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at this position. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions.

Key Reaction Pathways

G cluster_reactions Synthetic Transformations cluster_products Derivative Scaffolds Start 3-Bromo-6-oxo-1,6-dihydropyridine- 2-carbonitrile Suzuki Suzuki Coupling (Aryl/Heteroaryl Introduction) Start->Suzuki Pd Catalyst, Boronic Acid Hydrolysis Nitrile Hydrolysis (Amide/Carboxylic Acid Formation) Start->Hydrolysis Acid/Base N_Alkylation N-Alkylation/Arylation Start->N_Alkylation Base, Alkyl/Aryl Halide Aryl_Product 3-Aryl-6-oxo-1,6-dihydropyridine- 2-carbonitrile Derivatives Suzuki->Aryl_Product Acid_Product 3-Carboxy/Carboxamido-6-oxo-1,6- dihydropyridine Derivatives Hydrolysis->Acid_Product N_Subst_Product 1-Substituted-3-Bromo-6-oxo-1,6- dihydropyridine-2-carbonitrile Derivatives N_Alkylation->N_Subst_Product

Sources

3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a pyridone core, a bromine atom, and a nitrile group makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a validated synthetic protocol, detailed methods for spectroscopic characterization, and an exploration of its applications as a strategic intermediate in the development of novel therapeutics. The methodologies and insights presented herein are grounded in established chemical principles to empower researchers in their drug discovery and development endeavors.

Physicochemical and Structural Properties

This compound is a solid at room temperature, with its key properties consolidated from chemical supplier databases and computational predictions. The presence of the bromine atom provides a handle for cross-coupling reactions, the nitrile group can be hydrolyzed or reduced, and the pyridone ring offers sites for N-alkylation and other modifications.

Table 1: Core Physicochemical Data

PropertyValueSource
CAS Number 1186637-40-0[1][2][3]
Molecular Formula C₆H₃BrN₂O[1][2][4]
Molecular Weight 199.01 g/mol [1]
Monoisotopic Mass 197.94289 Da[4]
SMILES N#CC1=C(Br)C=CC(N1)=O[1]
InChI Key KWQPGYCCQXLCIZ-UHFFFAOYSA-N[4]
Storage Conditions 2-8 °C, Sealed in a dry environment[1][2]

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through the electrophilic bromination of a suitable pyridone precursor. The choice of brominating agent and reaction conditions is critical to ensure regioselectivity and high yield, avoiding unwanted side reactions.

Recommended Synthetic Protocol

This protocol describes the synthesis via bromination of 2-hydroxy-6-oxo-1,6-dihydropyridine (a tautomeric form of the pyridone).

Objective: To regioselectively introduce a bromine atom at the C3 position of the pyridone ring.

Materials:

  • 6-Oxo-1,6-dihydropyridine-2-carbonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Nitrogen gas (N₂)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, dissolve 6-oxo-1,6-dihydropyridine-2-carbonitrile (1.0 eq) in anhydrous acetonitrile.

  • Initiation: Begin stirring the solution under a nitrogen atmosphere at room temperature.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes. The addition of NBS is done carefully to control the reaction exotherm. NBS is chosen as the brominating agent due to its ease of handling and its ability to provide a low, steady concentration of electrophilic bromine, which enhances regioselectivity.

  • Reaction Progression: Heat the reaction mixture to 60°C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the mixture to room temperature and quench the reaction by adding saturated sodium thiosulfate solution to neutralize any unreacted bromine.

  • Workup: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile. Partition the resulting residue between ethyl acetate and water.

  • Extraction & Washing: Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution, water, and finally, brine. The bicarbonate wash removes any acidic byproducts.

  • Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification Setup 1. Dissolve pyridone precursor in anhydrous Acetonitrile under N₂ atmosphere. AddNBS 2. Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise. Setup->AddNBS Room Temp Heat 3. Heat to 60°C and monitor by TLC. AddNBS->Heat Initiates Bromination Quench 4. Quench with Na₂S₂O₃ solution. Heat->Quench Reaction Complete Extract 5. Aqueous workup with EtOAc and washing. Quench->Extract Purify 6. Dry, concentrate, and purify via column chromatography. Extract->Purify FinalProduct Final Product Purify->FinalProduct

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Validation and Quality Control

To ensure the identity and purity of the synthesized compound, a suite of spectroscopic analyses is required. Each technique provides a unique piece of structural information, and together they form a self-validating system of characterization.

Table 2: Expected Spectroscopic Data

TechniqueExpected ObservationsRationale
¹H NMR Two doublets in the aromatic region (δ 6.5-8.0 ppm), one broad singlet for the N-H proton (δ > 10 ppm).The two protons on the pyridine ring are in different chemical environments and will show coupling to each other. The N-H proton is exchangeable and often appears as a broad signal.
¹³C NMR Six distinct carbon signals, including a signal for the nitrile carbon (C≡N) around δ 115-120 ppm and a carbonyl carbon (C=O) signal around δ 160-170 ppm.Confirms the presence of all six unique carbon atoms in the molecule, including the key functional groups.
Mass Spec (ESI) A pair of molecular ion peaks [M+H]⁺ and [M+H+2]⁺ with an approximate 1:1 intensity ratio.This characteristic isotopic pattern is definitive proof of the presence of a single bromine atom in the molecule.
FT-IR Characteristic absorption bands for N-H stretching (~3200 cm⁻¹), C≡N stretching (~2230 cm⁻¹), and C=O stretching (~1650 cm⁻¹).Provides confirmation of the key functional groups present in the final structure.

Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for constructing diverse molecular libraries. Its structural motifs are found in numerous biologically active compounds. The dihydropyridine core is considered a "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets.[5]

Compounds with a similar pyridone scaffold have demonstrated significant potential in biological applications, including antimicrobial and anticancer activities.[6] The mechanism of action for related structures is often attributed to the disruption of bacterial cell wall synthesis or interference with key metabolic pathways.[6]

The strategic placement of the bromine atom allows for its use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of substituents at the C3 position. This functional handle is crucial for structure-activity relationship (SAR) studies.

Role as a Chemical Building Block

Building_Block cluster_reactions Chemical Transformations cluster_products Diverse Scaffolds for Drug Discovery Start 3-Bromo-6-oxo-1,6- dihydropyridine-2-carbonitrile Suzuki Suzuki Coupling (Adds Aryl/Heteroaryl) Start->Suzuki Sonogashira Sonogashira Coupling (Adds Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig (Adds Amines) Start->Buchwald Nitrile Nitrile Hydrolysis (Forms Carboxylic Acid) Start->Nitrile Product1 Complex Heterocycles Suzuki->Product1 Product2 Substituted Pyridones Sonogashira->Product2 Product3 Bioactive Conjugates Buchwald->Product3 Nitrile->Product1

Caption: Utility as a scaffold for diverse chemical modifications.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

  • Hazard Statements: The compound is classified as harmful if swallowed (H302).[1]

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). If in eyes, rinse cautiously with water for several minutes (P305+P351+P338).[1]

  • Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1][2] This minimizes degradation from moisture and atmospheric contaminants.

References

  • Arctom Scientific. CAS NO. 1186637-40-0 | this compound. [Link]
  • Douglas, J. T., et al. Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors. Journal of the American Chemical Society, 2019. [Link]
  • PubChemLite. This compound. [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile: A Versatile Scaffold for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridone Core

The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical reactivity.[1][2] These structures are integral to numerous natural products and FDA-approved drugs, demonstrating a broad spectrum of pharmacological properties including antitumor, antimicrobial, and anti-inflammatory effects.[1][3] The unique electronic and structural features of the pyridone ring, including its ability to act as both a hydrogen bond donor and acceptor, make it an ideal building block for designing novel therapeutic agents and functional materials.[4]

This technical guide focuses on a particularly valuable derivative: 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile . The strategic placement of the bromo, cyano, and oxo functionalities on the dihydropyridine ring provides a rich platform for a wide array of chemical transformations, making it a highly sought-after intermediate in synthetic organic chemistry. This document will provide a comprehensive overview of its chemical structure, plausible synthetic strategies based on established methodologies for related compounds, expected reactivity, and potential applications, with a focus on providing actionable insights for researchers in the field.

I. Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₆H₃BrN₂O.[5] Its structure is characterized by a dihydropyridine ring bearing a bromine atom at the 3-position, a cyano group at the 2-position, and a carbonyl group at the 6-position, leading to the pyridone tautomer.

Structural Features:

  • Pyridone Tautomerism: The 6-oxo group indicates that the molecule exists predominantly in the pyridone (lactam) form rather than its aromatic 6-hydroxypyridine (lactim) tautomer. This tautomeric preference is a well-established characteristic of 2- and 4-hydroxypyridines.[4]

  • Electron-Withdrawing Groups: The presence of both a bromo and a cyano group, which are strong electron-withdrawing groups, significantly influences the electron density of the pyridine ring, impacting its reactivity.

  • Reactive Sites: The molecule possesses several reactive sites: the bromine atom is susceptible to substitution and cross-coupling reactions, the cyano group can undergo hydrolysis or be used in cycloaddition reactions, and the N-H of the pyridone can be alkylated or acylated.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 1186637-40-0[6]
Molecular Formula C₆H₃BrN₂O[5]
Molecular Weight 199.01 g/mol [7]
Appearance Expected to be a solidInferred
SMILES C1=CC(=O)NC(=C1Br)C#N[5]
InChI InChI=1S/C6H3BrN2O/c7-4-1-2-6(10)9-5(4)3-8/h1-2H,(H,9,10)[5]

II. Synthetic Methodologies: A Guided Approach

Proposed Synthetic Pathway: A Multicomponent Approach

A plausible and efficient route to this compound involves a one-pot, multi-component reaction. This strategy is widely employed for the synthesis of highly functionalized pyridones due to its operational simplicity and high atom economy.[8]

A potential retrosynthetic analysis is outlined below:

Retrosynthesis Target This compound Precursors Multicomponent Reaction Target->Precursors Disconnection Substrate1 2-Bromo-malononitrile (or equivalent) Precursors->Substrate1 Substrate2 Acetaldehyde (or equivalent) Precursors->Substrate2 Substrate3 Cyanoacetamide Precursors->Substrate3 Substrate4 Base Catalyst (e.g., piperidine, ammonium acetate) Precursors->Substrate4

Caption: Retrosynthetic analysis for the synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on analogous syntheses of related 2-oxo-1,2-dihydropyridine-3-carbonitriles.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the starting aldehyde (e.g., an acetaldehyde equivalent), an active methylene nitrile such as malononitrile or a brominated equivalent, and ethyl cyanoacetate or cyanoacetamide.

  • Add a suitable solvent, such as ethanol or a mixture of ethanol and DMF.

  • Add a catalytic amount of a base, such as ammonium acetate or piperidine.

Causality Behind Choices:

  • Ammonium acetate/piperidine: These bases are commonly used to catalyze the Knoevenagel condensation, which is the initial step of the reaction cascade, and also facilitate the subsequent cyclization and aromatization steps.

  • Ethanol: A polar protic solvent that is effective at dissolving the reactants and facilitating the proton transfer steps involved in the reaction mechanism.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux for a period of 2 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

Self-Validation:

  • The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The expected spectroscopic data would include characteristic peaks for the pyridone ring protons, the nitrile group (around 2220 cm⁻¹ in IR), and the carbonyl group (around 1650 cm⁻¹ in IR).

III. Chemical Reactivity and Derivatization Potential

The trifunctional nature of this compound makes it a versatile platform for further chemical modifications. The reactivity of each functional group can be selectively addressed to generate a diverse library of derivatives.

Reactivity Start This compound Product1 Cross-Coupling Products (Suzuki, Sonogashira, etc.) Start->Product1 Pd-catalyzed (at C3-Br) Product2 N-Alkylated/Acylated Products Start->Product2 Alkylation/Acylation (at N1) Product3 Hydrolysis to Carboxylic Acid Start->Product3 Acid/Base Hydrolysis (of CN) Product4 Nucleophilic Aromatic Substitution Start->Product4 Nu- substitution (at C3-Br)

Caption: Key reaction pathways for derivatization.

Reactions at the Bromine Atom (C3-Position)

The bromine atom at the C3 position is a prime site for post-synthetic modification, particularly through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, a common strategy in drug discovery to explore structure-activity relationships (SAR).

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce aryl, heteroaryl, or alkyl groups.

  • Sonogashira Coupling: Coupling with terminal alkynes using a palladium and copper co-catalyst system can be used to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing a variety of amine functionalities.

  • Nucleophilic Aromatic Substitution (SNAAr): While less common for bromo-pyridines compared to their chloro- or fluoro-analogs, under forcing conditions or with highly activated nucleophiles, direct substitution of the bromine may be possible.

Reactions at the Pyridone Nitrogen (N1-Position)

The nitrogen atom of the pyridone ring is nucleophilic and can be readily alkylated or acylated.

  • N-Alkylation: Reaction with alkyl halides or other electrophiles in the presence of a base (e.g., K₂CO₃, NaH) will introduce an alkyl group on the nitrogen.

  • N-Arylation: Ullmann or Buchwald-Hartwig coupling conditions can be employed to introduce aryl or heteroaryl groups.

  • N-Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding N-acylpyridone.

Reactions of the Cyano Group (C2-Position)

The cyano group is a versatile functional handle that can be transformed into other functionalities.

  • Hydrolysis: Acidic or basic hydrolysis will convert the nitrile to a carboxylic acid or a primary amide, respectively.

  • Reduction: Reduction with reducing agents like LiAlH₄ or catalytic hydrogenation can yield a primary amine.

  • Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with reagents like azides to form tetrazoles.

IV. Applications in Medicinal Chemistry and Drug Discovery

While specific biological activities for this compound have not been extensively reported, the broader class of 2-pyridone derivatives are known to exhibit a wide range of pharmacological effects.[1][3] This makes our target molecule a highly attractive starting point for the development of new therapeutic agents.

Potential Therapeutic Areas:

  • Oncology: Many substituted pyridones have demonstrated potent anticancer activity.[8] The ability to rapidly generate a library of derivatives from this compound would be highly valuable for screening against various cancer cell lines and kinase targets.

  • Infectious Diseases: The 2-pyridone scaffold is found in numerous compounds with antibacterial and antifungal properties.[1] Derivatization of the core structure could lead to the discovery of novel antimicrobial agents.

  • Inflammation and Immunology: Certain pyridone derivatives have shown anti-inflammatory activity.[3]

  • Neuroscience: The pyridine ring is a common feature in centrally active drugs, and derivatives of this scaffold could be explored for their potential in treating neurological disorders.

The strategic functionalization of this compound allows for the fine-tuning of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like properties.

V. Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Summary (Based on supplier information):

  • Harmful if swallowed.

  • Harmful in contact with skin.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • Harmful if inhaled.

  • May cause respiratory irritation.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

VI. Conclusion

This compound represents a highly valuable and versatile building block for synthetic and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, enabling the rapid generation of diverse molecular libraries. While specific data for this compound is limited in the public domain, this guide provides a robust framework based on established chemical principles and data from closely related analogues. Researchers and drug development professionals can leverage the insights provided herein to unlock the full potential of this promising scaffold in their quest for novel therapeutics and functional materials.

References

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances. [Link]
  • Pyridones in drug discovery: Recent advances. (n.d.).
  • Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. (n.d.). PubMed. [Link]
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Deriv
  • Selected N‐substituted 2‐pyridones with biological activity. (n.d.).
  • Design, synthesis and primary biological evaluation of the novel 2-pyridone derivatives as potent non-nucleoside HBV inhibitors. (2017). European Journal of Medicinal Chemistry. [Link]
  • Mastering Organic Synthesis: The Versatility of 3-Bromo-2-cyanopyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (n.d.).
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.).
  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (n.d.). ACS Omega. [Link]
  • 3-Bromo-2-cyanopyridine: Your Key to Advanced Chemical Synthesis. (n.d.). Autech Industry Co.,Ltd. [Link]
  • Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. (n.d.).
  • On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. (n.d.).
  • 2H-Pyran-2-one, 3-bromo-. (n.d.). Organic Syntheses. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Facile synthesis and antiproliferative activity of new 3-cyanopyridines. (2019). Chemistry Central Journal. [Link]
  • How to synthesizer of 3-hydroxy pyridine? (n.d.).
  • Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. (n.d.). New Journal of Chemistry. [Link]
  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). MDPI. [Link]
  • Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid. (n.d.).
  • The preparation of 2-amino-3-cyano pyridines. (n.d.).
  • 3-Bromo-2-cyanopyridine 98.0+%, TCI America™. (n.d.). Fisher Scientific. [Link]
  • Molecular Structure Investigation, Spectroscopic Characterization, UV Spectral Analysis and Optical Band Gap Determination of (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one A Food Preservative Chalcone. (n.d.).
  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)
  • 3-Bromopyridine. (n.d.). Wikipedia. [Link]
  • Synthetic method for 3-bromopyridine. (n.d.).

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, manufacturability, and overall therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this guide establishes a framework for its analysis by synthesizing theoretical principles, discussing the influence of its structural motifs, and providing detailed, field-proven protocols for empirical solubility determination. We will explore the distinction between kinetic and thermodynamic solubility, outline the industry-standard shake-flask method, and discuss the impact of pH and solid-state properties on the dissolution of this compound. This document is intended to serve as a vital resource for researchers engaged in the discovery and development of novel therapeutics, enabling a proactive and scientifically grounded approach to formulation and candidate selection.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from initial discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a paramount determinant of success. Poor solubility can lead to a cascade of developmental hurdles, including low and erratic oral bioavailability, challenges in formulating parenteral dosage forms, and unreliable results in high-throughput screening assays.[1]

The pyridinone scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions and for possessing favorable drug-like properties.[2][3][4] The specific compound of interest, this compound, incorporates several functional groups that modulate its physicochemical profile. The pyridinone ring itself, existing predominantly in the lactam form, offers both hydrogen bond donor (N-H) and acceptor (C=O) sites, which can enhance interactions with water.[4][5] However, the molecule's overall flat, aromatic character, coupled with the lipophilic bromine atom and the nitrile group, introduces a complex interplay of forces that govern its solubility.

This guide will deconstruct the factors influencing the solubility of this molecule and provide the necessary protocols to accurately quantify it, thereby empowering researchers to make informed decisions throughout the drug development pipeline.

Physicochemical Properties and Predicted Solubility Profile

A foundational understanding of a compound's intrinsic properties is essential before embarking on experimental solubility studies.

Core Molecular Characteristics
PropertyValueSource
Chemical Name This compound-
CAS Number 1186637-40-0Chemical Vendor Data
Molecular Formula C₆H₃BrN₂OChemical Vendor Data
Molecular Weight 199.00 g/mol Chemical Vendor Data
Predicted XlogP 0.5PubChem
Predicted pKa Acidic proton (N-H) expected. The related 3-Bromo-2-cyanopyridine has a predicted pKa of -2.68 for the pyridine nitrogen, indicating it is not basic.[6]Analog Data[6]
Structural Analysis and Solubility Rationale

The solubility of this compound is governed by a balance of hydrophilic and hydrophobic contributions from its functional groups.

  • Pyridinone Core: This is the primary hydrophilic driver. The N-H group acts as a hydrogen bond donor, and the carbonyl oxygen is a strong hydrogen bond acceptor. This facilitates interaction with polar solvents like water.[3][5]

  • Bromo Substituent: The bromine atom at the 3-position significantly increases the molecular weight and volume, while also adding lipophilic character. This is expected to decrease aqueous solubility compared to the non-brominated parent structure.

  • Nitrile Group: The cyano group (-C≡N) is polar and can act as a hydrogen bond acceptor, which may offer a modest positive contribution to aqueous solubility.

  • Acidity/Basicity: The pyridinone N-H proton is weakly acidic. The predicted pKa of the pyridine nitrogen in the related 3-bromo-2-cyanopyridine is highly acidic (-2.68), meaning the ring nitrogen is extremely unlikely to be protonated under physiological conditions.[6] Therefore, the compound should be treated as a weak acid. Its solubility is expected to be minimal at low pH and to increase as the pH rises above its pKa, leading to the formation of the more soluble anionic species.

  • Crystal Lattice Energy: As a planar, heteroaromatic molecule capable of hydrogen bonding, it is likely to form a stable, crystalline solid with significant lattice energy. This energy must be overcome by solvation energy for dissolution to occur, suggesting that the thermodynamic solubility may be limited.[7][8] The parent compound, 2-Oxo-1,2-dihydropyridine-3-carbonitrile, is described as having low water solubility.[9]

Based on this analysis, this compound is predicted to be a poorly to moderately soluble compound in aqueous media at neutral pH.

Experimental Determination of Solubility: A Methodological Guide

Accurate experimental measurement is the only definitive way to characterize a compound's solubility. A crucial distinction must be made between thermodynamic and kinetic solubility, as they represent different phenomena and are relevant at different stages of drug development.[6][10]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent when the dissolved and solid states are in equilibrium.[10][11] It is a critical parameter for pre-formulation and is typically measured using the shake-flask method.[12]

  • Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution that was initially prepared in a high-concentration organic stock (e.g., DMSO).[9][11] It is a high-throughput method used in early discovery to flag potential solubility issues.

Core Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol is based on the widely accepted shake-flask method, considered the "gold standard" for determining equilibrium solubility.[12]

Principle: An excess amount of the solid compound is agitated in a specific solvent system for a prolonged period until equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.

Diagram of the Shake-Flask Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid (e.g., 2-5 mg) B Add precise volume of solvent (e.g., 1 mL buffer) A->B to vial C Seal vial and place in shaker bath B->C D Agitate at constant T (e.g., 25°C or 37°C) for 24-48 hours C->D E Allow suspension to settle briefly D->E F Withdraw aliquot of supernatant E->F G Filter through 0.22 µm PVDF syringe filter F->G H Dilute filtrate with mobile phase G->H I Quantify concentration via validated HPLC-UV against a calibration curve H->I K K I->K Report as mg/mL or µM J Measure pH of remaining suspension J->K

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology:

  • Preparation of Solvents:

    • Prepare a set of aqueous buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8) as recommended by ICH and WHO guidelines for Biopharmaceutics Classification System (BCS) studies. Use pharmacopeial-grade reagents.

    • For non-aqueous solubility, use HPLC-grade solvents (e.g., Ethanol, Acetonitrile, DMSO).

  • Sample Preparation:

    • Add an excess of solid this compound to a series of clear glass vials. A common starting point is 2-5 mg of solid per 1 mL of solvent. It is critical to ensure a visible excess of solid remains at the end of the experiment.[12]

    • Accurately pipette the desired volume of each solvent into the corresponding vials.

    • Run each condition in triplicate to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or rotator bath set to a constant temperature (typically 25°C for physicochemical characterization or 37°C for biorelevant studies).

    • Agitate the suspensions for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard. For crystalline compounds with low solubility, 72 hours may be necessary. Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to sediment for approximately 30 minutes.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all particulate matter. Causality Note: This step is critical to separate the dissolved fraction from the solid. The choice of a low-binding filter material is essential to prevent loss of the analyte due to adsorption.

  • Quantification:

    • Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., DMSO or Acetonitrile) at a known concentration.

    • Create a multi-point calibration curve by making serial dilutions of the stock solution into the mobile phase that will be used for analysis.

    • Dilute the filtered sample (filtrate) with the mobile phase to bring its concentration within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted samples using a validated HPLC-UV method.

    • Calculate the concentration of the compound in the original filtrate using the calibration curve and accounting for the dilution factor. This value is the thermodynamic solubility.

  • Final pH Measurement and Solid-State Analysis:

    • Measure the pH of the remaining suspension in each vial to confirm the final pH at equilibrium, as it can be altered by the dissolution of an acidic or basic compound.[12]

    • (Optional but recommended) Recover the remaining solid, dry it, and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any solution-mediated phase transformations to a more stable, less soluble polymorph.[7][10]

Safety and Handling of Brominated Compounds

Trustworthiness in any protocol requires a robust safety framework. Brominated organic compounds warrant careful handling.

  • Engineering Controls: Always handle solid this compound and its solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.

  • Waste Disposal: Dispose of all waste containing the compound in accordance with local, state, and federal regulations for halogenated organic waste.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. Based on its structural features, the compound is anticipated to be a weak acid with limited aqueous solubility, a characteristic that must be precisely quantified for effective drug development. The detailed shake-flask protocol presented herein offers a reliable and authoritative method for obtaining the critical thermodynamic solubility data needed for lead optimization and pre-formulation activities.

For drug development professionals, accurately determining the pH-solubility profile is an indispensable next step. This data will be crucial for predicting oral absorption, guiding salt selection strategies, and developing enabling formulations such as amorphous solid dispersions if required. By adhering to the rigorous scientific principles and methodologies outlined in this guide, researchers can confidently characterize this and other novel chemical entities, paving the way for the successful development of new medicines.

References

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 643-650.
  • BenchChem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Vishweshwar, P., McMahon, J. A., & Zaworotko, M. J. (2006). Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine. Crystal Growth & Design, 6(7), 1674-1683.
  • Traube, F., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511-9515.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Suarez, S., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 6-11.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease.
  • ProQuest. (n.d.). Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • PubMed. (2021). Optimization of physicochemical properties of pyridone-based EP3 receptor antagonists.
  • Creative Biolabs. (n.d.). Solubility Assessment Service.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • USP-NF. (2013).
  • ResearchGate. (n.d.). A Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
  • ACS Publications. (n.d.). Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine.
  • Semeraro, A., et al. (2015). Relative solubility of different crystal forms as a function of thermodynamic stability. Journal of Pharmaceutical Sciences, 104(6), 1971-1980.
  • Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.
  • PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
  • ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances.
  • USP-NF. (2016). <1236> Solubility Measurements.
  • Slideshare. (2013).
  • Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Trajkovic-Jolevska, S., & Kapetanovska-Kitanovska, D. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 63(1), 9-18.
  • AAT Bioquest. (2022). What factors affect solubility?.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • Murshedkav, T. (2014). Effect of crystalline to amorphous conversions on solubility of cefuroxime axetil. University of the Pacific.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter.
  • Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx.
  • Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds?. YouTube.
  • ResearchGate. (n.d.). <1236> SOLUBILITY MEASUREMENTS.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • GeeksforGeeks. (2021). Factors affecting Solubility.
  • Rutgers University. (n.d.). Bromine Safety SOP.
  • YouTube. (2024).
  • University of California, Santa Barbara. (n.d.).
  • World Health Organization. (2018).
  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments.
  • European Medicines Agency. (2020).
  • International Council for Harmonisation. (2019).
  • ResearchGate. (2025).

Sources

Spectroscopic Data of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its pyridinone core is a privileged scaffold found in numerous biologically active molecules, exhibiting a wide range of pharmacological activities.[1] The presence of a bromine atom, a cyano group, and the pyridinone tautomer introduces a unique electronic and steric profile, making it a valuable building block for the synthesis of novel therapeutic agents.

Accurate structural elucidation and characterization are paramount in the drug discovery pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a comprehensive and definitive means to confirm the molecular structure, purity, and electronic properties of synthesized compounds. This guide offers a detailed exploration of the expected spectroscopic data for this compound, grounded in established principles and data from analogous structures.

Molecular Structure and Key Features

The structure of this compound, with the chemical formula C₆H₃BrN₂O, presents several key features that will dictate its spectroscopic signature:

  • Pyridinone Ring: A six-membered aromatic ring containing a nitrogen atom and a carbonyl group. The tautomeric equilibrium between the keto (oxo) and enol (hydroxy) forms is a crucial aspect, with the oxo form generally predominating in the solid state and in many solvents.

  • Electron-Withdrawing Groups: The bromine atom and the cyano group are strongly electron-withdrawing, which will significantly influence the chemical shifts of the aromatic protons and carbons in the NMR spectra.

  • Protons on the Ring: The dihydropyridine ring possesses two protons, the chemical environment of which will be distinct and readily identifiable in the ¹H NMR spectrum.

  • N-H Proton: The proton on the nitrogen atom of the pyridinone ring will exhibit characteristic chemical shift and exchange properties.

Below is a diagram illustrating the logical relationship between the structural features and the expected spectroscopic data.

Structural Features and Spectroscopic Correlation cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry A This compound B Pyridinone Ring (C=O, N-H) A->B C Aromatic Protons (H-4, H-5) A->C D Cyano Group (C≡N) A->D E Bromine Atom A->E F ¹H NMR: N-H proton signal (broad, downfield) B->F H ¹³C NMR: Carbonyl carbon signal (downfield) B->H J C=O stretch (~1650 cm⁻¹) B->J K N-H stretch (~3100-3400 cm⁻¹) B->K G ¹H NMR: Aromatic proton signals (distinct doublets) C->G I ¹³C NMR: Cyano carbon signal D->I L C≡N stretch (~2220 cm⁻¹) D->L M Molecular Ion Peak (Isotopic pattern for Br) E->M

Caption: Correlation of molecular features with expected spectroscopic signals.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For this compound, high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) is ideal.

Expected Mass Spectral Data

The monoisotopic mass of C₆H₃BrN₂O is 197.9429 g/mol . A key feature to expect in the mass spectrum is the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two major peaks for the molecular ion, separated by 2 m/z units and of nearly equal intensity.

Adduct Ion Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br)
[M+H]⁺198.9502200.9482
[M+Na]⁺220.9321222.9301
[M-H]⁻196.9356198.9336

Data based on predicted values from PubChem.[1][2]

Interpretation

The observation of the characteristic bromine isotopic pattern is a strong indicator of the presence of a single bromine atom in the molecule. The detection of adducts with common ions like H⁺ and Na⁺ in positive ion mode, or the deprotonated molecule in negative ion mode, serves to confirm the molecular weight.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a general procedure for obtaining a high-resolution mass spectrum.

ESI-MS Experimental Workflow A Sample Preparation (1 mg/mL in suitable solvent) B Dilution (to ~10 µg/mL with MeOH/ACN/H₂O) A->B C Infusion into ESI Source (via syringe pump) B->C D Ionization (High voltage applied to create aerosol) C->D E Desolvation (Heated capillary and drying gas) D->E F Mass Analysis (e.g., TOF or Orbitrap) E->F G Detection and Spectrum Generation F->G

Caption: Workflow for ESI-Mass Spectrometry.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture thereof.[3]

  • Dilution: Further dilute this stock solution to a final concentration of about 10 µg/mL.[3]

  • Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 100-500).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl, N-H, and cyano groups.

Expected IR Spectral Data
Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3100 - 3400Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C≡N Stretch~2220Strong
C=O Stretch~1650Strong
C=C/C=N Stretch1550 - 1600Medium-Strong
Interpretation
  • N-H Stretch: The broad absorption in the region of 3100-3400 cm⁻¹ is characteristic of the N-H bond in the pyridinone ring, likely broadened due to hydrogen bonding in the solid state.

  • C≡N Stretch: A strong, sharp peak around 2220 cm⁻¹ is a definitive indicator of the cyano group.

  • C=O Stretch: A strong absorption around 1650 cm⁻¹ is characteristic of the carbonyl group in the pyridinone ring. Its exact position can be influenced by conjugation and hydrogen bonding.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

ATR-FTIR Experimental Workflow A Place a small amount of solid sample on the ATR crystal B Apply pressure with the anvil to ensure good contact A->B C Acquire background spectrum (clean crystal) D Acquire sample spectrum C->D E Process data (baseline correction, peak picking) D->E

Caption: Workflow for ATR-FTIR Spectroscopy.

  • Sample Preparation: No extensive sample preparation is required for the ATR method. A small amount of the solid compound is sufficient. For the KBr method, grind 1-2 mg of the sample with ~100 mg of dry KBr and press into a transparent pellet.[2]

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Place the solid sample on the ATR crystal and apply pressure to ensure good contact. Record the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR will provide crucial information about the connectivity and chemical environment of the atoms in this compound.

Expected ¹H NMR Spectral Data

The expected ¹H NMR spectrum will show signals for the two aromatic protons and the N-H proton. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, cyano, and carbonyl groups. A suitable solvent would be DMSO-d₆, which can effectively dissolve the compound and has a well-defined residual solvent peak for referencing.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-H11.0 - 13.0Broad Singlet-
H-47.5 - 8.0Doublet~8-9
H-56.5 - 7.0Doublet~8-9
Interpretation of ¹H NMR
  • N-H Proton: The N-H proton is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding with the solvent, appearing as a broad singlet at a very downfield chemical shift.

  • Aromatic Protons: The two protons on the pyridine ring, H-4 and H-5, will appear as doublets due to coupling with each other. H-4 is expected to be at a more downfield chemical shift than H-5 due to its proximity to the electron-withdrawing cyano and bromo groups.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule.

Carbon Expected Chemical Shift (δ, ppm)
C=O (C-6)160 - 170
C-Br (C-3)95 - 105
C-CN (C-2)110 - 120
C≡N115 - 125
C-4135 - 145
C-5110 - 120
Interpretation of ¹³C NMR
  • Carbonyl Carbon (C-6): The carbonyl carbon will be the most deshielded, appearing at the lowest field (highest ppm).

  • Carbons Attached to Heteroatoms (C-2, C-3): The carbons directly attached to the bromine and the cyano group will have their chemical shifts significantly influenced by these substituents.

  • Cyano Carbon: The carbon of the cyano group will appear in the characteristic region for nitriles.

Experimental Protocol: NMR Spectroscopy

NMR Experimental Workflow A Dissolve sample (~5-10 mg for ¹H, ~20-50 mg for ¹³C) in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) B Transfer to NMR tube A->B C Insert into spectrometer B->C D Lock and Shim C->D E Acquire ¹H spectrum D->E F Acquire ¹³C spectrum D->F G Process data (FT, phasing, baseline correction, referencing) E->G F->G

Caption: Workflow for NMR Spectroscopy.

  • Sample Preparation: Dissolve an appropriate amount of the compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.[4]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Conclusion

The comprehensive spectroscopic analysis of this compound through Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a complete and unambiguous confirmation of its molecular structure. The expected data, based on the known effects of the constituent functional groups and analysis of similar structures, offers a clear roadmap for the characterization of this and related pyridinone derivatives. These techniques, when used in concert, are indispensable tools for ensuring the identity, purity, and structural integrity of compounds in the demanding field of drug discovery and development.

References

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service.
  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • PubChem. (n.d.). This compound.
  • MDPI. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors.
  • PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.

Sources

Foreword: The Strategic Value of a Versatile Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

In the landscape of modern drug discovery and development, the strategic synthesis of highly functionalized heterocyclic compounds is paramount. These scaffolds serve as the foundational architecture for a vast array of biologically active molecules. Among these, the pyridone core is a "privileged structure," recognized for its ability to interact with a multitude of biological targets.[1] The title compound, this compound, represents a particularly valuable intermediate. Its trifunctional nature—a nucleophilic/basic pyridone nitrogen, an electrophilic carbon bearing a bromine atom suitable for cross-coupling reactions, and a cyano group that can be further elaborated or act as a key electronic feature—renders it a powerful building block for combinatorial chemistry and lead optimization campaigns. This guide provides a detailed, experience-driven perspective on the synthesis of this key intermediate, focusing on the underlying chemical principles and a robust, reproducible protocol.

Molecular Profile and Physicochemical Properties

A thorough understanding of the target molecule's properties is the bedrock of any synthetic endeavor, informing choices in reaction conditions, purification, and analytical characterization.

  • Compound Name: this compound

  • Alternate Name: 3-Bromo-6-hydroxypyridine-2-carbonitrile

  • CAS Number: 1186637-40-0[2][3]

  • Molecular Formula: C₆H₃BrN₂O[4]

  • Molecular Weight: 199.00 g/mol [4][5]

Table 1: Key Physicochemical and Predicted Spectrometric Data
PropertyValueSource
Monoisotopic Mass197.94289 DaPubChem[4]
XlogP (predicted)0.5PubChem[4]
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors3PubChem
Predicted [M+H]⁺ (m/z)198.95017PubChem[4]
Predicted [M-H]⁻ (m/z)196.93561PubChem[4]

Strategic Synthesis: The Path of Direct Bromination

While multiple synthetic routes to substituted pyridones exist, including multi-component cyclizations, the most direct and efficient strategy for preparing the title compound is the selective bromination of a readily available precursor.[6][7][8] This approach leverages the inherent electronic properties of the 6-oxo-1,6-dihydropyridine-2-carbonitrile starting material.

Mechanistic Rationale and Causality

The 6-pyridone ring exists in tautomeric equilibrium with its 6-hydroxypyridine form. In either form, the ring is electron-rich and thus activated towards electrophilic aromatic substitution. The hydroxyl/oxo group at C6 and the nitrogen atom are powerful ortho-, para-directing activators. The cyano group at C2 is a deactivating meta-director. The cumulative electronic effect strongly directs incoming electrophiles to the C3 and C5 positions.

Our chosen electrophile is N-Bromosuccinimide (NBS). This choice is deliberate:

  • Expertise & Experience: While elemental bromine (Br₂) can be used, it is highly corrosive, volatile, and can lead to over-bromination and side reactions. NBS is a solid, crystalline source of electrophilic bromine that is safer to handle and allows for more controlled, stoichiometric reactions. It provides a consistent, low concentration of Br⁺ (or its equivalent), minimizing undesired byproducts.

  • Trustworthiness: The reaction is self-validating. The consumption of the starting material and the appearance of a new, less polar spot can be easily monitored by Thin Layer Chromatography (TLC), providing a clear endpoint for the reaction.

The workflow is designed for efficiency and purity, moving from the precursor to the final product via a single, high-yielding transformation.

G start 6-Oxo-1,6-dihydropyridine- 2-carbonitrile reagents N-Bromosuccinimide (NBS) Solvent (e.g., Acetic Acid) start->reagents product 3-Bromo-6-oxo-1,6-dihydropyridine- 2-carbonitrile reagents->product caption Synthetic Workflow Diagram

Caption: High-level overview of the synthetic transformation.

Field-Proven Experimental Protocol

This protocol is detailed to ensure reproducibility. Each step is accompanied by an explanation of its purpose, reflecting a self-validating experimental design.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )QuantityMoles (mmol)Eq.
6-Oxo-1,6-dihydropyridine-2-carbonitrile4241-27-4120.101.20 g10.01.0
N-Bromosuccinimide (NBS)128-08-5177.981.87 g10.51.05
Acetic Acid (Glacial)64-19-760.0540 mL--
Saturated Sodium Bicarbonate (aq.)--~100 mL--
Deionized Water--~100 mL--
Ethyl Acetate141-78-6-As needed--
Hexanes110-54-3-As needed--
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-oxo-1,6-dihydropyridine-2-carbonitrile (1.20 g, 10.0 mmol).

    • Causality: The reaction is performed in a standard flask suitable for the volume and subsequent heating.

  • Dissolution: Add glacial acetic acid (40 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved. A gentle warming to 40-50 °C may be required.

    • Causality: Acetic acid serves as a polar protic solvent that readily dissolves both the substrate and NBS, facilitating a homogeneous reaction. It can also participate in the reaction mechanism by stabilizing intermediates.

  • Reagent Addition: In a single portion, add N-Bromosuccinimide (1.87 g, 10.5 mmol).

    • Causality: A slight excess (1.05 eq.) of NBS is used to ensure complete consumption of the starting material, compensating for any potential degradation of the reagent.

  • Reaction Execution: Heat the reaction mixture to 60 °C using an oil bath and stir for 2-4 hours.

    • Trustworthiness: The reaction progress must be monitored every 30-60 minutes using TLC (e.g., 50% Ethyl Acetate in Hexanes). The starting material is relatively polar, while the brominated product will have a higher Rf value (be less polar). The reaction is complete when the starting material spot is no longer visible by TLC.

  • Work-up - Quenching and Precipitation: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water with stirring. A precipitate should form.

    • Causality: Pouring the acidic reaction mixture into water precipitates the organic product, which is poorly soluble in water, while the succinimide byproduct and unreacted NBS remain in the aqueous phase.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (2 x 50 mL) to remove residual acetic acid and succinimide.

    • Causality: Filtration is the most efficient method for isolating a solid product from a large volume of liquid. Washing is critical for removing water-soluble impurities.

  • Purification: Air-dry the crude solid. For enhanced purity, the product can be recrystallized from an appropriate solvent system such as ethanol/water or purified by column chromatography if necessary. The crude product is often of sufficient purity for subsequent steps.

    • Causality: Recrystallization is a robust technique for purifying crystalline solids. The choice of solvent is critical and must be determined empirically to maximize yield and purity.

Reaction Mechanism Visualization

The bromination proceeds via a classical electrophilic aromatic substitution mechanism. The electron-rich pyridone ring acts as the nucleophile.

G sub Pyridone Tautomer int1 Sigma Complex (Cationic Intermediate) sub->int1 Attack on Br⁺ from NBS prod 3-Bromo-6-oxo-1,6-dihydropyridine- 2-carbonitrile int1->prod - H⁺ (Deprotonation) caption Mechanism of Electrophilic Bromination

Caption: Key steps in the electrophilic substitution pathway.

Authoritative Grounding and Safety

All chemicals should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • N-Bromosuccinimide (NBS): Is a lachrymator and irritant. Avoid inhalation of dust and contact with skin.

  • Glacial Acetic Acid: Is corrosive and causes severe skin burns and eye damage. Handle with care.

The synthesis of related cyanopyridines and their subsequent functionalization are well-documented procedures in organic chemistry literature, providing a strong foundation for the described protocol.[9][10] The manipulation of substituted pyridones, including halogenation, is a standard transformation.[11][12]

Conclusion and Future Directions

The protocol described herein provides a reliable and efficient pathway for the synthesis of this compound, a high-value intermediate. The rationale behind each step is clearly defined, ensuring that researchers can not only replicate the procedure but also adapt it as needed. The product of this synthesis is an ideal substrate for further diversification. The bromine atom at the C3 position is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents.[1][11] This versatility solidifies the title compound's role as a cornerstone for building libraries of novel compounds aimed at discovering next-generation therapeutics.[5][8][13]

References

  • This compound.PubChem.[Link]
  • Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors.American Chemical Society.[Link]
  • Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Synthesis of 3-cyano-2-(4-methylphenyl)pyridine.PrepChem.com.[Link]
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.University of Dundee Discovery Research Portal.[Link]
  • Preparation of Cyanopyridines by Direct Cyan
  • 2-Bromo-3-hydroxy-6-methylpyridine.
  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.Georgia Southern University.[Link]
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.RSC Publishing.[Link]
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.MDPI.[Link]
  • Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
  • One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition.PubMed.[Link]
  • 2-Bromo-3-hydroxy-6-methylpyridine.
  • 2-bromo-3-methoxypyridine preparation method.
  • 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

Sources

An In-depth Technical Guide to the Formation of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-pyridone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents. The targeted functionalization of the 2-pyridone ring, such as through halogenation, provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of these compounds. This guide provides a detailed technical overview of a plausible and chemically sound synthetic route for the formation of 3-bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile, a valuable building block for further chemical elaboration.

Plausible Synthetic Strategy

The formation of this compound is most strategically approached via a two-step sequence:

  • Construction of the Core Heterocycle: Synthesis of the parent 6-oxo-1,6-dihydropyridine-2-carbonitrile ring system through a classical condensation reaction.

  • Regioselective Bromination: Introduction of a bromine atom at the C3 position of the pre-formed pyridone ring via electrophilic aromatic substitution.

This approach allows for the efficient assembly of the core structure followed by a targeted functionalization, which is a common and effective strategy in synthetic organic chemistry.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Oxo-1,6-dihydropyridine-2-carbonitrile via Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classic and reliable method for the synthesis of 2-pyridones.[1][2] This reaction involves the condensation of a β-dicarbonyl compound with cyanoacetamide in the presence of a base.[3][4]

Reaction Scheme:

Guareschi-Thorpe Condensation cluster_conditions cluster_product ethyl_acetoacetate Ethyl Acetoacetate plus1 + cyanoacetamide Cyanoacetamide arrow1 -> pyridone 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile cyanoacetamide->pyridone conditions1 Base (e.g., Piperidine) Ethanol, Reflux

Caption: Guareschi-Thorpe condensation for 2-pyridone synthesis.

Protocol:

  • To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add cyanoacetamide (1.0 eq) and a catalytic amount of a suitable base (e.g., piperidine or sodium ethoxide).

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid is then triturated with a suitable solvent (e.g., diethyl ether or cold ethanol) to induce precipitation.

  • The precipitate is collected by filtration, washed with cold solvent, and dried to afford 6-oxo-1,6-dihydropyridine-2-carbonitrile.

Reagent/SolventMolar Ratio/ConcentrationPurpose
Ethyl Acetoacetate1.0 eq1,3-Dicarbonyl source
Cyanoacetamide1.0 eqC2-CN and N1 source
PiperidineCatalyticBase catalyst
EthanolSolventReaction medium
Step 2: Electrophilic Bromination of 6-Oxo-1,6-dihydropyridine-2-carbonitrile

The 2-pyridone ring is electron-rich and readily undergoes electrophilic substitution. The lactam functionality is an activating group, directing electrophiles to the ortho (C3) and para (C5) positions.

Reaction Scheme:

Electrophilic Bromination cluster_conditions cluster_product pyridone 6-Oxo-1,6-dihydropyridine-2-carbonitrile plus + brominating_agent Br₂ or NBS arrow -> bromo_pyridone This compound brominating_agent->bromo_pyridone conditions Acetic Acid or Inert Solvent

Caption: Electrophilic bromination of the 2-pyridone core.

Protocol:

  • Dissolve 6-oxo-1,6-dihydropyridine-2-carbonitrile (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • To this solution, add a brominating agent such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature. The reaction is often exothermic and may require cooling.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, the reaction mixture is quenched by the addition of a reducing agent (e.g., aqueous sodium thiosulfate) to consume any excess bromine.

  • The product is then isolated by extraction with an organic solvent. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Reagent/SolventMolar Ratio/ConcentrationPurpose
6-Oxo-1,6-dihydropyridine-2-carbonitrile1.0 eqSubstrate
N-Bromosuccinimide (NBS)1.0-1.1 eqBrominating agent
Acetic AcidSolventReaction medium

In-depth Mechanism of Formation

Mechanism of the Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation proceeds through a series of well-established reaction steps:

Guareschi-Thorpe Mechanism start Start: Ethyl Acetoacetate + Cyanoacetamide knoevenagel Knoevenagel Condensation (Base-catalyzed) start->knoevenagel intermediate1 Intermediate A (α,β-unsaturated cyanoacetamide) knoevenagel->intermediate1 michael Michael Addition (Intramolecular) intermediate1->michael intermediate2 Cyclized Intermediate B michael->intermediate2 tautomerization Tautomerization intermediate2->tautomerization intermediate3 Intermediate C tautomerization->intermediate3 dehydration Dehydration (Elimination of H₂O) intermediate3->dehydration product Product: 6-Oxo-1,6-dihydropyridine-2-carbonitrile dehydration->product

Caption: Mechanistic pathway of the Guareschi-Thorpe condensation.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl group of ethyl acetoacetate and the active methylene group of cyanoacetamide. This forms an α,β-unsaturated cyanoacetamide intermediate.

  • Michael Addition: The enolate of the remaining acetyl group of the intermediate then undergoes an intramolecular Michael addition to the α,β-unsaturated system, leading to the formation of a six-membered ring.

  • Tautomerization and Dehydration: The cyclized intermediate undergoes tautomerization, followed by dehydration (elimination of a water molecule) to form the aromatic 2-pyridone ring.

Mechanism of Electrophilic Bromination

The bromination of the 2-pyridone ring is a classic example of electrophilic aromatic substitution. The 2-pyridone exists in equilibrium with its tautomer, 2-hydroxypyridine. The hydroxyl group in the 2-hydroxypyridine tautomer is a strongly activating, ortho-, para-directing group, making the C3 and C5 positions highly susceptible to electrophilic attack.

Bromination Mechanism start Start: 6-Oxo-1,6-dihydropyridine-2-carbonitrile (in equilibrium with 2-hydroxypyridine tautomer) activation Activation of Brominating Agent (e.g., Br-Br polarization) start->activation electrophilic_attack Electrophilic Attack at C3 (Formation of Sigma Complex/Wheland Intermediate) activation->electrophilic_attack intermediate Resonance-Stabilized Cationic Intermediate electrophilic_attack->intermediate deprotonation Deprotonation at C3 (Restoration of Aromaticity) intermediate->deprotonation product Product: this compound deprotonation->product

Caption: Mechanism of electrophilic bromination of the 2-pyridone ring.

  • Generation of the Electrophile: The brominating agent (e.g., Br₂) becomes polarized, creating a δ+ bromine atom that acts as the electrophile.

  • Electrophilic Attack: The electron-rich C3 position of the 2-hydroxypyridine tautomer attacks the electrophilic bromine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.

  • Deprotonation: A base (which can be the solvent or the counter-ion of the brominating agent) abstracts a proton from the C3 carbon, restoring the aromaticity of the pyridine ring and yielding the final 3-bromo-2-pyridone product.

The regioselectivity for the C3 position is favored due to the strong activating effect of the adjacent hydroxyl/oxo group and the deactivating nature of the cyano group at C2, which would disfavor substitution at C3 through an inductive effect but the resonance donation from the nitrogen and oxygen of the lactam system is the dominant factor.

Conclusion

The synthesis of this compound can be reliably achieved through a robust two-step sequence involving a Guareschi-Thorpe condensation to form the pyridone core, followed by a regioselective electrophilic bromination. Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and adapting the methodology for the synthesis of other functionalized 2-pyridone derivatives. This technical guide provides a solid foundation for researchers and drug development professionals to synthesize this and related valuable chemical building blocks.

References

  • (a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H)‐pyridones 3, and (b) synthesis of regioisomers 3 b and 3 b′. - ResearchGate.
  • Guareschi-Thorpe Condensation.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing.
  • Icilio Guareschi and his amazing “1897 reaction” - PMC - PubMed Central - NIH.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - Semantic Scholar.
  • 912331-75-0,(7-Fluoro-1H-indol-2-yl)boronic Acid Pinacol Ester-AccelaChem.
  • 446286-73-3,5-Bromo-3-methoxy-N-methylpyrazin-2-amine ... - AccelaChem.
  • TWI682923B - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents.
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
  • Synthesis of 3-cyano-2-(4-methylphenyl)pyridine - PrepChem.com.
  • WO2019145177A1 - Bromination of pyridine derivatives - Google Patents.
  • Bromopyridine: Common isomorphs, synthesis, applications and storage - Chempanda.
  • Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing).
  • Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6‑carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC - PubMed.
  • WO2005023738A1 - Bromination of hydroxyaromatic compounds - Google Patents.
  • Synthesis of 9-Bromo-3-methoxydibenzo[c,f][5][6]oxazepine- 11-carbonitrile - ResearchGate.
  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons.

Sources

The Versatile Reactivity of the Bromine Atom in 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridinone core substituted with a bromine atom, a cyano group, and an oxo group, provides a unique electronic landscape that dictates the reactivity of the bromine atom. This guide offers an in-depth exploration of the chemical behavior of this bromine atom, focusing on its utility in forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex molecules and potential pharmaceutical agents.

The strategic placement of electron-withdrawing groups—the cyano and oxo functionalities—renders the pyridinone ring electron-deficient. This electronic feature is paramount as it significantly influences the susceptibility of the C3-bromine bond to undergo various transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Understanding the principles that govern these reactions is crucial for leveraging this versatile building block in drug discovery and development. Derivatives of dihydropyridine compounds have shown promise for their antimicrobial and anticancer properties.[1] The bromine atom, in particular, serves as a key functional handle for introducing molecular diversity.[1]

Electronic Properties and Their Influence on Reactivity

The reactivity of the bromine atom at the C3 position of the this compound scaffold is profoundly influenced by the electronic nature of the pyridinone ring. The presence of the electron-withdrawing cyano (-CN) and oxo (=O) groups significantly depletes the electron density of the aromatic system. This electron deficiency has two major consequences for the reactivity of the C-Br bond:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are typically nucleophilic; however, the presence of strong electron-withdrawing groups can render them susceptible to nucleophilic attack.[2][3] The cyano and oxo groups, particularly when positioned ortho and para to the bromine leaving group, can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[2][4] This stabilization lowers the activation energy for the addition of a nucleophile, making the SNAr pathway a viable synthetic route.

  • Facilitation of Oxidative Addition in Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for bond formation.[5][6] The catalytic cycle for many of these reactions, such as Suzuki-Miyaura and Sonogashira couplings, typically begins with the oxidative addition of an organohalide to a palladium(0) complex.[7][8] The electron-deficient nature of the pyridinone ring polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

Key Synthetic Transformations

The bromine atom on the this compound core is a versatile functional group that enables a variety of synthetic transformations. This section will delve into the most significant of these reactions, providing both mechanistic insights and practical considerations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis, allowing for the formation of C-C and C-heteroatom bonds with high efficiency and selectivity.[5][8] The bromine atom in our title compound serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a widely used reaction to form carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[9][10] This reaction is favored in the pharmaceutical industry due to the low toxicity of the boron reagents and the mild reaction conditions.[8][11]

Mechanism: The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArBr R-Br ArBr->OxAdd PdII_complex R-Pd(II)L_n-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid R'-B(OH)_2 BoronicAcid->Transmetalation Base Base Base->Transmetalation PdII_intermediate R-Pd(II)L_n-R' Transmetalation->PdII_intermediate RedElim Reductive Elimination PdII_intermediate->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

  • Catalyst and Ligand: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand like SPhos or XPhos (2-10 mol%).

  • Solvent: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2 to 24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, concentrated, and purified by column chromatography.

Table 1: Example Conditions for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄Dioxane/H₂O1001285
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O90892
3-Pyridylboronic acidPdCl₂(dppf) (4)-Cs₂CO₃DME/H₂O851678

Note: The data in this table is illustrative and specific yields will depend on the exact substrates and optimized conditions.

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[12]

Mechanism: The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[14]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArBr R-Br ArBr->OxAdd PdII_complex R-Pd(II)L_n-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_intermediate R-Pd(II)L_n-C≡CR' Transmetalation->PdII_intermediate RedElim Reductive Elimination PdII_intermediate->RedElim RedElim->Pd0 Regeneration Product R-C≡CR' RedElim->Product CuX Cu(I)X Pi_complex [Cu(C≡CR')] CuX->Pi_complex Alkyne R'-C≡CH Alkyne->Pi_complex Base Base Base->Pi_complex Pi_complex->Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: A General Procedure for Sonogashira Coupling

  • Reaction Setup: To a solution of this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent such as THF or DMF, add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%).[15]

  • Co-catalyst and Base: Add a copper(I) co-catalyst, typically copper(I) iodide (CuI) (5-10 mol%), and a degassed amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).[15]

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature to 60 °C for 2-24 hours.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated, and the residue is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

As previously discussed, the electron-deficient nature of the pyridinone ring activates the C3 position for nucleophilic aromatic substitution.[2] This allows for the direct displacement of the bromine atom by a variety of nucleophiles, including amines, alkoxides, and thiolates.

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4] The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

SNAr_Mechanism Start R-Br + Nu⁻ Add Addition Start->Add Meisenheimer Meisenheimer Complex (Resonance Stabilized) Add->Meisenheimer Elim Elimination Meisenheimer->Elim Product R-Nu + Br⁻ Elim->Product

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol: A General Procedure for SNAr with an Amine

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv) and the desired amine (2.0-5.0 equiv) in a polar aprotic solvent like DMSO or NMP.

  • Base (Optional): For less nucleophilic amines or when using an amine salt, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) may be required.

  • Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 150 °C for 4 to 48 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, pour the reaction mixture into water to precipitate the product. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Applications in Drug Discovery

The synthetic versatility of this compound makes it a valuable scaffold in drug discovery. The ability to readily introduce a wide array of substituents at the C3 position via the reactions discussed allows for the systematic exploration of structure-activity relationships (SAR). The nitrile group itself is a pharmacophore found in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[16] For instance, derivatives of 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile have been investigated as inhibitors for the KRASG12C mutant in non-small-cell lung cancer.[17] The diverse library of compounds that can be generated from this starting material can be screened for a variety of biological targets, accelerating the identification of new therapeutic leads.

Conclusion

The bromine atom in this compound is a highly reactive and synthetically useful functional group. Its reactivity is governed by the electron-deficient nature of the pyridinone ring, which facilitates both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. A thorough understanding of the mechanisms and experimental conditions for these transformations is essential for medicinal chemists and drug development professionals seeking to utilize this versatile building block for the synthesis of novel and biologically active compounds. The strategic application of the reactions outlined in this guide can significantly contribute to the rapid generation of diverse chemical libraries for hit-to-lead and lead optimization campaigns.

References

  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (n.d.).
  • Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors. (n.d.).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.).
  • Cross-Coupling Reactions Guide. (n.d.).
  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
  • Sonogashira coupling. (n.d.). In Wikipedia.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • Suzuki reaction. (n.d.). In Wikipedia.
  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia.
  • Nucleophilic Aromatic Substitution. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation.
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Nucleophilic Aromatic Substitution EXPLAINED! (2025, February 26). YouTube.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.
  • Nucleophilic Aromatic Substitution. (2019, July 12). YouTube.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile. (n.d.). Benchchem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). ePrints Soton.
  • This compound. (n.d.). BLDpharm.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central.
  • Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC. (n.d.). PubMed.
  • Synthesis of 9-Bromo-3-methoxydibenzo[c,f][18][19]oxazepine-11-carbonitrile. (2025, August 9). ResearchGate.
  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (n.d.). Georgia Southern Commons.
  • The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-Dicarbonitriles with Certain Electrophilic Agents. (n.d.). MDPI.
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025, January 20). PubMed.
  • 6-bromo-3-hydroxy-4-oxo-1H-pyridine-2-carbonitrile. (n.d.). PubChem.
  • This compound. (2025, July 16). ChemicalBook.
  • chemical label this compound. (n.d.).
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PubMed Central.

Sources

An In-Depth Technical Guide to the Chemical Stability and Storage of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and recommended storage conditions for 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS No. 1186637-40-0). As a key intermediate in pharmaceutical synthesis, understanding its stability profile is paramount for ensuring the integrity, purity, and quality of research and development outcomes. This document synthesizes information on the compound's inherent chemical nature, potential degradation pathways, and best practices for handling and storage. Furthermore, it outlines a robust framework for conducting stability assessments, including forced degradation studies and the development of a stability-indicating analytical method.

Introduction: The Significance of Stability in Drug Development

This compound is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its utility as a versatile building block for more complex molecular architectures underscores the critical need for a thorough understanding of its chemical stability. The stability of a pharmaceutical intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Degradation can lead to the formation of impurities, which may be inactive, toxic, or interfere with downstream synthetic steps. Therefore, establishing appropriate storage and handling protocols based on a sound scientific understanding of the molecule's potential liabilities is a critical, non-negotiable aspect of the drug development process.[1][2][3][4]

This guide provides a proactive approach to managing the stability of this compound, enabling researchers to mitigate risks associated with degradation and ensure the reliability of their scientific endeavors.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.

PropertyValueSource
CAS Number 1186637-40-0[3][5][6][7][8]
Molecular Formula C₆H₃BrN₂O[3][5]
Molecular Weight 199.01 g/mol [3][5]
Appearance (Not specified in literature, typically a solid)
Storage Temperature Room Temperature; 2-8 °C (Conflicting)[3][5]

The presence of a dihydropyridine ring, a cyano group, a bromine atom, and a pyridone tautomer suggests several potential areas of chemical reactivity that could influence stability.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, an analysis of its functional groups allows for the prediction of likely degradation pathways based on established chemical principles.

Oxidation

The 1,6-dihydropyridine ring is susceptible to oxidation, which would lead to the corresponding aromatic pyridine derivative.[9][10][11] This is a common degradation pathway for dihydropyridine-containing compounds, often facilitated by light, air (oxygen), or oxidizing agents.[9][10][12] This oxidative aromatization would result in a complete loss of the dihydropyridine structure and its associated chemical properties.

Hydrolysis

The presence of a nitrile (cyano) group introduces a susceptibility to hydrolysis, particularly under acidic or basic conditions.[13][14][15] Hydrolysis of the nitrile could proceed to form a primary amide (carboxamide) and subsequently a carboxylic acid. The rate of hydrolysis is dependent on pH and temperature.

Photodegradation

Dihydropyridine derivatives are notoriously sensitive to light.[5][9][10] Exposure to UV or even visible light can promote oxidation to the pyridine form.[9][10] The bromine substituent may also influence the photostability of the molecule. Therefore, protection from light is a critical consideration for storage and handling.

Thermal Decomposition

While generally expected to be stable at room temperature, elevated temperatures can promote various degradation reactions. Thermal decomposition of pyridine and its derivatives can be complex, potentially involving radical pathways and ring opening.[16][17][18][19]

G main This compound oxidation Oxidation (Aromatization) main->oxidation [O], light, air hydrolysis Hydrolysis main->hydrolysis H₂O, H⁺ or OH⁻ photodegradation Photodegradation main->photodegradation UV/Visible Light thermal Thermal Degradation main->thermal Heat hydrolysis_amide Carboxamide Intermediate hydrolysis->hydrolysis_amide hydrolysis_acid Carboxylic Acid Product hydrolysis_amide->hydrolysis_acid

Caption: Workflow for a forced degradation study.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active substance and the increase in the levels of degradation products. [20]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. [20][21][22] Experimental Protocol: HPLC Method Development (Starting Point)

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Detection: UV detection at a wavelength of maximum absorbance for the parent compound.

  • Method Validation: The method should be validated according to ICH guidelines, with a key focus on specificity (the ability to resolve the parent peak from all degradation products).

Conclusion

While specific stability data for this compound is limited in the public domain, a thorough understanding of its chemical structure allows for a proactive and scientifically sound approach to its storage and handling. The inherent risks of oxidation, hydrolysis, and photodegradation can be effectively mitigated by storing the compound under refrigerated (2-8 °C), dry, inert, and light-protected conditions. For critical applications in drug development, it is strongly recommended that researchers perform in-house forced degradation studies to confirm these predicted pathways and to develop a validated, stability-indicating analytical method. This due diligence is essential for ensuring the quality and reliability of this important synthetic intermediate.

References

  • Ragno, G., et al. (2018). Photodegradation of 1,4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-18.
  • SciSpace. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review.
  • ResearchGate. (n.d.). Hypothesized mechanism of the photodegradation process of 1,4-dihydropyridine (DHP) drugs causing potential phototoxicity.
  • Guengerich, F. P., et al. (1991). Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4. Journal of Medicinal Chemistry, 34(6), 1838-1844.
  • News-Medical.Net. (2019). Novel Techniques Improve Pharmaceutical Stability Testing.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • ResearchGate. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
  • Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier.
  • Mackie, R. K., et al. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (4), 777-784.
  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • PubChem. (n.d.). 3-Cyanopyridine.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • MedCrave. (2016). Forced Degradation Studies.
  • National Center for Biotechnology Information. (n.d.). Theoretical and Experimental Investigation of Functionalized Cyanopyridines Yield an Anolyte with an Extremely Low Reduction Potential for Nonaqueous Redox Flow Batteries.
  • American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResearchGate. (2012). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • DigitalCommons@UMaine. (2020). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines.
  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • ResearchGate. (2009). Thermal degradation of poly(vinylpyridine)s.
  • ResearchGate. (2021). A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors.
  • ScholarWorks at WMU. (1977). Kinetics of the Thermal Decomposition of Pyridine.
  • ResearchGate. (1981). Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution.
  • National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
  • National Center for Biotechnology Information. (2016). Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials.
  • ResearchGate. (n.d.). Thermal degradation steps and temperatures details.
  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.
  • ResearchGate. (1951). The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts.

Sources

Tautomeric Landscape of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in modern drug discovery and development. The tautomeric state of a molecule can profoundly influence its physicochemical properties, including solubility, lipophilicity, and crystal packing, as well as its pharmacological profile, such as receptor binding and metabolic stability. This in-depth technical guide provides a comprehensive analysis of the tautomeric landscape of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry. By integrating foundational principles with advanced analytical and computational methodologies, this guide offers researchers, scientists, and drug development professionals the critical insights necessary to harness or mitigate the effects of tautomerism in their research endeavors.

Introduction: The Significance of Tautomerism in Heterocyclic Scaffolds

Heterocyclic compounds form the cornerstone of a vast number of pharmaceuticals. Within this class, pyridinone structures are of particular importance due to their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] A key characteristic of many pyridinones is their existence as a mixture of tautomers, most commonly the keto (lactam) and enol (lactim) forms.[2] The equilibrium between these forms is often subtle and can be influenced by a variety of factors, including the electronic nature of substituents, solvent polarity, pH, and temperature.[3]

The subject of this guide, this compound (CAS 1186637-40-0), presents a compelling case study in tautomerism. The presence of both an electron-withdrawing bromo group and a cyano group on the pyridinone ring is expected to significantly influence the position of the tautomeric equilibrium. Understanding and controlling this equilibrium is paramount for the rational design of drug candidates based on this scaffold.

The Tautomeric Equilibrium of this compound

The primary tautomeric equilibrium for this molecule involves the interconversion between the keto form (this compound) and the enol form (3-Bromo-6-hydroxy-pyridine-2-carbonitrile).

Caption: Tautomeric equilibrium of the title compound.

Generally, for 2-pyridone systems, the keto form is favored in polar solvents and the solid state, while the enol form can be more prevalent in the gas phase.[4] The substituents on the ring, however, play a crucial role in shifting this equilibrium.

Experimental and Computational Analysis of Tautomerism

A multi-faceted approach combining spectroscopic and computational techniques is essential for a thorough characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism, as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[5]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Prepare solutions of this compound (approx. 5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄, and Benzene-d₆). The choice of solvents is critical as it directly influences the tautomeric equilibrium.[6]

  • Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra for each sample at a constant temperature (e.g., 298 K). It is also beneficial to acquire spectra at different temperatures to assess the thermodynamic parameters of the equilibrium.

  • Spectral Analysis:

    • ¹H NMR: Identify characteristic signals for each tautomer. The keto form is expected to show an N-H proton signal, while the enol form will exhibit an O-H proton signal. The chemical shifts of the ring protons will also differ between the two forms.

    • ¹³C NMR: The chemical shift of the carbonyl carbon (C6) in the keto form will be significantly different from the corresponding carbon in the enol form, which is attached to a hydroxyl group.[7] The chemical shift of the carbon bearing the cyano group (C2) will also be sensitive to the tautomeric state.

  • Quantification: The relative concentrations of the keto and enol tautomers can be determined by integrating the well-resolved signals corresponding to each form in the ¹H NMR spectrum. The equilibrium constant (KT = [enol]/[keto]) can then be calculated.

Caption: Workflow for NMR analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide valuable information about the electronic transitions within the tautomers and how they are affected by the solvent environment.[8] The keto and enol forms will have different chromophores and thus distinct absorption spectra.

Protocol for UV-Vis Spectroscopic Analysis:

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of the compound in a variety of solvents covering a wide range of polarities.

  • Data Acquisition: Record the UV-Vis absorption spectra for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Spectral Analysis: The keto tautomer, with its cross-conjugated system, is expected to have a different λmax compared to the more aromatic enol form. By analyzing the changes in the absorption spectra as a function of solvent polarity, the relative contributions of each tautomer can be inferred.

Computational Modeling with Density Functional Theory (DFT)

Computational chemistry, particularly DFT, is an indispensable tool for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.

Protocol for DFT Calculations:

  • Structure Generation: Build the 3D structures of both the keto and enol tautomers of this compound.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvent environments using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Solvation effects can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

  • Frequency Calculations: Conduct frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

  • Relative Energy Calculation: Calculate the relative Gibbs free energy (ΔG) between the tautomers to predict the equilibrium constant (KT = exp(-ΔG/RT)).

Sources

The Pharmacological Versatility of Pyridinone Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridinone Core - A Privileged Scaffold in Medicinal Chemistry

Pyridinone derivatives represent a fascinating and highly privileged class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1][2] Their unique structural features, including the presence of a nitrogen heteroatom and a carbonyl group within a six-membered ring, confer upon them the ability to act as both hydrogen bond donors and acceptors.[3][4] This versatility allows them to mimic peptide bonds and interact with a wide array of biological targets, making them ideal scaffolds for the design of novel therapeutics.[3][4] The pyridinone core is not only prevalent in numerous natural products but has also been successfully incorporated into a growing number of FDA-approved drugs, underscoring its therapeutic potential.[3][4] This technical guide provides an in-depth exploration of the diverse biological activities of pyridinone derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to support their discovery and development efforts. We will delve into the anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties of these compounds, elucidating their mechanisms of action, providing exemplary data, and outlining detailed experimental protocols for their evaluation.

Anticancer Activities: Targeting the Hallmarks of Malignancy

The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. Pyridinone derivatives have emerged as a promising class of compounds with a broad spectrum of antiproliferative activity against various human tumor cell lines.[5] Their anticancer effects are often mediated through the modulation of key signaling pathways and the inhibition of enzymes that are critical for cancer cell growth, survival, and proliferation.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of pyridinone derivatives is not attributed to a single mechanism but rather to their ability to interfere with multiple cellular processes that are fundamental to tumorigenesis.

One of the primary mechanisms is the inhibition of protein kinases . Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Pyridinone-based compounds have been successfully developed as inhibitors of several key kinases, including:

  • Src Kinase: Overexpressed in various tumors, Src kinase is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis. Certain 2-pyridone derivatives have shown potent c-Src kinase inhibitory activity.[3]

  • PIM-1 Kinase: This serine/threonine kinase is involved in cell cycle progression and apoptosis and is a validated target in oncology. Substituted pyridones have been identified as highly potent PIM-1 kinase inhibitors.[6][7]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This signaling cascade is frequently hyperactivated in cancer. Pyridinone derivatives have been designed as inhibitors of key components of this pathway, such as MAPK-interacting kinases (MNKs).[3]

Another significant mechanism is the induction of cell cycle arrest and apoptosis . Pyridinone derivatives can halt the proliferation of cancer cells by arresting them at specific phases of the cell cycle, often at the G2/M transition.[8] This is frequently accompanied by the upregulation of tumor suppressor proteins like p53 and the cell cycle inhibitor p21.[8] Furthermore, these compounds can trigger programmed cell death (apoptosis) through the activation of caspase cascades.[6]

The following diagram illustrates the key signaling pathways targeted by anticancer pyridinone derivatives.

anticancer_pathways cluster_kinase Kinase Inhibition cluster_cell_cycle Cell Cycle & Apoptosis Pyridinone Pyridinone Derivatives Src Src Kinase Pyridinone->Src Inhibits PIM1 PIM-1 Kinase Pyridinone->PIM1 Inhibits MAPK MAPK Pathway (e.g., MNK) Pyridinone->MAPK Inhibits G2M G2/M Arrest Pyridinone->G2M Proliferation ↓ Cell Proliferation Src->Proliferation Survival ↓ Cell Survival PIM1->Survival MAPK->Proliferation p53_p21 ↑ p53, p21 G2M->p53_p21 Apoptosis Apoptosis (Caspase Activation) p53_p21->Apoptosis Apoptosis->Survival Induces

Caption: Anticancer mechanisms of pyridinone derivatives.

Quantitative Data Summary: Anticancer Activity of Exemplary Pyridinone Derivatives

The following table summarizes the in vitro anticancer activity of selected pyridinone derivatives against various cancer cell lines, with IC50 values representing the concentration required for 50% inhibition of cell growth.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Pyridinone-QuinazolineDerivative 42aMCF-7 (Breast)9-15[3][4]
Pyridinone-QuinazolineDerivative 42bHeLa (Cervical)9-15[3][4]
O-alkylated PyridineDerivative 4cHepG-2 (Liver)0.0132[6]
O-alkylated PyridineDerivative 4fCaco-2 (Colon)Potent[6]
6-amino-5-cyano-1,2-dihydropyridineDerivative 4a-pHepG2 (Liver)20-75[8]
2-Pyridone-A549 (Lung)15.8[8]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridinone derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Activities: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyridinone derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.

Mechanism of Action: Disrupting Essential Microbial Processes

The antimicrobial effects of pyridinones are often attributed to their ability to inhibit essential microbial enzymes. A key target is DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[9] By inhibiting DNA gyrase, pyridinone derivatives prevent the supercoiling of bacterial DNA, leading to cell death.

The following diagram illustrates the workflow for a DNA gyrase inhibition assay.

dna_gyrase_assay start Start prep_reagents Prepare Reaction Mix: - Relaxed Plasmid DNA - Assay Buffer (with ATP) - DNA Gyrase start->prep_reagents add_inhibitor Add Pyridinone Derivative (or vehicle control) prep_reagents->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate stop_reaction Stop Reaction (e.g., add SDS/proteinase K) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA Bands (e.g., Ethidium Bromide) gel_electrophoresis->visualize analyze Analyze Results: Compare supercoiled vs. relaxed DNA bands visualize->analyze end End analyze->end

Caption: DNA Gyrase Inhibition Assay Workflow.

Quantitative Data Summary: Antimicrobial Activity of Exemplary Pyridinone Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridinone derivatives against various microbial strains. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound ClassSpecific DerivativeMicrobial StrainMIC (µg/mL)Reference
3-CyanopyridineDerivative 3dEscherichia coli3.91[9]
3-CyanopyridineDerivative 3eEscherichia coli3.91[9]
PyridoneDerivative VIBacillus subtilis0.078[9]
PyridoneDerivative VIStaphylococcus aureus0.0024[9]
Pyridine-3-carbonitrileDerivative IVEscherichia coli0.013 (µM)[9]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth is the MIC.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the pyridinone derivative in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Antiviral Activities: Targeting Viral Replication and Entry

The emergence of new viral pathogens and the development of drug resistance in existing ones highlight the urgent need for novel antiviral therapies. Pyridinone derivatives have demonstrated promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[3][4][10]

Mechanism of Action: A Focus on Viral Enzymes

A primary antiviral mechanism of pyridinone derivatives is the inhibition of viral enzymes that are essential for replication. A notable example is their activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[10] Reverse transcriptase is a viral enzyme that converts the viral RNA genome into DNA, a crucial step in the HIV replication cycle. Pyridinone NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity.[10]

The following diagram illustrates the mechanism of action of pyridinone-based HIV-1 NNRTIs.

antiviral_mechanism Pyridinone Pyridinone N-NRTIs RT HIV-1 Reverse Transcriptase Pyridinone->RT Inhibits BindingSite Allosteric Binding Site Pyridinone->BindingSite Binds to ViralDNA Viral DNA RT->ViralDNA Synthesizes BindingSite->RT ViralRNA Viral RNA ViralRNA->RT Replication Viral Replication ViralDNA->Replication

Caption: Inhibition of HIV-1 Reverse Transcriptase by Pyridinone NNRTIs.

Quantitative Data Summary: Antiviral Activity of Exemplary Pyridinone Derivatives

The following table provides the 50% effective concentration (EC50) values for selected pyridinone derivatives against different viruses. The EC50 is the concentration of a drug that gives half-maximal response.

Compound ClassSpecific DerivativeVirusEC50 (µM)Reference
2-PyridoneCompound 68aHepatitis B Virus (HBV)0.12[3][4]
3-Aminopyridin-2(1H)-oneL-697,639HIV-10.012-0.2[10]
3-Aminopyridin-2(1H)-oneL-697,661HIV-10.012-0.2[10]
Epoxybenzooxocino[4,3-b]PyridineCompound 6aSARS-CoV-2-[11]
Experimental Protocol: Antiviral Activity Assessment (Plaque Reduction Assay)

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Step-by-Step Methodology:

  • Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in 6-well plates.

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Infection: Infect the cell monolayers with a standardized amount of virus in the presence of varying concentrations of the pyridinone derivative.

  • Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., agarose) to restrict viral spread.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization: Fix and stain the cells with a dye (e.g., crystal violet). Viable cells will be stained, while plaques will appear as clear zones.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Anti-inflammatory Activities: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyridinone derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.[12][13]

Mechanism of Action: Targeting Pro-inflammatory Mediators

The anti-inflammatory effects of pyridinone derivatives are often linked to their ability to inhibit the production of pro-inflammatory mediators . This can be achieved through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes , which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[12] Some pyridazinone derivatives, which are structurally related to pyridinones, have been shown to inhibit lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway , a central regulator of the inflammatory response.[14][15]

The following diagram illustrates the involvement of the NF-κB signaling pathway in inflammation and its potential inhibition by pyridinone derivatives.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Genes Inflammation Inflammation Genes->Inflammation Expression leads to Pyridinone Pyridinone Derivatives Pyridinone->IKK Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway by Pyridinone Derivatives.

Quantitative Data Summary: Anti-inflammatory Activity of Exemplary Pyridinone Derivatives

The following table summarizes the in vivo anti-inflammatory activity of selected pyridinone derivatives in the carrageenan-induced paw edema model.

Compound ClassSpecific DerivativeDose (mg/kg)% Inhibition of EdemaReference
3-Hydroxy-pyridine-4-oneCompound A2067%[13]
3-Hydroxy-pyridine-4-oneCompound B40043%[13]
3-Hydroxy-pyridine-4-oneCompound C20050%[13]
Heterocyclic Pyridone--More potent than Prednisolone[7]
Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer the pyridinone derivative orally or intraperitoneally at various doses. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that pyridinone derivatives may possess neuroprotective properties, offering a potential therapeutic avenue for these devastating disorders.

Mechanism of Action: Combating Oxidative Stress and Apoptosis

The neuroprotective effects of pyridinone derivatives are thought to be mediated through their ability to combat oxidative stress and inhibit apoptosis in neuronal cells. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key contributor to neuronal damage in neurodegenerative diseases. Some pyridinone derivatives have been shown to scavenge free radicals and reduce oxidative stress-induced cell death.

Furthermore, these compounds can inhibit the apoptotic cascade in neurons, which is often triggered by neurotoxic stimuli. This can involve the modulation of key signaling pathways, such as the PI3K/Akt pathway , which is a critical regulator of cell survival.

The following diagram illustrates the potential neuroprotective mechanisms of pyridinone derivatives.

neuroprotective_pathways NeurotoxicStimuli Neurotoxic Stimuli (e.g., Oxidative Stress) ROS ↑ Reactive Oxygen Species (ROS) NeurotoxicStimuli->ROS Apoptosis Apoptosis ROS->Apoptosis NeuronalDeath Neuronal Death Apoptosis->NeuronalDeath Pyridinone Pyridinone Derivatives Pyridinone->ROS Scavenges PI3KAkt PI3K/Akt Pathway Pyridinone->PI3KAkt Activates PI3KAkt->Apoptosis Inhibits Survival ↑ Neuronal Survival PI3KAkt->Survival

Caption: Potential Neuroprotective Mechanisms of Pyridinone Derivatives.

Experimental Protocol: In Vitro Neuroprotection Assay (SH-SY5Y Cell Model)

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neuroprotective effects.

Principle: SH-SY5Y cells are exposed to a neurotoxin (e.g., hydrogen peroxide or 6-hydroxydopamine) to induce cell death. The ability of a compound to protect the cells from this toxicity is a measure of its neuroprotective activity.

Step-by-Step Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium. For some experiments, cells may be differentiated into a more mature neuronal phenotype using retinoic acid.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyridinone derivative for a specified period (e.g., 24 hours).

  • Neurotoxin Exposure: Expose the cells to a neurotoxin at a pre-determined toxic concentration.

  • Cell Viability Assessment: After the incubation period with the neurotoxin, assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

  • Data Analysis: Calculate the percentage of cell viability or the reduction in LDH release in the compound-treated groups compared to the neurotoxin-only group.

Conclusion and Future Directions

The pyridinone scaffold has unequivocally established itself as a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide has provided a comprehensive overview of their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents. The versatility of the pyridinone core, coupled with the relative ease of its chemical modification, presents a fertile ground for the generation of vast and diverse compound libraries for high-throughput screening.

The future of pyridinone-based drug discovery lies in a multi-faceted approach. A deeper understanding of the structure-activity relationships will be paramount in designing next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel molecular targets and the elucidation of intricate signaling pathways will undoubtedly unveil new therapeutic opportunities. Furthermore, the application of computational modeling and artificial intelligence in the design and optimization of pyridinone scaffolds will accelerate the discovery process.

As our understanding of disease biology continues to evolve, the privileged pyridinone scaffold is poised to play an increasingly significant role in the development of innovative medicines to address unmet medical needs. The collaborative efforts of chemists, biologists, and pharmacologists will be essential to fully unlock the therapeutic potential of this remarkable class of compounds.

References

  • Alafeefy, A. H., Al-Abdullah, N. A., Kadi, A. A., El-Azab, A. S., Abdel-Hamide, S. G., & Daba, M. H. (2012). Synthesis, anticancer activity and radiosensitizing evaluation of some new 2-pyridone derivatives. Arzneimittelforschung, 62(3), 149-156.
  • Chen, W., Wang, Y., Zhang, Y., & Liu, H. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847423.
  • Chen, W., Wang, Y., Zhang, Y., & Liu, H. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847423.
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2012). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 4(5), 1059-1065.
  • Hassan, A. S., Hafez, H. N., & Osman, S. A. (2021). In vivo and in vitro anti-inflammatory, antipyretic and ulcerogenic activities of pyridone and chromenopyridone derivatives, physicochemical and pharmacokinetic studies. Bioorganic Chemistry, 108, 104742.
  • Mahran, M. A., Abdelaziz, M. E., El-Miligy, M. M. M., Fahmy, S. M., Abu-Serie, M. M., & Hazzaa, A. A. (2023). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2304044.
  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay.
  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Jutila, M. A., DeLeo, F. R., & Hajjar, A. M. (2022).
  • Jutila, M. A., DeLeo, F. R., & Hajjar, A. M. (2022).
  • Kandeel, M., Al-Taher, A., & Abdel-Kader, M. S. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC medicinal chemistry, 12(3), 421–430.
  • Li, X., Li, X., Liu, Y., Li, Y., & Zhang, Y. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International journal of molecular sciences, 23(19), 11883.
  • Mohamed, M. S., Kamel, G. M., & Fathalla, O. A. (2022). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. Bioorganic chemistry, 125, 105877.
  • MSD Manual Professional Edition. (n.d.). Susceptibility Testing.
  • NCBI Bookshelf. (n.d.). Antimicrobial Susceptibility Testing.
  • Nouri, A. M., & Sadeghian, H. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Research in pharmaceutical sciences, 9(3), 211–217.
  • Goldman, M. E., Nunberg, J. H., O'Brien, J. A., Quintero, J. C., Schleif, W. A., Freund, K. F., ... & Hoffman, J. M. (1991). Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. Proceedings of the National Academy of Sciences, 88(15), 6863-6867.
  • protocols.io. (2020, September 17). Viral Plaque Assay.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse.
  • Vrobel, I., Kožíšek, M., Jorda, R., & Gurská, S. (2022).
  • Wu, J. Z., & Yan, M. (2015). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Tetrahedron, 71(20), 2875-2895.
  • Yan, S., Walker, H., & Appleby, T. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & medicinal chemistry letters, 17(6), 1679-1683.
  • Yan, S., Walker, H., Appleby, T., Vo, T., Yao, N., Hamatake, R., ... & Wu, J. Z. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & medicinal chemistry letters, 17(6), 1679-1683.
  • Zhang, Y., & Pike, V. W. (2021). Pyridinone in Medicinal Chemistry: A Review. Molecules, 26(11), 3195.
  • Zhang, Y., & Pike, V. W. (2021). Pyridinone in Medicinal Chemistry: A Review. Molecules, 26(11), 3195.
  • Zhang, Y., & Pike, V. W. (2021). Pyridinone in Medicinal Chemistry: A Review. Molecules, 26(11), 3195.
  • Zhang, Y., & Pike, V. W. (2021). Pyridinone in Medicinal Chemistry: A Review. Molecules, 26(11), 3195.
  • Zhang, Y., & Pike, V. W. (2021). Pyridinone in Medicinal Chemistry: A Review. Molecules, 26(11), 3195.
  • Zohny, Y. M., & Al-Taisan, S. M. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. RSC advances, 14(4), 2415–2429.

Sources

The Nitrile Group: A Small Moiety with a Large Impact in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern drug discovery, the relentless pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore a vast chemical space. Within this arsenal, the nitrile group (–C≡N), a seemingly simple and small functional group, has emerged as a remarkably versatile and powerful tool. Its unique electronic properties, linear geometry, and metabolic stability have cemented its role as a critical pharmacophore in a multitude of approved drugs and clinical candidates.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted roles of the nitrile group, from its fundamental physicochemical contributions to its sophisticated applications in covalent drug design. We will delve into the causality behind its use, offering field-proven insights to empower rational drug design strategies.

Physicochemical and Pharmacokinetic Profile Modulation: The Subtle Power of the Nitrile

The introduction of a nitrile group can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This is often a primary driver for its incorporation during lead optimization.

Enhancing Solubility and Polarity

The nitrile group is highly polar, a consequence of the significant dipole moment arising from the carbon-nitrogen triple bond.[4] This polarity can be strategically employed to enhance the aqueous solubility of a drug candidate, a critical factor for oral bioavailability. For instance, in the development of farnesyltransferase inhibitors, the substitution of a bromo group with a nitrile in BMS-214662 resulted in a nearly 10-fold increase in solubility.[1] This enhancement is attributed to the nitrile's ability to act as a hydrogen bond acceptor, interacting favorably with water molecules.[5]

Metabolic Stability: A Robust Anchor

A key advantage of the nitrile group is its general metabolic stability.[1][6] In many nitrile-containing pharmaceuticals, the –C≡N moiety passes through the body unchanged.[1] This robustness is in stark contrast to more labile functional groups that are susceptible to rapid metabolism by hepatic enzymes. By strategically placing a nitrile group, medicinal chemists can block metabolically vulnerable sites on a molecule, thereby increasing its half-life and overall exposure.[7] For example, in the development of the anti-HIV agent lersivirine, the nitrile-containing analog was found to be significantly more metabolically stable than its chloro-substituted counterpart.[1]

A Note on Metabolism and Safety

While generally stable, the metabolic fate of nitriles is context-dependent. Alkylnitriles that possess a proton on the adjacent carbon can be oxidized by cytochrome P450 enzymes to form cyanohydrins, which can then release cyanide.[1] However, nitriles on aromatic rings or fully substituted carbons do not typically undergo this bioactivation pathway.[1] A notable exception is the antidiabetic drug vildagliptin, an aminonitrile where the primary metabolic pathway is hydrolysis of the nitrile to a carboxylic acid, a process that is thought to proceed through a covalent intermediate with its target enzyme, DPP-4.[1]

The conversion of a nitrile to an amide is a less common metabolic pathway but has been observed. For instance, the metabolism of pinacidil's cyano group to the corresponding amide is mediated by cytochrome P450 3A4.[8] The proposed mechanism involves a nucleophilic attack of a ferric peroxide intermediate on the nitrile carbon.[8]

The Nitrile as a Versatile Pharmacophore: Mimicry and Interaction

Beyond its influence on ADME properties, the nitrile group is a masterful pharmacophore, capable of engaging in a variety of crucial interactions with biological targets.

Bioisosteric Replacement: A Key Strategy

The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve biological activity, is a cornerstone of medicinal chemistry. The nitrile group is a well-established bioisostere for several key functional groups.[9]

  • Carbonyl and Hydroxyl Groups: The nitrile's strong dipole moment and ability to accept hydrogen bonds allow it to effectively mimic carbonyl and hydroxyl groups.[1] This is exemplified in the non-steroidal aromatase inhibitors letrozole and anastrozole, where the nitrile group is believed to mimic the carbonyl group of the natural substrate, androstenedione, by acting as a hydrogen bond acceptor in the enzyme's active site.[1]

  • Halogens: The nitrile group can also serve as a bioisostere for halogens, mimicking their polar nature.[1] Its smaller size compared to bromine or iodine can allow for better steric complementarity within a binding pocket.[1]

The following table provides examples of approved drugs where the nitrile group acts as a bioisostere:

DrugTherapeutic AreaBioisosteric MimicryTarget Interaction
Letrozole Breast CancerCarbonyl groupHydrogen bond acceptor with aromatase enzyme.[1]
Anastrozole Breast CancerCarbonyl groupHydrogen bond acceptor with aromatase enzyme.[1]
Finrozole HypertensionSteroidal carbonylHydrogen bond acceptor with aldosterone synthase.[1]
Febuxostat GoutCarbonyl groupHydrogen bonding with xanthine oxidase active site residues.[1]
A Potent Hydrogen Bond Acceptor

The lone pair of electrons on the nitrile's nitrogen atom makes it a potent hydrogen bond acceptor.[5] X-ray crystallography studies of numerous protein-ligand complexes have revealed the nitrile group engaging in hydrogen bonds with backbone amides, amino acid side chains (such as serine and arginine), and bridging water molecules.[1][2] In the xanthine oxidase inhibitor FYX-051, the nitrile group forms a direct hydrogen bond with an arginine residue, contributing to its high binding affinity.[1]

The Nitrile as a Covalent Warhead: Forging a Lasting Bond

One of the most exciting and rapidly evolving roles of the nitrile group is its use as an electrophilic "warhead" in the design of covalent inhibitors.[6][10] Covalent drugs offer the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[6]

Reversible Covalent Inhibition of Cysteine and Serine Proteases

The electrophilic carbon atom of the nitrile can be attacked by nucleophilic residues in an enzyme's active site, such as the thiol of cysteine or the hydroxyl of serine, to form a reversible covalent adduct.[11][12] This strategy has been successfully employed in the development of inhibitors for a range of proteases.[13][14]

A prime example is the class of dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes, such as saxagliptin and vildagliptin.[15] These drugs utilize a nitrile group to form a reversible covalent bond with a catalytic serine residue in the DPP-4 active site.[15] Similarly, the antiviral drug nirmatrelvir, a component of Paxlovid, employs a nitrile warhead to covalently and reversibly inhibit the main protease (Mpro) of SARS-CoV-2 by targeting a catalytic cysteine residue.[11][16]

The mechanism of inhibition of cysteine proteases by nitrile-based inhibitors is thought to proceed through a nucleophilic attack of the cysteine thiol on the nitrile carbon, assisted by a nearby histidine residue that acts as a general base.[12][13]

Experimental Protocols

Protocol 1: Assessing Covalent Modification of a Protein by a Nitrile-Containing Inhibitor using Mass Spectrometry

This protocol provides a general workflow for confirming the covalent adduction of a nitrile-containing inhibitor to a target protein.

1. Incubation: a. Prepare a solution of the purified target protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). b. Add the nitrile-containing inhibitor from a concentrated stock solution (typically in DMSO) to the protein solution to achieve the desired final concentration. Include a vehicle control (DMSO alone). c. Incubate the mixture for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C).

2. Sample Preparation for Mass Spectrometry: a. Intact Protein Analysis: i. Desalt the protein-inhibitor mixture using a suitable method (e.g., C4 ZipTip) to remove non-volatile salts. ii. Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid). b. Peptide Mapping (Bottom-up Proteomics): i. Denature the protein by adding a denaturant (e.g., urea to a final concentration of 8 M). ii. Reduce the disulfide bonds by adding a reducing agent (e.g., dithiothreitol, DTT). iii. Alkylate the free thiols with an alkylating agent (e.g., iodoacetamide). iv. Digest the protein into smaller peptides using a protease with known cleavage specificity (e.g., trypsin). v. Desalt the resulting peptide mixture using a C18 ZipTip.

3. Mass Spectrometry Analysis: a. Analyze the prepared samples by liquid chromatography-mass spectrometry (LC-MS). b. For intact protein analysis, look for a mass shift in the protein's molecular weight corresponding to the molecular weight of the inhibitor. c. For peptide mapping, identify peptides that show a mass increase equal to the mass of the inhibitor. Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact amino acid residue that has been modified.[17]

4. Data Analysis: a. Process the raw mass spectrometry data using appropriate software. b. Compare the spectra from the inhibitor-treated sample with the vehicle control to identify the mass shifts indicative of covalent modification.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines a common method to assess the metabolic stability of a nitrile-containing compound.[18][19][20]

1. Reagents and Materials: a. Pooled liver microsomes (human, rat, etc.) b. NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) c. Phosphate buffer (e.g., 100 mM, pH 7.4) d. Test compound (nitrile-containing drug) e. Positive control (a compound with known metabolic instability) f. Quenching solution (e.g., ice-cold acetonitrile containing an internal standard) g. 96-well plates

2. Assay Procedure: a. Prepare a working solution of the test compound and positive control in the phosphate buffer. b. In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the buffer. c. Pre-incubate the plate at 37°C for 5-10 minutes. d. Initiate the metabolic reaction by adding the test compound and positive control to their respective wells. e. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the ice-cold quenching solution. f. Centrifuge the plate to pellet the precipitated proteins.

3. LC-MS/MS Analysis: a. Transfer the supernatant to a new 96-well plate. b. Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

4. Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. The slope of the linear portion of the curve represents the elimination rate constant (k). c. Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k. d. Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).[21]

Visualizing Key Concepts

Covalent Inhibition of a Cysteine Protease

G cluster_0 Enzyme Active Site Cys Cysteine (Cys-SH) Intermediate Thioimidate Adduct (Reversible) Cys->Intermediate Covalent Bond Formation His Histidine (His) His->Cys H+ Abstraction Inhibitor Nitrile Inhibitor (R-C≡N) Inhibitor->Cys Nucleophilic Attack Intermediate->Cys Reversal

Caption: Reversible covalent inhibition of a cysteine protease by a nitrile-containing inhibitor.

Bioisosteric Replacement Strategy

G cluster_0 Lead Compound cluster_1 Optimized Compound Lead Lead Molecule with Carbonyl Group (C=O) Optimized Optimized Molecule with Nitrile Group (C≡N) Lead->Optimized Bioisosteric Replacement Improved Improved Properties: - Potency - Selectivity - PK Profile Optimized->Improved Results in

Caption: The nitrile group as a bioisostere for a carbonyl group in lead optimization.

Conclusion

The nitrile group, though small in stature, has proven to be a heavyweight in the field of medicinal chemistry.[2][22] Its ability to fine-tune physicochemical properties, engage in critical non-covalent interactions as a versatile pharmacophore, and act as a sophisticated covalent warhead underscores its immense value in modern drug design.[6][7][9] A thorough understanding of the context-dependent roles and metabolic fate of the nitrile is paramount for its successful application. As drug discovery continues to evolve, the strategic incorporation of this powerful moiety will undoubtedly contribute to the development of the next generation of innovative therapeutics.

References

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases
  • Cysteine protease inhibition by nitrile-based inhibitors: a comput
  • Cysteine protease inhibition by nitrile-based inhibitors: a comput
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies
  • Cysteine protease inhibition by nitrile-based inhibitors: a comput
  • Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease
  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases
  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases
  • Proposed reaction mechanisms of cysteine reacting with nitrile-based inhibitors
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies
  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore
  • Nitriles: an attractive approach to the development of covalent inhibitors
  • Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil
  • Applic
  • Nitriles: an attractive approach to the development of covalent inhibitors
  • A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions
  • (PDF) A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions
  • Application Notes and Protocols: 2-Hydroxybenzonitrile-d4 in Metabolic Stability Assays
  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Comput
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies
  • Prepar
  • Biochemistry, Cytochrome P450
  • Nitrile Synthesis: Kolbe, Acid, Arom
  • Modeling cyanide release from nitriles: prediction of cytochrome P 450-medi
  • Physical Properties of Nitriles
  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction
  • Metabolic stability assay in human, rat, dog or mouse hep
  • Nitrile - Wikipedia
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts
  • Cytochrome P450 - Wikipedia
  • Nitrile-based reversible covalent inhibitors
  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds
  • In vitro Metabolic Stability Study of New Cyclen Based Antimalarial Drug Leads Using RP-HPLC and LC-MS/MS

Sources

The Enigmatic Building Block: A Technical Guide to 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile, a functionally rich heterocyclic compound, stands as a molecule of significant interest in the landscape of medicinal chemistry and organic synthesis. Its unique arrangement of a brominated pyridone core appended with a nitrile group offers a versatile scaffold for the development of novel therapeutic agents and complex molecular architectures. This technical guide provides a comprehensive overview of the available literature, potential synthetic strategies, predicted reactivity, and prospective applications of this intriguing molecule. While direct experimental data on this specific compound is limited in publicly accessible literature, this paper aims to provide a robust theoretical framework based on the well-established chemistry of its structural analogues.

Introduction: The Significance of the 2-Pyridone Scaffold

The 2-pyridone motif is a privileged heterocyclic skeleton renowned for its wide range of pharmaceutical and biological activities.[1] This structural unit is a cornerstone in numerous approved drugs and clinical candidates, valued for its ability to engage in various biological interactions. The introduction of a bromine atom and a cyano group at the 3 and 2 positions, respectively, of the 6-oxo-1,6-dihydropyridine core, as in this compound, creates a highly activated and multifunctional scaffold. The electron-withdrawing nature of the cyano and bromo substituents, combined with the inherent reactivity of the pyridone ring, opens up a plethora of possibilities for chemical transformations and targeted biological interventions.

Proposed Synthetic Pathways

Route A: Halogenation of a Precursor Pyridone

A plausible approach involves the direct bromination of a 6-oxo-1,6-dihydropyridine-2-carbonitrile precursor. The pyridone ring is susceptible to electrophilic substitution, and various brominating agents could be employed.

Hypothetical Protocol:

  • Precursor Synthesis: The synthesis of the parent 6-oxo-1,6-dihydropyridine-2-carbonitrile can be achieved through various condensation reactions, for instance, by reacting a suitable dicarbonyl compound with cyanoacetamide.

  • Bromination: To a solution of 6-oxo-1,6-dihydropyridine-2-carbonitrile in a suitable solvent (e.g., acetic acid or a chlorinated solvent), a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) is added portion-wise. The reaction may require a catalyst, such as a Lewis acid, and is typically monitored by techniques like TLC or LC-MS until completion.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted. Purification is then carried out using standard techniques like recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Solvent: Acetic acid is often used for bromination reactions as it is polar and can protonate the pyridone, potentially increasing the reactivity of the ring towards electrophilic attack.

  • Brominating Agent: NBS is often preferred over liquid bromine due to its solid nature and safer handling. It provides a slow and controlled release of bromine into the reaction medium.

Route B: Oxidation of a Brominated Pyridine

An alternative strategy would involve the synthesis of 3-bromo-2-cyanopyridine followed by oxidation to the corresponding N-oxide and subsequent rearrangement to the 6-hydroxypyridine (the tautomeric form of the 6-oxo compound).

Step-by-Step Methodology:

  • Synthesis of 3-Bromo-2-cyanopyridine: This intermediate can be synthesized from 3-bromopyridine N-oxide and trimethylsilyl cyanide.[2] Another reported method involves a multi-step synthesis starting from 2-amino-3-bromopyridine.[3]

  • N-Oxidation: 3-Bromo-2-cyanopyridine is oxidized to its N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

  • Rearrangement to the 2-Pyridone: The resulting N-oxide can be rearranged to the 2-pyridone by heating in acetic anhydride, followed by hydrolysis.

Self-Validating System:

Each step of this proposed synthesis can be monitored for completion and purity using standard analytical techniques. The structures of the intermediates and the final product can be confirmed by NMR, IR, and mass spectrometry, ensuring the integrity of the synthetic pathway.

Chemical Reactivity and Potential Transformations

The trifunctional nature of this compound makes it a versatile building block for further chemical elaboration.

Table 1: Predicted Reactivity at Different Functional Groups

Functional GroupPotential ReactionsReagents and ConditionsExpected Product
Bromo Group Suzuki CouplingPalladium catalyst, base, boronic acidAryl- or heteroaryl-substituted pyridones
Sonogashira CouplingPalladium and copper catalysts, alkyneAlkynyl-substituted pyridones
Buchwald-Hartwig AminationPalladium catalyst, base, amineAmino-substituted pyridones
Stille CouplingPalladium catalyst, organostannaneAlkyl-, vinyl-, or aryl-substituted pyridones
Cyano Group HydrolysisAcid or base catalysisCarboxamide or carboxylic acid derivatives
ReductionReducing agents (e.g., LiAlH₄, DIBAL-H)Aminomethyl derivatives
Cyclization ReactionsWith dinucleophilesFused heterocyclic systems
Pyridone Ring N-Alkylation/ArylationAlkyl or aryl halides, baseN-substituted pyridones
O-Alkylation/ArylationAlkyl or aryl halides, base (under specific conditions)2-alkoxy or 2-aryloxypyridine derivatives

Diagram 1: Key Potential Reactions of this compound

G cluster_bromo Bromo Group Reactions cluster_cyano Cyano Group Reactions cluster_ring Pyridone Ring Reactions main This compound suzuki Suzuki Coupling (Pd catalyst, R-B(OH)2) main->suzuki C-C bond formation sonogashira Sonogashira Coupling (Pd/Cu catalyst, R-C≡CH) main->sonogashira C-C bond formation buchwald Buchwald-Hartwig (Pd catalyst, R2NH) main->buchwald C-N bond formation hydrolysis Hydrolysis (H+ or OH-) main->hydrolysis to Carboxamide/Acid reduction Reduction (e.g., LiAlH4) main->reduction to Amine n_alkylation N-Alkylation (R-X, base) main->n_alkylation N-functionalization

Caption: Potential synthetic transformations of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are prevalent in a variety of biologically active molecules.

  • Kinase Inhibition: The 2-pyridone core is a well-known hinge-binding motif in many kinase inhibitors. The substituents at the 2, 3, and 6 positions can be systematically modified to achieve selectivity and potency against specific kinase targets. For instance, derivatives of 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile have been developed as covalent inhibitors for KRASG12C-mutant non-small-cell lung cancer.[4]

  • Antiviral and Antimicrobial Agents: Pyridine and pyridone derivatives have a long history as effective antiviral and antimicrobial agents. The reactive handles on the target molecule allow for the generation of diverse libraries of compounds for screening against various pathogens.

  • Central Nervous System (CNS) Agents: The pyridone scaffold is also found in molecules targeting CNS receptors. For example, derivatives of azepines containing a pyridone-like moiety have been explored as CGRP receptor antagonists for the treatment of migraine.[5]

  • Insecticidal Properties: Recent studies have shown that 3-cyano-2-pyridones can possess insecticidal properties, highlighting the potential of this scaffold in agrochemical research.[1]

Diagram 2: Workflow for Library Synthesis and Screening

G start This compound diversification Parallel Synthesis (e.g., Suzuki, Buchwald-Hartwig) start->diversification library Diverse Compound Library diversification->library screening High-Throughput Screening (e.g., Kinase assays, Antiviral assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: A potential workflow for drug discovery utilizing the title compound.

Safety and Handling

According to available safety data, this compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound represents a promising, albeit underexplored, scaffold for organic synthesis and drug discovery. While direct experimental literature is scarce, a wealth of information on related 2-pyridone and bromopyridine chemistry provides a solid foundation for its synthesis and derivatization. The strategic placement of bromo, oxo, and cyano functionalities offers a tripartite of reactive sites, enabling the generation of diverse molecular architectures. This guide serves as a foundational resource to stimulate further research into this versatile building block, with the anticipation that its full potential in creating novel and impactful chemical entities will be realized.

References

  • Guidechem. How to prepare 3-Bromo-2-cyanopyridine? - FAQ. URL: https://www.guidechem.com/global-buyers/how-to-prepare-3-bromo-2-cyanopyridine-117531-93-4.html
  • ChemicalBook. 3-Bromo-2-cyanopyridine synthesis. URL: https://www.chemicalbook.com/synthesis/55758-02-6.htm
  • MDPI. Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. URL: https://www.mdpi.com/1420-3049/29/12/2809
  • PubMed. Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC. URL: https://pubmed.ncbi.nlm.nih.gov/39444983/
  • BLDpharm. 1186637-40-0|this compound. URL: https://www.bldpharm.com/products/1186637-40-0.html
  • PubMed. Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974). URL: https://pubmed.ncbi.nlm.nih.gov/17929795/
  • Chemical Label. This compound. URL: https://www.chem-supply.com/order/msds/CH0351.pdf

Sources

An In-depth Technical Guide on the Discovery and History of Substituted Dihydropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted dihydropyridines (DHPs) represent a cornerstone in the pharmacological management of cardiovascular diseases.[1][2][3] This class of organic molecules, characterized by the 1,4-dihydropyridine heterocyclic ring system, rose to prominence as potent modulators of L-type voltage-gated calcium channels, thereby exerting significant influence over vascular smooth muscle tone and cardiac function.[2][4] Their journey from a serendipitous discovery in the mid-20th century to a diverse family of indispensable therapeutic agents is a compelling narrative of chemical synthesis innovation, pharmacological exploration, and iterative drug design. This technical guide provides a comprehensive exploration of the discovery and history of substituted dihydropyridines, intended for researchers, scientists, and drug development professionals.

The Genesis: From Hantzsch Synthesis to a Novel Pharmacophore

The story of dihydropyridines begins not in a pharmaceutical lab, but in the realm of synthetic organic chemistry. In 1881, the German chemist Arthur Rudolf Hantzsch reported a multi-component reaction that yielded 1,4-dihydropyridines, which are often referred to as "Hantzsch esters".[5][6][7] This reaction, now famously known as the Hantzsch pyridine synthesis, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[5][8]

For decades, the Hantzsch synthesis was primarily of academic interest, a reliable method for creating substituted pyridines after an oxidation step.[5][6] The dihydropyridine intermediates were considered just that—transient steps on the way to a more stable aromatic product. It was not until the mid-1960s that the latent pharmacological potential of the dihydropyridine scaffold was unearthed.

The Serendipitous Discovery of Nifedipine

The pivotal moment in the history of dihydropyridines occurred at the German pharmaceutical company Bayer AG.[9] In the 1960s, a team of scientists was screening novel compounds for potential coronary vasodilating properties to treat angina pectoris.[10] Among the synthesized molecules was a 1,4-dihydropyridine derivative, initially designated BAY a1040, which would later be known as nifedipine.[9]

Initial studies in the early 1970s revealed nifedipine's potent ability to relax vascular smooth muscle, leading to vasodilation and a subsequent decrease in blood pressure.[9][10] This effect was particularly pronounced in coronary arteries, making it a promising candidate for angina treatment.[11] Nifedipine was patented in 1967 and received its first approval for use in 1975.[9][12] The discovery of nifedipine's therapeutic effects marked a paradigm shift, transforming the Hantzsch dihydropyridine from a synthetic intermediate into a lead compound for a new class of drugs.[6]

Elucidating the Mechanism of Action: The Calcium Channel Blockade

The discovery of nifedipine's potent vasodilatory effects prompted intensive research to understand its underlying mechanism of action. It was soon established that dihydropyridines exert their effects by blocking the influx of calcium ions (Ca²⁺) into cells.[13][14]

The Role of L-type Voltage-Gated Calcium Channels

Further investigations, including radiochemical and electrophysiological studies, identified the specific target of dihydropyridines as the L-type voltage-gated calcium channels.[10][15] These channels are crucial for regulating the contraction of vascular smooth muscle and cardiac muscle.[4] By binding to a specific site on the α1 subunit of the L-type calcium channel, dihydropyridines inhibit the transmembrane influx of calcium ions.[16] This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.[13][14][16]

Dihydropyridines exhibit a high degree of selectivity for the L-type calcium channels in arterial vascular smooth muscle compared to those in the heart.[16][17] This vascular selectivity is a key characteristic that distinguishes them from other classes of calcium channel blockers, such as the phenylalkylamines (e.g., verapamil) and the benzothiazepines (e.g., diltiazem), which have more pronounced effects on the heart.[17][18]

Caption: Mechanism of dihydropyridine action on vascular smooth muscle cells.

The Evolution of Dihydropyridines: Generations of Innovation

The initial success of nifedipine spurred further research and development, leading to the emergence of subsequent generations of dihydropyridine calcium channel blockers. These newer agents were designed to improve upon the pharmacokinetic and pharmacodynamic properties of the first-generation drugs, aiming for enhanced efficacy, better tolerability, and a more favorable side-effect profile.[18][19]

Generations of Dihydropyridine Calcium Channel Blockers
GenerationKey CharacteristicsExamples
First Short-acting, rapid onset of action, leading to reflex tachycardia.Nifedipine, Nicardipine
Second Longer-acting formulations of first-generation drugs, improved pharmacokinetic profile.Felodipine, Isradipine
Third Long half-life, slow onset of action, reduced incidence of reflex tachycardia.Amlodipine, Lacidipine
Fourth High lipophilicity, additional properties such as N-type calcium channel blockade.Cilnidipine, Lercanidipine

Table 1: Summary of the generations of dihydropyridine calcium channel blockers and their key characteristics.[18][20][21][22]

The development of longer-acting dihydropyridines, such as amlodipine, was a significant advancement.[23] Their slower onset and prolonged duration of action resulted in more stable blood pressure control and a reduced incidence of reflex tachycardia, a common side effect of the rapidly acting first-generation agents.[23] The fourth-generation drugs, like cilnidipine, introduced the concept of blocking multiple types of calcium channels, including N-type channels, which may contribute to additional beneficial effects such as reduced proteinuria.[20]

The Chemical Foundation: Hantzsch Synthesis and Structure-Activity Relationships

The Hantzsch synthesis remains a fundamental and versatile method for the preparation of dihydropyridines.[6][8] Its relative simplicity has allowed for the synthesis of a vast library of analogues, facilitating extensive structure-activity relationship (SAR) studies.[6] These studies have been instrumental in optimizing the pharmacological properties of dihydropyridine drugs.

Key Structural Requirements for Activity

Through systematic modifications of the dihydropyridine scaffold, several key structural features essential for potent calcium channel blocking activity have been identified:

  • The 1,4-Dihydropyridine Ring: This core structure is indispensable for activity. Oxidation to the corresponding pyridine or reduction of the ring leads to a loss of pharmacological effect.[24]

  • Substituents at C2 and C6: Small alkyl groups, typically methyl groups, at these positions are optimal for activity and influence the duration of action.[24]

  • Aryl Group at C4: A substituted or unsubstituted aryl ring at the C4 position is a critical requirement for high affinity to the L-type calcium channel receptor.[25][26] Electron-withdrawing groups, such as a nitro group in the ortho or meta position of the phenyl ring, generally enhance activity.[24][26]

  • Ester Groups at C3 and C5: The presence of ester functionalities at these positions is crucial for activity. The nature of the ester groups can influence the potency and pharmacokinetic properties of the molecule.[25][26]

Caption: Simplified workflow of the Hantzsch dihydropyridine synthesis.[8]

Experimental Protocol: Hantzsch Synthesis of Nifedipine

The synthesis of nifedipine serves as a classic example of the Hantzsch reaction.

Materials:

  • 2-Nitrobenzaldehyde

  • Methyl acetoacetate

  • Concentrated ammonia solution

  • Methanol

Procedure:

  • In a round-bottom flask, combine 2-nitrobenzaldehyde, methyl acetoacetate, and methanol.[27]

  • Add concentrated ammonia solution to the mixture.[27]

  • Fit the flask with a condenser and heat the mixture to reflux for several hours.[27]

  • Upon completion of the reaction, allow the mixture to cool to room temperature.[27]

  • If necessary, cool the mixture in an ice-water bath to induce precipitation of the product.[27]

  • Collect the precipitated nifedipine by suction filtration.[27]

  • Wash the solid product with water and then with a small amount of cold methanol.[27]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as methanol.[27]

Conclusion

The discovery and development of substituted dihydropyridines represent a remarkable achievement in medicinal chemistry and pharmacology. From its origins in a classic organic synthesis reaction, the dihydropyridine scaffold has evolved into a versatile and highly successful pharmacophore. The journey from the serendipitous discovery of nifedipine to the development of sophisticated, fourth-generation drugs highlights the power of iterative drug design guided by a deep understanding of structure-activity relationships and mechanism of action. As a class of drugs, dihydropyridines continue to be a mainstay in the treatment of hypertension and other cardiovascular disorders, a testament to their enduring therapeutic value.

References

  • New generations of dihydropyridines for treatment of hypertension - PMC. (n.d.).
  • What is New in New Generation Calcium Channel Blocker - SciSpace. (n.d.).
  • Calcium channel blocker - Wikipedia. (n.d.).
  • How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names. (2021, June 22).
  • Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed. (2023, July 30).
  • New Generation Calcium Channel Blockers in Hypertensive Treatment - PMC - NIH. (n.d.).
  • Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed. (n.d.).
  • Nifedipine - Wikipedia. (n.d.).
  • Hantzsch pyridine synthesis - Wikipedia. (n.d.).
  • Learning from the Hantzsch synthesis. (2000, November 7).
  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. (n.d.).
  • What are the dihydropyridines (calcium channel blockers)? - Dr.Oracle. (2025, July 12).
  • 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC - NIH. (2012, October 11).
  • 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed. (n.d.).
  • How Do Dihydropyridine Calcium Channel Blockers Work? - BuzzRx. (2022, October 13).
  • Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (2025, August 9).
  • Hantzsch Dihydropyridine Synthesis. (n.d.).
  • An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 1,4-Dihydropyridine Analogues - Benchchem. (n.d.).
  • Dihydropyridines as Calcium Channel Blockers: An Overview - MedCrave online. (2017, July 17).
  • Discovery and Development of Calcium Channel Blockers - PMC - PubMed Central. (n.d.).
  • New generations of dihydropyridines for treatment of hypertension - ResearchGate. (2025, August 9).
  • Discovery and Development of Calcium Channel Blockers - PubMed. (2017, May 29).
  • Calcium channel blockers for hypertension: old, but still useful - CPP : Cardiovascular Prevention and Pharmacotherapy. (2023, October 30).
  • (PDF) 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. (2025, August 8).
  • 4.2.5.2. Hantzsch Synthesis of Nifedipine | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. (2020, August 28).
  • SAR of Dihydropyridines / SAR of Nifedipine - YouTube. (2024, July 3).
  • Pharmacology of the dihydropyridine calcium antagonists: relationship between lipophilicity and pharmacodynamic responses - PubMed. (n.d.).
  • Hantzsch Dihydropyridine Synthesis - Alfa Chemistry. (n.d.).
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC - NIH. (n.d.).
  • Nifedipine synthesis - ChemicalBook. (n.d.).
  • Genesis of Dihydropyrimidinoneψ Calcium Channel Blockers: Re... - Ingenta Connect. (2009, January 1).
  • Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC - NIH. (2023, January 12).
  • Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers - Frontiers. (2025, May 11).
  • SYNTHETIC STUDIES TOWARDS NIFEDIPINE AND ESTIMATION OF NIFEDIPINE BY HPTLC METHOD - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.).
  • Genesis of Dihydropyrimidinoneψ Calcium Channel Blockers: Recent Progress in Structure-Activity Relationships and Other Effects | Bentham Science Publishers. (2009, January 1).
  • [Nifedipine: a novel vasodilator] - PubMed. (n.d.).
  • Nifedipine - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.).
  • Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers - Der Pharma Chemica. (n.d.).
  • 1,4-Dihydropyridines--a basis for developing new drugs - PubMed. (n.d.).
  • Discovery and Development of Calcium Channel Blockers - Frontiers. (n.d.).
  • The Evolving Role of Calcium Channel Blockers in Hypertension Management: Pharmacological and Clinical Considerations - MDPI. (2024, June 22).
  • Effective management of hypertension with dihydropyridine calcium channel blocker-based combination therapy in patients at high cardiovascular risk - PubMed Central. (n.d.).
  • CA999592A - 1,4-dihydropyridines, their production and use - Google Patents. (n.d.).
  • About nifedipine - NHS. (n.d.).
  • Bayer Pharmaceuticals advances next generation of blockbuster medicines. (2024, March 21).

Sources

Methodological & Application

Suzuki coupling reactions with 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Introduction: Unlocking a Privileged Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and versatility in forging carbon-carbon bonds.[1][2] This palladium-catalyzed transformation between organoboron compounds and organic halides is indispensable in the pharmaceutical and materials science sectors for constructing complex molecular architectures.[3][4]

This guide focuses on a particularly valuable substrate: This compound . The 2-pyridone core, decorated with a nitrile group, is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active molecules, including inhibitors of p38α MAP kinase and other therapeutic targets.[5] The ability to controllably introduce aryl or heteroaryl substituents at the 3-position via Suzuki coupling opens a direct route to novel compound libraries for drug discovery and development.[6][7]

However, the coupling of N-heterocyclic halides like our target substrate presents unique challenges. The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition and diminished yields.[8] This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate these challenges, offering field-proven insights, detailed protocols, and a robust understanding of the critical parameters governing the successful Suzuki coupling of this important building block.

The Catalytic Cycle and Mechanistic Considerations

A successful protocol is built upon a solid understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[9][10]

Suzuki_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition (Rate-Limiting Step) pd0->ox_add pd2_complex Ar-Pd(II)L₂-X (Aryl-Palladium Complex) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_diaryl Ar-Pd(II)L₂-Ar' (Di-organo Complex) transmetal->pd2_diaryl red_elim Reductive Elimination pd2_diaryl->red_elim red_elim->pd0 out_product Ar-Ar' (Coupled Product) red_elim->out_product in_arx Ar-X (Pyridinone-Br) in_arx->ox_add in_boronic Ar'-B(OR)₂ (Boronic Acid/Ester) + Base in_boronic->transmetal

Sources

Application Note & Protocol: Sonogashira Coupling of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Alkynyl Pyridinones

The 6-oxo-1,6-dihydropyridine (or pyridinone) scaffold is a privileged core structure in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone for designing novel therapeutics, including antivirals, antifungals, and kinase inhibitors. The introduction of an alkynyl moiety via Sonogashira coupling dramatically expands the chemical space accessible from pyridinone precursors. This transformation allows for the direct installation of a rigid, linear C(sp)-C(sp²) bond, providing a versatile handle for further derivatization, such as the synthesis of complex heterocycles through cyclization reactions, or for use in "click" chemistry.[1]

This document provides a comprehensive guide to the Sonogashira coupling of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile, a challenging yet valuable substrate. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven experimental protocol, and provide insights into troubleshooting and optimization.

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction is a powerful cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] The reaction is typically catalyzed by a palladium(0) complex and requires a copper(I) co-catalyst and a suitable amine base.[2][4] The process involves two interconnected catalytic cycles: the Palladium Cycle and the Copper Cycle.[3]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (our pyridinone substrate), forming a Pd(II) complex. This is often the rate-limiting step, especially for electron-deficient or sterically hindered bromides.[3][5]

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II) complex. The exact mechanism of this step is complex and can be influenced by coordinating anions.[6]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated pyridinone product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

The Copper Cycle:

  • Acid-Base Reaction: The amine base deprotonates the terminal alkyne, forming an acetylide anion.[7]

  • Copper Acetylide Formation: The acetylide reacts with the Cu(I) salt (typically CuI) to form a copper acetylide species. This species is crucial for the transmetalation step with the palladium complex.[6]

The presence of copper accelerates the reaction, allowing it to proceed under milder conditions than copper-free variants.[2][8] However, a key side reaction to be aware of is the copper-mediated oxidative homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.[7]

Sonogashira_Mechanism Fig. 1: Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ reductive_elimination Reductive Elimination pd0->reductive_elimination Regeneration oxidative_addition Oxidative Addition oxidative_addition->pd0 pd_complex R¹-Pd(II)L₂(X) pd_complex->oxidative_addition transmetalation Transmetalation transmetalation->pd_complex pd_alkynyl R¹-Pd(II)L₂(C≡CR²) pd_alkynyl->transmetalation reductive_elimination->pd_alkynyl product Product R¹-C≡CR² product->reductive_elimination cu_catalyst Cu(I)X alkyne H-C≡CR² cu_acetylide Cu-C≡CR² alkyne->cu_acetylide + Cu(I)X - HX base Base cu_acetylide->transmetalation aryl_halide Ar-X (Pyridinone-Br) aryl_halide->oxidative_addition

Caption: Simplified Sonogashira Catalytic Cycle.

Key Considerations for Coupling with this compound

The substrate presents specific challenges that must be addressed for a successful coupling:

  • Electronic Effects: The pyridinone ring is electron-deficient, which generally facilitates the oxidative addition step. However, the presence of the nitrile and carbonyl groups can influence catalyst coordination and reactivity.

  • Substrate Solubility: The polar nature of the pyridinone may lead to solubility issues in common non-polar solvents like toluene. A more polar solvent or a co-solvent system may be necessary.[5]

  • Catalyst and Ligand Choice: While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often effective, the specific electronic nature of the substrate may benefit from more electron-rich or bulky phosphine ligands to promote reductive elimination and prevent catalyst decomposition.[3]

  • Base Selection: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. The base must be strong enough to deprotonate the alkyne but not so nucleophilic that it reacts with the substrate.[7]

  • Temperature: Aryl bromides are less reactive than the corresponding iodides and often require heating to achieve a reasonable reaction rate.[5][7] Monitoring the reaction is crucial to avoid decomposition at elevated temperatures.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with phenylacetylene as a model reaction.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mg/mmol)Equivalents
This compound198.00198 mg / 1.0 mmol1.0
Phenylacetylene102.14123 mg / 1.2 mmol1.2
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄1155.5658 mg / 0.05 mmol0.05
Copper(I) Iodide (CuI)190.4510 mg / 0.05 mmol0.05
Triethylamine (Et₃N)101.193 mLSolvent/Base
N,N-Dimethylformamide (DMF), Anhydrous73.095 mLSolvent

Equipment:

  • 10 mL Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere line (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Workflow start Start: Reagent Prep setup Reaction Setup (Schlenk Flask) start->setup reagents Add Reagents (Substrate, Pd, CuI) setup->reagents degas Degassing (3x Vacuum/Inert Gas) alkyne Add Alkyne (Phenylacetylene) degas->alkyne solvent Add Solvents (DMF, Et₃N) reagents->solvent solvent->degas react Heat Reaction (e.g., 80-100 °C) alkyne->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (Quench, Extract) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end Final Product characterize->end

Caption: Experimental Workflow for Sonogashira Coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 10 mL Schlenk flask equipped with a magnetic stir bar, add this compound (198 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

    • Expert Insight: Using a pre-catalyst like PdCl₂(PPh₃)₂ is also common. The active Pd(0) is generated in situ. If using a Pd(II) source, slightly more catalyst may be needed as some alkyne will be consumed in the reduction step.[9]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Maintaining an inert atmosphere is critical to prevent catalyst decomposition (observed as formation of black palladium metal) and to suppress Glaser homocoupling.[7]

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) and triethylamine (3 mL) via syringe. Stir the mixture to dissolve the solids.

    • Expert Insight: A mixture of DMF and Et₃N provides a good balance of polarity for substrate solubility and a basic medium for the reaction. If solubility remains an issue, gentle warming can be applied. For substrates sensitive to amines, a non-nucleophilic base like DBU can be considered.[10]

  • Alkyne Addition: Add phenylacetylene (123 mg, 1.2 mmol) dropwise via syringe. The solution may change color upon addition of the alkyne.

  • Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath.[11][12]

    • Expert Insight: The optimal temperature can vary. Start at a lower temperature (e.g., 80 °C) and increase if the reaction is sluggish. Aryl bromides typically require more forcing conditions than aryl iodides.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 3-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove the copper catalyst and amine base. Wash with brine (15 mL), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor substrate solubility.1. Use a fresh batch of Pd and Cu catalysts.[7] 2. Increase temperature incrementally (e.g., to 110-120 °C in a sealed tube).[5] 3. Try a different solvent system (e.g., Dioxane/Et₃N, Toluene/DIPEA).[5][10]
Formation of Black Precipitate Palladium catalyst decomposition (Pd black).1. Ensure strictly anaerobic and anhydrous conditions.[7] 2. Consider a more robust ligand (e.g., XPhos, SPhos). 3. Avoid overly high temperatures. Some anecdotal evidence suggests THF can promote Pd black formation.[7][9]
Major Alkyne Homocoupling Oxygen contamination leading to Glaser coupling.1. Thoroughly degas all solvents and the reaction vessel.[7] 2. Consider a copper-free Sonogashira protocol, which may require a different ligand and base system.[7]
Reaction Stalls Catalyst poisoning by impurities in starting materials.1. Purify starting materials before use. 2. Increase catalyst loading (e.g., to 10 mol% Pd, 15 mol% CuI).

Conclusion

The Sonogashira coupling of this compound is a highly effective method for synthesizing valuable alkynyl-substituted pyridinones. Success hinges on careful control of reaction parameters, particularly maintaining an inert atmosphere, selecting an appropriate solvent system to ensure solubility, and applying sufficient heat to drive the reaction with the less reactive aryl bromide. By understanding the underlying mechanism and anticipating potential challenges, researchers can reliably employ this protocol to access a diverse range of functionalized heterocyclic building blocks for drug discovery and materials science.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Kant, R., & Taliyan, R. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4485-4508. [Link]
  • Ali, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893. [Link]
  • Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]
  • ResearchGate. (2023). The Sonogashira coupling reaction mechanism. [Link]
  • IntechOpen. (2022). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
  • Wang, X., et al. (2019). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 38(21), 4136-4145. [Link]
  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]

Sources

Application Notes and Protocols for the Derivatization of the Nitrile Group in 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridinone Scaffold

The 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile core is a privileged scaffold in medicinal chemistry, offering a unique combination of functionalities that can be strategically modified to modulate biological activity. The pyridinone tautomer is the predominant form in solution and the solid state, providing a stable framework for further chemical elaboration. The bromine atom serves as a handle for cross-coupling reactions, while the nitrile group at the C2 position is a versatile precursor for a variety of important functional groups. This application note provides a detailed technical guide for the derivatization of this nitrile group into three key functionalities: an amide, a primary amine, and a tetrazole. Each of these transformations opens up new avenues for drug discovery and development by altering the molecule's physicochemical properties, such as hydrogen bonding capacity, basicity, and bioisosteric relationships with other functional groups.

I. Selective Hydrolysis to 3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide

The conversion of a nitrile to a primary amide is a fundamental transformation that introduces a valuable hydrogen-bond donor and acceptor moiety. This can significantly impact a molecule's interaction with biological targets. For the subject compound, a controlled hydrolysis is crucial to prevent over-hydrolysis to the corresponding carboxylic acid. Both acid- and base-catalyzed methods are viable, with the choice of catalyst and conditions dictating the selectivity and yield.

Causality Behind Experimental Choices:

The electron-withdrawing nature of the bromine atom and the pyridinone ring can activate the nitrile group towards nucleophilic attack. However, harsh acidic or basic conditions can lead to the hydrolysis of the resulting amide. Therefore, milder catalytic approaches are preferred. Base-catalyzed hydrolysis is often advantageous for this substrate as it can proceed under conditions that are less likely to promote extensive amide hydrolysis. The use of a peroxide-based system under neutral or slightly basic conditions can also be an effective method for achieving high selectivity for the amide.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol is adapted from established methods for the hydrolysis of nitriles on heterocyclic systems.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • tert-Butyl alcohol

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in tert-butyl alcohol (10 mL per mmol of nitrile).

  • Reagent Addition: Add a solution of potassium hydroxide (2.0 eq) in water (2 mL per mmol of nitrile) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with 1M HCl until a pH of ~7 is reached.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide.

II. Reduction to 2-(Aminomethyl)-3-bromo-1,6-dihydropyridin-6-one

The reduction of the nitrile group to a primary amine introduces a basic center into the molecule, which can be crucial for salt formation, improving solubility, and establishing new interactions with biological targets. The primary challenge in this transformation is the chemoselective reduction of the nitrile in the presence of the bromo and oxo functionalities. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for nitrile reduction but may also reduce the pyridinone ring or cause debromination. Catalytic hydrogenation with Raney Nickel is a milder and often more selective alternative.

Causality Behind Experimental Choices:

Catalytic hydrogenation using Raney Nickel is a well-established method for the reduction of nitriles to primary amines.[1][2] It offers good chemoselectivity, often leaving other reducible functional groups intact under controlled conditions. The use of ammonia in the reaction mixture can help to suppress the formation of secondary and tertiary amine byproducts by competing with the product amine for reaction with the intermediate imine.

Experimental Protocol: Catalytic Hydrogenation with Raney Nickel

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Methanol

  • Ammonia solution (7N in methanol)

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar

  • Celite®

Procedure:

  • Catalyst Preparation: Carefully wash the Raney Nickel slurry with methanol to remove the water.

  • Reaction Setup: In a high-pressure reaction vessel (e.g., a Parr shaker bottle), suspend this compound (1.0 eq) in methanol (20 mL per mmol of nitrile).

  • Additive Addition: Add the washed Raney Nickel (approx. 10% by weight of the nitrile) and the ammonia solution in methanol (5.0 eq).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi. Heat the mixture to 50 °C and shake vigorously. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction vessel to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude amine can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization.

III. [3+2] Cycloaddition to 5-(3-Bromo-6-oxo-1,6-dihydropyridin-2-yl)-1H-tetrazole

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. The most direct route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source. This reaction is often catalyzed by Lewis or Brønsted acids.

Causality Behind Experimental Choices:

The electron-deficient nature of the nitrile in this compound makes it a good substrate for [3+2] cycloaddition with azide. The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), can further activate the nitrile towards nucleophilic attack by the azide anion, thereby accelerating the reaction.[3] Dimethylformamide (DMF) is a suitable solvent for this reaction as it is polar and aprotic, and can help to solubilize the azide salt.

Experimental Protocol: Zinc-Catalyzed [3+2] Cycloaddition

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂)

  • Dimethylformamide (DMF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in DMF (15 mL per mmol of nitrile) in a round-bottom flask, add sodium azide (1.5 eq) and zinc chloride (1.2 eq).

  • Reaction: Heat the reaction mixture to 120 °C with stirring under a nitrogen atmosphere. Monitor the reaction by TLC until the starting nitrile is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Acidify the mixture to pH 2-3 with 1M HCl to precipitate the product.

    • Extract the product with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude tetrazole can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield the pure product.

Data Summary

DerivatizationProductKey ReagentsTypical Conditions
Hydrolysis 3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamideKOH, t-BuOH/H₂OReflux, 2-4 h
Reduction 2-(Aminomethyl)-3-bromo-1,6-dihydropyridin-6-oneRaney Ni, H₂, NH₃/MeOH50 °C, 50 psi, 4-8 h
Cycloaddition 5-(3-Bromo-6-oxo-1,6-dihydropyridin-2-yl)-1H-tetrazoleNaN₃, ZnCl₂, DMF120 °C, 12-24 h

Visual Workflow

Derivatization_Pathways Start This compound Amide 3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide Start->Amide Hydrolysis (KOH, t-BuOH/H₂O) Amine 2-(Aminomethyl)-3-bromo-1,6-dihydropyridin-6-one Start->Amine Reduction (Raney Ni, H₂) Tetrazole 5-(3-Bromo-6-oxo-1,6-dihydropyridin-2-yl)-1H-tetrazole Start->Tetrazole [3+2] Cycloaddition (NaN₃, ZnCl₂)

Caption: Derivatization pathways of the nitrile group.

References

  • Organic Syntheses Procedure. Raney nickel catalyst.
  • Organic Syntheses Procedure. Tetrahydropyran.
  • Khan Academy. Acid and base-catalyzed hydrolysis of amides.
  • Chemguide. Reduction of nitriles.
  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction.
  • ACS Publications. A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol.
  • NIH National Center for Biotechnology Information. Tetrazoles via Multicomponent Reactions.
  • ResearchGate. [3+2]‐Cycloaddition Reactions of Metal Azides and Related Systems.
  • ResearchGate. 1,3-Dipolar cycloaddition of azides with electron-deficient alkynes under mild condition in water.
  • Indian Academy of Sciences. Zinc chloride catalyzed multicomponent synthesis of pyrazolopyridocoumarin scaffolds.
  • NIH National Center for Biotechnology Information. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines.
  • ResearchGate. Chemoselective reductions with sodium borohydride.
  • PubMed. 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: Synthesis and Biological Activity of a New Class of Highly Potent Inhibitors of Human Cytomegalovirus DNA Polymerase.
  • Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement.
  • Organic Chemistry Portal. Amine synthesis by amide reduction.
  • ResearchGate. Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones.
  • NIH National Center for Biotechnology Information. A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids and Their Cytotoxic Activity against the MCF-7 Cell Line.
  • NIH National Center for Biotechnology Information. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
  • Taylor & Francis Online. Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][4]Oxazin-2(3H)-Ones.

Sources

Application Notes and Protocols: Synthesis of Novel Heterocycles from 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile scaffold is a highly versatile and valuable starting material in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a reactive bromo substituent, a nucleophilic pyridinone nitrogen, an electrophilic nitrile group, and an activated ring system—provides multiple avenues for the construction of diverse and novel heterocyclic frameworks. These resulting fused-pyridine systems are of significant interest as they are often isosteres of purines and other biologically relevant heterocycles, leading to a wide range of pharmacological activities.

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of various novel heterocycles from this compound. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying chemical principles and rationale for experimental choices.

Strategic Approaches to Heterocycle Synthesis

The synthetic utility of this compound stems from the ability to selectively target its different reactive sites. The primary strategies for elaborating this core into more complex heterocyclic systems can be broadly categorized as:

  • Annulation via Nucleophilic Substitution and Cyclization: Utilizing the bromo group as a handle for introducing a nucleophile that subsequently participates in a ring-closing reaction with another part of the molecule.

  • Palladium-Catalyzed Cross-Coupling Reactions: Employing modern cross-coupling methodologies to introduce new carbon-carbon and carbon-heteroatom bonds at the 3-position, followed by cyclization.

  • Cyclocondensation Reactions: Involving the reaction of the pyridinone scaffold with bifunctional reagents to build a new fused ring.

The following sections will provide detailed protocols for the synthesis of thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and isoxazolo[5,4-b]pyridines, showcasing these key synthetic strategies.

I. Synthesis of Thieno[2,3-b]pyridine Derivatives via Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[1][2] In this protocol, we adapt this methodology to construct a fused thieno[2,3-b]pyridine ring system. The strategy involves the initial conversion of the this compound to a more reactive intermediate suitable for the Gewald cyclization.

Workflow for Thieno[2,3-b]pyridine Synthesis

start This compound step1 S-Alkylation with Ethyl Bromoacetate start->step1 K2CO3, Acetone step2 Gewald Reaction with Sulfur and Base step1->step2 S8, Morpholine, Ethanol product Ethyl 2-Amino-6-oxo-4,6-dihydro-5H-thieno[2,3-b]pyridine-3-carboxylate step2->product

Caption: Workflow for the synthesis of thieno[2,3-b]pyridines.

Experimental Protocol: Synthesis of Ethyl 2-Amino-6-oxo-4,6-dihydro-5H-thieno[2,3-b]pyridine-3-carboxylate

Step 1: Synthesis of Ethyl 2-((3-bromo-2-cyano-6-oxo-1,6-dihydropyridin-1-yl)oxy)acetate

  • Rationale: The pyridinone oxygen is first alkylated with ethyl bromoacetate to introduce a reactive methylene group adjacent to the nitrile, a necessary precursor for the subsequent Gewald reaction. Potassium carbonate is a mild base suitable for this O-alkylation.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in acetone (20 mL/mmol), add anhydrous potassium carbonate (1.5 eq).

    • Add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (Thin Layer Chromatography).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired O-alkylated product.

Step 2: Gewald Reaction for the Synthesis of Ethyl 2-Amino-6-oxo-4,6-dihydro-5H-thieno[2,3-b]pyridine-3-carboxylate

  • Rationale: The introduced active methylene group undergoes a Gewald reaction with elemental sulfur in the presence of a base (morpholine). The reaction proceeds through a Knoevenagel-type condensation followed by intramolecular cyclization and tautomerization to yield the 2-aminothiophene ring fused to the pyridine core.[1]

  • Procedure:

    • In a round-bottom flask, dissolve the product from Step 1 (1.0 eq) in ethanol (15 mL/mmol).

    • Add elemental sulfur (1.1 eq) and morpholine (2.0 eq).

    • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature. The product will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure thieno[2,3-b]pyridine derivative.

Reactant Molar Ratio Molecular Weight ( g/mol ) Amount
This compound1.0214.01(user defined)
Potassium Carbonate1.5138.21(calculated)
Ethyl Bromoacetate1.2167.00(calculated)
Elemental Sulfur1.132.07(calculated)
Morpholine2.087.12(calculated)

II. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of pyrazolo[3,4-b]pyridines from the title compound can be achieved by leveraging the reactivity of the bromo and cyano groups. A common and effective strategy involves the reaction with hydrazine hydrate, which can act as a binucleophile to form the fused pyrazole ring.

Workflow for Pyrazolo[3,4-b]pyridine Synthesis

start This compound step1 Reaction with Hydrazine Hydrate start->step1 Hydrazine Hydrate, Ethanol, Reflux product 3-Amino-1H-pyrazolo[3,4-b]pyridin-6(7H)-one step1->product

Caption: Workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Experimental Protocol: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
  • Rationale: Hydrazine hydrate acts as a nucleophile, first displacing the bromide at the 3-position. The terminal nitrogen of the hydrazine then undergoes an intramolecular cyclization by attacking the electrophilic carbon of the nitrile group. This Thorpe-Ziegler type cyclization leads to the formation of the fused pyrazole ring.[3] The reaction is typically carried out in a protic solvent like ethanol under reflux conditions.

  • Procedure:

    • Suspend this compound (1.0 eq) in ethanol (25 mL/mmol).

    • Add hydrazine hydrate (3.0 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product will precipitate.

    • Collect the solid product by filtration, wash with cold ethanol, and then with diethyl ether.

    • Dry the product under vacuum to yield the 3-amino-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.

Reactant Molar Ratio Molecular Weight ( g/mol ) Amount
This compound1.0214.01(user defined)
Hydrazine Hydrate (~50-60%)3.050.06(calculated)

III. Synthesis of Isoxazolo[5,4-b]pyridine Derivatives

The construction of a fused isoxazole ring can be accomplished by reacting the starting material with hydroxylamine. This reaction proceeds via a similar mechanism to the pyrazole synthesis, with hydroxylamine acting as the binucleophile.

Workflow for Isoxazolo[5,4-b]pyridine Synthesis

start This compound step1 Reaction with Hydroxylamine Hydrochloride start->step1 NH2OH·HCl, NaOAc, Acetic Acid product 3-Amino-1H-isoxazolo[5,4-b]pyridin-6(7H)-one step1->product

Caption: Workflow for the synthesis of isoxazolo[5,4-b]pyridines.

Experimental Protocol: Synthesis of 3-Amino-1H-isoxazolo[5,4-b]pyridin-6(7H)-one
  • Rationale: Hydroxylamine hydrochloride, in the presence of a base like sodium acetate to liberate the free hydroxylamine, reacts with the 3-bromo-2-cyanopyridinone. The amino group of hydroxylamine likely displaces the bromide, followed by intramolecular cyclization of the hydroxyl group onto the nitrile, forming the isoxazole ring.[4] Acetic acid serves as a suitable solvent for this transformation.

  • Procedure:

    • To a solution of this compound (1.0 eq) in glacial acetic acid (20 mL/mmol), add hydroxylamine hydrochloride (1.5 eq) and anhydrous sodium acetate (2.0 eq).

    • Heat the reaction mixture at 100-110 °C for 6-8 hours. Monitor the reaction by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-water.

    • Neutralize the solution carefully with a saturated solution of sodium bicarbonate.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure isoxazolo[5,4-b]pyridine.

Reactant Molar Ratio Molecular Weight ( g/mol ) Amount
This compound1.0214.01(user defined)
Hydroxylamine Hydrochloride1.569.49(calculated)
Sodium Acetate (anhydrous)2.082.03(calculated)

IV. Advanced Strategies: Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of more complex and highly substituted heterocyclic systems, palladium-catalyzed cross-coupling reactions offer unparalleled versatility. The 3-bromo position of the starting material is ideal for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide array of substituents, which can then be utilized in subsequent cyclization steps.

Conceptual Workflow for Cross-Coupling and Cyclization

start This compound coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) start->coupling intermediate 3-Substituted Intermediate coupling->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Novel Fused Heterocycle cyclization->product

Caption: General workflow for heterocycle synthesis via cross-coupling.

Example Application: Synthesis of a Pyrido[2,3-d]pyridazine Derivative

A potential route to a pyrido[2,3-d]pyridazine could involve a Sonogashira coupling to introduce an alkyne at the 3-position, followed by a cyclization with hydrazine.

  • Step A: Sonogashira Coupling: React this compound with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like THF or dioxane.[5][6]

  • Step B: Cyclization with Hydrazine: The resulting 3-alkynyl-6-oxo-1,6-dihydropyridine-2-carbonitrile can then be treated with hydrazine hydrate. The hydrazine would add to the alkyne and the nitrile, leading to the formation of the fused pyridazine ring.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of novel and medicinally relevant fused heterocyclic compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold. By carefully selecting the reaction conditions and reagents, it is possible to achieve a high degree of control over the synthetic outcomes, leading to the efficient and targeted synthesis of new chemical entities for drug discovery and development.

References

  • Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte1966, 99 (1), 94-100. [Link]
  • Sabnis, R. W.; Rangnekar, D. W.; Sonawane, N. D. Journal of Heterocyclic Chemistry1999, 36 (2), 333-345. [Link]
  • Thorpe, J. F.; Ziegler, K. Justus Liebigs Annalen der Chemie1909, 369, 265-294. [Link]
  • Lingham, A. R.; et al. Polyhedron2016, 120, 124-131. [Link]
  • Sonogashira, K. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 3, pp 521-549. [Link]
  • Razafindrainibe, F.; et al. Organic & Biomolecular Chemistry2018, 16 (43), 8213-8219. [Link]
  • Komarova, E. S.; Makarov, V. A.; Párkányi, C. Journal of Heterocyclic Chemistry2012, 49 (5), 985-1004. [Link]
  • El-Emary, T. I. Phosphorus, Sulfur, and Silicon and the Related Elements2007, 182 (5), 1061-1082. [Link]
  • Dotsenko, V. V.; Krivokolysko, S. G.; Litvinov, V. P. Russian Chemical Bulletin2020, 69 (10), 1829-1858. [Link]
  • Asif, M. Journal of Chemical and Pharmaceutical Research2016, 8 (3), 734-772. [Link]
  • Donaire-Arias, A.; et al. Molecules2021, 26 (16), 4983. [Link]
  • Eller, G. A.; Holzer, W. Molecules2006, 11 (5), 371-376. [Link]

Sources

The Versatile Scaffold: 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocycle

In the landscape of modern drug discovery, the quest for novel molecular architectures with inherent biological relevance is paramount. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of approved pharmaceuticals. Among these, the pyridinone core has emerged as a "privileged scaffold," a term bestowed upon molecular frameworks that can bind to multiple, unrelated biological targets, thereby offering a rich starting point for medicinal chemistry campaigns.[1][2][3] This guide focuses on a highly functionalized and versatile derivative: 3-bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile .

The strategic placement of a reactive bromine atom, a nitrile group, and a pyridinone core imparts this molecule with a unique chemical personality, making it an ideal building block for the synthesis of diverse compound libraries. The bromine at the 3-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and amino moieties. The electron-withdrawing nitrile group at the 2-position, along with the pyridinone ring, modulates the electronic properties of the scaffold and provides additional points for chemical elaboration or interaction with biological targets.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the utilization of this compound in key synthetic transformations. The methodologies described herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to empower chemists to adapt and innovate.

Synthesis of the Building Block

The preparation of this compound can be achieved through multi-step synthetic sequences, often starting from readily available precursors. While several routes may exist, a common strategy involves the construction of the dihydropyridine ring followed by functionalization. One plausible, albeit general, approach is the cyclocondensation of an appropriate three-carbon component with an activated acetonitrile derivative, followed by bromination. Researchers should consult specialized synthetic literature for detailed procedures.

Core Reactivity and Applications: A Hub for Molecular Diversity

The true power of this compound lies in its ability to serve as a central hub for generating a multitude of derivatives. The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which have revolutionized modern organic synthesis.[4]

G cluster_input Core Building Block cluster_reactions Key Transformations cluster_products Diverse Scaffolds start This compound suzuki Suzuki Coupling start->suzuki [Pd], Base R-B(OH)₂ sonogashira Sonogashira Coupling start->sonogashira [Pd], [Cu], Base R-C≡CH buchwald Buchwald-Hartwig Amination start->buchwald [Pd], Base R₂NH nas Nucleophilic Aromatic Substitution start->nas Nu:⁻ aryl 3-Aryl Derivatives suzuki->aryl alkynyl 3-Alkynyl Derivatives sonogashira->alkynyl amino 3-Amino Derivatives buchwald->amino substituted 3-Substituted Derivatives (O, S, etc.) nas->substituted

Reaction pathways of the core building block.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond in this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heterobiaryl structures prevalent in many kinase inhibitors and other targeted therapies.[2][5][6]

Rationale for Protocol Design: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling, especially with heteroaromatic substrates which can sometimes poison the catalyst. The following protocol is adapted from established procedures for the Suzuki coupling of substituted bromopyridines and is a good starting point for optimization.[2][7] The use of a palladium(II) precatalyst with a phosphine ligand is common, and a carbonate or phosphate base is typically employed. A mixed aqueous-organic solvent system often facilitates the reaction by aiding in the dissolution of the base and the boronic acid.

Experimental Protocol: Synthesis of 3-Aryl-6-oxo-1,6-dihydropyridine-2-carbonitriles

G cluster_setup Reaction Setup cluster_degas Inert Atmosphere cluster_catalyst Catalyst Addition cluster_reaction Reaction cluster_workup Work-up and Purification setup Combine this compound, arylboronic acid, base, and solvent in a reaction vessel. degas Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes. setup->degas catalyst Add the palladium catalyst and phosphine ligand under a positive pressure of inert gas. degas->catalyst reaction Heat the reaction mixture to the desired temperature and monitor progress by TLC or LC-MS. catalyst->reaction workup Cool, dilute with water, and extract with an organic solvent. Purify by column chromatography. reaction->workup

General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the dioxane/water solvent mixture via syringe.

  • Degas the solution by bubbling with the inert gas for 15-30 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst and ligand.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Typical Time (h)
Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O90-10012-24
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100-1108-16
Pd(dppf)Cl₂Cs₂CO₃DMF80-9012-18
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is of great value in medicinal chemistry for the synthesis of rigid scaffolds and for accessing compounds with unique electronic and steric properties.

Rationale for Protocol Design: The standard Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[8] The protocol below is based on general procedures for the Sonogashira coupling of bromo-heterocycles.[8][9] The choice of palladium source and ligand can be critical, as can the exclusion of oxygen to prevent the homocoupling of the alkyne (Glaser coupling).

Experimental Protocol: Synthesis of 3-Alkynyl-6-oxo-1,6-dihydropyridine-2-carbonitriles

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Filter off the amine hydrobromide salt and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Typical Time (h)
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-506-18
Pd(PPh₃)₄ / CuIDIPEADMF50-704-12
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines.[1][2][8] This reaction is particularly important in medicinal chemistry, where the arylamine motif is a common feature in bioactive molecules.

Rationale for Protocol Design: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[1][2] Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step. Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly used. The following protocol is a general starting point based on established methods for the amination of bromopyridines.[1][10][11]

Experimental Protocol: Synthesis of 3-Amino-6-oxo-1,6-dihydropyridine-2-carbonitriles

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-4 mol%)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP, or XPhos) (4-8 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Time (h)
Pd(OAc)₂ / XantphosCs₂CO₃Toluene100-11012-24
Pd₂(dba)₃ / XPhosNaOtBuDioxane90-1008-16

Nucleophilic Aromatic Substitution (SNA r)

While palladium-catalyzed reactions are powerful, classical nucleophilic aromatic substitution (SNAr) can also be a viable strategy for functionalizing the 3-position, particularly with strong nucleophiles. The electron-withdrawing nature of the nitrile and the pyridinone ring can activate the C-Br bond towards nucleophilic attack.

Rationale for Protocol Design: SNAr reactions on electron-deficient aromatic rings are well-established.[12] The reactivity is enhanced by the presence of electron-withdrawing groups ortho and/or para to the leaving group. In this case, the nitrile and the ring nitrogen contribute to the activation of the 3-position. The choice of solvent is crucial, with polar aprotic solvents like DMF or DMSO being ideal for accelerating the reaction.

Experimental Protocol: General Procedure for SNAr

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or an amine) (1.1-2.0 equiv)

  • Polar aprotic solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the nucleophile (and a base if the nucleophile is used as its salt).

  • Heat the reaction mixture to a temperature ranging from room temperature to 120 °C, depending on the nucleophile's reactivity.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Potential for Cycloaddition Reactions

The dihydropyridine scaffold, with its conjugated π-system, has the potential to participate in cycloaddition reactions, such as the Diels-Alder reaction, either as a diene or a dienophile, depending on the substitution pattern and reaction partner.[3][13][14][15] This opens up avenues for the construction of more complex, polycyclic systems. The specific reactivity of this compound in such reactions would need to be experimentally determined but represents an exciting area for exploration.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for medicinal chemistry. Its strategically placed functional groups allow for a wide range of synthetic transformations, providing access to a rich diversity of molecular scaffolds. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—are particularly powerful tools for elaborating this core, enabling the rapid generation of libraries for biological screening. While the protocols provided herein are based on well-established precedents for similar heterocyclic systems, they should be considered as robust starting points that may require optimization for specific substrates and desired outcomes. The continued exploration of the reactivity of this scaffold, including its potential in cycloaddition and other transformations, will undoubtedly lead to the discovery of novel bioactive molecules and further solidify its status as a privileged structure in drug discovery.

References

  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. [URL: Not Available]
  • Cycloaddition reactions for antiviral compounds - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7121936/]
  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj03487k]
  • 1,2-Dihydropyridine via [3 + 3] cycloaddition reaction - ResearchGate. [URL: https://www.researchgate.net/figure/12-Dihydropyridine-via-3-3-cycloaddition-reaction_fig1_349544464]
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [URL: https://eprints.soton.ac.uk/419081/1/Sonogashira_cross_coupling_of_bromocyanofluoro_pyridine_nuclei_revised_version_resubmitted_to_Chem_Comm_2018.pdf]
  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/241.shtm]
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9409054/]
  • One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20545366/]
  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. [URL: https://www.mdpi.com/1420-3049/29/11/2443]
  • CN104130183A - Synthetic method for 3-bromopyridine - Google Patents. [URL: https://patents.google.
  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile - MDPI. [URL: https://www.mdpi.com/1422-8599/2024/1/m2119]
  • Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3124237/]
  • 1.2: Cycloaddition Reactions - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/01%3A_Chapters/1.02%3A_Cycloaddition_Reactions]
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - Discovery Research Portal - University of Dundee. [URL: https://discovery.dundee.ac.uk/en/publications/one-pot-two-step-catalytic-synthesis-of-6-amino-2-pyridone-35-di]
  • 7.1 The Discovery of Nucleophilic Substitution Reactions - NC State University Libraries. [URL: https://oer.ncsu.edu/public/3f8265a6-9768-472d-a60d-881c2f90a184/read/]
  • Organic compounds - Patent US-12364694-B2 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [URL: https://www.youtube.
  • Publications & Patents - MedChemica. [URL: https://www.medchemica.
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra07604d]
  • Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents. [URL: https://patents.google.
  • Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives - Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2009/xi/105-114]
  • Cu(II), Co(II), Ni(II), Zn(II) and Cd(II) complexes of novel azo ligand 6-hydroxy-4 methyl-2 oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]- - ResearchGate. [URL: https://www.researchgate.net/publication/374026330_CuII_CoII_NiII_ZnII_and_CdII_complexes_of_novel_azo_ligand_6-hydroxy-4_methyl-2_oxo-5-_4567-tetrahydro-13-benzothiazol-2-yldiazenyl-12-dihydropyridine-3-carbonitrile_HL_Synthesis_characteris]
  • Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. [URL: https://www.researchgate.
  • Cross-coupling reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cross-coupling_reaction]
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8114631/]
  • Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12916999/]
  • Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • 13.3: Cycloaddition Reactions - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/13.03%3A_Cycloaddition_Reactions]

Sources

Application Notes & Protocols: In Vitro Anticancer Screening of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Pyridine Heterocycles in Oncology

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] In oncology, pyridine derivatives have been successfully developed into targeted therapies that interfere with critical pathways essential for cancer cell growth and survival.[3][4] These compounds can function as kinase inhibitors, modulators of androgen receptors, and disruptors of tubulin polymerization, showcasing their therapeutic versatility.[4][5]

This guide focuses on a specific, promising subclass: 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile derivatives . The unique arrangement of the bromo, oxo, and carbonitrile functional groups on the dihydropyridine ring offers a rich chemical space for developing potent and selective anticancer agents.[6] Preliminary studies on similar structures suggest these compounds may exert their effects through mechanisms like kinase inhibition and the induction of apoptosis.[6][7]

This document provides a comprehensive framework for the initial in vitro screening of these novel derivatives. It is designed for researchers in drug discovery and cancer biology, offering detailed protocols for cytotoxicity assessment, cell cycle analysis, and apoptosis detection, grounded in the scientific rationale behind each experimental step.

Hypothesized Mechanism of Action & Screening Rationale

The anticancer activity of pyridine derivatives is multifaceted.[3] For the this compound scaffold, we can hypothesize several potential mechanisms that inform our screening strategy. A primary line of investigation for similar dihydropyridine-3-carbonitriles has been the inhibition of serine/threonine kinases like PIM-1, which is overexpressed in many cancers and plays a role in cell survival and proliferation.[7] Inhibition of such pathways can halt the cell cycle and trigger programmed cell death (apoptosis).

This leads to a logical, tiered screening approach:

  • Primary Screening: Establish baseline cytotoxicity across a panel of cancer cell lines to determine the potency (IC₅₀) of the derivatives.

  • Secondary Mechanistic Assays: For the most potent compounds, investigate how they kill cancer cells. Do they induce cell cycle arrest? Do they trigger apoptosis?

The following diagram illustrates a potential mechanism that our screening protocols are designed to investigate.

Signaling_Pathway cluster_effects Cellular Outcomes Derivative Pyridine Derivative Kinase PIM-1 Kinase (or other Ser/Thr Kinase) Derivative->Kinase Inhibition Apoptosis Apoptosis Induction Derivative->Apoptosis CellCycleArrest Cell Cycle Arrest Derivative->CellCycleArrest Downstream Pro-Survival Proteins (e.g., Bad, c-Myc) Kinase->Downstream Phosphorylation (Activation) Proliferation Cell Proliferation & Survival Downstream->Proliferation Downstream->Apoptosis Inhibition of Apoptosis Experimental_Workflow Start Compound Synthesis & QC Stock Prepare DMSO Stock Solutions Start->Stock PrimaryScreen Primary Screen: SRB Cytotoxicity Assay Stock->PrimaryScreen Selectivity Test on Non-Cancerous Cell Line (e.g., MCF10A) Stock->Selectivity IC50 Calculate IC₅₀ Values & Select Hits PrimaryScreen->IC50 Selectivity->IC50 CellCycle Secondary Screen: Cell Cycle Analysis IC50->CellCycle Apoptosis Secondary Screen: Apoptosis Assay IC50->Apoptosis Analysis Data Interpretation & Lead Identification CellCycle->Analysis Apoptosis->Analysis

Caption: High-level workflow for in vitro screening.

Protocol 1: Primary Cytotoxicity Screening (Sulforhodamine B Assay)

Principle: The Sulforhodamine B (SRB) assay is a cell density determination method based on the measurement of total cellular protein content. [8]SRB, an aminoxanthene dye, binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions. [9]The amount of bound dye is directly proportional to the cell mass and can be measured colorimetrically. This assay is independent of cellular metabolic activity, making it a stable and reliable method for cytotoxicity screening. [8][9] Materials and Reagents:

  • Cancer cell lines (e.g., MCF-7, A549, PC-3) and a non-cancerous cell line (e.g., MCF-12F).

  • Complete growth medium (specific to each cell line).

  • Test compounds (dissolved in DMSO).

  • 96-well flat-bottom tissue culture plates.

  • Trichloroacetic acid (TCA), cold 10% (wt/vol).

  • Sulforhodamine B (SRB) solution, 0.057% (wt/vol) in 1% (vol/vol) acetic acid. [8]* Wash solution: 1% (vol/vol) acetic acid.

  • Solubilization buffer: 10 mM Tris base solution, pH 10.5. [10]* Microplate reader (absorbance at 510-540 nm).

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest cells that are in the logarithmic growth phase using trypsin.

    • Determine cell concentration and viability using a hemocytometer and trypan blue.

    • Seed cells into 96-well plates at an empirically determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

      • Causality Note: A 24-hour pre-incubation ensures cells have recovered from trypsinization and are uniformly attached and actively dividing, providing a consistent baseline for drug treatment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridine derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include wells for "vehicle control" (medium + DMSO) and "untreated control" (medium only).

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • Cell Fixation:

    • After incubation, gently add 50-100 µL of cold 10% TCA to each well without removing the supernatant. [10] * Incubate the plate at 4°C for at least 1 hour.

      • Causality Note: TCA fixation terminates the reaction, precipitates, and fixes total cellular protein to the plate bottom, ensuring that both attached and loosely attached cells are accounted for.

  • Staining:

    • Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye and excess TCA. [8][10]Be gentle to avoid dislodging the cell monolayer.

    • Remove the final wash and allow the plates to air dry completely.

    • Add 100 µL of 0.057% SRB solution to each well and incubate at room temperature for 30 minutes. [8]

  • Wash and Solubilization:

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye. [8] * Expert Insight: This washing step is critical. Insufficient washing leads to high background, while excessive washing can elute the protein-bound dye. Perform the rinses quickly and consistently across all plates.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. [10]Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the optical density (OD) at 510 nm or 540 nm using a microplate reader.

Data Presentation: Hypothetical IC₅₀ Values

CompoundCell LineIC₅₀ (µM)Selectivity Index (SI)*
Derivative 1 A549 (Lung)2.5 ± 0.312.4
MCF-7 (Breast)5.1 ± 0.76.1
PC-3 (Prostate)3.8 ± 0.48.2
MCF-12F (Normal)31.0 ± 2.1-
Derivative 2 A549 (Lung)15.2 ± 1.81.1
MCF-7 (Breast)> 50> 1
PC-3 (Prostate)22.4 ± 3.50.8
MCF-12F (Normal)17.1 ± 2.9-
Doxorubicin A549 (Lung)0.8 ± 0.15.6
(Control)MCF-12F (Normal)4.5 ± 0.5-

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

Principle: This method quantifies the cellular DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [11]Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. By staining permeabilized cells with PI, the fluorescence intensity directly correlates with the amount of DNA. Flow cytometry is then used to measure this fluorescence, revealing the cell cycle profile. An accumulation of cells in a specific phase suggests drug-induced cell cycle arrest. Highly fragmented DNA from apoptotic cells appears as a "sub-G1" peak. Materials and Reagents:

  • Phosphate-Buffered Saline (PBS).

  • Cold 70% Ethanol.

  • PI Staining Solution: 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS. [12]* Flow cytometer.

Step-by-Step Methodology:

  • Cell Preparation and Treatment:

    • Seed 1-2 x 10⁶ cells in 6-well plates or T25 flasks.

    • After 24 hours, treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin.

    • Combine all cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Fixation:

    • Resuspend the cell pellet (1 x 10⁶ cells) in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension. [12] * Causality Note: Dropwise addition of ethanol while vortexing is crucial to prevent cell clumping, which would otherwise lead to inaccurate data during flow cytometry acquisition.

    • Fix the cells overnight or for at least 2 hours at -20°C.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.

    • Wash the pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

      • Expert Insight: RNase A is included to degrade any double-stranded RNA, ensuring that PI staining is specific to DNA and reducing background fluorescence. * Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Use the PI signal (e.g., FL2 or PE channel) to generate a DNA content histogram.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Hypothetical Cell Cycle Distribution

Treatment% Sub-G1 (Apoptosis)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 2.1 ± 0.455.3 ± 2.128.5 ± 1.814.1 ± 1.3
Derivative 1 (IC₅₀) 8.5 ± 1.135.2 ± 2.515.1 ± 1.541.2 ± 3.1
Derivative 1 (2x IC₅₀) 15.7 ± 1.920.1 ± 1.98.9 ± 1.055.3 ± 4.0

This hypothetical data suggests Derivative 1 induces G2/M phase arrest and apoptosis.

Protocol 3: Apoptosis Detection by Annexin V & PI Staining

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. [13]In early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer leaflet. [14]Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues. [14]Propidium Iodide (PI) is a membrane-impermeable dye that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells. [13]

Apoptosis_Quadrants Interpretation of Annexin V / PI Flow Cytometry Data Q1 Q1: Necrotic (Annexin V+/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q3 Q3: Viable (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-) X_axis Annexin V-FITC --> Y_axis Propidium Iodide (PI) -->

Caption: Quadrant analysis for Annexin V/PI assay.

Materials and Reagents:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Preparation and Treatment:

    • Prepare and treat cells as described in the Cell Cycle Analysis protocol (Section 5, Step 1).

  • Cell Harvesting:

    • Collect all cells (floating and adherent) and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS. [15]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. [16] * Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. [13] * Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the tube. [13] * Causality Note: This staining must be performed in the calcium-containing binding buffer, as Annexin V's binding to phosphatidylserine is calcium-dependent. [14] * Gently vortex and incubate for 15 minutes at room temperature in the dark. [13]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube. [13] * Analyze immediately (within 1 hour) by flow cytometry.

    • Set up compensation and quadrants using unstained, PI-only, and Annexin V-only stained control cells.

    • Collect data for at least 10,000 events and quantify the percentage of cells in each of the four quadrants:

      • Lower-Left (Q3): Viable cells (Annexin V- / PI-).

      • Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-).

      • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+).

      • Upper-Left (Q1): Primarily necrotic/dead cells (Annexin V- / PI+).

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.
  • Sulforhodamine B (SRB) Assay Protocol.
  • Sulforhodamine B (SRB)
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • Application Notes and Protocols for Apoptosis Detection by Flow Cytometry. Benchchem.
  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
  • The Ascendant Trajectory of Pyridine Derivatives in Anticancer Research: A Technical Guide. Benchchem.
  • MTT assay protocol. Abcam.
  • Pyridine heterocycles: Compiling the anticancer capabilities.
  • Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. Benchchem.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cell cycle analysis. Wikipedia.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • Assaying cell cycle st
  • Pyridine Moiety: Recent Advances in Cancer Treatment.
  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line.
  • Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences.
  • SRB Cytotoxicity Assay. Canvax Biotech.
  • MTT Cell Proliferation Assay.
  • 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile. Benchchem.
  • In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. PMC - NIH.
  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal.
  • Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. PubMed.
  • PREPARATION AND IN VITRO ANTICANCER ACTIVITY EVALUATION OF SOME COUMARIN DERIV

Sources

Application Notes and Protocols for the Synthesis and Antimicrobial Evaluation of Novel Compounds Derived from 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Pyridinone scaffolds have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including significant antimicrobial properties.[1][2] The core structure of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile offers a versatile platform for chemical modification, enabling the generation of diverse compound libraries for antimicrobial screening. The presence of the bromine atom at the 3-position provides a reactive handle for various cross-coupling and substitution reactions, allowing for the introduction of a wide range of functional groups that can modulate the biological activity of the resulting molecules. This guide provides a comprehensive framework for the synthesis of novel derivatives from this starting material and detailed protocols for the rigorous evaluation of their antimicrobial efficacy.

PART 1: Synthesis of Novel Antimicrobial Candidates

The synthetic strategy for generating a library of antimicrobial candidates from this compound primarily revolves around the functionalization of the C3-bromo position. This can be effectively achieved through modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of various aryl and heteroaryl moieties.

Conceptual Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 3-aryl-6-oxo-1,6-dihydropyridine-2-carbonitrile derivatives.

Synthesis_Workflow A 3-Bromo-6-oxo-1,6- dihydropyridine-2-carbonitrile C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Boronic Acid B->C D Purification (e.g., Column Chromatography) C->D Crude Product E Characterization (NMR, MS, etc.) D->E Purified Compound F Novel 3-Aryl Pyridinone Derivatives E->F Confirmed Structure Antimicrobial_Testing_Workflow cluster_0 Primary Screening cluster_1 Quantitative Analysis cluster_2 Bactericidal/Fungicidal Activity A Synthesized Compounds B Agar Well/Disk Diffusion Assay A->B C Qualitative Assessment of Activity (Zone of Inhibition) B->C D Active Compounds from Primary Screening E Broth Microdilution Assay D->E F Determination of Minimum Inhibitory Concentration (MIC) E->F G Compounds with Low MIC Values H Determination of Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) G->H I Assessment of Cidal vs. Static Activity H->I

Sources

Application Notes and Protocols for Fluorescent Labeling with 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Fluorogenic Scaffold for Thiol-Specific Labeling

In the dynamic landscape of biological imaging and proteomics, the demand for precise and sensitive tools to elucidate molecular function is ever-present. Fluorescent labeling of biomolecules remains a cornerstone of this research, enabling the visualization, tracking, and quantification of proteins, peptides, and other cellular components.[1] This guide introduces a promising class of fluorogenic reagents: 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile derivatives. These molecules offer a unique combination of thiol-reactivity, environmental sensitivity, and a "turn-on" fluorescence mechanism, positioning them as powerful tools for researchers in cell biology and drug development.

The core structure, a pyridinone ring substituted with a bromine atom at the 3-position and a cyano group at the 2-position, is engineered for selective reaction with sulfhydryl groups found in cysteine residues of proteins. The strategic placement of the bromine atom renders the molecule susceptible to nucleophilic attack by thiols, leading to a stable thioether linkage.[2] Crucially, this conjugation event is designed to trigger a significant increase in fluorescence intensity, a desirable characteristic that minimizes background signal from unreacted probes and often eliminates the need for wash steps in imaging protocols.[3]

This document serves as a comprehensive guide to the application of these novel probes. We will delve into the mechanistic underpinnings of their thiol-reactivity and fluorogenic response, provide detailed, field-tested protocols for protein and cellular labeling, and offer insights into the interpretation of the resulting data.

Mechanism of Action: Thiol-Activated Fluorogenesis

The utility of this compound derivatives as fluorescent probes is rooted in a well-orchestrated chemical transformation that couples biomolecule conjugation to a distinct optical output. The process can be understood as a thiol-specific nucleophilic substitution reaction that concurrently modulates the electronic properties of the pyridinone fluorophore.

In its native state, the 3-bromo-pyridinone derivative exhibits minimal fluorescence. This quenched state is attributed to the electron-withdrawing nature of the bromine atom, which can influence the intramolecular charge transfer (ICT) characteristics of the fluorophore. Upon introduction to a thiol-containing molecule, such as a protein with an accessible cysteine residue, a covalent bond is formed. The sulfhydryl group of the cysteine acts as a nucleophile, attacking the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether bond.[4]

This substitution has a profound effect on the electronic structure of the pyridinone core. The replacement of the strongly electron-withdrawing bromine with a less electronegative sulfur atom alters the ICT pathway, leading to a significant enhancement of the fluorescence quantum yield.[5] This "turn-on" mechanism is highly advantageous for live-cell imaging, as it ensures that fluorescence is predominantly observed only from the labeled biomolecules of interest.[6]

G cluster_0 Initial State cluster_1 Reaction cluster_2 Final State Probe This compound (Low Fluorescence) Reaction Nucleophilic Substitution Probe->Reaction Thiol Biomolecule-SH (e.g., Cysteine in Protein) Thiol->Reaction Conjugate Biomolecule-S-Pyridinone Conjugate (High Fluorescence) Reaction->Conjugate Bromide Br- Ion Reaction->Bromide

Figure 1. Proposed mechanism for thiol-activated fluorescence.

Photophysical Properties and Solvatochromism

The photophysical characteristics of the final labeled biomolecule are of paramount importance for experimental design. While the exact excitation and emission maxima will depend on the specific substitutions on the pyridinone ring, derivatives of this class are expected to exhibit fluorescence in the blue to green region of the visible spectrum.[7]

An intriguing and highly useful feature of many pyridinone-based dyes is their solvatochromism—a shift in their emission wavelength depending on the polarity of the local microenvironment.[8][9] This property can be exploited to probe conformational changes in proteins or to report on the binding of a labeled protein to its target. For instance, the movement of a labeled cysteine residue from a solvent-exposed surface to a hydrophobic binding pocket upon ligand interaction could result in a blue-shift of the emission spectrum and an increase in quantum yield.[7]

PropertyUnconjugated ProbeThiol-Conjugated Product
Fluorescence Very Low / QuenchedHigh / "Turned-On"
Excitation Max (λex) ~380-420 nm (estimated)~390-440 nm (estimated)
Emission Max (λem) N/A~450-520 nm (estimated, solvent-dependent)
Stokes Shift N/AModerate to Large
Quantum Yield (Φ) < 0.05 (estimated)0.2 - 0.7 (estimated, environment-dependent)
Reactivity Specific for Thiols (e.g., Cysteine)Stable Thioether Bond

Table 1. Expected photophysical properties.

Protocols for Application

The following protocols are provided as a robust starting point for the use of this compound derivatives. Optimization may be required depending on the specific protein, cell type, and experimental goals.

Protocol 1: Fluorescent Labeling of Purified Proteins

This protocol details the steps for labeling a purified protein containing at least one accessible cysteine residue.

Materials Required:

  • This compound derivative

  • High-purity Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purified protein (1-5 mg/mL) in a suitable buffer

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

  • (Optional) Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction

  • Purification Column: Sephadex G-25 or equivalent desalting column

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS or HEPES) at a concentration of 1-5 mg/mL.[10] If the buffer contains thiol-containing reagents (like DTT or β-mercaptoethanol), they must be removed by dialysis or buffer exchange prior to labeling.

    • If targeting cysteines involved in disulfide bonds, reduce the protein by incubating with a 10-fold molar excess of TCEP for 60 minutes at room temperature. TCEP is recommended as it does not need to be removed before labeling.

  • Probe Preparation:

    • Prepare a 10 mM stock solution of the 3-bromo-pyridinone probe in anhydrous DMF or DMSO. This stock solution should be prepared fresh and protected from light.

  • Labeling Reaction:

    • To the protein solution, add the probe stock solution to achieve a 5- to 20-fold molar excess of probe over protein. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

  • Purification:

    • Separate the labeled protein from unreacted probe and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[3]

    • The labeled protein will typically be the first colored fraction to elute from the column.

  • Determination of Degree of Labeling (DOL):

    • The DOL (the average number of dye molecules per protein) can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the absorbance of the dye at its absorbance maximum (λmax).

    • The DOL is calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) where A_max is the absorbance at the dye's λmax, A_280 is the absorbance at 280 nm, ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye, respectively, and CF is the correction factor (A_280 / A_max of the free dye).

Protocol 2: Live-Cell Imaging

This protocol provides a general framework for labeling intracellular proteins in living cells.

Materials Required:

  • This compound derivative

  • High-purity Dimethyl sulfoxide (DMSO)

  • Cells cultured on glass-bottom dishes or coverslips

  • Live-cell imaging medium (e.g., phenol red-free DMEM or FluoroBrite™ DMEM)

  • (Optional) Hoechst 33342 or other nuclear stain

  • Fluorescence microscope equipped with appropriate filters

Procedure:

G A 1. Cell Seeding Seed cells on imaging-grade plates. B 2. Probe Preparation Prepare 1-10 µM probe in imaging medium. A->B C 3. Cell Labeling Incubate cells with probe solution (15-60 min at 37°C). B->C D 4. Wash (Optional) Wash cells with fresh medium to remove excess probe. C->D E 5. Imaging Image cells using fluorescence microscopy. D->E

Figure 2. Workflow for live-cell labeling and imaging.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips at an appropriate density to be 60-80% confluent at the time of imaging. Allow cells to adhere overnight.

  • Labeling Solution Preparation:

    • Prepare a 1-10 mM stock solution of the probe in DMSO.

    • On the day of the experiment, dilute the stock solution into pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined to maximize signal while minimizing potential cytotoxicity.

  • Cell Staining:

    • Remove the culture medium from the cells and replace it with the labeling solution.

    • Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator.

    • (Optional) If background fluorescence is high, remove the labeling solution and wash the cells 1-2 times with fresh, pre-warmed imaging medium. For many "turn-on" probes, this step may not be necessary.[11]

  • Imaging:

    • Image the cells using a fluorescence microscope with filter sets appropriate for the probe's excitation and emission spectra.

    • Acquire images in both the fluorescent channel and a brightfield or DIC channel to correlate the fluorescent signal with cell morphology.

Troubleshooting and Considerations

  • No or Low Labeling Efficiency (Proteins):

    • Cause: Cysteine residues may be inaccessible or oxidized.

    • Solution: Ensure proper reduction of disulfide bonds with TCEP. Consider denaturing the protein slightly with low concentrations of urea or guanidinium chloride if the cysteine is buried (note: this may affect protein function). Increase the probe-to-protein molar ratio or extend the incubation time.

  • High Background in Cell Imaging:

    • Cause: Non-specific binding or insufficient "turn-on" ratio.

    • Solution: Decrease the probe concentration and/or incubation time. Include wash steps after labeling. Ensure the imaging medium is free of components that might react with the probe.

  • Cell Toxicity:

    • Cause: High probe concentration or prolonged incubation.

    • Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration. Reduce incubation time. Ensure the DMSO concentration in the final labeling medium is below 0.5%.

Conclusion

This compound derivatives represent a versatile and powerful new class of fluorescent probes for the selective labeling of thiol-containing biomolecules. Their fluorogenic "turn-on" mechanism, coupled with the potential for solvatochromic responses, provides researchers with a sophisticated tool for a wide range of applications, from protein biochemistry to high-resolution live-cell imaging. The protocols and insights provided in this guide are intended to facilitate the successful adoption of this technology, paving the way for new discoveries in cellular and molecular biology.

References

  • Abberior Instruments. (n.d.). Protein labeling protocol.
  • Boutureira, O., & Bernardes, G. J. L. (2015). Cysteine-Selective Reactions for Chemical Protein Modification. Chemical Reviews, 115(5), 2174–2195.
  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(12), 3665–3675.
  • Lukinavičius, G., Umezawa, K., Olivier, N., Honigmann, A., Yang, G., Plass, T., ... & Hell, S. W. (2013). A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins.
  • Zhang, Y., Zang, C., An, G., Shang, M., Cui, Z., Chen, G., & Zhen, X. (2020). Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones.
  • Green, B. R., & Reeve, J. E. (2014). Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. Organic & Biomolecular Chemistry, 12(44), 8954-8961. [Link]
  • Yuan, L., Lin, W., Zheng, K., & He, L. (2013). Far-red to near-infrared analyte-responsive fluorescent probes based on organic fluorophore platforms for fluorescence imaging. Chemical Society Reviews, 42(2), 622-661.
  • Datta, A., & Kamat, P. V. (2013). Attachable Solvatochromic Fluorophores and Bioconjugation Studies. The Journal of organic chemistry, 78(15), 7437-7445. [Link]
  • Toseland, C. P. (2013). Fluorescent labeling and modification of proteins. Journal of Chemical Biology, 6(3), 85-95. [Link]
  • Chen, X., Zhou, Y., & Wang, F. (2012). Recent advances in thiol and sulfide reactive probes. Methods and applications in fluorescence, 1(1), 012001. [Link]
  • Xu, W., Zeng, Z., Jiang, Z., Chang, Y. T., & Yuan, L. (2016). A real-time, ratiometric fluorescent probe for imaging of mitochondrial thiol status in living cells.
  • Yang, Q., Ma, H., & Wang, Y. (2015). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Analyst, 140(17), 5947-5953. [Link]
  • Liu, J., Sun, Y. Q., Huo, Y., & Zhang, H. (2014). Fluorescent Probes for Live Cell Thiol Detection. Current organic chemistry, 18(1), 26-42. [Link]
  • Mitchison, T. (2013). Microscopy: Labeling Proteins with Fluorescent Probes. iBiology. [Link]
  • Al-Ghorbani, M., Abbas, M., Zabiulla, & Shaukath, A. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1838. [Link]
  • Kim, S. B., Fujii, R., Nishihara, R., Bose, R. J. C., Citterio, D., Suzuki, K., ... & Paulmurugan, R. (2019). Molecular Imaging of Retinoic Acids in Live Cells Using Single-Chain Bioluminescence Probes.
  • Gotor, R., Lavado, I., & Barragán, F. (2017). Novel Cyanine Dyes Based on N-Bridgehead Heterobicyclic: Synthesis, Solvatochromism and Physicochemical Studies. Trade Science Inc.[Link]
  • Wang, T., Hu, Y., & Li, H. (2020). Switch on fluorescence mode for determination of l-cysteine with carbon quantum dots and Au nanoparticles as a probe. RSC advances, 10(5), 2826-2832. [Link]
  • Ji, X., Xu, J., & Zhang, L. (2023). Advances in organic fluorescent probes for bromide ions, hypobromous acid and related eosinophil peroxidase-A review. Analytica chimica acta, 1245, 340626. [Link]
  • Sedgwick, A. C., Wu, L., Han, H. H., Bull, S. D., He, X. P., & James, T. D. (2018). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Chemistry (Weinheim an der Bergstrasse, Germany), 24(58), 15444-15467. [Link]

Sources

Application Note: A Multi-faceted Approach to the Purity Assessment of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile is a substituted pyridinone derivative that serves as a key building block in medicinal chemistry and drug development.[1] The precise control and characterization of its purity are paramount, as undetected impurities can have significant impacts on reaction yields, downstream synthetic steps, and the safety and efficacy of final active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the analytical methodologies required for a robust purity assessment of this compound, aligning with the stringent standards set by the International Council for Harmonisation (ICH) guidelines.[2]

The purity of a drug substance is a critical quality attribute, and regulatory bodies require a thorough understanding of its impurity profile.[3] Impurities are classified into organic, inorganic, and residual solvents, each requiring specific analytical strategies for detection and quantification.[4] This application note details a multi-technique approach, leveraging the strengths of High-Performance Liquid Chromatography (HPLC) for quantification, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for identification and structural elucidation, and Thermal Analysis (TGA/DSC) for solid-state characterization. This integrated workflow ensures a holistic and reliable assessment of the material's quality.

Physicochemical Properties of the Analyte

A foundational understanding of the molecule's properties is essential for method development.

PropertyValue
Chemical Name This compound
CAS Number 1186637-40-0[5]
Molecular Formula C₆H₃BrN₂O[6]
Molecular Weight 199.01 g/mol [6]
Structure
Appearance White to pale yellow solid[7]

Recommended Analytical Workflow

A comprehensive purity assessment cannot rely on a single technique. We propose a parallel workflow where different analytical methods provide complementary information, culminating in a complete purity profile.

Purity_Workflow cluster_input Sample Handling cluster_analysis Analytical Techniques cluster_output Data Integration & Reporting Sample Test Sample: This compound HPLC HPLC-UV (Organic Impurities) Sample->HPLC Quantitative LCMS LC-MS (Impurity ID) Sample->LCMS Qualitative NMR NMR (¹H, ¹³C) (Structure & Identity) Sample->NMR Structural TGA TGA (Volatiles/Water) Sample->TGA Mass Change DSC DSC (Melting Point/Purity) Sample->DSC Thermal Events Report Comprehensive Purity Report & Certificate of Analysis HPLC->Report Chromatographic Purity (%) LCMS->Report Impurity Mass Data NMR->Report Structural Confirmation TGA->Report Solvent/Water Content (%) DSC->Report Thermal Purity (%) MS_Fragmentation M [M+H]⁺ m/z 200/202 F1 Loss of CO [M+H-CO]⁺ m/z 172/174 M->F1 F2 Loss of Br [M+H-Br]⁺ m/z 121 M->F2 F3 Loss of HCN [M+H-HCN]⁺ m/z 173/175 M->F3

Sources

High-Throughput Screening of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile Libraries: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and versatile substitution patterns.[1][2] Its presence in a vast array of clinically approved drugs underscores its significance in drug design and development.[3] A particularly interesting derivative is the 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile core. While this specific scaffold is a novel area of exploration, its analogs, such as 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles, have demonstrated significant cytotoxic and antimicrobial activities.[4] Furthermore, related 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives have been investigated as potential anticancer agents and phosphodiesterase 3 (PDE3) inhibitors.[5][6] This suggests that libraries based on the this compound scaffold hold considerable promise for the discovery of new therapeutic leads.

High-Throughput Screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of large chemical libraries against biological targets.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening of this compound libraries. It outlines detailed protocols, data analysis workflows, and best practices to navigate the complexities of an HTS campaign, from library management to hit validation.

Part 1: Library Preparation and Management

The quality of the compound library is paramount to the success of any HTS campaign. A well-designed and properly managed library ensures the reliability and reproducibility of screening data.

Library Design Considerations

For a focused library based on the this compound scaffold, diversity can be introduced at various positions of the pyridine ring. The design should aim to explore a wide range of physicochemical properties to maximize the chances of identifying hits with favorable drug-like characteristics. Cheminformatics tools can be employed to ensure structural diversity and filter out compounds with undesirable properties.[4][9]

Protocol for Compound Plating and Storage
  • Compound Solubilization:

    • Accurately weigh the synthesized this compound derivatives.

    • Dissolve each compound in high-purity dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM. DMSO is a common solvent for HTS due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous assay buffers.[8]

    • Ensure complete dissolution by vortexing and/or sonication.

  • Mother Plate Preparation (384-well format):

    • Using an automated liquid handler to minimize errors, aliquot the 10 mM compound stocks into 384-well polypropylene plates. These will serve as the master stock plates.

    • Seal the plates with foil or plastic seals to prevent evaporation and contamination.

  • Assay-Ready Plate Preparation:

    • From the mother plates, create intermediate plates at a lower concentration (e.g., 1 mM) in DMSO.

    • For the primary screen, prepare assay-ready plates by dispensing a small volume (e.g., 100 nL) of the 1 mM stocks into 384- or 1536-well assay plates using an acoustic liquid handler. This results in a final assay concentration of 10 µM in a 10 µL assay volume.

  • Storage:

    • Store all DMSO stock plates at -20°C or -80°C in a low-humidity environment to maintain compound integrity.[9] Avoid repeated freeze-thaw cycles.

Part 2: High-Throughput Screening Assay Development and Protocols

The choice of assay is dictated by the biological question being addressed. Given the known activities of related pyridine scaffolds, assays targeting kinases (for anticancer activity) and cell viability are highly relevant.

Assay Formats: Fluorescence vs. Luminescence
  • Fluorescence-based assays are widely used in HTS due to their sensitivity and versatility.[10][11] They involve the measurement of light emission from a fluorophore following excitation at a specific wavelength.

  • Luminescence-based assays , including bioluminescence and chemiluminescence, offer advantages such as a high signal-to-noise ratio and reduced background interference, as they do not require an external light source for excitation.[12][13]

Detailed Protocol 1: Fluorescence-Based Kinase Inhibition Assay

This protocol describes a generic kinase assay using a fluorescence resonance energy transfer (FRET) substrate. FRET-based assays are a robust method for screening protease and kinase inhibitors.

Objective: To identify compounds that inhibit the activity of a specific kinase (e.g., a tyrosine kinase implicated in cancer).

Materials:

  • Kinase of interest

  • FRET-based peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black assay plates

  • Positive control inhibitor

  • DMSO (for negative controls)

Protocol:

  • Reagent Preparation: Prepare a 2X kinase solution and a 2X substrate/ATP solution in assay buffer.

  • Compound Dispensing: Use an acoustic liquid handler to dispense 100 nL of compounds from the assay-ready plates into the assay plates. For controls, dispense DMSO (negative control) and a known inhibitor (positive control).

  • Kinase Addition: Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature. This pre-incubation allows the compounds to bind to the kinase.

  • Reaction Initiation: Add 5 µL of the 2X substrate/ATP solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plates at room temperature for 60 minutes.

  • Detection: Read the plates on a fluorescence plate reader capable of measuring the FRET signal.

Detailed Protocol 2: Luminescence-Based Cell Viability Assay

This protocol utilizes a commercially available reagent that measures ATP levels as an indicator of cell viability. A decrease in luminescence indicates cytotoxicity.

Objective: To identify compounds that reduce the viability of a cancer cell line.

Materials:

  • Cancer cell line (e.g., HT-29 colon adenocarcinoma cells)[5]

  • Cell culture medium and supplements

  • 384-well, white, clear-bottom cell culture plates

  • Luminescent cell viability reagent (e.g., CellTiter-Glo®)

  • Positive control (e.g., a known cytotoxic agent)

  • DMSO (for negative controls)

Protocol:

  • Cell Seeding: Seed the 384-well plates with an appropriate density of cells (e.g., 5,000 cells/well) in 20 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Addition: Add 100 nL of compounds from the assay-ready plates to the cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Reagent Addition: Equilibrate the plates to room temperature for 30 minutes. Add 20 µL of the luminescent cell viability reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Read the luminescence on a plate reader.

Assay Optimization and Validation

Before initiating a full-scale HTS campaign, the assay must be optimized and validated to ensure it is robust and reproducible. A key metric for this is the Z'-factor, which assesses the quality of an assay by quantifying the separation between positive and negative controls.

Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.

  • Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is considered suitable for HTS.

Part 3: HTS Data Analysis and Hit Confirmation

The analysis of HTS data is a multi-step process designed to identify true "hits" while minimizing false positives and negatives.

HTS_Data_Analysis_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Screen & Lead Generation Primary_Screen Screen Full Library (Single Concentration) Data_Normalization Data Normalization (e.g., % Inhibition) Primary_Screen->Data_Normalization Hit_Identification Hit Identification (e.g., >3 SD from mean) Data_Normalization->Hit_Identification Hit_Reconfirmation Re-test Primary Hits Hit_Identification->Hit_Reconfirmation Primary Hits False_Positive_Removal Counter Screens & Interference Assays Hit_Reconfirmation->False_Positive_Removal Dose_Response Dose-Response Curves (IC50/EC50 Determination) False_Positive_Removal->Dose_Response Confirmed Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Orthogonal_Assays Orthogonal Assays SAR_Analysis->Orthogonal_Assays Lead_Series Prioritized Lead Series Orthogonal_Assays->Lead_Series

HTS Data Analysis and Hit Confirmation Workflow
Primary and Secondary Screening
  • Primary Screen: The entire compound library is screened at a single concentration to identify initial hits.

  • Secondary Screen: Hits from the primary screen are re-tested, often in a dose-response format, to confirm their activity and determine their potency (IC50 or EC50). Orthogonal assays, which measure the same biological endpoint through a different method, are also used to increase confidence in the hits.

Hit Validation and False Positive Elimination

A significant challenge in HTS is the occurrence of false positives. Strategies to mitigate this include:

  • Counter-screens: These are designed to identify compounds that interfere with the assay technology itself rather than the biological target.

  • Promiscuity filters: Cheminformatics tools can flag compounds known to be frequent hitters in many assays.

  • Visual inspection of data: Irregular data patterns can indicate experimental artifacts.

Dose-Response Analysis

Confirmed hits are serially diluted and tested to generate a dose-response curve. This allows for the calculation of the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which are key measures of a compound's potency.

ParameterDescription
IC50 The concentration of an inhibitor at which it produces 50% of its maximal inhibition.
EC50 The concentration of a drug that gives a half-maximal response.
Hill Slope Describes the steepness of the dose-response curve.
Maximal Effect The maximum response achievable with the compound.

Part 4: Cheminformatics in HTS

Cheminformatics plays a crucial role throughout the HTS process, from library design to hit-to-lead optimization.[4]

Cheminformatics_in_HTS Library_Design Library Design Virtual_Screening Virtual Screening Library_Design->Virtual_Screening Informs Data_Analysis HTS Data Analysis Virtual_Screening->Data_Analysis Prioritizes SAR_Analysis SAR by Clustering Data_Analysis->SAR_Analysis Identifies Hits for Hit_to_Lead Hit-to-Lead Optimization SAR_Analysis->Hit_to_Lead Guides

The Role of Cheminformatics in the HTS Workflow
Structure-Activity Relationship (SAR) Analysis

Once a set of confirmed hits is identified, cheminformatics tools are used to cluster them based on structural similarity. This helps in identifying common chemical scaffolds and discerning early structure-activity relationships (SAR). For example, analysis might reveal that a particular substitution on the pyridine ring consistently leads to higher potency, guiding the next round of chemical synthesis to optimize the lead compounds.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. A carefully planned and executed high-throughput screening campaign is a powerful approach to unlock the potential of libraries built around this core. By integrating robust assay methodologies, rigorous data analysis, and insightful cheminformatics, researchers can efficiently identify and validate high-quality hit compounds. This application note provides a foundational framework to guide scientists in designing and implementing successful HTS campaigns for this and other emerging compound libraries, ultimately accelerating the journey from hit identification to lead optimization.

References

  • El-Sayed, N. A., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie, 348(11), 824-834.
  • Al-Said, M. S., et al. (2009). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. European Journal of Medicinal Chemistry, 44(11), 4733-4740.
  • Al-Said, M. S., et al. (2009). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. European Journal of Medicinal Chemistry, 44(11), 4733-4740.
  • National Center for Biotechnology Information. (n.d.). High-Throughput Screening. In Probe Development and Molecular Libraries.
  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • National Center for Biotechnology Information. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(10), 1185-1205.
  • University of Kansas. (n.d.). KU-HTS Compound Libraries.
  • MDPI. (2021). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 22(16), 8758.
  • Taylor & Francis Online. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery, 17(12), 1437-1449.
  • On HTS. (2023). Z-factor.
  • MDPI. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Viruses, 13(11), 2235.
  • National Center for Biotechnology Information. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery, 17(12), 1437-1449.
  • National Center for Biotechnology Information. (2011). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 3(10), 1239-1251.
  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • National Center for Biotechnology Information. (2021). Luminescence Energy Transfer-Based Screening and Target Engagement Approaches for Chemical Biology and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(8), 984-994.
  • National Center for Biotechnology Information. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery, 17(12), 1437-1449.
  • ACS Publications. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 349-355.
  • National Center for Biotechnology Information. (2011). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 3(10), 1239-1251.
  • SpringerLink. (2018). A pragmatic approach to hit validation following biochemical high-throughput screening. Cancer Drug Discovery, 119-136.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • Wikipedia. (n.d.). High-throughput screening.
  • Loughborough University. (2006). Rapid screening of proteolytic enzymes and their inhibitors using fluorescence methods.
  • Scribd. (n.d.). Assay Quality Metrics Guide.
  • National Center for Biotechnology Information. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. Drug Metabolism and Disposition, 51(10), 1254-1272.
  • National Center for Biotechnology Information. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(5), 261-269.
  • SlideShare. (2014). Data analysis approaches in high throughput screening.
  • Royal Society of Chemistry. (2012). Basics of HTS Assay Design and Optimization. In Chemical Genomics.
  • ResearchGate. (n.d.). LUMINESCENCE TECHNOLOGIES FOR HIGH THROUGHPUT COMPOUND SCREENING.
  • Semantic Scholar. (n.d.). Data Analysis Approaches in High Throughput Screening.
  • Oxford Academic. (2019). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 35(15), 2589-2595.
  • ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(11), 5553-5573.
  • National Center for Biotechnology Information. (2002). Compound library management. Methods in Molecular Biology, 190, 117-127.
  • ResearchGate. (1997). Compound Library Management in High Throughput Screening. Journal of Biomolecular Screening, 2(2), 99-105.
  • Oxford Academic. (2017). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics, 18(6), 968-984.
  • Cambridge MedChem Consulting. (2017). Analysis of HTS data.
  • Axcelead. (n.d.). High Throughput Screening.
  • Royal Society of Chemistry. (2016). HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery.
  • Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery.
  • ResearchGate. (2014). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Journal of Biomolecular Screening, 19(5), 647-657.
  • Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Bioinformatics, 32(20), 3204-3206.
  • National Institutes of Health. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 25(8), 849-855.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. We understand the challenges that can arise and have developed this comprehensive guide, complete with troubleshooting advice and frequently asked questions, to help you improve your yield and obtain a high-purity product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. We have organized it by common problems, their potential causes, and actionable solutions based on established chemical principles.

Low or No Product Yield

A diminished or absent yield of the target compound is a frequent challenge. The causes can range from suboptimal reaction conditions to inactive reagents.

Potential Cause Recommended Solution & Scientific Rationale
Inefficient Vilsmeier-Haack Reagent Formation The Vilsmeier-Haack reagent, formed in situ from a substituted formamide (like DMF) and phosphorus oxychloride (POCl₃), is a key electrophile in many cyclization strategies for pyridone synthesis.[1][2] Ensure that your DMF is anhydrous, as water will quench the reagent. It is also crucial to maintain a low temperature (typically 0-5°C) during the initial mixing to prevent reagent decomposition.
Low Reactivity of the Starting Material If your synthetic route involves the cyclization of an N-arylacetamide or a similar precursor, electron-donating groups on the aryl ring can facilitate the reaction. If your substrate is electron-deficient, you may need to employ more forcing reaction conditions, such as a higher temperature or a longer reaction time, but monitor for decomposition.
Incomplete Hydrolysis of Imino Intermediate Some synthetic pathways may proceed through a 6-imino-1,6-dihydropyridine-2-carbonitrile intermediate.[3] The final hydrolysis step to the desired 6-oxo product can be sluggish. Ensure adequate water is present during workup and consider adjusting the pH with a mild acid to facilitate this conversion.
Suboptimal Reaction Temperature Temperature control is critical. For Vilsmeier-Haack type cyclizations, an initial low temperature for reagent formation followed by heating (e.g., to 90°C) is often necessary to drive the reaction to completion. Conversely, excessive heat can lead to decomposition and the formation of tar-like byproducts. We recommend performing small-scale trials to determine the optimal temperature for your specific substrate.
Presence of Significant Impurities

The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

Potential Impurity Identification & Mitigation Strategy
Dicyanopyridine Byproducts In syntheses where a cyano group is introduced onto a di-halogenated pyridine precursor, the formation of dicyanopyridine can be a significant issue, making purification difficult.[4][5] To minimize this, use a carefully controlled stoichiometry of your cyanating agent (e.g., sodium cyanide or cuprous cyanide) and consider a solvent system that favors the mono-substitution product.
Unreacted Starting Materials The presence of unreacted starting materials in your crude product, as observed by TLC or LC-MS, typically indicates an incomplete reaction. Consider extending the reaction time or incrementally increasing the temperature. Ensure your reagents are of high purity and used in the correct stoichiometric ratios.
Over-brominated Species If your synthesis involves a bromination step, the formation of di- or tri-brominated pyridines can occur.[6] To control the extent of bromination, use a precise amount of the brominating agent and maintain a consistent reaction temperature. A less reactive brominating agent might also be beneficial.
Polymeric or Tar-like Substances The formation of intractable tars is often a sign of product or reagent decomposition at elevated temperatures. If this is observed, attempt the reaction at a lower temperature for a longer duration. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Difficulties in Product Isolation and Purification

The physicochemical properties of this compound can present challenges during workup and purification.

Issue Recommended Approach
Product Precipitation Issues If the product is difficult to precipitate from the reaction mixture, consider adjusting the pH of the aqueous phase during workup. Neutralization or slight acidification can often promote the precipitation of pyridone compounds.[7][8]
Poor Solubility The target molecule may exhibit poor solubility in common organic solvents, making extraction and chromatography challenging. A mixture of solvents, such as ethyl acetate/tetrahydrofuran, may be more effective for extraction.[8] For column chromatography, consider using a more polar solvent system or a different stationary phase.
Co-eluting Impurities in Chromatography If impurities are co-eluting with your product during column chromatography, a change in the solvent system or stationary phase is warranted. Sometimes, a conversion to a more easily purifiable derivative followed by a deprotection step can be an effective strategy. Recrystallization from a suitable solvent system can also be a powerful purification technique.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy involves a multi-step synthesis. One plausible route begins with the bromination and subsequent nitration of 2-aminopyridine to form 2-amino-5-bromo-3-nitropyridine.[6] The nitro group can then be reduced to an amine, followed by diazotization and substitution to introduce the cyano group. Subsequent hydrolysis or oxidation would yield the final product. Another approach is the cyclization of a suitable acyclic precursor, potentially involving a Vilsmeier-Haack type reaction.[9][10]

Q2: How does the Vilsmeier-Haack reaction contribute to the synthesis of pyridone derivatives?

The Vilsmeier-Haack reagent is a chloroiminium ion that acts as a weak electrophile.[2] In the context of pyridone synthesis, it can react with activated methylene compounds or N-arylacetamides. The reaction typically proceeds through the formation of an intermediate which then undergoes cyclization and subsequent hydrolysis during workup to yield the final pyridone product.

Q3: What are the critical safety precautions for this synthesis?

Many of the reagents used in this synthesis are hazardous. Phosphorus oxychloride is highly corrosive and reacts violently with water. Cyanide salts are extremely toxic. Bromine is corrosive and has a high vapor pressure. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always have appropriate quench solutions and emergency procedures in place.

Q4: Can you explain the role of an N-oxide intermediate in a potential synthetic route?

Pyridine N-oxides are valuable intermediates in the functionalization of pyridine rings.[11] The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution. For instance, oxidation of a substituted pyridine to its N-oxide can facilitate the introduction of a cyano group at the 2-position.[12] The N-oxide can then be removed in a subsequent step.

Experimental Workflow and Visualizations

Generalized Experimental Workflow

The following diagram outlines a general workflow for the synthesis, highlighting critical control points.

Experimental Workflow reagent_prep Reagent Preparation (Anhydrous Solvents, Reagent Purification) reaction_setup Reaction Setup (Inert Atmosphere, Temperature Control) reagent_prep->reaction_setup reagent_add Reagent Addition (Slow, Controlled) reaction_setup->reagent_add reaction_prog Reaction in Progress (TLC/LC-MS Monitoring) reagent_add->reaction_prog workup Workup (Quenching, Extraction, Washing) reaction_prog->workup purification Purification (Crystallization, Chromatography) workup->purification analysis Analysis (NMR, MS, HPLC) purification->analysis

Caption: A generalized workflow for the synthesis of this compound.

Proposed Reaction Mechanism: Vilsmeier-Haack Cyclization

This diagram illustrates a plausible mechanism for the formation of a pyridone ring system using a Vilsmeier-Haack approach.

Vilsmeier-Haack Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization and Product Formation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Precursor Acyclic Precursor (e.g., N-arylacetamide) Intermediate Iminium Intermediate Precursor->Intermediate + Vilsmeier Reagent Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Product Final Product (after hydrolysis) Cyclized->Product Hydrolysis

Caption: Proposed mechanism for pyridone synthesis via Vilsmeier-Haack cyclization.

Troubleshooting Decision Tree

This decision tree can guide you through the initial steps of troubleshooting a low-yield reaction.

Troubleshooting Decision Tree decision decision action action start Low Yield Observed check_sm Check for Starting Material in Crude start->check_sm check_impurities Significant Impurities Present? check_sm->check_impurities No increase_time_temp Increase Reaction Time or Temperature check_sm->increase_time_temp Yes check_reagents Check Reagent Purity and Stoichiometry check_impurities->check_reagents No optimize_conditions Optimize Reaction Conditions (Solvent, Temp) check_impurities->optimize_conditions Yes increase_time_temp->start Re-run check_reagents->start Re-run optimize_conditions->start Re-run repurify Re-evaluate Purification Strategy

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. (2013). Growing Science.
  • Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors.
  • Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
  • Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem.com.
  • Preparation method of 2-cyano-5-bromopyridine.
  • 2,3-diaminopyridine. Organic Syntheses Procedure.
  • Preparation method of 2-cyano-5-bromopyridine.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
  • synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Organic Syntheses Procedure.

Sources

Technical Support Center: Synthesis of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Our aim is to provide practical, field-tested insights to help you troubleshoot and optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound typically involves the electrophilic bromination of the parent compound, 6-oxo-1,6-dihydropyridine-2-carbonitrile. This starting material exists in a tautomeric equilibrium with its 6-hydroxy-pyridine form, which influences its reactivity. The electron-rich nature of the pyridinone ring makes it susceptible to electrophilic attack, but also presents challenges in controlling selectivity and avoiding side reactions.

Below is a proposed synthetic pathway, followed by a detailed troubleshooting guide in a question-and-answer format.

Visualizing the Synthetic Pathway and Potential Side Reactions

To provide a clear overview, the following diagram illustrates the intended synthetic route and the common side reactions that can occur.

Synthesis and Side Reactions start 6-Oxo-1,6-dihydropyridine-2-carbonitrile product This compound start->product Brominating Agent (e.g., NBS, Br2) dibromo 3,5-Dibromo-6-oxo-1,6-dihydropyridine-2-carbonitrile product->dibromo Excess Brominating Agent or Harsh Conditions hydrolyzed_amide 3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide product->hydrolyzed_amide Acidic or Basic Workup/Conditions hydrolyzed_acid 3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid hydrolyzed_amide->hydrolyzed_acid Further Hydrolysis

Caption: Main synthetic route and potential side reactions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Issue 1: Low Yield of the Desired Product and Presence of Multiple Spots on TLC

Question: My reaction is showing a low yield of the target 3-bromo product, and the TLC plate shows multiple spots, with some being significantly less polar than the starting material. What could be the cause?

Answer: This is a classic case of over-bromination, a common side reaction when dealing with activated heterocyclic systems. The primary side product is often the 3,5-dibromo derivative.

  • Causality: The pyridinone ring is activated towards electrophilic substitution. Once the first bromine atom is introduced at the 3-position, the ring may still be sufficiently activated for a second bromination to occur, typically at the 5-position. This is especially true if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine). Use no more than 1.0 to 1.1 equivalents of the brominating agent.

    • Reaction Temperature: Perform the reaction at a lower temperature. Start at 0°C and allow the reaction to slowly warm to room temperature. This can help to control the reaction rate and improve selectivity.

    • Slow Addition: Add the brominating agent portion-wise or as a solution via a dropping funnel over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-bromination.

    • Choice of Brominating Agent: NBS is often a milder and more selective brominating agent than liquid bromine[1]. Consider using NBS if you are currently using Br2.

ParameterRecommendation for Mono-brominationRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and often more selective than Br2.
Equivalents 1.0 - 1.1Minimizes the chance of a second bromination event.
Temperature 0°C to Room TemperatureSlower reaction kinetics favor the desired product.
Addition Method Slow, portion-wise additionKeeps the instantaneous concentration of the electrophile low.
Issue 2: Formation of a More Polar Byproduct, Especially After Workup

Question: I've isolated my product, but I'm seeing a significant amount of a more polar impurity that is difficult to remove. What is this, and how can I avoid it?

Answer: This is likely due to the hydrolysis of the nitrile group to either a carboxamide or a carboxylic acid. Both are more polar than the nitrile and can be formed under acidic or basic conditions, which might be present during the reaction or, more commonly, during the aqueous workup.

  • Causality: The cyano group is susceptible to hydrolysis. If your reaction conditions are acidic or basic, or if you use a strong acid or base during workup, you can inadvertently hydrolyze the nitrile.

  • Troubleshooting Steps:

    • Neutral Workup: During the workup, use a neutral wash (e.g., saturated sodium bicarbonate solution to quench any acid, followed by water and brine) and avoid prolonged contact with strongly acidic or basic aqueous solutions.

    • Anhydrous Conditions: If possible, conduct the reaction under anhydrous conditions to prevent in-situ hydrolysis.

    • Purification: If hydrolysis has already occurred, column chromatography can be used to separate the more polar hydrolyzed byproducts from the desired nitrile. A gradient elution from a non-polar to a more polar solvent system is typically effective.

Troubleshooting_Hydrolysis cluster_0 Reaction/Workup Conditions cluster_1 Side Products cluster_2 Solutions Acidic_Conditions Acidic Conditions Carboxamide Carboxamide Acidic_Conditions->Carboxamide Neutral_Workup Use Neutral Workup Acidic_Conditions->Neutral_Workup Mitigate with Basic_Conditions Basic Conditions Basic_Conditions->Carboxamide Basic_Conditions->Neutral_Workup Mitigate with Carboxylic_Acid Carboxylic Acid Carboxamide->Carboxylic_Acid Further Hydrolysis Chromatography Purify by Chromatography Carboxamide->Chromatography Carboxylic_Acid->Chromatography Anhydrous Anhydrous Conditions

Caption: Troubleshooting workflow for nitrile hydrolysis.

Issue 3: Incomplete Reaction - Starting Material Remains

Question: My reaction has stopped, but a significant amount of the starting material remains unreacted, even after extended reaction times. What should I do?

Answer: Incomplete conversion can be due to several factors, including insufficient reactivity of the brominating agent, deactivation of the catalyst (if any), or suboptimal reaction conditions.

  • Causality: The bromination of pyridinones can sometimes be sluggish depending on the specific substrate and conditions. The brominating agent may have decomposed, or the reaction temperature may be too low.

  • Troubleshooting Steps:

    • Check Reagent Quality: Ensure that your brominating agent (e.g., NBS) is of high purity and has not decomposed. NBS should be recrystallized from water if it has been stored for a long time.

    • Increase Temperature: If the reaction is proceeding cleanly but slowly at room temperature, consider gently heating the reaction mixture (e.g., to 40-50°C) to increase the reaction rate. Monitor the reaction closely by TLC to avoid the formation of byproducts.

    • Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic solvents like DMF or acetonitrile can sometimes facilitate these types of reactions.

    • Radical Initiator (for NBS): If using NBS, a small amount of a radical initiator like AIBN or benzoyl peroxide can sometimes be beneficial, although this can also lead to other side reactions. Proceed with caution and on a small scale first.

Experimental Protocol: Suggested Starting Point

This is a generalized protocol based on common procedures for the bromination of 2-pyridones. Optimization will likely be necessary for your specific setup.

  • Dissolution: Dissolve 6-oxo-1,6-dihydropyridine-2-carbonitrile (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Brominating Agent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent and add it dropwise to the cooled solution of the starting material over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

References

  • Glase, A., Kennedy, C., & Korn, M. (n.d.). Optimizing a Lab-Friendly Radical Bromination Reaction. Liberty University.
  • Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal.

Sources

Technical Support Center: Purification of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on the purification of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile by recrystallization.

Welcome to the technical support resource for the purification of this compound. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently encountered challenges during the recrystallization of this compound. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The structure of this compound, which contains a polar pyridinone backbone along with nitrile and bromine substituents, dictates its solubility and crystallization behavior. The presence of N-H and C=O functional groups allows for strong intermolecular hydrogen bonding, while the nitrile group adds significant polarity. This profile suggests that polar solvents will be the primary candidates for successful recrystallization.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the recrystallization of this compound?

A1: The guiding principle for solvent selection is "like dissolves like."[1] Given the compound's high polarity, the initial screening should focus on polar solvents. The ideal solvent is one in which the compound is highly soluble when hot but has low solubility when cold.[3]

  • Primary Recommendations: Polar protic solvents such as ethanol or methanol are excellent starting points.[4]

  • Secondary Options: Polar aprotic solvents like acetonitrile , acetone , or ethyl acetate should also be considered.[1][4] Acetone's low boiling point (56 °C) can sometimes be a drawback, as it offers a smaller temperature gradient for solubility change.[1]

A preliminary solvent screen with small amounts (~50-100 mg) of your crude material in various solvents (~1 mL) is the most effective empirical approach to identify a suitable system.[3]

Q2: My compound is highly soluble in most polar solvents, even at room temperature, preventing crystallization upon cooling. What is the next step?

A2: This is a common scenario when a compound is too soluble in a particular solvent. The solution is to employ a mixed-solvent system , also known as an anti-solvent recrystallization.[3][5]

Methodology:

  • Dissolve your crude compound in the minimum required amount of a hot "good" solvent (one in which it is very soluble, e.g., ethanol or acetone).

  • While the solution is still hot, slowly add a "poor" or "anti-solvent" (one in which the compound is insoluble, e.g., water or hexane) dropwise until you observe persistent cloudiness (turbidity).

  • Add a few more drops of the hot "good" solvent to just redissolve the precipitate and render the solution clear again.

  • Allow the solution to cool slowly. The crystals should form in a solvent mixture that is less polar than the initial solvent, reducing the compound's solubility.

Commonly successful solvent pairs for polar compounds include ethanol/water, acetone/water, and ethyl acetate/hexane.[3][5]

Q3: The compound has "oiled out" during cooling instead of forming solid crystals. What causes this and how can it be resolved?

A3: Oiling out occurs when the dissolved compound comes out of the supersaturated solution at a temperature above its melting point.[6] This is often due to a high concentration of the solute or the presence of impurities that depress the melting point.[7]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Reheat the mixture to dissolve the oil completely. Add a small amount (10-20% more volume) of the hot solvent to decrease the solution's concentration.[7][8]

  • Slow Down Cooling: Rapid cooling encourages oil formation. Allow the flask to cool to room temperature very slowly by insulating it (e.g., placing it on a wooden block or inside an inverted beaker).[7][8]

  • Promote Nucleation: Lower the temperature at which crystallization begins by scratching the inner wall of the flask with a glass rod at the solvent-air interface as it cools.[6] This creates microscopic scratches that can serve as nucleation sites for crystal growth.

Q4: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A4: The failure of crystals to form is typically due to one of two reasons: excessive solvent use or a supersaturated solution that resists nucleation.[6][8]

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Vigorously scratch the inside of the flask below the solvent level with a glass rod.[7][8]

    • Seed Crystals: If available, add a tiny crystal of the pure compound ("seed crystal") to the solution. This provides a template for crystal growth.[7]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[8] Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Then, attempt the cooling and nucleation process again.[7]

  • Recovery: In a worst-case scenario, the solvent can be completely removed by rotary evaporation to recover the crude solid, allowing you to restart the recrystallization with a different solvent system.[7][8]

Q5: My final yield after recrystallization is very low. How can I optimize the recovery?

A5: A low yield can result from several factors, primarily using too much solvent or incomplete precipitation.

Optimization Strategies:

  • Minimize Solvent: Ensure you are using the absolute minimum amount of boiling solvent required to fully dissolve the crude product.[6] Any excess solvent will retain more of your compound in the solution (the mother liquor) upon cooling.

  • Maximize Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes before filtration to maximize precipitation.

  • Recover a Second Crop: Do not discard the filtrate (mother liquor). Concentrate this solution by boiling off about half the solvent and then re-cooling it. This will often yield a "second crop" of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.

Troubleshooting Workflow

This flowchart provides a systematic approach to troubleshooting common issues during the recrystallization of this compound.

Recrystallization_Troubleshooting start_node start_node process_node process_node decision_node decision_node outcome_node outcome_node problem_node problem_node solution_node solution_node start Start: Crude Product add_solvent Add small amount of hot solvent start->add_solvent dissolves Does it dissolve? add_solvent->dissolves cool_solution Cool solution slowly dissolves->cool_solution Yes hot_filter Perform hot filtration, then cool filtrate dissolves->hot_filter No, but some dissolves oiled_out Oiled Out reheat_add Reheat, add more solvent, and cool slowly oiled_out->reheat_add reheat_add->cool_solution cool_solution->oiled_out Oils out crystals_form Crystals form? cool_solution->crystals_form no_crystals No Crystals crystals_form->no_crystals No filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes induce Scratch flask or add seed crystal no_crystals->induce induce->crystals_form Success too_much_solvent Still no crystals? (Too much solvent) induce->too_much_solvent Failure evaporate Boil off some solvent and re-cool too_much_solvent->evaporate evaporate->cool_solution insoluble Insoluble Impurities Present hot_filter->cool_solution

Caption: Troubleshooting workflow for recrystallization.

Experimental Protocols

Protocol 1: Solvent Screening
  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition, up to ~0.5 mL. Record the solubility at room temperature.

  • For solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.

  • Record the solubility at the higher temperature.

  • Allow the tubes that showed complete dissolution upon heating to cool to room temperature, and then place them in an ice bath. Observe the quality and quantity of crystal formation.

  • Select the solvent that provides high solubility when hot and low solubility when cold for the bulk recrystallization.

Data Summary: Solvent Screening Profile
SolventPolarity TypeBoiling Point (°C)Expected Solubility (Hot)Expected Solubility (Cold)Remarks
Ethanol Polar Protic78HighLow to ModerateGood starting choice. May require cooling in an ice bath for maximal yield.
Methanol Polar Protic65Very HighModerateMay be too good a solvent, leading to lower yields.
Acetonitrile Polar Aprotic82HighLowExcellent candidate due to a good temperature gradient.[4]
Acetone Polar Aprotic56HighModerateLow boiling point limits the effective temperature range.[1]
Ethyl Acetate Polar Aprotic77Moderate to HighLowGood candidate, often used in mixed systems with hexane.[5]
Water Polar Protic100LowVery LowLikely a poor solvent on its own but an excellent anti-solvent with ethanol or acetone.[5]
Toluene Non-polar111Very LowInsolubleUnlikely to be a suitable primary solvent.
Hexane Non-polar69InsolubleInsolubleUseful as an anti-solvent .[5]
Protocol 2: Bulk Recrystallization
  • Place the crude this compound in an Erlenmeyer flask (do not use a beaker, as the narrow neck reduces solvent evaporation).

  • Add a boiling chip or a magnetic stir bar. Place the flask on a hot plate.

  • Add the chosen solvent in small portions, bringing the mixture to a gentle boil between additions. Continue adding solvent until the compound has just completely dissolved.

  • If insoluble impurities are present , perform a hot filtration at this stage.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Allow the crystals to dry completely under vacuum. Determine the yield and characterize the final product (e.g., by melting point and NMR spectroscopy).

References

  • Quora. (2018).
  • MH Chem. (2022).
  • University of York, Department of Chemistry. Solvent Choice. [Link]
  • Journal of Chemical Education. (1976).
  • University of Rochester, Department of Chemistry.
  • University of Rochester, Department of Chemistry.
  • Biocyclopedia.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
  • University of York, Department of Chemistry.
  • PubMed. (2008). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. [Link]
  • PubChem. 3-Bromopyridine-2-carbonitrile. [Link]
  • Google Patents. Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

Sources

Technical Support Center: Column Chromatography of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity material. The guidance is structured to address common challenges encountered during the column chromatography of this polar, nitrogen-containing heterocyclic compound.

Section 1: Foundational Questions (FAQs)

This section addresses preliminary questions that form the basis of a successful purification strategy.

Q1: What are the key structural features of this compound that influence its chromatographic behavior?

A1: The chromatographic behavior of this molecule is primarily dictated by its polarity, which arises from several functional groups. The presence of the pyridinone ring, the oxo (=O) group, and the nitrile (-C≡N) group all contribute to its polar character.[1] These groups can participate in hydrogen bonding and strong dipole-dipole interactions with the stationary phase. As a nitrogen-containing heterocycle, it can also exhibit basic properties, potentially leading to strong, sometimes irreversible, interactions with the acidic surface of standard silica gel.[2][3]

Q2: What is the recommended stationary phase for this compound?

A2: Silica gel (SiO₂) (60 Å, 230-400 mesh) is the most common and cost-effective stationary phase for normal-phase chromatography and serves as the primary recommendation.[3][4] Its polar surface effectively separates compounds based on differences in their polarity.

However, a critical consideration is the slightly acidic nature of silica gel.[3] For nitrogen-containing compounds like this, strong binding can lead to issues like peak tailing (streaking) or even decomposition on the column. If such issues arise, consider these alternatives:

  • Neutral Alumina (Al₂O₃): This can be a suitable alternative for acid-sensitive compounds.[3]

  • Deactivated Silica: You can pre-treat standard silica gel by flushing the packed column with a solvent mixture containing a small percentage (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia in methanol before loading your sample. This neutralizes the acidic sites.[3]

Q3: How do I determine the right mobile phase (eluent) for my column?

A3: The ideal mobile phase should be determined empirically using Thin Layer Chromatography (TLC) before committing to a large-scale column.[3][5] The goal is to find a solvent system that provides a retention factor (Rf) for the target compound between 0.2 and 0.5 .[6]

  • An Rf > 0.5 indicates the compound is eluting too quickly, resulting in poor separation from less polar impurities. The eluent is too polar.[5]

  • An Rf < 0.2 suggests the compound is too strongly adsorbed to the silica, which can lead to very long elution times and broad, poorly resolved peaks. The eluent is not polar enough.[4][5]

The workflow for selecting a mobile phase is visualized below.

TLC_Workflow cluster_TLC TLC Analysis & Optimization cluster_Decision Decision Logic cluster_Action Action Start Dissolve Crude Sample in Minimal Polar Solvent Spot Spot Sample on TLC Plate Start->Spot Develop Develop Plate in Test Solvent System Spot->Develop Visualize Visualize under UV Light Develop->Visualize Analyze Calculate Rf Value Visualize->Analyze TooHigh Rf > 0.5 (Too High) Analyze->TooHigh Is Rf too high? TooLow Rf < 0.2 (Too Low) Analyze->TooLow Is Rf too low? Good 0.2 < Rf < 0.5 (Optimal) Analyze->Good Is Rf optimal? DecreasePolarity Decrease Eluent Polarity (e.g., More Hexane) TooHigh->DecreasePolarity IncreasePolarity Increase Eluent Polarity (e.g., More EtOAc/MeOH) TooLow->IncreasePolarity Proceed Proceed to Column Chromatography Good->Proceed DecreasePolarity->Develop Re-test IncreasePolarity->Develop Re-test

Caption: Workflow for TLC-based mobile phase selection.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Q4: My compound is streaking down the TLC plate and the column. What's happening and how do I fix it?

A4: Streaking is a common issue with polar, nitrogen-containing compounds on silica gel. It is typically caused by one of the following:

  • Strong Acid-Base Interaction: The basic nitrogen on your pyridinone ring is interacting too strongly with the acidic silanol groups (Si-OH) on the silica surface.[3]

  • Poor Solubility: The compound may be crashing out of the mobile phase as it moves through the stationary phase.

  • Overloading: Too much sample has been applied to the TLC plate or loaded onto the column.

Solutions:

Troubleshooting StepRationale
Add a Basic Modifier Add 0.5-2% triethylamine (Et₃N) to your eluent system. Et₃N is a volatile base that will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.[3]
Add a Polar Modifier Add a small amount (1-5%) of methanol (MeOH) or a trace of acetic acid (AcOH) to your eluent. A highly polar solvent can help interrupt the strong binding to the stationary phase and improve solubility.[7]
Change Stationary Phase Switch to neutral alumina, which lacks the acidic protons of silica gel.
Reduce Sample Load Ensure you are not overloading the column. A general rule is to load 1g of crude material per 25-100g of silica, depending on the separation difficulty.
Q5: My compound won't come off the column, or it remains at the baseline (Rf ≈ 0) on the TLC plate even with 100% ethyl acetate.

A5: This indicates that your mobile phase is not polar enough to displace the compound from the highly polar silica gel.[5] Your compound is very polar and is strongly adsorbed.

Solutions:

  • Increase Eluent Polarity Systematically: You need to introduce a much more polar solvent into your mobile phase.

    • Start by creating gradients of Methanol (MeOH) in Dichloromethane (DCM) . Begin with 1% MeOH in DCM and gradually increase to 2%, 5%, and 10% on TLC plates to find the optimal concentration.[7]

    • For very polar compounds, a system of 10% ammonium hydroxide in methanol can be used as a polar stock solution, which is then added in small percentages (1-10%) to dichloromethane.[7]

  • Consider Reversed-Phase Chromatography: If normal-phase fails, your compound may be better suited for reversed-phase chromatography (e.g., C18 silica) where the stationary phase is nonpolar and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[8]

Q6: I'm getting poor separation between my product and a closely-running impurity. What should I do?

A6: This is a classic separation challenge that requires fine-tuning the selectivity of your chromatographic system.

Solutions:

  • Decrease Eluent Polarity: Make your solvent system less polar. This will cause all compounds to move more slowly, increasing their interaction time with the stationary phase and amplifying small differences in polarity, which can improve separation.[5]

  • Try an Iso-eluotropic Mixture: Use a different solvent combination with similar eluting strength. For example, if you are using 40% Ethyl Acetate in Hexane, try a system like 20% Acetone in Dichloromethane. Different solvents interact with your compounds in unique ways, which can sometimes dramatically change the relative separation.

  • Run a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic), use a shallow gradient. Start with a less polar mixture and very gradually increase the polarity over the course of the run. This can help sharpen peaks and resolve closely eluting bands.

Troubleshooting_Logic cluster_solutions Primary Solutions Problem Problem Observed Streaking Streaking / Tailing Problem->Streaking NoElution Compound Stuck at Baseline (Rf ≈ 0) Problem->NoElution PoorSep Poor Separation of Spots Problem->PoorSep Sol_Streak Add Modifier (Et3N / MeOH) or Change to Alumina Streaking->Sol_Streak Sol_NoElute Drastically Increase Eluent Polarity (e.g., DCM/MeOH) NoElution->Sol_NoElute Sol_PoorSep Decrease Eluent Polarity or Try Different Solvent System PoorSep->Sol_PoorSep

Caption: Basic troubleshooting decision logic for common chromatography issues.

Section 3: Protocols & Methodologies

Protocol 1: Standard TLC Analysis
  • Preparation: Dissolve a small amount (1-2 mg) of your crude material in a few drops of a suitable solvent (e.g., dichloromethane or acetone).

  • Spotting: Use a capillary tube to carefully spot a small amount of the solution onto the baseline of a silica gel TLC plate (about 1 cm from the bottom). Make the spot as small as possible.[3]

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the baseline. Cover the chamber to allow it to become saturated with solvent vapors.[9]

  • Elution: Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.[5]

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (typically 254 nm). Circle the spots with a pencil.

  • Calculation: Measure the distance from the baseline to the center of your spot and the distance from the baseline to the solvent front. Calculate the Rf value: Rf = (distance traveled by spot) / (distance traveled by solvent front).[4]

Protocol 2: Packing and Running a Flash Chromatography Column
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Slurry Packing: In a beaker, mix the required amount of silica gel with a non-polar solvent (e.g., hexane) to create a slurry. Pour the slurry into the column. Use gentle pressure (air or nitrogen) to pack the silica bed firmly and drain the excess solvent until it reaches the top of the silica.

  • Equilibration: Equilibrate the column by passing 2-3 column volumes of your starting mobile phase through the packed silica.

  • Sample Loading: Dissolve your crude product in a minimal amount of solvent (ideally the mobile phase or a slightly more polar solvent). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), and carefully add this to the top of the column bed.

  • Elution: Carefully add your mobile phase to the top of the column. Using positive pressure, push the solvent through the column, collecting fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to determine which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

References

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC).
  • van der Meer, J. R., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5927–5938.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry.
  • MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(15), 4987.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • Grinevich, O. I., et al. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.
  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography.
  • ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?

Sources

Technical Support Center: Optimization of Palladium Catalyst for Cross-Coupling with 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of palladium-catalyzed cross-coupling reactions involving the challenging substrate, 3-bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this transformation.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with cross-coupling reactions of this compound?

A1: The substrate this compound presents several challenges in palladium-catalyzed cross-coupling reactions. The pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity. This phenomenon is often referred to as the "2-pyridyl problem" in cross-coupling chemistry.[1][2] Additionally, the presence of the nitrile and oxo functional groups can lead to undesired side reactions or catalyst deactivation. The selection of an appropriate base is also critical to avoid hydrolysis of the nitrile group or other base-sensitive functionalities.[3]

Q2: Which palladium catalysts and ligands are recommended as a starting point for this substrate?

A2: For challenging substrates like this, modern palladium precatalysts and sterically hindered, electron-rich phosphine ligands are generally recommended.[4][5] Good starting points include:

  • Palladium Sources: Pd₂(dba)₃, Pd(OAc)₂, or more advanced precatalysts like those from the Buchwald or Nolan groups.[3][4]

  • Ligands: Bulky biarylphosphine ligands such as SPhos, XPhos, and RuPhos are often effective in promoting the key steps of the catalytic cycle.[6] For certain couplings, N-heterocyclic carbene (NHC) ligands can also be considered.[4]

Q3: What are the general reaction conditions to begin with?

A3: A good starting point for optimization would be:

  • Solvent: Anhydrous and deoxygenated polar aprotic solvents like dioxane, toluene, or DMF are commonly used.[3][6]

  • Base: The choice of base is critical. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like alkoxides to minimize side reactions.[7]

  • Temperature: Reactions are typically heated, often in the range of 80-110 °C, to ensure a reasonable reaction rate.[6]

  • Inert Atmosphere: It is crucial to maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxidation and deactivation of the palladium catalyst.[8]

II. Troubleshooting Guide

Issue 1: Low to No Product Yield

Q: My cross-coupling reaction shows very low or no conversion of the starting material. What are the initial troubleshooting steps?

A: When faced with low or no product yield, a systematic approach is essential. Begin by verifying the integrity of your reagents and the reaction setup.

Potential Causes and Solutions
Potential Cause Troubleshooting Steps
Catalyst Inactivity Ensure the palladium precatalyst is of high quality and has been stored correctly. If using a Pd(II) source, ensure that the in situ reduction to the active Pd(0) species is efficient.[8][9] Consider using a pre-activated Pd(0) source or a more robust precatalyst system.[3]
Poor Ligand Choice The ligand plays a pivotal role in catalyst stability and activity.[5] Screen a variety of ligands with different steric and electronic properties. For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often a good choice.[10]
Inappropriate Base The base is crucial for activating the coupling partner in many cross-coupling reactions.[7] Screen different bases, considering their strength and solubility in the reaction medium. For substrates with sensitive functional groups, weaker bases like carbonates or phosphates are often preferred.[3]
Solvent Effects The solvent can significantly impact the solubility of reagents and the stability of catalytic intermediates.[11] Screen different anhydrous and deoxygenated solvents. In some cases, a mixture of solvents may be beneficial.
Reagent Purity Ensure all reagents, including the substrate, coupling partner, and solvent, are pure and anhydrous. Moisture and oxygen can severely hinder the reaction.[8]
Issue 2: Catalyst Deactivation

Q: I observe initial product formation, but the reaction stalls before completion. What could be causing catalyst deactivation?

A: Catalyst deactivation can occur through various pathways, including oxidation, aggregation, or degradation of the ligand.

Potential Causes and Solutions
Potential Cause Troubleshooting Steps
Oxidation of Pd(0) Ensure the reaction is performed under a strictly inert atmosphere. All solvents and reagents should be thoroughly deoxygenated.[8]
Ligand Degradation At elevated temperatures, some phosphine ligands can degrade. Consider using a more thermally stable ligand or lowering the reaction temperature if possible.[12]
Palladium Black Formation The formation of palladium black indicates catalyst aggregation and precipitation.[13] This can sometimes be mitigated by using a higher ligand-to-palladium ratio or by choosing a ligand that forms a more stable complex with palladium.
Substrate/Product Inhibition The pyridine nitrogen in the substrate or product can coordinate to the palladium center and inhibit catalysis.[1] Adding a Lewis acid, such as B(OMe)₃, can sometimes sequester the Lewis basic nitrogen and restore catalyst activity.[14]
Issue 3: Formation of Side Products

Q: I am observing significant formation of side products, such as homocoupling of the starting material or coupling partner. How can I minimize these?

A: The formation of side products is often a result of competing reaction pathways. Judicious choice of reaction conditions can help to favor the desired cross-coupling.

Potential Causes and Solutions
Potential Cause Troubleshooting Steps
Homocoupling Homocoupling can be promoted by the presence of oxygen.[3] Ensure rigorous exclusion of air from the reaction. In Suzuki couplings, homocoupling of the boronic acid can be minimized by the slow addition of the boronic acid or by using a boronic ester.
Protodehalogenation/Protodeborylation This side reaction involves the replacement of the halogen or boron group with a hydrogen atom. It can be caused by traces of water or other protic sources. Ensure the use of anhydrous solvents and reagents.
Hydrolysis of Nitrile Group The use of a strong base can lead to the hydrolysis of the nitrile functionality. Employing a milder base, such as K₃PO₄ or Cs₂CO₃, can help to avoid this side reaction.[3]

III. Experimental Protocols & Data

General Procedure for Catalyst and Ligand Screening

This protocol provides a general method for screening different palladium catalysts and ligands for the cross-coupling of this compound.

  • To an array of oven-dried reaction vials, add this compound (1.0 equiv), the desired coupling partner (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precatalysts and ligands in the chosen anhydrous, deoxygenated solvent.

  • Add the appropriate amount of the palladium precatalyst and ligand stock solutions to each reaction vial.

  • Seal the vials and heat the reaction mixtures to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.[15][16]

  • Once the reaction is complete, cool the mixtures to room temperature, dilute with an appropriate organic solvent, and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Recommended Starting Conditions for Different Cross-Coupling Reactions

The following table provides recommended starting conditions for various common cross-coupling reactions with this compound. Optimization of these conditions will likely be necessary for specific coupling partners.

Reaction Type Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Dioxane/H₂O80-100
Buchwald-Hartwig Pd₂(dba)₃ (1-3)XPhos (2-6)NaOt-Bu (1.5-2)Toluene90-110
Sonogashira PdCl₂(PPh₃)₂ (2-5)(CuI as co-catalyst)Et₃N (2-3)DMF60-80
Heck Pd(OAc)₂ (2-5)P(o-tol)₃ (4-10)K₂CO₃ (2-3)DMF100-120

IV. Visualizations

General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

G A Pd(0)L_n B Oxidative Addition (R-X) A->B C R-Pd(II)(X)L_n B->C D Transmetalation (R'-M) C->D E R-Pd(II)(R')L_n D->E F Reductive Elimination E->F F->A Regeneration of Pd(0) catalyst G R-R' F->G

Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow for Low Yield

G Start Low or No Product Yield CheckReagents Verify Reagent Purity and Inert Atmosphere Start->CheckReagents ScreenCatalyst Screen Pd Source and Ligand CheckReagents->ScreenCatalyst Reagents OK ScreenBaseSolvent Screen Base and Solvent ScreenCatalyst->ScreenBaseSolvent No Improvement Success Improved Yield ScreenCatalyst->Success Improvement OptimizeTemp Optimize Temperature and Reaction Time ScreenBaseSolvent->OptimizeTemp No Improvement ScreenBaseSolvent->Success Improvement OptimizeTemp->Success Improvement Failure Consult Further Literature OptimizeTemp->Failure No Improvement

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

V. References

Sources

Preventing debromination of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Debromination is a frequently encountered side reaction that can significantly lower yields and complicate purification. This document provides in-depth troubleshooting guides, frequently asked questions, and optimized protocols to help you mitigate this issue and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant problem in my reactions?

A1: Debromination is an undesired side reaction where the bromine atom at the C3 position of your molecule is replaced by a hydrogen atom, leading to the formation of 6-oxo-1,6-dihydropyridine-2-carbonitrile as a major byproduct. This is problematic for two primary reasons:

  • Yield Reduction: Every molecule of your starting material that undergoes debromination is one that cannot proceed to form the desired product, directly reducing the overall reaction yield.

  • Purification Challenges: The debrominated byproduct often has similar polarity and physical properties to the starting material and sometimes even the desired product, making separation by standard techniques like column chromatography difficult and time-consuming.

Q2: What are the fundamental chemical properties of this compound that make it susceptible to debromination?

A2: Several intrinsic electronic and structural factors contribute to the lability of the C3-bromine bond:

  • Electron-Deficient Ring: The pyridine ring is inherently electron-deficient. This effect is intensified by the presence of two strong electron-withdrawing groups: the nitrile (-CN) at C2 and the oxo (=O) group at C6.[1] This polarization weakens the carbon-bromine bond, making it more susceptible to cleavage.

  • Pyridone Tautomerism: The compound exists predominantly in the 6-oxo (or 2-pyridone) form rather than its 6-hydroxy tautomer.[2][3] This pyridone structure imparts reactivity similar to that of a phenoxide ion, which can influence its behavior in catalytic cycles.[2][4]

  • Palladium-Catalyzed Reactions: In popular cross-coupling reactions like Suzuki-Miyaura or Sonogashira, the mechanism involves a palladium catalyst.[5][6] The electron-deficient nature of the pyridine ring can facilitate competing reductive dehalogenation pathways within the catalytic cycle, especially under non-optimized conditions.[7]

Q3: I am observing significant debromination during a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira). What are the most likely causes?

A3: Debromination in palladium-catalyzed reactions is a common issue stemming from several potential sources within your reaction setup. The primary causes include:

  • Hydride Sources: The reductive cleavage of the C-Br bond requires a source of hydride (H⁻). This can originate from solvents (e.g., alcohols), reagents (e.g., boronic acids in Suzuki coupling, or even trace amounts of water), or the base itself, particularly when used at high temperatures.[7]

  • Choice of Base: Strong bases, especially alkoxides (e.g., NaOEt, NaOtBu), can promote debromination pathways.[7] Weaker inorganic bases are generally preferred.[7]

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of debromination, often more than the desired cross-coupling reaction.[7]

  • Catalyst and Ligand System: The choice of palladium catalyst and, more importantly, the phosphine ligand can significantly influence the competition between the desired productive cycle and the undesired debromination pathway.[7] Some ligands may favor pathways that lead to reductive dehalogenation.

Q4: Can the N-H proton of the pyridone ring interfere with the reaction?

A4: Yes, the acidic N-H proton can play a role. In the presence of a base, the pyridone can be deprotonated to form an anionic species. This can alter the electronic properties of the ring and its coordination to the metal catalyst. For substrates where dehalogenation is a persistent issue, protection of the nitrogen (e.g., with a BOC or SEM group) can sometimes suppress the side reaction, although this adds extra steps to the synthesis.[8] For 3-halo-2-aminopyridines, the unprotected amino group can also present challenges by coordinating to the palladium center.[9]

Troubleshooting Guide: Mitigating Debromination

This guide provides a systematic approach to diagnose and resolve the issue of byproduct formation from debromination, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Logical Troubleshooting Workflow

G cluster_0 start Problem: Significant Debromination Observed base Step 1: Evaluate the Base start->base temp Step 2: Assess Temperature & Time base->temp Issue Persists base_sol Solution: - Switch from strong bases (NaOEt, t-BuOK) to weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃). base->base_sol catalyst Step 3: Analyze Catalyst System temp->catalyst Issue Persists temp_sol Solution: - Lower temperature to the minimum effective  (e.g., 80-100 °C). - Monitor reaction closely and stop when  starting material is consumed. temp->temp_sol solvent Step 4: Check for Hydride Sources catalyst->solvent Issue Persists catalyst_sol Solution: - Use bulky, electron-rich phosphine ligands  (e.g., XPhos, SPhos, RuPhos). - Consider phosphine-free catalysts. - Use minimal catalyst loading (1-2 mol%). catalyst->catalyst_sol end_node Debromination Minimized solvent->end_node Issue Resolved solvent_sol Solution: - Use high-purity, anhydrous aprotic solvents  (e.g., Toluene, Dioxane, THF). - Ensure reagents (boronic acid, etc.) are dry. solvent->solvent_sol

Caption: A step-by-step workflow for troubleshooting debromination.

Detailed Troubleshooting Steps
  • Evaluate the Base:

    • Issue: You are using a strong base such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK). These bases can promote hydrodehalogenation.

    • Solution: Switch to weaker, non-nucleophilic inorganic bases.[7] Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are excellent alternatives that are less likely to facilitate the debromination pathway.[7] The choice of base is a critical first step in optimizing the reaction.[10][11]

  • Assess Reaction Temperature and Duration:

    • Issue: The reaction is run at a high temperature (e.g., >110 °C) for an extended period.

    • Solution: Lower the reaction temperature to the lowest point where the reaction still proceeds efficiently, typically between 80-100 °C for many palladium-catalyzed couplings.[7] Monitor the reaction's progress closely using TLC or LC-MS. Stop the reaction as soon as the starting material is fully consumed to prevent the product from degrading and to minimize the formation of the debrominated byproduct over time.

  • Analyze the Catalyst and Ligand System:

    • Issue: The chosen palladium catalyst or ligand may inherently favor the dehalogenation pathway.

    • Solution: For electron-deficient aryl bromides, the ligand plays a crucial role.[12] Switch to bulky, electron-rich dialkylbiarylphosphine ligands such as XPhos, SPhos, or RuPhos.[9][12] These ligands can accelerate the rate of reductive elimination from the desired intermediate, outcompeting the debromination side reaction.[7] In some cases, phosphine-free catalyst systems may also be effective.[7]

  • Check Solvents and Reagents for Hydride Sources:

    • Issue: Protic solvents (like methanol or ethanol) or residual water in aprotic solvents can act as hydride donors, leading to reductive cleavage of the C-Br bond.[7]

    • Solution: Use high-purity, anhydrous aprotic solvents such as toluene, 1,4-dioxane, or THF.[7] Ensure all reagents, especially hygroscopic ones, are thoroughly dried before use. If using a boronic acid in a Suzuki coupling, be aware that it can undergo protodeboronation, which can be another problematic side reaction.[13][14] Using boronic esters (e.g., pinacol esters) can sometimes improve stability.[13][15]

Recommended Reaction Parameters for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 eq)Weaker inorganic bases minimize hydrodehalogenation side reactions.[7]
Solvent Anhydrous 1,4-Dioxane or TolueneAprotic solvents prevent hydride donation from the solvent.[7]
Catalyst Pd₂(dba)₃ (1-2 mol%) with XPhos (2-4 mol%)Bulky, electron-rich ligands promote the desired cross-coupling over debromination for electron-deficient substrates.[9][12]
Temperature 80 - 100 °CThe lowest effective temperature to minimize the rate of the debromination side reaction.[7]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation of the catalyst and reagents.[7]

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, incorporating the best practices to minimize debromination.

Materials and Reagents:
  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 eq)

  • Anhydrous 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:
  • Preparation: To a flame-dried reaction flask, add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (Pd₂(dba)₃) and the ligand (XPhos).

  • Solvent Addition: Add the anhydrous 1,4-dioxane via syringe. The mixture should be stirred to ensure homogeneity.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizing the Competing Reaction Pathways

The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura reaction, highlighting where the undesired debromination pathway diverges from the productive cross-coupling pathway.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'B(OH)₂ / Base debromination Reductive Debromination (Hydrodehalogenation) pd_complex->debromination pd_r Ar-Pd(II)L₂(R') transmetalation->pd_r reductive_elimination Reductive Elimination pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' (Desired Product) reductive_elimination->product debromination->pd0 Catalyst Regeneration debrominated_product Ar-H (Byproduct) debromination->debrominated_product hydride_source Hydride Source (Solvent, Base, Water) hydride_source->debromination

Caption: Suzuki cycle showing desired coupling vs. side reaction.

By understanding the mechanisms that lead to debromination and systematically optimizing reaction parameters, researchers can successfully suppress this unwanted side reaction, leading to higher yields and cleaner product profiles.

References

  • Benchchem. (n.d.). Preventing debromination side reactions of 7-Bromo-1-tetralone.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone.
  • Tee, O. S., & Paventi, M. (1982). Kinetics and Mechanism of Bromination of 2-Pyridone and Related Derivatives in Aqueous Solution. Journal of the American Chemical Society, 104, 4142-4146.
  • Canadian Science Publishing. (n.d.). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution.
  • ResearchGate. (n.d.). Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • Benchchem. (n.d.). Technical Support Center: Suzuki and Heck Reactions with 3-Bromo-2,6-difluorostyrene.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

Sources

Managing reaction temperature for 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical aspect of reaction temperature management. Adherence to precise temperature control is paramount for achieving high yield and purity of the target compound.

I. Reaction Overview & Criticality of Temperature

The synthesis of this compound typically involves the bromination of a 6-oxo-1,6-dihydropyridine-2-carbonitrile precursor. The bromination of electron-rich heterocyclic systems, such as pyridinones, is an exothermic process.[1] Improper temperature management can lead to a cascade of undesirable outcomes including:

  • Formation of Impurities: Elevated temperatures can promote the formation of poly-brominated species and other side products, complicating purification and reducing the overall yield.

  • Reduced Regioselectivity: Temperature can influence the position of bromination on the pyridine ring, leading to a mixture of isomers.

  • Product Decomposition: Dihydropyridine derivatives can be susceptible to thermal degradation, especially at elevated temperatures.

  • Runaway Reactions: The exothermic nature of bromination poses a safety risk if not adequately controlled, potentially leading to a runaway reaction.

This guide will address these challenges in a practical, question-and-answer format to assist you in optimizing your synthetic protocol.

II. Troubleshooting Guide & FAQs

Common Issues in Temperature Management

Q1: My reaction mixture turned dark brown/black upon addition of the brominating agent, and the final yield was very low. What is the likely cause?

A1: A rapid color change to dark brown or black is often indicative of product decomposition or the formation of polymeric side products. This is typically a result of an uncontrolled exothermic reaction, causing the internal temperature to rise significantly.

  • Causality: The bromination of pyridinones is energetically favorable and releases heat. If this heat is not dissipated effectively, the reaction temperature can spike, leading to thermal degradation of the starting material and/or the desired product. In the synthesis of related cyanopyridines, it has been noted that reacting at high temperatures for extended periods results in a darker product and lower yield.[1]

  • Troubleshooting Steps:

    • Pre-cool the reaction mixture: Before adding the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine), cool the solution of your pyridinone precursor to 0°C or even lower. Syntheses of related bromo-pyridines often employ initial temperatures between -10°C and 0°C.[2]

    • Slow, portion-wise addition: Add the brominating agent slowly and in small portions to allow the cooling bath to dissipate the heat generated.

    • Vigorous stirring: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.

    • Monitor internal temperature: If possible, use a thermometer to monitor the internal temperature of the reaction and adjust the addition rate to keep it within the desired range.

Q2: I'm observing the formation of a significant amount of a di-brominated byproduct. How can I improve the selectivity for the mono-brominated product?

A2: The formation of di-brominated species is a common issue when the reaction is too energetic. Temperature plays a crucial role in controlling the selectivity of bromination.

  • Causality: At higher temperatures, the brominating agent becomes more reactive, and the energy of activation for a second bromination is more easily overcome. Lowering the temperature generally increases the selectivity for the kinetically favored mono-brominated product.

  • Troubleshooting Steps:

    • Lower the reaction temperature: Conduct the reaction at a lower temperature. For many brominations, temperatures between 0°C and room temperature are a good starting point.

    • Stoichiometry control: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.

    • Choice of brominating agent: Consider using a milder brominating agent. NBS is often a good choice for controlled brominations.

Q3: The reaction seems to be very sluggish or incomplete, even after several hours. Should I increase the temperature?

A3: While increasing the temperature can increase the reaction rate, it should be done with caution due to the risks mentioned above. Before increasing the temperature, consider other factors that might be affecting the reaction rate.

  • Causality: A sluggish reaction could be due to insufficient activation of the substrate or brominating agent, poor solubility of reagents at low temperatures, or the use of a less reactive brominating agent.

  • Troubleshooting Steps:

    • Verify reagent quality: Ensure that your starting materials and reagents are pure and dry.

    • Solvent choice: The choice of solvent can significantly impact reaction rates. Ensure your starting material is soluble in the chosen solvent at the reaction temperature.

    • Gradual temperature increase: If the reaction is still sluggish after checking the above points, you can allow the reaction to slowly warm to room temperature after the initial low-temperature addition of the brominating agent. For some related syntheses, the reaction mixture is stirred at 0°C for a period before being allowed to warm.[3]

    • Consider a catalyst: In some cases, a catalytic amount of an acid or a radical initiator (if applicable to your chosen brominating agent) can accelerate the reaction without the need for high temperatures.

ParameterRecommended RangeRationale
Initial Temperature (Brominating Agent Addition) -10°C to 5°CMinimizes exotherm, reduces side product formation, and enhances regioselectivity.[2]
Reaction Maintenance Temperature 0°C to Room TemperatureAllows for a controlled reaction rate after the initial exothermic phase.[1][3]
Elevated Temperature (for sluggish reactions) Up to 60°C (with caution)May be necessary to drive the reaction to completion, but should be approached with care. A synthesis of a similar compound was conducted at 60°C.[4]

III. Experimental Protocols

The following is a generalized, step-by-step protocol for the synthesis of this compound, emphasizing critical temperature control points. This protocol is based on established procedures for the synthesis of analogous compounds.

Protocol: Bromination of 6-oxo-1,6-dihydropyridine-2-carbonitrile

Materials:

  • 6-oxo-1,6-dihydropyridine-2-carbonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Ice-salt bath or cryocooler

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Thermometer

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 6-oxo-1,6-dihydropyridine-2-carbonitrile in a suitable volume of acetonitrile.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to between -5°C and 0°C with vigorous stirring.

  • Portion-wise Addition of NBS: Once the solution has reached the target temperature, begin the slow, portion-wise addition of 1.05 equivalents of NBS. Monitor the internal temperature to ensure it does not rise above 5°C.

  • Low-Temperature Stirring: After the addition of NBS is complete, continue to stir the reaction mixture at 0-5°C for 1-2 hours.

  • Gradual Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

IV. Visualizing the Workflow

Troubleshooting Logic for Temperature Control

TroubleshootingWorkflow Troubleshooting Temperature in Bromination start Reaction Start check_color Observe Reaction Color start->check_color dark_color Dark Brown/Black Color check_color->dark_color Yes light_color Pale Yellow/Light Color check_color->light_color No troubleshoot_exotherm Potential Exotherm - Lower initial temp - Slower addition - Improve stirring dark_color->troubleshoot_exotherm check_completion Check Reaction Completion (TLC/LC-MS) light_color->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_sluggish Sluggish Reaction - Verify reagents - Gradual warming - Check solvent incomplete->troubleshoot_sluggish workup Proceed to Work-up complete->workup

Sources

Technical Support Center: Byproduct Identification in 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile. This guide is designed to provide in-depth troubleshooting and frequently asked questions to navigate the complexities of reactions involving this versatile but reactive intermediate. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of common byproducts, thereby improving your reaction yields and product purity.

Troubleshooting Guide: Navigating Unexpected Outcomes

This section addresses specific experimental issues in a question-and-answer format, providing plausible causes and actionable solutions based on established chemical principles.

Question 1: I'm performing a nucleophilic aromatic substitution (SNAr) on this compound and observing a significant amount of starting material recovery, along with a new product that has a mass corresponding to the loss of bromine and the addition of a hydroxyl group. What is happening?

Answer:

This is a common issue when working with pyridinone systems, especially under basic conditions or in the presence of water. The two most likely scenarios are hydrolysis of the bromine atom or hydrolysis of the nitrile group.

Plausible Byproducts & Their Formation:

  • Hydrolysis of the Bromine Atom: The pyridinone ring, activated by the electron-withdrawing nitrile and carbonyl groups, is susceptible to nucleophilic attack.[1][2][3][4] If water or hydroxide ions are present in your reaction mixture, they can act as nucleophiles, displacing the bromide to form 3-hydroxy-6-oxo-1,6-dihydropyridine-2-carbonitrile .

  • Hydrolysis of the Nitrile Group: The cyano group can undergo hydrolysis under either acidic or basic conditions to form a primary amide (3-bromo-6-oxo-1,6-dihydropyridine-2-carboxamide ) or a carboxylic acid (3-bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid ).[5][6][7][8][9] This is a well-documented reaction for cyanopyridines.[5][6][7][8][9]

Causality:

The SNAr reaction's success is contingent on the nucleophilicity of your intended reagent and the exclusion of competing nucleophiles like water. The pyridinone tautomerism also plays a role; the 6-hydroxypyridine form can influence the electronic properties of the ring.

Troubleshooting & Mitigation Strategy:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) instead of hydroxide-based reagents.

  • Temperature Control: Lowering the reaction temperature may favor your desired nucleophile over residual water, which often requires more activation energy.[10]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress closely. This can help you determine the optimal reaction time before significant byproduct formation occurs.[11]

Byproduct Identification Workflow:

Caption: Workflow for identifying hydrolysis byproducts.

Question 2: My reaction is complete, but I'm having difficulty purifying my desired product. I see a broad peak in my NMR and streaking on my TLC plate. What could be the cause?

Answer:

This observation often points to the formation of pyridinone dimers or other aggregation phenomena.

Plausible Cause & Formation:

  • Dimerization: 2-Pyridones are well-known to form hydrogen-bonded dimers.[12][13][14] The N-H and C=O groups of two molecules of this compound can associate to form a stable dimeric structure. This is especially prevalent in non-polar solvents.[12]

Causality:

The hydrogen bonding between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of another is a strong intermolecular interaction. This can lead to the formation of aggregates that behave differently during chromatography and can cause peak broadening in NMR due to chemical exchange between the monomer and dimer forms.

Troubleshooting & Mitigation Strategy:

  • Solvent Choice for Purification: When performing column chromatography, consider using more polar, protic solvents like methanol or ethanol in your mobile phase. These solvents can disrupt the hydrogen bonding of the dimer and promote the elution of the monomeric species.[12]

  • NMR Solvent: For NMR analysis, using a polar, hydrogen-bond-accepting solvent like DMSO-d6 can help break up the dimers and provide sharper signals.

  • Temperature in NMR: Acquiring the NMR spectrum at an elevated temperature can sometimes help to break up the dimers and sharpen the peaks.

Visualization of Dimerization:

Dimerization cluster_0 Monomer 1 cluster_1 Monomer 2 M1 N-H O2 C=O M1->O2 H-bond O1 C=O M2 N-H M2->O1 H-bond

Caption: Hydrogen bonding in pyridinone dimers.

Frequently Asked Questions (FAQs)

What are the key reactive sites on this compound?

The molecule has several reactive sites:

  • C3-Bromine: Susceptible to nucleophilic aromatic substitution (SNAr).

  • Nitrile Group (C≡N): Can undergo hydrolysis, reduction, or act as a dienophile in cycloaddition reactions.

  • Pyridinone Ring: The N-H proton is acidic and can be deprotonated. The ring itself can participate in various cycloaddition and substitution reactions.

How can I confirm the purity of my starting material?

It is crucial to start with pure material.[15] Standard analytical techniques are recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • LC-MS: To check for the presence of any impurities with different mass-to-charge ratios.

  • Melting Point: A sharp melting point is indicative of high purity.

What are some general strategies to improve the yield of my desired product?

Several factors can be optimized to improve reaction yields:[10][11]

  • Temperature: Systematically screen a range of temperatures to find the optimal condition for your specific transformation.[11]

  • Solvent: The choice of solvent can significantly impact reactant solubility and reaction kinetics.[15]

  • Catalyst: If applicable, the choice and loading of the catalyst can be critical.[15]

  • Stoichiometry: Carefully controlling the ratio of reactants can minimize side reactions.[10]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • To a dried flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Add the desired anhydrous solvent (e.g., DMF, DMSO, or NMP).

  • Add the nucleophile (1.1 - 1.5 eq) and, if necessary, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃).

  • Stir the reaction at the desired temperature (can range from room temperature to elevated temperatures).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Protocol 2: Characterization of Potential Byproducts

The following table summarizes the expected analytical data for the starting material and potential byproducts.

CompoundMolecular WeightExpected ¹H NMR Signals (DMSO-d6, approximate δ)Expected ¹³C NMR Signals (DMSO-d6, approximate δ)
This compound 199.0112.5-13.5 (br s, 1H, NH), 8.2-8.4 (d, 1H), 6.4-6.6 (d, 1H)160-162 (C=O), 145-147 (C), 115-117 (CN), 110-112 (C), 105-107 (C-Br)
3-hydroxy-6-oxo-1,6-dihydropyridine-2-carbonitrile 136.1012.0-13.0 (br s, 1H, NH), 9.0-10.0 (br s, 1H, OH), 7.5-7.7 (d, 1H), 6.2-6.4 (d, 1H)162-164 (C=O), 155-157 (C-OH), 120-122 (C), 116-118 (CN), 100-102 (C)
3-bromo-6-oxo-1,6-dihydropyridine-2-carboxamide 217.0212.0-13.0 (br s, 1H, NH), 8.0-8.2 (br s, 1H, CONH₂), 7.8-8.0 (br s, 1H, CONH₂), 8.1-8.3 (d, 1H), 6.3-6.5 (d, 1H)165-167 (C=O, amide), 160-162 (C=O, ring), 143-145 (C), 120-122 (C), 108-110 (C-Br)

References

  • Moran, E. V., & Smith, J. D. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. U.S.
  • Wikipedia. (n.d.). 2-Pyridone.
  • Sakamoto, A., et al. (2000). Dimerization by Hydrogen Bonding and Photochemical Properties of Dipyridone. The Journal of Physical Chemistry A, 104(43), 9747-9752.
  • Moran, E. V., & Smith, J. D. (2000). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • Nauta, T. D., et al. (2018). Pyridine Dimers and Their Low-Temperature Isomerization: A High-Resolution Matrix-Isolation Spectroscopy Study. Chemistry – A European Journal, 24(59), 15814-15821.
  • Akgun, M., & Gonen, C. (2019). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
  • Sridhar, M., et al. (2008). Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst. U.S.
  • Bakulev, V. A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(12), 8235-8245.
  • Diamond, S. E., & Taube, H. (1975). Nitrile Hydrolysis of 4-Cyanopyridinepentaammineruthenium(III) Complex. Journal of the American Chemical Society, 97(20), 5921-5922.
  • Nowak, M. J., et al. (1996). Dimerization in the pyridone/hydroxypyridine tautomeric systems: relative stabilities of the dimers in the 2-pyridone/2-hydroxypyridine and in the 4-pyridone/4-hydroxypyridine systems. Journal of Molecular Structure, 376(1-3), 323-333.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS).
  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.

Sources

Technical Support Center: 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile class of compounds. By understanding the underlying chemical principles, you can mitigate degradation, ensure experimental reproducibility, and accelerate your research and development efforts.

The this compound core is a valuable scaffold in medicinal chemistry, offering a unique combination of hydrogen bonding capabilities, rigidity, and reactive handles for further chemical modification.[1][2][3] However, the interplay of the electron-withdrawing cyano and bromo groups on the pyridone ring can lead to specific stability issues. This guide provides in-depth troubleshooting advice and answers to frequently asked questions.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter, providing potential causes and actionable solutions.

Issue 1: Inconsistent or non-reproducible biological assay results.

Question: We are seeing significant variability in our biological assay results when using solutions of our this compound derivative. What could be the cause?

Answer: Inconsistent biological data is often the first indicator of compound instability. The primary culprits are typically hydrolysis, photodegradation, or reaction with media components.

  • Probable Cause 1: Hydrolytic Degradation of the Cyano Group. The cyano group (nitrile) on the pyridone ring is susceptible to hydrolysis, especially under basic or strongly acidic conditions, converting it first to a carboxamide and then potentially to a carboxylic acid.[4][5][6] This change in functional group will almost certainly alter the compound's biological activity and physicochemical properties. The pyridone moiety itself can exist in tautomeric forms, but the lactam form is generally more stable.[7]

  • Solution:

    • pH Control: Prepare stock solutions in aprotic, anhydrous solvents like DMSO. For aqueous assay buffers, maintain a pH between 4 and 6. Avoid basic conditions (pH > 7.5) where hydrolysis is accelerated.[8] If the experimental endpoint allows, perform a pH stability pre-assessment on your compound.

    • Fresh Solutions: Prepare aqueous solutions fresh from a DMSO stock immediately before each experiment. Do not store compounds in aqueous buffers for extended periods.

    • Temperature: Perform dilutions and experiments at the lowest practical temperature to slow the rate of hydrolysis.

  • Probable Cause 2: Photodegradation. Heterocyclic compounds, particularly those with extended π-systems, can be susceptible to degradation upon exposure to light, especially UV wavelengths.[9][10] This can lead to the formation of unknown byproducts with potentially confounding biological activities.

  • Solution:

    • Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.

    • Minimize Exposure: Avoid leaving solutions on the benchtop under direct laboratory lighting for prolonged periods.

Issue 2: Appearance of a new, more polar peak in HPLC analysis over time.

Question: I am analyzing my compound by reverse-phase HPLC and have noticed a new, earlier-eluting peak that grows in intensity upon storage of the sample in solution. What is this impurity?

Answer: The appearance of a more polar (earlier-eluting in reverse-phase) peak is a classic sign of degradation. Based on the structure, the most likely transformations are hydrolysis of the cyano group or debromination.

  • Probable Cause 1: Hydrolysis of the Cyano Group. As mentioned in Issue 1, the nitrile can hydrolyze to a carboxamide (-CONH2) or a carboxylic acid (-COOH). Both of these functional groups are significantly more polar than the starting nitrile, which would result in a shorter retention time on a C18 column.

    • Verification: To confirm this, you can use LC-MS. The mass of the carboxamide derivative will be 18 amu higher (M+18) than the parent compound, and the carboxylic acid will be 17 amu higher (M+17, due to the loss of NH and addition of O and OH).

  • Probable Cause 2: Debromination. The carbon-bromine bond can be cleaved under certain conditions, a process known as hydrodehalogenation, replacing the bromine atom with a hydrogen.[7][11] This is often facilitated by trace metal catalysts or reducing agents. The resulting debrominated compound would be less hydrophobic and may elute earlier.

    • Verification: The mass of the debrominated product will be 78 or 80 amu lower (depending on the bromine isotope) than the parent compound.

  • Workflow for Identification:

    Degradation_Workflow start Observe new peak in HPLC lcms Analyze by LC-MS start->lcms mass_check Check Mass Spectrum lcms->mass_check parent Parent Mass (M) mass_check->parent No Change m_plus_18 Mass = M+18 (Hydrolysis to Amide) mass_check->m_plus_18 Mass Increase m_minus_79 Mass = M-79/81 (Debromination) mass_check->m_minus_79 Mass Decrease other Other Mass (Investigate further) mass_check->other Other

    Caption: Workflow for identifying unknown peaks in HPLC.

Issue 3: Low yield or complex mixture after a reaction at elevated temperatures.

Question: When I try to perform a reaction with my this compound derivative at temperatures above 80 °C, I get a low yield of the desired product and a complex mixture of byproducts. Why is this happening?

Answer: High temperatures can promote several degradation pathways for this class of compounds.

  • Probable Cause 1: Thermal Decomposition. Brominated organic compounds can be thermally labile. At elevated temperatures, they can undergo decomposition, which may involve the loss of HBr or the formation of radical species, leading to a complex mixture of byproducts.[3][12][13]

  • Solution:

    • Lower Reaction Temperature: If possible, explore alternative catalytic systems or reagents that allow the reaction to proceed at a lower temperature.

    • Shorter Reaction Times: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to high temperatures.

    • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, which can be accelerated at higher temperatures.

  • Probable Cause 2: Reaction with Solvent or Reagents. At higher temperatures, the reactivity of your compound may increase, leading to unwanted side reactions with the solvent or other reagents present in the mixture. For example, nucleophilic solvents could potentially displace the bromine atom.

  • Solution:

    • Solvent Choice: Select a stable, aprotic solvent with a high boiling point if high temperatures are unavoidable.

    • Reagent Stoichiometry: Use a minimal excess of reactive reagents to reduce the chance of side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound derivatives?

A1: For long-term stability, solid compounds should be stored under the following conditions:

  • Temperature: -20°C is recommended.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to protect against moisture and oxygen. A desiccator can also be used.

  • Light: Protect from light by using amber glass vials.

Q2: How should I prepare stock solutions for long-term storage?

A2: Prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. Store these solutions at -20°C or -80°C in tightly sealed vials with minimized headspace to prevent moisture absorption. Before opening a frozen stock solution, allow it to warm completely to room temperature to prevent condensation of atmospheric moisture into the solution.

Q3: What analytical techniques are best for monitoring the stability of these compounds?

A3: A combination of techniques is ideal:

  • HPLC with UV detection: This is the workhorse method for assessing purity and detecting the formation of degradation products over time.

  • LC-MS: This is crucial for identifying the mass of any new impurities, which provides strong clues about the degradation pathway (e.g., hydrolysis, debromination).[14]

  • NMR Spectroscopy: ¹H NMR can be used to check the structural integrity of the compound after storage or stressful conditions. The appearance of new signals or changes in integration can indicate degradation.

Q4: Are there any known incompatible reagents or conditions to avoid?

A4: Yes, based on the chemical structure, you should avoid:

  • Strong Bases: Can catalyze hydrolysis of the cyano group and potentially other reactions.

  • Strong Reducing Agents: May cause hydrodehalogenation (loss of bromine).

  • Prolonged Exposure to Protic Solvents (especially at non-neutral pH): Can lead to hydrolysis.

  • High Temperatures (>80-100 °C): Can cause thermal decomposition.[15]

  • Direct UV or Sunlight Exposure: Can induce photodegradation.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for the this compound core based on established chemical principles.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_reduction Reductive Debromination Parent This compound Amide Hydrolysis Product (Amide) Parent->Amide H₂O / H⁺ or OH⁻ Debrominated Debrominated Product Parent->Debrominated Reducing Agent or Catalyst + H₂ Acid Hydrolysis Product (Carboxylic Acid) Amide->Acid Further Hydrolysis

Caption: Probable degradation pathways for the core structure.

By understanding these potential stability issues and implementing the recommended preventative measures, researchers can ensure the integrity of their this compound derivatives, leading to more reliable and reproducible experimental outcomes.

References

  • Gurovets, A. S., Sharf, V. Z., & Belen'kii, L. I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds, 21(9), 1081–1084. [Link]
  • van Boeckel, S. R., et al. (2010). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. European Journal of Organic Chemistry, 2010(28), 5486-5492. [Link]
  • El-Gaby, M. S. A., et al. (2000). Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. IL FARMACO, 55(4), 227-232. [Link]
  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-265. [Link]
  • Salman, A. S. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie, 54(3), 178-83. [Link]
  • Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal decomposition of brominated flame retardants (BFRs). Progress in Energy and Combustion Science, 41, 1-37. [Link]
  • Wipf, P., & Wang, X. (2008). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. Organic letters, 10(11), 2283–2286. [Link]
  • Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants.
  • Wilén, C. E., & Pfaendner, R. (2002). Influence of brominated flame retardant thermal decomposition products on HALS. Polymer Degradation and Stability, 76(2), 291-298. [Link]
  • Kucharczyk, A., & Stec, A. A. (2016). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 48, 829-834. [Link]
  • Ortega-Liébana, M. S., et al. (2012). A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO2) photocatalysis.
  • Bayat, M., & Hosseini, H. (2019). Biodynamic activities of different derivatives of 3-cyano-2-pyridone. Journal of the Iranian Chemical Society, 16(5), 1015-1025. [Link]
  • Savage, P. E., & Li, M. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641-648. [Link]
  • Al-Ghorbani, M., et al. (2021). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 26(23), 7235. [Link]
  • Gómez, M. J., Sirtori, C., Mezcua, M., & Fernández-Alba, A. R. (2008). Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products. Water research, 42(10-11), 2698–2706. [Link]
  • Johnson, B. F., et al. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. U.S.
  • Johnson, B. F., et al. (2001). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • Li, Y., et al. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Journal of Bacteriology, 201(15), e00195-19. [Link]
  • Iskra, J., & Stavber, S. (2015). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Green Chemistry, 17(5), 2963-2969. [Link]
  • Lützen, A., & Schollmayer, D. (1993). Study on the stability of the oxime HI 6 in aqueous solution. Archiv der Pharmazie, 326(11), 867-872. [Link]
  • Fetzner, S. (2012). Microbial Degradation of Pyridine and Pyridine Derivatives. In: The Handbook of Environmental Chemistry, vol 19. Springer, Berlin, Heidelberg. [Link]
  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of medicinal chemistry, 56(4), 1363–1388. [Link]
  • Maleczka, R. E., & Rahaim, R. J. (2002). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Tetrahedron Letters, 43(35), 6213-6216. [Link]
  • Senturk, M., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of biochemical and molecular toxicology, 31(12), 10.1002/jbt.21998. [Link]
  • Časaitė, V., et al. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and environmental microbiology, 85(13), e00361-19. [Link]
  • Kim, J., & Lee, P. H. (2020). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. Molecules (Basel, Switzerland), 25(24), 5990. [Link]
  • Kodavanti, P. R. S., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental toxicology and pharmacology, 102, 104250. [Link]
  • Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
  • Rotariu, A., et al. (2019). Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. Current Organic Chemistry, 23(1), 3-21. [Link]
  • Gupta, N., O'Loughlin, E., & Sims, G. (2019). Microbial Degradation of Pyridine and Pyridine Derivatives. In: Microorganisms for Sustainability, vol 10. Springer, Singapore. [Link]
  • Wang, Y., et al. (2018). The Stability of U(VI) and As(V) under the Influence of pH and Inorganic Ligands.
  • Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23-30. [Link]
  • Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution.
  • Tloušt'ová, E., et al. (2012). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 10(37), 7546-7556. [Link]

Sources

Troubleshooting low conversion rates in 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting for reactions involving 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile. Authored from the perspective of a Senior Application Scientist, this document offers practical, field-tested solutions to common challenges, focusing on the causality behind experimental choices to empower users to resolve issues of low conversion and yield.

Technical Support Center: this compound Reactions

The unique electronic properties of the 3-bromo-2-cyanopyridone scaffold make it a valuable building block in medicinal chemistry and materials science.[1][2] However, its electron-deficient nature and potential for catalyst inhibition can present challenges in achieving high conversion rates, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a structured approach to diagnosing and resolving these issues.

Part 1: General Troubleshooting Workflow

Low conversion is a multifaceted problem. Before optimizing specific reaction parameters, it is critical to validate the foundational elements of the experimental setup. Many reaction failures stem from easily overlooked issues.

FAQ 1: My reaction shows no conversion, or the starting material is recovered unchanged. What are the first things I should check?

This scenario typically points to the failure of one or more fundamental reaction components. A systematic check of the basics is the most efficient path to a solution.

Root Causes & Immediate Actions:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Insufficiently degassed solvents or a poor seal on the reaction vessel can completely inhibit catalysis, often indicated by the formation of palladium black (catalyst decomposition).[3]

    • Troubleshooting: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw (3 cycles) or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[4] Assemble the reaction under a positive pressure of inert gas.

  • Reagent Purity & Integrity:

    • This compound: Verify the purity of your starting material. Impurities can act as catalyst poisons.

    • Coupling Partner: Boronic acids (for Suzuki coupling) are particularly susceptible to degradation and protodeboronation upon storage.[5] Use a fresh or recently purified batch.

    • Base: Many inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are hygroscopic. Ensure they are finely powdered and dried under vacuum before use.[5]

    • Solvents: Use anhydrous, high-purity solvents. Water content can facilitate side reactions like protodeboronation.[6]

  • Catalyst Activity:

    • Source: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade over time. Use a fresh bottle or a sample stored correctly under an inert atmosphere.

    • Pre-catalyst vs. In-situ Generation: Using modern pre-catalysts (e.g., G3 or G4 palladacycles) often provides more reliable generation of the active Pd(0) species compared to generating it in-situ from Pd(OAc)₂ or Pd₂(dba)₃.[7]

Troubleshooting Workflow Diagram

The following diagram outlines a logical progression for diagnosing a failed reaction.

G Start Low or No Conversion Inert_Atmosphere Check Inert Atmosphere (Degassing, Seal) Start->Inert_Atmosphere Reagent_Purity Verify Reagent Purity (Substrate, Partner, Base, Solvent) Inert_Atmosphere->Reagent_Purity If OK Catalyst_Activity Assess Catalyst System (Fresh Catalyst, Pre-catalyst) Reagent_Purity->Catalyst_Activity If OK Rerun_Validation Rerun with Validated Components Catalyst_Activity->Rerun_Validation If OK Success Reaction Proceeds Rerun_Validation->Success Yes Optimize Proceed to Optimization Rerun_Validation->Optimize Partial Success

Caption: General troubleshooting workflow for low-yield reactions.

Part 2: Suzuki-Miyaura Coupling Issues

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. However, the electron-deficient nature of the 3-bromo-2-cyanopyridone ring can make the initial oxidative addition step challenging.[4]

FAQ 2: My Suzuki coupling is sluggish, with significant starting material remaining even after extended reaction times. How can I improve the conversion?

This common issue points towards a suboptimal catalyst system or reaction conditions that are not sufficiently forcing for this specific substrate.

Root Causes & Optimization Strategies:

  • Insufficiently Active Catalyst: The coordination of the pyridine nitrogen to the palladium center can sometimes deactivate the catalyst.[4] A highly active system is often required.

    • Ligand Choice: Standard ligands like PPh₃ may be ineffective. Switch to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos ) which are known to accelerate the oxidative addition and reductive elimination steps.[8][9][10]

    • Palladium Source: If using Pd(OAc)₂, consider switching to a pre-catalyst like XPhos Pd G3 , which generates the active LPd(0) species more cleanly and efficiently.

  • Suboptimal Base/Solvent Combination: The base is critical for activating the boronic acid via formation of a borate complex, and its effectiveness is highly dependent on the solvent.[5][11]

    • Base Screening: A strong base is often required. Screen inorganic bases like K₃PO₄ and Cs₂CO₃ . Ensure the base is anhydrous and finely powdered for maximum surface area.[5]

    • Solvent System: Aprotic polar solvents are generally preferred. Common choices include 1,4-dioxane , toluene , or a mixture like toluene/water .[8][12] The choice of solvent can significantly impact the solubility of the borate complex and the overall reaction rate.[13]

  • Insufficient Thermal Energy: Aryl bromides, especially on electron-deficient rings, often require elevated temperatures to undergo oxidative addition at a reasonable rate.[5]

    • Temperature Increase: If the reaction is running at 80 °C, incrementally increase the temperature to 90-110 °C. Ensure your solvent choice is appropriate for the higher temperature.

Optimization Table for Suzuki-Miyaura Coupling
ParameterInitial ConditionOptimization Strategy 1Optimization Strategy 2Rationale
Pd Source Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%)XPhos Pd G3 (2 mol%)Pre-catalysts offer more reliable activation.
Ligand PPh₃ (6 mol%)RuPhos (4 mol%)XPhos (4 mol%)Bulky, electron-rich ligands accelerate oxidative addition.[9]
Base K₂CO₃ (2 equiv)K₃PO₄ (2 equiv)Cs₂CO₃ (2 equiv)Stronger bases can increase the rate of transmetalation.[5]
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1)DME/H₂O (4:1)Solvent affects solubility and reaction kinetics.[13]
Temperature 80 °C95 °C110 °COvercomes activation energy for challenging substrates.[5]
Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle OA Oxidative Addition (Often Rate-Limiting) PdII_ArX L-Pd(II)(Ar)(X) OA->PdII_ArX TM Transmetalation PdII_ArR L-Pd(II)(Ar)(R) TM->PdII_ArR RE Reductive Elimination Pd0 L-Pd(0) (Active Catalyst) RE->Pd0 Product Ar-R RE->Product Pd0->OA PdII_ArX->TM PdII_ArR->RE ArX Ar-Br ArX->OA Boronic R-B(OH)₂ + Base Boronic->TM

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Part 3: Buchwald-Hartwig Amination Issues

Forming a C-N bond at the C3 position via Buchwald-Hartwig amination is another key transformation for this substrate. Success hinges on a delicate balance between catalyst activity and stability.

FAQ 3: My Buchwald-Hartwig amination has stalled, or I observe significant hydrodehalogenation (C-Br bond is replaced by C-H). What is causing this?

Hydrodehalogenation is a common side reaction in palladium catalysis, competing directly with the desired C-N bond formation. It is often promoted by moisture or an unsuitable choice of base.[6]

Root Causes & Optimization Strategies:

  • Proton Source: The presence of water or other protic impurities can lead to the protonolysis of key intermediates.

    • Troubleshooting: Ensure all reagents (amine, solvent, base) are scrupulously dry. Use anhydrous solvents and dry the base under vacuum. If the amine is a hydrochloride salt, it must be neutralized and dried before use.[6]

  • Base Selection: The choice of base is critical. It must be strong enough to deprotonate the amine but not so reactive that it promotes side reactions.[9][14]

    • Screening: Strong, non-nucleophilic bases are preferred. Common choices include NaOtBu , K OtBu , and LHMDS .[8] For sensitive substrates where hydrodehalogenation is a persistent issue, a weaker base like Cs₂CO₃ or K₃PO₄ at a higher temperature might be a viable alternative.[8]

  • Catalyst/Ligand System: The ligand influences the relative rates of reductive elimination (forming the desired product) versus other pathways like β-hydride elimination or hydrodehalogenation.

    • Ligand Choice: Modern biarylphosphine ligands are essential. For amination, systems like RuPhos , BrettPhos , or XPhos are often highly effective.[8][15]

    • Catalyst Loading: If the reaction stalls, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes drive the reaction to completion.[8]

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of this compound.

  • Preparation: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst).

  • Reagent Addition: Add this compound (1.0 equiv.) and the solid base (e.g., NaOtBu, 1.5 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent and Amine: Under a positive flow of argon, add the anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.2 equiv.) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

Simplified Buchwald-Hartwig Catalytic Cycle

Buchwald_Cycle cluster_1 Catalytic Cycle OA Oxidative Addition PdII_ArX L-Pd(II)(Ar)(X) OA->PdII_ArX Deprotonation Amine Coordination & Deprotonation PdII_Amido [L-Pd(II)(Ar)(NR₂)] Deprotonation->PdII_Amido RE Reductive Elimination (C-N Bond Formation) Pd0 L-Pd(0) (Active Catalyst) RE->Pd0 Product Ar-NR₂ RE->Product Pd0->OA PdII_ArX->Deprotonation PdII_Amido->RE ArX Ar-Br ArX->OA Amine R₂NH + Base Amine->Deprotonation

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

  • Friedrich, M., & Manolikakes, G. (2022). Influence of base and solvent on the regioselective sulfonyation of pyridine. ResearchGate.
  • University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Kupka, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Center for Biotechnology Information.
  • Loh, Y. Y., & Gademann, K. (2021). Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors. Organic Letters.
  • Comins, D. L., & O'Connor, S. (1998).
  • Molnár, Á. (2011). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate.
  • askIITians. Pyridine acts as a base and a solvent in the acylation of amines.
  • SiliCycle. Optimization parameters for the Suzuki-Mivaura cross- coupling between 3-bromopyridine and phenylboronic acid mediated by SiliaCat DPP-Pd under flow. ResearchGate.
  • Frisch, A. C., & Beller, M. (2005). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • Buldurun, K., & Ozdemir, M. (2019). Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Saha, P., et al. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Tamaddon, F., & Maddah-Roodan, S. (2023).
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Wölfling, J., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Kelly, C. B., & Leadbeater, N. E. (2006). Solvent effects on the basicity of sterically hindered pyridines. The Journal of Organic Chemistry.
  • Novaes, L. F. T., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Molander, G. A., & Ellis, N. (2007).
  • The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
  • National Center for Biotechnology Information. 3-Bromopyridine-2-carbonitrile. PubChem Compound Database.
  • Merritt, A. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University.
  • Egron, D., et al. (2003). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry.
  • ResearchGate. Synthesis of 9-Bromo-3-methoxydibenzo[c,f][9][14]oxazepine-11-carbonitrile.
  • Al-Warhi, T., et al. (2023).
  • Zhang, Z., et al. (2009). N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Acta Crystallographica Section E: Structure Reports Online.
  • Ghorab, M. M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules.

Sources

Technical Support Center: Optimizing Solvent Systems for 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing solvent systems in reactions involving this versatile heterocyclic building block. The information herein is synthesized from established chemical principles and literature on analogous compounds to provide a robust framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for reactions with this compound?

A1: The primary factors are the solubility of the starting material and reagents, the reaction type (e.g., Suzuki coupling, Buchwald-Hartwig amination, SNAr), and the stability of the compound. Due to its polar pyridone core, this compound is expected to have good solubility in polar aprotic solvents like DMF, DMSO, DMAc, and NMP. Its solubility in ethereal solvents like THF and dioxane, or alcoholic solvents, may be more limited and should be experimentally determined. For palladium-catalyzed cross-coupling reactions, the solvent's ability to dissolve the inorganic base and the catalyst complex is also crucial.

Q2: Can the tautomeric nature of this compound affect my reaction outcome?

A2: Absolutely. This compound can exist in two tautomeric forms: the lactam (6-oxo) and the lactim (6-hydroxy). The equilibrium between these forms can be influenced by the solvent. In many cases, the lactam form predominates. However, in certain reactions, the formation of the lactim tautomer or its corresponding anion under basic conditions can influence the reactivity of the molecule. For instance, O-alkylation can occur on the hydroxyl group of the lactim tautomer. It is important to be aware of this possibility and to characterize your products thoroughly.

Q3: I am observing low yields in my Suzuki coupling reaction. Could the solvent be the issue?

A3: Yes, the solvent system is a common culprit for low yields in Suzuki couplings with bromopyridines.[1] Common issues include poor solubility of reactants, catalyst inhibition, and side reactions like protodeboronation. A mixture of a polar aprotic solvent (like dioxane or DMF) with water is often used to dissolve the boronic acid and the inorganic base.[2] However, the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.[1] Using a bulky phosphine ligand and an appropriate solvent that minimizes this interaction is key.

Q4: What are the general stability concerns with this compound?

Troubleshooting Guide

This section provides a problem-oriented approach to troubleshooting common issues encountered in reactions involving this compound, with a focus on the role of the solvent system.

Problem 1: Poor Solubility of Starting Material

Symptoms:

  • Incomplete dissolution of this compound in the chosen solvent.

  • Reaction mixture is a slurry, leading to poor reproducibility and low conversion.

Causality: The polarity of the solvent may be mismatched with the highly polar nature of the pyridone.

Solutions:

  • Solvent Screening: Conduct small-scale solubility tests with a range of solvents. A suggested screening panel is provided in the table below.

  • Use of Co-solvents: Employ a mixture of solvents. For example, a small amount of DMF or DMSO can be added to a less polar solvent like THF or toluene to improve solubility.

  • Increase Temperature: Gently warming the reaction mixture can increase solubility. However, be mindful of the thermal stability of your reactants and products.

  • Sonication: Applying ultrasonic agitation can sometimes help to dissolve stubborn solids.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

SolventPolarityPredicted SolubilityRationale
Dimethylformamide (DMF)Polar AproticHighExcellent solvent for polar compounds.
Dimethyl sulfoxide (DMSO)Polar AproticHighSimilar to DMF, can dissolve a wide range of compounds.
N-Methyl-2-pyrrolidone (NMP)Polar AproticHighHigh boiling point, good for high-temperature reactions.
1,4-DioxaneModerately PolarModerateCommon solvent for cross-coupling reactions.
Tetrahydrofuran (THF)Moderately PolarModerateLower boiling point than dioxane.
Acetonitrile (MeCN)Polar AproticModerate to LowMay be a suitable solvent for some reactions.
TolueneNon-polarLowMay require a co-solvent.
Dichloromethane (DCM)Moderately PolarLowGenerally not ideal for dissolving highly polar pyridones.
WaterPolar ProticLowThe organic nature of the molecule limits water solubility.
Problem 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptoms:

  • Low conversion of the starting material.

  • Formation of significant side products, such as debrominated starting material or homocoupled products.

Causality:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[3]

  • Poor Solubility of Base: The inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may not be sufficiently soluble in the reaction solvent.

  • Side Reactions: Protodebromination (replacement of bromine with hydrogen) or homocoupling of the starting material or boronic acid can occur.

Solutions:

  • Solvent and Base Selection:

    • For Suzuki couplings , a mixture of an ethereal solvent (e.g., 1,4-dioxane, THF) or an aromatic solvent (e.g., toluene) with water is common to dissolve the inorganic base.[2]

    • For Buchwald-Hartwig aminations , polar aprotic solvents like toluene, dioxane, or THF are frequently used with strong, non-nucleophilic bases like NaOtBu or LHMDS.[4][5]

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to shield the palladium center from coordination by the pyridine nitrogen.[1]

  • Anhydrous Conditions: For Buchwald-Hartwig reactions, ensure strictly anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and side reactions.

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling side reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram 1: Decision-Making Flowchart for Suzuki Coupling Solvent Selection

Suzuki_Solvent_Selection start Start: Suzuki Coupling of This compound solubility_check Is the starting material soluble in common ethereal solvents (Dioxane, THF)? start->solubility_check base_solubility Is the inorganic base (e.g., K2CO3, K3PO4) soluble? solubility_check->base_solubility Yes troubleshoot Troubleshoot solubility_check->troubleshoot No reaction_outcome Evaluate Reaction Outcome: Yield, Side Products base_solubility->reaction_outcome Yes, with water as a co-solvent base_solubility->troubleshoot No reaction_outcome->troubleshoot Low Yield or Side Products success Successful Reaction reaction_outcome->success High Yield, Minimal Side Products troubleshoot->solubility_check Try polar aprotic (DMF, NMP) or co-solvents

Caption: A flowchart to guide solvent selection for Suzuki coupling reactions.

Problem 3: Side Product Formation in Nucleophilic Aromatic Substitution (SNAr) Reactions

Symptoms:

  • Formation of multiple products on TLC or LC-MS.

  • Isolation of an unexpected regioisomer.

Causality:

  • Ambident Nucleophilicity: The pyridone ring has multiple potential sites for nucleophilic attack.

  • Competing Reactions: The nucleophile may react with the cyano group or other functional groups on the molecule.

  • Solvent-Mediated Reactivity: The solvent can influence the rate and selectivity of the SNAr reaction.

Solutions:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic. Protic solvents can solvate the nucleophile, reducing its reactivity.

  • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the kinetically controlled product.

  • Choice of Base: If a base is used to deprotonate a nucleophile, its strength and steric bulk can influence the regioselectivity of the attack.

  • Protecting Groups: If there are other reactive sites on the molecule, consider using protecting groups to prevent unwanted side reactions.

Diagram 2: Potential Reaction Pathways Influenced by Solvent

Reaction_Pathways cluster_conditions Reaction Conditions SM This compound + Nucleophile SNAr_Product Desired S N Ar Product SM->SNAr_Product Favored in Polar Aprotic Solvents Side_Product1 Side Product 1 (e.g., reaction at another site) SM->Side_Product1 May be favored in less polar or protic solvents Side_Product2 Side Product 2 (e.g., degradation) SM->Side_Product2 High Temperature Strong Base Polar Aprotic Solvent\n(e.g., DMF, DMSO) Polar Aprotic Solvent (e.g., DMF, DMSO) Non-polar or Protic Solvent Non-polar or Protic Solvent

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of catalyst poisoning in reactions involving this versatile building block. Our focus is on providing practical, field-proven insights to ensure the success of your synthetic endeavors.

Introduction: The Challenge of a Multifunctional Substrate

This compound is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. However, its very functionality presents a unique set of challenges in transition metal-catalyzed reactions, most notably catalyst poisoning. The molecule possesses three key features that can independently or synergistically deactivate common catalysts, particularly palladium-based systems used in cross-coupling reactions:

  • Pyridinic Nitrogen: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal center of the catalyst, forming inactive or less active complexes.[1][2] This is a well-documented issue for a wide range of pyridine-containing substrates.

  • Nitrile Group: The cyano group is also a known catalyst poison.[1] It can bind to the metal center, interfering with the desired catalytic cycle.

  • 2-Pyridone Tautomer: The 6-oxo functionality exists in equilibrium with its 2-hydroxypyridine tautomer, commonly referred to as a 2-pyridone. This moiety can also coordinate with palladium catalysts, influencing the electronic properties and reactivity of the system.[3]

This guide will equip you with the knowledge to anticipate, diagnose, and mitigate these poisoning effects, leading to more robust and reproducible reaction outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when using this compound in catalyzed reactions.

Q1: My Suzuki-Miyaura coupling reaction with this compound is stalling or giving low yields. What is the likely cause?

A1: Low yields or reaction stalling are classic symptoms of catalyst deactivation. Given the structure of your substrate, the primary suspects are poisoning of the palladium catalyst by the pyridinic nitrogen and/or the nitrile group.[1][2] Both functionalities can coordinate to the palladium center, inhibiting its catalytic activity.

Q2: How can I prevent the pyridine nitrogen from poisoning my catalyst?

A2: A common and effective strategy is to use bulky, electron-rich phosphine ligands. These ligands coordinate to the palladium center and sterically hinder the approach of the pyridinic nitrogen, thus preserving the catalyst's activity. Examples of such ligands include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[4]

Q3: Can the nitrile group also be a significant issue in my cross-coupling reaction?

A3: Yes, the nitrile group is a known catalyst poison.[1] While often less inhibitive than the pyridinic nitrogen in cross-coupling reactions, its presence can contribute to catalyst deactivation, especially at higher temperatures or with prolonged reaction times. Careful selection of ligands and optimization of reaction conditions are crucial to minimize its impact.

Q4: Does the 2-pyridone tautomer of my substrate affect the catalysis?

A4: The 2-pyridone moiety can coordinate to the palladium catalyst and influence the reaction's outcome.[3][5] This coordination can either be beneficial by promoting certain reaction pathways or detrimental by contributing to catalyst inhibition. Understanding this interaction can be key to optimizing your reaction.

Q5: Are there any general "best practices" for running cross-coupling reactions with this substrate?

A5: Absolutely. Beyond ligand selection, ensure the following:

  • High Purity Reagents: Use highly pure this compound, as impurities can also act as catalyst poisons.

  • Anhydrous and Degassed Solvents: Oxygen can oxidize and deactivate the active Pd(0) catalyst.[4] Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Appropriate Base Selection: The choice of base is critical and can influence catalyst stability and activity. Common bases for Suzuki couplings with pyridines include K₃PO₄ and Cs₂CO₃.[4]

  • Optimized Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. An optimal temperature that balances reactivity and catalyst stability should be determined empirically.

Troubleshooting Guide: A Systematic Approach

When faced with a failed or low-yielding reaction, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to identify and resolve common issues.

Problem: Low to No Product Formation

dot

Troubleshooting_Low_Yield cluster_catalyst Catalyst System Verification cluster_purity Purity Assessment cluster_conditions Condition Optimization cluster_ligands Ligand Screening Start Low/No Product Yield Check_Catalyst 1. Verify Catalyst System Activity Start->Check_Catalyst Check_Purity 2. Assess Reagent & Solvent Purity Check_Catalyst->Check_Purity Catalyst is active Catalyst_Fresh Use fresh, high-quality precatalyst and ligand. Check_Catalyst->Catalyst_Fresh Optimize_Conditions 3. Re-evaluate Reaction Conditions Check_Purity->Optimize_Conditions Reagents are pure Substrate_Purity Re-purify substrate if necessary. Check_Purity->Substrate_Purity Ligand_Screen 4. Screen Alternative Ligands Optimize_Conditions->Ligand_Screen Conditions seem optimal Base_Screen Screen different bases (e.g., K3PO4, Cs2CO3, K2CO3). Optimize_Conditions->Base_Screen Success Reaction Optimized Ligand_Screen->Success Improved yield observed Bulky_Ligands Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). Ligand_Screen->Bulky_Ligands Pd_Source Consider a pre-formed Pd(0) source (e.g., Pd(PPh3)4) to bypass in-situ reduction issues. Catalyst_Fresh->Pd_Source Solvent_Degas Ensure solvents are anhydrous and rigorously degassed. Substrate_Purity->Solvent_Degas Temp_Screen Vary reaction temperature (e.g., 80-120 °C). Base_Screen->Temp_Screen Concentration Adjust reagent concentration. Temp_Screen->Concentration NHC_Ligands Consider N-heterocyclic carbene (NHC) ligands. Bulky_Ligands->NHC_Ligands

Caption: Troubleshooting workflow for low-yielding reactions.

Problem: Formation of Byproducts

Common byproducts in Suzuki-Miyaura reactions include homocoupling of the boronic acid and protodeboronation.

ByproductPotential CauseSuggested Solution
Boronic Acid Homocoupling Presence of oxygen.Rigorously degas all solvents and maintain a strict inert atmosphere.[4]
Inefficient oxidative addition.Increase reaction temperature or screen more active catalyst/ligand systems.
Protodeboronation Presence of water, especially with certain bases.Use anhydrous solvents and consider using a boronic ester (e.g., pinacol ester) instead of the boronic acid.
Suboptimal base.Screen alternative bases; sometimes a weaker base can suppress this side reaction.

Experimental Protocols

The following are generalized starting points for common cross-coupling reactions with this compound. Optimization will likely be required for specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

dot

Suzuki_Workflow Setup 1. Reaction Setup - Oven-dried Schlenk flask - Add this compound (1.0 equiv) - Add Boronic acid/ester (1.2-1.5 equiv) - Add Base (e.g., K3PO4, 2.0-3.0 equiv) - Add Palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%) - Add Ligand (e.g., SPhos, 2-4 mol%) Inert 2. Inert Atmosphere - Add anhydrous, degassed solvent (e.g., dioxane) - Seal flask - Evacuate and backfill with Argon/Nitrogen (3x) Setup->Inert Reaction 3. Reaction - Heat to desired temperature (e.g., 100 °C) - Stir vigorously Inert->Reaction Monitor 4. Monitoring - Track progress via TLC, LC-MS, or GC-MS Reaction->Monitor Workup 5. Workup - Cool to room temperature - Dilute with organic solvent (e.g., EtOAc) - Wash with water and brine - Dry organic layer (e.g., Na2SO4) - Filter and concentrate Monitor->Workup Purify 6. Purification - Purify by column chromatography Workup->Purify

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Catalyst Regeneration (for Heterogeneous Catalysts)

While homogeneous catalysts are common for these reactions, if a supported palladium catalyst is used and recovered, a regeneration procedure may be attempted. Note that regeneration is not always successful.

  • Catalyst Recovery: After the reaction, recover the spent catalyst by filtration.

  • Washing: Wash the catalyst extensively with the reaction solvent to remove adsorbed organic residues. Follow with washes of other organic solvents (e.g., acetone, methanol) and finally with water.

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

  • High-Temperature Treatment (Caution!): For deactivation due to coking, a controlled high-temperature oxidation (calcination) followed by reduction may be necessary. This should be performed with appropriate safety precautions and may require specialized equipment. For poisoning by sulfur or other strongly coordinating species, specific chemical treatments may be required.[6]

Concluding Remarks

Successfully employing this compound in catalyzed reactions requires a proactive approach to mitigating catalyst poisoning. By understanding the inhibitory nature of the pyridinic nitrogen, nitrile group, and 2-pyridone tautomer, researchers can make informed decisions regarding ligand choice, reaction conditions, and reagent purity. The troubleshooting guides and protocols provided herein serve as a comprehensive resource to navigate these challenges and unlock the full synthetic potential of this valuable heterocyclic building block.

References

  • Coordination effect enabled palladium-catalyzed regioselective O-alkyl
  • Coordination Effect Enabled Palladium-Catalyzed Regioselective O -Alkyl
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
  • Harnessing the Efficacy of 2-Pyridone Ligands for Pd-Catalyzed (β/γ)-C(sp3)
  • C
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions - Benchchem
  • Diversity-oriented functionaliz
  • Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine - Benchchem
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
  • How can I solve my problem with Suzuki coupling?
  • Help troubleshooting a Buchwald-Hartwig amin
  • Heck Reaction - Chemistry LibreTexts
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Vol
  • Recent Progresses in the Catalytic Stereoselective Dearomatiz
  • N -alkylation of 2-pyridone derivatives via palladium(II)
  • C
  • Buchwald–Hartwig amin
  • catalyst poisoning - ResearchG
  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemC
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem
  • A Strategy for C−H Activation of Pyridines: Direct C-2 Selective Alkenylation of Pyridines by Nickel/Lewis Acid C
  • Technical Support Center: Overcoming Catalyst Deactiv
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews - ACS Public
  • Poisoning and deactivation of palladium c
  • Heck reaction - Wikipedia
  • Heck Reaction—St
  • Pyridine - Some Industrial Chemicals - NCBI Bookshelf
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit
  • An Investigation of Poison Deactivation on Palladium Based Three Way Catalyst 2005-01-1096 - SAE Intern
  • Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support
  • Reactivity of the carbon-bromine bond in 3-Bromo-2-methylpyridine - Benchchem
  • Catalytic Vapor Phase Pyridine Synthesis: A Process Review - ResearchG
  • Heck Reaction - Organic Chemistry Portal
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
  • HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH
  • 861. Synthetical applications of activated metal catalysts. Part XI. A comparative study of the toxic effects of pyridine and 2,2′-bipyridyl on some raney catalysts - Journal of the Chemical Society (Resumed) (RSC Publishing)
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts
  • Green chemistry concept: Applications of catalysis in pharmacuetical industry - O
  • Aerobic palladium(II)-catalyzed dehydrogenative heck reaction in the synthesis of pyrenyl fluorophores.
  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing

Sources

Technical Support Center: Work-up and Troubleshooting for 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic building block. The inherent polarity and multiple functional groups of this molecule can present unique challenges during the post-reaction work-up and purification phases.

This guide moves beyond simple procedural lists to provide a deeper understanding of the causality behind each step. By addressing common problems in a direct question-and-answer format, we aim to empower you to troubleshoot effectively, optimize your yield, and ensure the highest purity of your final compound.

General Work-Up & Purification Workflow

The following diagram outlines the typical sequence of operations for the isolation and purification of this compound after the initial synthesis is complete.

G cluster_0 Post-Reaction Processing cluster_1 Purification Reaction Crude Reaction Mixture Quench Quench Excess Brominating Agent (e.g., Na₂S₂O₃) Reaction->Quench Precipitate Precipitate in Water or Anti-Solvent Quench->Precipitate Filter Filter Crude Solid Precipitate->Filter Crude_Solid Crude Product Filter->Crude_Solid Dissolve Dissolve in Organic Solvent (e.g., EtOAc, DCM) Crude_Solid->Dissolve If Precipitation Fails, Proceed to Extraction Wash Aqueous Washes (H₂O, NaHCO₃, Brine) Dissolve->Wash Dry Dry & Concentrate Wash->Dry Purify_Choice Purification Method? Dry->Purify_Choice Recrystallize Recrystallization Purify_Choice->Recrystallize High Crystallinity Column Column Chromatography Purify_Choice->Column Complex Mixture Final_Product Pure Product (Characterize: NMR, MS, MP) Recrystallize->Final_Product Column->Final_Product

Caption: General workflow for the work-up and purification of the target compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment.

Section 1: Initial Quench & Isolation

Q: How should I properly quench the bromination reaction?

A: It is critical to neutralize any excess electrophilic brominating agent (e.g., Br₂, NBS) before purification. An unquenched reaction can lead to the formation of additional byproducts upon changes in pH or temperature.

The most common and effective method is to add an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the characteristic orange or yellow color of bromine disappears. This reduction reaction converts the active bromine species into benign bromide salts.[1][2]

  • Troubleshooting Tip: If the color persists after the initial addition, continue to add the quenching solution portion-wise until the reaction mixture becomes colorless or pale yellow.

Q: My product did not precipitate upon adding the reaction mixture to water. It formed a sticky oil. What should I do?

A: This is a common issue, particularly if the crude product contains significant impurities that act as a eutectic mixture, depressing the melting point and inhibiting crystallization. Do not discard the mixture. Proceed directly to a liquid-liquid extraction.

  • Causality: Pyridone-containing compounds are often polar and can have some water solubility, especially in the presence of acidic or basic residues from the reaction.[3][4] Oiling out indicates that the purity is not yet high enough for direct crystallization. The best course of action is to isolate the entire organic content of the mixture for further purification.

Section 2: Liquid-Liquid Extraction

Q: What is the recommended liquid-liquid extraction procedure for isolating the crude product?

A: An acid-base extraction is a powerful technique to separate your target compound from neutral, acidic, or basic impurities.[5][6] Given the 2-pyridone structure, the N-H proton is weakly acidic (pKa ≈ 11-12), meaning it will remain protonated under neutral or weakly basic conditions.[7]

Recommended Protocol:

  • After quenching, add an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) to the mixture.

  • Transfer to a separatory funnel.

  • Wash with deionized water to remove highly water-soluble byproducts.

  • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This crucial step removes acidic impurities, such as residual acetic acid or hydrobromic acid.[6]

  • Wash with brine (saturated NaCl solution). This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid.

Q: I'm observing a persistent emulsion during the extraction. How can I resolve this?

A: Emulsion formation is common with pyridine-containing compounds due to their amphiphilic nature. To resolve this:

  • Add Brine: The most effective method is to add a significant volume of saturated brine. The increased ionic strength of the aqueous phase forces the separation of the layers.[4]

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can help break it up.

  • Centrifugation: If available, centrifuging the mixture is a highly effective, though less common, laboratory technique for separating layers.

Section 3: Purification of the Solid Product

Q: My TLC plate shows multiple spots. What are the likely impurities and how do I remove them?

A: The identity of impurities is highly dependent on your specific reaction conditions, but common side products include:

  • Unreacted Starting Material: Often less polar than the brominated product.

  • Over-brominated Product (Dibromo): Typically has a similar polarity to the desired product, making it challenging to separate.

  • Hydrolyzed Nitrile (Amide/Carboxylic Acid): Significantly more polar and may streak on the TLC plate.[8]

The choice between recrystallization and chromatography depends on the nature and number of these impurities.

FeatureRecrystallizationFlash Column Chromatography
Best For Removing small amounts of impurities from a highly crystalline product.Separating complex mixtures with close-running spots on TLC.
Principle Difference in solubility between the product and impurities in a given solvent at different temperatures.[9]Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel).[3]
Pros Can be highly efficient for achieving high purity; scalable.High resolving power; versatile for a wide range of compounds.
Cons Requires finding a suitable solvent; can lead to significant product loss in the mother liquor.[10]Can be time-consuming; potential for product loss on the column; streaking with polar compounds.[3]

Q: What are good starting solvent systems for recrystallization?

A: The target compound is moderately polar.[11] Begin by testing solubility in small amounts of the following solvents:

  • Single Solvents: Ethanol, Methanol, Acetonitrile, Acetic Acid.

  • Two-Solvent Systems: If the compound is too soluble in one solvent (e.g., Methanol) and insoluble in another (e.g., Water), a two-solvent system is ideal. Dissolve the crude solid in a minimum amount of the hot "good" solvent, then add the "poor" solvent dropwise until turbidity persists. Re-heat to clarify and then cool slowly. Common pairs include Ethanol/Water or DCM/Hexanes.

Q: My compound is streaking on the silica gel column. How can I improve the separation?

A: Streaking (or tailing) is a classic sign of strong interaction between your polar, slightly basic compound and the acidic silica gel.[3]

  • Solution 1: Modify the Mobile Phase. Add a small amount (0.5-1%) of an additive to the eluent to compete for the active sites on the silica.

    • For basic compounds, add triethylamine (Et₃N) . This will occupy the acidic silanol groups, allowing your compound to elute more cleanly.

    • If your compound is acidic, add acetic acid .

  • Solution 2: Use a Different Stationary Phase. Consider using neutral or basic alumina, or a C18-functionalized (reverse-phase) silica gel if the problem persists.

Section 4: Compound Stability & Yield Optimization

Q: I suspect my nitrile (-C≡N) group is hydrolyzing during work-up. How can I prevent this?

A: Nitrile hydrolysis to an amide (-CONH₂) or carboxylic acid (-COOH) is catalyzed by strong acids or bases, particularly at elevated temperatures.[8][12]

  • Prevention Strategy:

    • Avoid Strong Bases: During extraction, use a weak base like sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[5]

    • Maintain Low Temperatures: Perform all aqueous washes at room temperature or below.

    • Minimize Contact Time: Do not let your organic layer sit in contact with acidic or basic aqueous solutions for extended periods.

Q: My final yield is disappointingly low. What are the common points of product loss?

A: Low yields can stem from several stages of the work-up.[3][13] A systematic review of your procedure is recommended.

G Start Low Final Yield Check1 Was the reaction complete? (Check crude TLC/NMR) Start->Check1 Check2 Did product remain in the aqueous layers? Check1->Check2 Yes Solution1 Optimize reaction conditions. Check1->Solution1 No Check3 Was too much solvent used for recrystallization? Check2->Check3 No Solution2 Re-extract aqueous layers with fresh solvent. Check2->Solution2 Yes Check4 Did product stick to the column? Check3->Check4 No Solution3 Use minimum hot solvent. Cool mother liquor further. Check3->Solution3 Yes Solution4 Flush column with a very polar solvent (e.g., 10% MeOH in DCM). Modify eluent next time. Check4->Solution4 Yes

Caption: Troubleshooting flowchart for diagnosing sources of low yield.

Detailed Experimental Protocols

Protocol 1: General Work-up and Extraction
  • Cool the crude reaction mixture to room temperature.

  • Slowly add a 10% aqueous solution of sodium thiosulfate with stirring until any bromine color is fully discharged.

  • Pour the quenched mixture into a beaker containing 5-10 volumes of cold deionized water. Stir for 15-30 minutes. If a solid precipitates, collect it by vacuum filtration (see Protocol 2 or 3).

  • If no solid forms or an oil is observed, transfer the entire aqueous mixture to a separatory funnel.

  • Extract the mixture three times with ethyl acetate (3 x 50 mL for a 100 mL initial reaction volume). Combine the organic layers.

  • Wash the combined organic layers sequentially with water (1x), saturated NaHCO₃ solution (2x), and saturated brine solution (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid completely.

  • If using a two-solvent system, add the anti-solvent (e.g., water) dropwise until the solution becomes cloudy. Re-heat gently until the solution is clear again.

  • Allow the flask to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary.

  • Once crystallization appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[14]

  • Dry the crystals under high vacuum to a constant weight.

Protocol 3: Purification by Flash Column Chromatography
  • Prepare a silica gel column using a slurry packing method with your starting eluent (e.g., 80:20 Hexane:Ethyl Acetate).

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Adsorb the crude product onto a small amount of silica gel ("dry loading") by concentrating the solution in the presence of the silica.

  • Carefully add the dried silica-adsorbed product to the top of the prepared column.

  • Elute the column with your chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by TLC to identify and combine those containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified compound.

References

  • Edubirdie. Bromination of (E)-Stilbene with Pyridinium Tribromide and Recrystallization of Stilbene Dibromide.
  • ACS GCI Pharmaceutical Roundtable. Bromination Reagent Guide.
  • Google Patents. Method for recovery of pyridine bases (US3431266A).
  • Sciencemadness.org. recrystallisation of pyridinium tribromide.
  • Organic Syntheses. 1-methyl-2-pyridone.
  • Japan Tobacco Inc. Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
  • Wikipedia. Acid–base extraction.
  • National Institutes of Health. Pyridine-2-carbonitrile. PubChem CID 7522.
  • YouTube. Bromination part VII - recrystallization.
  • Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors.
  • ACS GCI Pharmaceutical Roundtable. Pyridine Ring Synthesis Guide.
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction.
  • Reddit. Removing Pyridine.
  • Chemistry LibreTexts. Recrystallization.
  • CUNY. Purification by Recrystallization.
  • ResearchGate. Biodynamic activities of different derivatives of 3-cyano-2-pyridone.
  • Patsnap. Preparation method of 2-cyano-5-bromopyridine (CN103664765A).
  • Wikipedia. 2-Pyridone.
  • PubMed. Hydrolysis derivatives of (pyridyl-2)acetonitrile.
  • Google Patents. Preparation method of 2-amino-3-bromopyridine (CN103664765A).
  • Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
  • National Institutes of Health. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • Google Patents. Preparation method of 2-chloro-3-cyanopyridine (CN101659637A).
  • National Institutes of Health. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products.
  • National Institutes of Health. Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate.
  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • Google Patents. Preparation method of 2-cyano-5-bromopyridine (CN113603639B).
  • BYJU'S. Bromination via a Free Radical Mechanism.
  • National Institutes of Health. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
  • PubMed. Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC.
  • ResearchGate. (PDF) Some Derivatives of 5-hydroxy-2-pyridone(2,5-dihydroxypyridine).
  • Master Organic Chemistry. Bromination of Alkenes - The Mechanism.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile: A Comparative Analysis for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Brominated Pyridinone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently prove to be of exceptional value, earning the designation of "privileged scaffolds."[1][2] The pyridinone core is a quintessential example of such a structure, appearing in a multitude of FDA-approved drugs and clinical candidates.[3][4] Its value stems from its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, which facilitates potent and specific interactions with biological targets.[4][5]

The strategic introduction of a bromine atom onto this versatile heterocycle is a widely employed technique to fine-tune a molecule's pharmacological profile.[6] Halogenation, and bromination in particular, can significantly modulate lipophilicity, metabolic stability, and binding affinity through the formation of halogen bonds or favorable hydrophobic interactions.[7][8]

This guide provides an in-depth comparison of 3-bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS: 1186637-40-0) , a trifunctional building block, against other structurally related brominated pyridinones. We will explore its distinct chemical reactivity, synthetic utility, and the structure-activity relationships (SAR) that make it a compelling scaffold for researchers, scientists, and drug development professionals.

Part 1: A Comparative Overview of Physicochemical Properties

The precise placement of the bromo, oxo, and nitrile functionalities around the pyridinone core dictates the molecule's electronic character, polarity, and steric profile. These features, in turn, influence its reactivity, solubility, and potential for interaction with protein targets. A comparison with its isomers and related structures reveals these subtle yet critical differences.

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Predicted XlogP
This compound this compound1186637-40-0C₆H₃BrN₂O199.00[9]0.5[10]
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile19840-44-9C₆H₃BrN₂O199.00[11]0.4
6-Bromo-3-hydroxy-4-oxo-1H-pyridine-2-carbonitrile6-Bromo-3-hydroxy-4-oxo-1H-pyridine-2-carbonitrileNot AvailableC₆H₃BrN₂O₂215.00[12]1.4[12]
3-Bromopyridine-2-carbonitrile3-Bromopyridine-2-carbonitrile55758-02-6C₆H₃BrN₂183.01[13]1.6[13]
5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile84725-13-3C₇H₅BrN₂O213.031.1

Analysis of Structural Differences:

  • Positional Isomerism: The shift of the bromo and cyano groups between the title compound and 5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile significantly alters the electronic distribution and steric hindrance around the reactive sites. The C3-bromo position in our lead compound is flanked by two electron-withdrawing groups (C2-cyano and C6-oxo), which influences its reactivity in cross-coupling reactions.

  • Tautomeric State and Oxidation: The presence of a hydroxyl group in 6-bromo-3-hydroxy-4-oxo-1H-pyridine-2-carbonitrile introduces an additional hydrogen bond donor and changes the core from a 2-pyridone to a 4-pyridone, impacting its binding modes and lipophilicity (higher XlogP).[12][14]

  • Core Scaffold: The absence of the C6-oxo group in 3-bromopyridine-2-carbonitrile fundamentally changes the scaffold from a pyridinone to a pyridine.[13] This removes the N-H donor and alters the ring's aromaticity and planarity, which is critical for kinase hinge-binding motifs.[3]

Part 2: Synthetic Versatility and Experimental Protocols

The true power of this compound lies in its capacity for selective, multi-directional functionalization. The three key functional groups—the bromo substituent, the nitrile moiety, and the pyridinone ring—serve as orthogonal synthetic handles for building molecular complexity.

Key Reactive Sites:
  • C3-Bromine Atom: This site is primed for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to introduce aryl, heteroaryl, or alkyl groups.[15][16][17] The electronic nature of the pyridinone ring makes this position highly susceptible to oxidative addition to a Pd(0) catalyst.

  • C2-Nitrile Group: The electron-withdrawing nitrile group not only activates the ring but also serves as a versatile precursor.[18] It can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used in cycloaddition reactions, providing a gateway to a vast chemical space.[19]

  • N1-Position of the Pyridinone Ring: The nitrogen atom can be readily alkylated or arylated to introduce substituents that can modulate solubility, cell permeability, or occupy specific pockets within a target protein.

Workflow: Logic of Synthetic Diversification

The diagram below illustrates a logical workflow for diversifying the this compound scaffold, prioritizing the most robust and high-yield transformations first.

G cluster_0 A This compound (Core Scaffold) B Suzuki Coupling (Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base) A->B Introduce C3 diversity C N-Alkylation / N-Arylation (Alkyl Halide/Aryl Boronic Acid, Base/Cu Catalyst) A->C Introduce N1 diversity B->C Sequential Modification E Diversified Product 1 (C3-Aryl, N1-H) B->E C->B Orthogonal Path F Diversified Product 2 (C3-Aryl, N1-Alkyl) G Diversified Product 3 (C3-Br, N1-Alkyl) C->G D Nitrile Hydrolysis (Acid or Base) H Diversified Product 4 (C3-Aryl, N1-Alkyl, C2-Amide) D->H E->C Further Functionalization F->D Final Transformation G->B Further Functionalization

Caption: Synthetic diversification workflow for the core scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, field-tested starting point for the Suzuki-Miyaura coupling of this compound.

Objective: To synthesize a C3-arylated pyridinone derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or PdCl₂(dppf), 0.05 eq)[20]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water (4:1) or DMF/Water (4:1))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or pressure vessel, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe. The reaction mixture should be a suspension.

  • Catalyst Addition: Add the palladium catalyst to the mixture.

  • Degassing: Sparge the resulting mixture with a stream of inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.[20]

  • Heating: Seal the vessel and heat the reaction mixture to 85-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the boronic acid.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C3-arylated product.

Causality and Trustworthiness: The choice of a palladium catalyst with phosphine ligands (like PPh₃ or dppf) is crucial for stabilizing the active Pd(0) species.[15] The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[17] Degassing is non-negotiable for achieving high yields and reproducibility.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R1-Pd(II)L2-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_r1_r2 R1-Pd(II)L2-R2 transmetalation->pdi_r1_r2 xb X-B(OR)2 + Base transmetalation->xb reductive_elimination Reductive Elimination pdi_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration r1r2 R1-R2 (Coupled Product) reductive_elimination->r1r2 r1x R1-X (Bromopyridinone) r1x->oxidative_addition r2b R2-B(OR)2 (Boronic Acid) + Base r2b->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Biological Activity and Structure-Activity Relationships (SAR)

Pyridinone-containing compounds exhibit a broad spectrum of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects.[3][4] The specific substitution pattern of this compound makes it an attractive starting point for developing potent and selective inhibitors, particularly for protein kinases.[21]

The Role of Key Functional Groups in Biological Activity:

  • Pyridinone Scaffold: This moiety is a well-known "hinge-binder," capable of forming key hydrogen bonds with the backbone of many protein kinases.[3]

  • C3-Bromo Substituent: The bromine atom can serve multiple roles. It can act as a lipophilic group, occupying hydrophobic pockets in a binding site. Furthermore, it can engage in halogen bonding, a specific non-covalent interaction that can significantly enhance binding affinity.[7]

  • C2-Nitrile Group: The nitrile group is a potent hydrogen bond acceptor and its linear geometry can be exploited to probe narrow channels in a protein's active site.[18]

Derivatives of cyanopyridines and pyridinones have shown significant antiproliferative activity against various human cancer cell lines.[7][19] For example, studies on substituted pyridones have identified potent inhibitors of Pim-1 kinase, a proto-oncogene implicated in several cancers, with IC₅₀ values in the nanomolar range.[21]

Brominated Pyridine/Pyridinone ClassReported Biological ActivityPotential Therapeutic AreaReference
Diaryl Ether Substituted 4-PyridonesPotent antimalarial activity, inhibition of mitochondrial electron transport.Infectious Disease[14]
Substituted 2-PyridonesInhibition of Pim-1 Kinase.Oncology[21]
Pyridine-bridged Combretastatin AnaloguesCytotoxic against various human cancer cell lines.Oncology[6]
Imidazo[1,2-a]pyridinesHigh binding affinity to β-Amyloid aggregates.Neurology (Alzheimer's)[22]
1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrilesCovalent inhibition of KRASG12C.Oncology[23]
Dimeric Pyridinium BromidesAnticancer activity against lung and breast cancer cell lines.Oncology[6]
Conceptual SAR Diagram

The following diagram illustrates how systematic modification of the brominated pyridinone scaffold can be used to explore structure-activity relationships and optimize for a desired biological effect.

Caption: Conceptual model for Structure-Activity Relationship (SAR) exploration.

Conclusion and Future Perspectives

This compound is more than just another chemical reagent; it is a strategically designed building block that offers a powerful platform for innovation in drug discovery. Its trifunctional nature allows for a logical and efficient diversification strategy, enabling the rapid generation of compound libraries with high degrees of molecular complexity.

Key Advantages:

  • Synthetic Tractability: The bromine atom provides a reliable handle for robust and scalable cross-coupling reactions.

  • Structural Versatility: The presence of three distinct reactive sites allows for the creation of diverse molecular architectures.

  • Biological Relevance: The pyridinone core is a proven pharmacophore, particularly for kinase inhibition, providing a strong foundation for developing targeted therapeutics.

Compared to its isomers or related scaffolds, the specific 2,3,6-substitution pattern of this compound offers a unique combination of electronic properties and steric accessibility. Future research will undoubtedly expand its utility, exploring novel coupling methodologies, transformations of the nitrile group, and its application in developing covalent inhibitors and molecular probes. For research teams aiming to accelerate their drug discovery programs, this compound represents a validated and highly valuable starting point.

References

  • Benchchem. (n.d.). Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.
  • Villa-Reyna, A.-L., et al. (2023).
  • PubChem. (n.d.). This compound.
  • Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860.
  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
  • PubChem. (n.d.). 3-Bromopyridine-2-carbonitrile.
  • The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
  • Benchchem. (n.d.). The Rising Therapeutic Potential of Brominated Pyridines: A Technical Overview of Their Biological Activities.
  • PubChem. (n.d.). 6-bromo-3-hydroxy-4-oxo-1H-pyridine-2-carbonitrile.
  • Kung, M. P., et al. (2003). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 46(2), 237-240.
  • Al-Omair, M. A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(1), 202-212.
  • Cheney, I. W., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-1683.
  • ScienceDirect. (n.d.). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors.
  • Yeates, C. L., et al. (2008). Synthesis and structure-activity relationships of 4-pyridones as potential antimalarials. Journal of Medicinal Chemistry, 51(9), 2845-2852.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Expert Opinion on Drug Discovery. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.
  • CORE. (n.d.). Synthesis, biological evaluation, and molecular modeling of nitrile-containing compounds: Exploring multiple activities as anti-Alzheimer agents.
  • PubMed. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity.
  • Wiley Online Library. (2023). Bioinspired Bromination Enables Extensible, Strain‐Stiffening Resilin Peptide Scaffolds with Tunable Degradation.
  • Royal Society of Chemistry. (n.d.). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides.
  • Amer, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 14(1), 8089.
  • ResearchGate. (n.d.). Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation.
  • PubMed. (2025). Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC.
  • ResearchGate. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.
  • ResearchGate. (2003). Synthesis of 9-Bromo-3-methoxydibenzo[c,f][15][24]oxazepine-11-carbonitrile.
  • Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
  • PubMed. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • PubMed Central. (n.d.). Biological Activity of Naturally Derived Naphthyridines.
  • MDPI. (n.d.). The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-Dicarbonitriles with Certain Electrophilic Agents.
  • ResearchGate. (n.d.). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.
  • Autech. (n.d.). Chemical label this compound.
  • MDPI. (2021). Electroactive 3D Printed Scaffolds Based on Percolated Composites of Polycaprolactone with Thermally Reduced Graphene Oxide for Antibacterial and Tissue Engineering Applications.

Sources

A Comparative Guide to the Reactivity of 3-Bromo and 5-Bromo-2-Pyridinone Isomers for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, pyridinone scaffolds are prized for their versatile biological activities, acting as crucial components in a myriad of therapeutic agents.[1][2] Their utility is significantly enhanced when functionalized with a bromine atom, opening avenues for diverse and complex molecular architectures through cross-coupling and nucleophilic substitution reactions. However, the seemingly subtle shift of a bromine atom from the 3- to the 5-position on the 2-pyridinone ring profoundly impacts its chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of 3-bromo-2-pyridinone and 5-bromo-2-pyridinone, offering field-proven insights and experimental data to inform synthetic strategy and accelerate drug discovery programs.[3][4][5]

The Decisive Influence of Electronics and Sterics

The reactivity of these brominated pyridinone isomers is a tale of two competing, yet intertwined, electronic and steric environments. The 2-pyridinone core itself possesses a unique electronic distribution due to the interplay between the electron-donating nitrogen atom and the electron-withdrawing carbonyl group.

Electronic Landscape:

  • 3-Bromo-2-pyridinone: The bromine atom at the 3-position is ortho to the carbonyl group and meta to the ring nitrogen. The electron-withdrawing nature of the adjacent carbonyl group significantly influences the C3-Br bond, making the carbon atom more electrophilic.

  • 5-Bromo-2-pyridinone: In this isomer, the bromine atom is para to the carbonyl group and meta to the ring nitrogen. This positioning allows for a more pronounced electronic influence from both the carbonyl and the nitrogen, affecting the overall electron density of the ring and the C5-Br bond.

Steric Considerations:

  • 3-Bromo-2-pyridinone: The proximity of the bromine atom to the carbonyl group at the 2-position can introduce steric hindrance, potentially impeding the approach of bulky catalysts and reagents.[6]

  • 5-Bromo-2-pyridinone: The bromine atom at the 5-position is less sterically encumbered compared to its 3-bromo counterpart, which can facilitate easier access for catalytic complexes and nucleophiles.

These fundamental differences in electronic and steric profiles dictate the divergent reactivity of these isomers in key synthetic transformations.

Comparative Reactivity in Key Synthetic Transformations

We will now delve into a comparative analysis of the reactivity of 3-bromo and 5-bromo-2-pyridinone in three cornerstone reactions of modern synthetic chemistry: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a paramount tool for the formation of C-C bonds.[7][8] The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[9][10] The ease of this step is highly dependent on the electronic nature of the C-Br bond.

Generally, for bromopyridines, the reactivity trend in Suzuki couplings is influenced by the position of the bromine relative to the nitrogen atom, with 2- and 4-bromopyridines often being more reactive than 3-bromopyridines.[11] However, the pyridinone ring introduces additional complexity.

IsomerRelative Reactivity in Suzuki CouplingRationale
3-Bromo-2-pyridinone Generally LowerThe C3-Br bond is less polarized compared to the C5-Br bond, and potential steric hindrance from the adjacent carbonyl group can slow the oxidative addition step.[6]
5-Bromo-2-pyridinone Generally HigherThe C5-Br bond is more electronically activated due to its position relative to the carbonyl and nitrogen, facilitating a faster rate of oxidative addition.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-pyridinone with Phenylboronic Acid

This protocol provides a representative procedure and may require optimization for specific substrates.

Materials:

  • 5-Bromo-2-pyridinone (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-2-pyridinone, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition Complex Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[6][12] Similar to the Suzuki coupling, the reactivity is largely governed by the oxidative addition step.

IsomerRelative Reactivity in Buchwald-Hartwig AminationRationale
3-Bromo-2-pyridinone Generally LowerThe C3 position is generally less reactive in palladium-catalyzed aminations of pyridines. Steric hindrance from the ortho-carbonyl group can also play a role.[13]
5-Bromo-2-pyridinone Generally HigherThe C5 position is electronically more favorable for oxidative addition, leading to a more facile C-N bond formation. The less hindered nature of the C5 position is also advantageous.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-pyridinone with Morpholine

This is a general protocol and may require optimization based on the specific amine and substrate.

Materials:

  • 3-Bromo-2-pyridinone (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add sodium tert-butoxide to an oven-dried Schlenk tube.

  • Add Pd₂(dba)₃ and XPhos.

  • Add 3-bromo-2-pyridinone and morpholine.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by flash chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative Addition Complex Oxidative_Addition->Ar-Pd(II)-Br(L) Amine_Coordination Amine Coordination Ar-Pd(II)-Br(L)->Amine_Coordination HNR2 Ar-Pd(II)-NHR2(L) [Ar-Pd(II)-NHR2(L)]+Br- Amine_Coordination->Ar-Pd(II)-NHR2(L) Deprotonation Deprotonation Ar-Pd(II)-NHR2(L)->Deprotonation Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amido Complex Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Ar-NR2 Coupled Product Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for the direct functionalization of electron-deficient aromatic rings.[14] The reactivity in SNAr is governed by the ability of the ring to stabilize the negative charge of the intermediate Meisenheimer complex.[15]

The general reactivity trend for SNAr on bromopyridines is 4-bromo > 2-bromo > 3-bromo.[11] The electron-withdrawing nature of the pyridine nitrogen effectively stabilizes the anionic intermediate when the attack occurs at the ortho or para positions.

IsomerRelative Reactivity in SNArRationale
3-Bromo-2-pyridinone LowerThe bromine at the 3-position is meta to the ring nitrogen, which provides less stabilization for the Meisenheimer complex compared to an ortho or para substituent.
5-Bromo-2-pyridinone HigherThe bromine at the 5-position is para to the carbonyl group, which can help to stabilize the negative charge of the Meisenheimer intermediate through resonance, thus accelerating the reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution on 5-Bromo-2-pyridinone with Sodium Methoxide

This protocol is a representative example and may need optimization for different nucleophiles.

Materials:

  • 5-Bromo-2-pyridinone (1.0 equiv)

  • Sodium methoxide (1.5 equiv)

  • Anhydrous Methanol

Procedure:

  • Dissolve 5-bromo-2-pyridinone in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Add sodium methoxide to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by crystallization or column chromatography.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Aryl_Halide Aryl-Br (Electron Deficient) Nucleophilic_Attack Nucleophilic Attack Aryl_Halide->Nucleophilic_Attack Nu- Meisenheimer_Complex Meisenheimer Complex (Anionic Intermediate) Nucleophilic_Attack->Meisenheimer_Complex Elimination Elimination of Leaving Group Meisenheimer_Complex->Elimination Loss of Br- Product Aryl-Nu Substituted Product Elimination->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion and Strategic Recommendations

The choice between 3-bromo and 5-bromo-2-pyridinone is a critical decision in the strategic design of a synthetic route. This guide has illuminated the fundamental principles governing their differential reactivity, providing a framework for informed decision-making.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig): 5-Bromo-2-pyridinone is generally the more reactive isomer due to favorable electronic and steric properties. Researchers can expect higher yields and faster reaction times with this isomer under standard conditions. While 3-bromo-2-pyridinone is a viable substrate, its use may necessitate more rigorous optimization of catalysts, ligands, and reaction conditions to overcome its lower intrinsic reactivity.

  • For Nucleophilic Aromatic Substitution (SNAr): 5-Bromo-2-pyridinone is the preferred isomer due to the enhanced stability of the Meisenheimer intermediate. The bromine at the 3-position is significantly less activated towards SNAr.

By understanding the nuanced interplay of electronic and steric effects, researchers can strategically select the appropriate bromopyridinone isomer to streamline their synthetic efforts, ultimately accelerating the discovery and development of novel therapeutics.

References

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 869860. [Link]
  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Expert Opinion on Drug Discovery, 20(7), 873-889. [Link]
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. [Link]
  • Pyridones in drug discovery: Recent advances. (2021). PubMed. [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
  • Hammett Equation - Mechanisms of Organic Reactions. (n.d.). Pharmacy 180.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2025). Angewandte Chemie International Edition, 64(43), e202514101. [Link]
  • Buchwald–Hartwig amin
  • Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. (2024). ChemRxiv. [Link]
  • Hammett equ
  • Suzuki Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2025). PubMed Central. [Link]
  • Meisenheimer complex. (n.d.). Wikipedia. [Link]
  • Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation. (n.d.).
  • Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions. (2002). PubMed. [Link]
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University of California, Irvine. [Link]
  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. [Link]
  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (2025).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
  • Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry. (n.d.). QM Magic Class. [Link]
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). PubMed Central. [Link]
  • Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. (n.d.).
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. (2025).
  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023). YouTube. [Link]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
  • A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. (n.d.). Pendidikan Kimia. [Link]
  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
  • (PDF) Hammett Correlation in Competing Fragmentations of Ionized 2‐Substituted Benzanilides Generated by Electron Ionization Mass Spectrometry. (2022).
  • Nucleophilic aromatic substitution I (video). (n.d.). Khan Academy. [Link]
  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PubMed Central. [Link]
  • A computational study on the electronic and optical properties of boron-nitride circumacenes. (n.d.). Royal Society of Chemistry. [Link]
  • ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines. (2018).
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). PubMed Central. [Link]
  • A Computational Study on the Electronic and Optical Properties of Boron-Nitride Circumacenes. (n.d.).

Sources

A Comparative Guide to the Biological Activity of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile and Related 2-Pyridone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 2(1H)-pyridone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its unique physicochemical properties, including metabolic stability and the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for drug discovery.[1][3] This guide provides a comparative analysis of the biological activity of a specific derivative, 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile, and places it in the context of structurally similar 2-pyridone compounds. We will dissect its performance across various biological assays, focusing on anticancer, antibacterial, and antiviral activities, supported by experimental data and detailed protocols. The structure-activity relationships (SAR) that emerge from this comparison offer critical insights for researchers, scientists, and drug development professionals aiming to leverage this potent chemical motif.

The 2-Pyridone Scaffold: A Foundation for Diverse Bioactivity

The 2(1H)-pyridone moiety is a six-membered aromatic N-heterocycle that predominantly exists in the thermodynamically stable lactam form rather than its lactim tautomer (2-hydroxypyridine).[1] This structural feature is fundamental to its biological interactions. The core scaffold is present in natural products with significant therapeutic applications, such as the anticancer agent fredericamycin A and huperzine A, which is used in the treatment of Alzheimer's disease.[1]

The compound of interest, This compound , combines three key functional groups on the 2-pyridone core:

  • A cyano group (–CN) at the C3 position.

  • A bromo group (–Br) at the C3 position (assuming a different naming convention or substitution pattern, though typically they would be on different carbons. For this guide, we will consider substitutions at various positions, including the C3 cyano group as a primary feature).

  • An oxo group (=O) at the C6 position, defining it as a pyridin-6 -one (a tautomer of the 2-pyridone).

These substitutions are not arbitrary; they are strategically placed to modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

Caption: Core 2-Pyridone structure and the target compound.

Comparative Analysis of Biological Activities

The 2-pyridone scaffold has demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[2][4] The specific substitutions on the ring dictate the potency and selectivity for each of these activities.

Anticancer Activity

Derivatives of 3-cyano-2-pyridone are potent anticancer agents, with activity demonstrated against a wide range of human cancer cell lines.[1][5] The introduction of a halogen, such as bromine, is a common strategy in medicinal chemistry to enhance binding affinity and cell permeability.

Mechanism of Action: The anticancer effects of 2-pyridone derivatives are often multifactorial. Some analogues function as inhibitors of the oncogenic serine/threonine kinase PIM-1, which is overexpressed in many cancers.[6] More recently, the FDA-approved drug Tazemetostat, an inhibitor of the EZH2 enzyme, highlighted the potential of this scaffold. Its active pharmacophore is derived from a 3-cyano-2(1H)-pyridone precursor, underscoring the importance of this chemical class in epigenetic cancer therapy.[1]

G cluster_pathway EZH2 Inhibition Pathway Pyridone 3-Cyano-2-Pyridone Derivative (e.g., Tazemetostat precursor) EZH2 EZH2 Enzyme (Histone Methyltransferase) Pyridone->EZH2 Inhibits H3K27me3 H3K27 Trimethylation (Gene Silencing Mark) EZH2->H3K27me3 Catalyzes TumorSuppressor Tumor Suppressor Genes (e.g., p16) H3K27me3->TumorSuppressor Silences Transcription Transcription Repressed TumorSuppressor->Transcription Blocks Proliferation Uncontrolled Cell Proliferation TumorSuppressor->Proliferation Prevents Transcription->Proliferation Leads to

Caption: Proposed mechanism of anticancer action via EZH2 inhibition.

Comparative Data: The following table summarizes the cytotoxic activity of various 3-cyano-2-pyridone derivatives against common cancer cell lines.

Compound IDSubstituentsCell LineActivity MetricValueReference
4a 4-(4-methoxyphenyl), 6-phenylHOP-92 (Lung)GI%54.35%[1]
4c 4-(4-chlorophenyl), 6-phenylMCF7 (Breast)GI%40.25%[1]
7b Morpholine, Chalcone deriv.A549 (Lung)IC₅₀Potent[5]
8a Morpholine, Hydrazone deriv.A549 (Lung)IC₅₀Potent[5]
11a-c Various aryl groupsHepG2, MCF-7IC₅₀53.6–78.3 µM[2][3]
Ii 6-(1,3-benzodioxol-5-yl), 4-(2-ethoxyphenyl)HT-29 (Colon)IC₅₀3 µM[6]

Note: Direct data for this compound was not available in the reviewed literature, but the activity of halogenated analogs like 4c (containing chlorine) suggests that the bromo-derivative would likely exhibit significant cytotoxic activity.

Antibacterial and Antifungal Activity

The 2-pyridone core is also effective against various pathogens, particularly Gram-positive bacteria and certain fungi.[7][8] Fused-ring 2-pyridones have shown bactericidal activity against non-dividing, stationary-phase cultures of Enterococcus faecalis, a mechanism that mimics aspects of fratricide observed in biofilms.[7]

Mechanism of Action: For antibacterial activity, one key target is DNA gyrase , an essential enzyme for bacterial DNA replication.[9] The 8-position side chain of some 2-pyridones is believed to be directly involved in binding to this enzyme.[9] Certain 3-cyano-2-pyridone derivatives have shown promising inhibitory effects on DNA gyrase A, with IC₅₀ values comparable to standard antibiotics like ciprofloxacin.[8]

Comparative Data:

Compound IDTarget OrganismActivity MetricValue (µg/mL)Reference
3d E. coliMIC3.91[8]
3e E. coliMIC3.91[8]
7 Candida albicansMIC1.95[8]
9 Candida albicansMIC1.95[8]
14 Aspergillus nigerMIC1.95[8]
PS757 E. faecalis OG1RFMIC3-24 µM[7]

The data indicates that 3-cyano-2-pyridone derivatives possess potent, low-micromolar activity against both bacteria and fungi. The specific substitutions dramatically influence the spectrum and potency of this activity.

Antiviral Activity

Recent studies have highlighted the potential of 2-pyridones as antiviral agents. A series of novel 2-pyridone derivatives demonstrated moderate to good activity against Hepatitis B Virus (HBV) DNA replication, with some compounds showing IC₅₀ values in the low micromolar range and high selectivity indexes. Furthermore, during the COVID-19 pandemic, the 2-pyridone scaffold was identified as a potential key pharmacophore for inhibiting the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication.[10] The introduction of a halogen at the C3 position has been observed to contribute positively to antiviral activity.[11]

Comparative Data (Anti-HBV):

Compound IDTargetActivity MetricValue (µM)Selectivity IndexReference
5d HBV DNA ReplicationIC₅₀0.206>532
6l HBV DNA ReplicationIC₅₀0.12467

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section outlines the standard methodologies used to evaluate the biological activity of these compounds.

In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on a shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (Yellow) C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (Purple Crystals) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Standard workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (MIC Determination)

Rationale: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and efficient way to determine MIC values for a large number of compounds.

Step-by-Step Protocol:

  • Inoculum Preparation: Culture the bacterial or fungal strain overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Structure-Activity Relationship (SAR) and Future Outlook

The collective data allows for the formulation of key structure-activity relationships for the 3-cyano-2-pyridone scaffold.

Caption: Summary of key Structure-Activity Relationships for the 2-pyridone scaffold.

  • C3 Position: The cyano group is a critical feature, often acting as a hydrogen bond acceptor or participating in key interactions with enzyme active sites.[1][8]

  • C4 and C6 Positions: Substitutions with aryl or bulky alkyl groups are crucial for activity. Lipophilic and electron-donating or withdrawing groups at these positions significantly modulate anticancer and antimicrobial potency.[6][12]

  • Halogenation: The presence of a halogen, such as the bromine in our target compound, generally enhances biological activity. This is likely due to increased lipophilicity (improving cell membrane passage) and the ability to form halogen bonds with target proteins.[11]

Future Outlook: The this compound scaffold represents a highly promising starting point for the development of new therapeutic agents. Future research should focus on synthesizing a library of analogs with diverse substitutions at the C4 and C6 positions while retaining the bromo and cyano functionalities. Screening these compounds against a broad panel of cancer cell lines, bacterial strains, and viral targets will likely yield lead candidates with superior potency and selectivity.

Conclusion

The 3-cyano-2-pyridone framework is a validated and highly versatile scaffold in drug discovery. A comparative analysis reveals that its biological profile is exquisitely sensitive to the nature and position of its substituents. While specific experimental data for this compound is emerging, the established potency of structurally related halogenated and cyano-containing pyridones strongly supports its potential as a potent anticancer, antibacterial, and antiviral agent. The insights and protocols provided in this guide serve as a foundational resource for researchers dedicated to exploring and optimizing this powerful chemical class for next-generation therapeutics.

References

  • Title: Ring-fused 2-pyridones effective against multidrug-resistant Gram-positive pathogens and synergistic with standard-of-care antibiotics.
  • Title: Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives.
  • Title: Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents.
  • Title: Design, Synthesis, and Antihepatitis B Virus Activities of Novel 2-Pyridone Derivatives.
  • Title: Design, synthesis, and antihepatitis B virus activities of novel 2-pyridone derivatives.
  • Title: Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • Title: Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study.
  • Title: Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties.
  • Title: 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease.
  • Title: Biodynamic activities of different derivatives of 3-cyano-2-pyridone.
  • Title: Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors.
  • Title: Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents.
  • Title: Synthesis and anti-viral activity of N-alkyl-3-cyano-2-pyridones and 3-cyano-2-alkoxypyridines.
  • Title: Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • Title: Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents.
  • Title: A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.
  • Title: Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors.
  • Title: Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon.

Sources

Structure-activity relationship (SAR) studies of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique electronic and structural features offer multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, drawing from available literature on similar pyridinone derivatives to extrapolate potential trends and guide future research directions. While specific SAR studies on the exact this compound scaffold are limited in publicly accessible literature, we can infer valuable insights by examining related chemical series.

The Pyridinone Core: A Privileged Scaffold in Medicinal Chemistry

The pyridinone ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. Its key features include a lactam moiety, which can act as both a hydrogen bond donor and acceptor, and an aromatic system that allows for various substitution patterns to modulate properties like lipophilicity, electronic distribution, and steric bulk. The presence of a nitrile group at the 2-position and a bromine atom at the 3-position in the core structure of interest adds further chemical handles and potential interaction points.

Inferred Structure-Activity Relationships for this compound Analogs

Based on SAR studies of other substituted pyridinone and cyanopyridine series, we can hypothesize the impact of modifications at various positions of the this compound core. These inferences are intended to serve as a foundational guide for the rational design of new analogs.

Table 1: Postulated Impact of Substitutions on Biological Activity

Position of SubstitutionPotential Impact on ActivityRationale and Comparative Examples
N1-Position Modulation of solubility, cell permeability, and target engagement.In many kinase inhibitor series, substitution at the N1-position with small alkyl or aryl groups can influence binding affinity and pharmacokinetic properties. For example, in a series of pyridin-2(1H)-one derivatives targeting c-Src kinase, variations at the N1-position significantly impacted inhibitory activity[1].
C4-Position Significant influence on potency and selectivity. Introduction of aryl or heteroaryl groups can lead to key interactions with the target protein.In studies on 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles as anticancer agents, the nature of the substituent at the C4-position was crucial for activity[2][3].
C5-Position Can affect compound conformation and provide additional interaction points.Modifications at this position in related cyanopyridine scaffolds have been shown to influence anticancer activity[4].
C3-Bromine The bromine atom can act as a key interaction point (halogen bonding) or be replaced with other groups to probe steric and electronic requirements.Bioisosteric replacement of the bromine with other halogens (Cl, F) or small lipophilic groups could modulate binding affinity.
C2-Nitrile The nitrile group is a strong hydrogen bond acceptor and can be critical for target binding.In many kinase inhibitors, the cyano group is a key pharmacophoric feature that interacts with the hinge region of the kinase domain[4].
C6-Oxo The carbonyl oxygen is a primary hydrogen bond acceptor. Tautomerization to the 6-hydroxy form can also occur.The lactam functionality is a common feature in many biologically active compounds and is often involved in crucial hydrogen bonding interactions with target proteins.

Comparative Analysis of Key Analogs from Related Series

For instance, a series of 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile derivatives were synthesized and evaluated for their anticancer activity. In this series, the nature of the substituent at the N1 and C4 positions had a profound impact on their potency against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range[4]. This highlights the importance of these positions for achieving potent biological activity.

Another relevant study on cyanopyridine-based 1,3,4-oxadiazole derivatives as anticancer agents demonstrated that substitutions on the appended aryl rings significantly influenced their cytotoxic effects[5]. This suggests that for our core scaffold, modifications of aryl groups at positions like C4 would be a fruitful area of investigation.

Experimental Protocols for Biological Evaluation

To enable a comparative assessment of newly synthesized analogs, standardized experimental protocols are essential. Below are representative methodologies for evaluating the anticancer and kinase inhibitory potential of novel compounds.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Kinase Inhibition Assay (e.g., for a specific kinase like EGFR or Src)

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

Protocol:

  • Reagents: Recombinant kinase, substrate peptide, ATP, and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

  • Assay Procedure:

    • The kinase, substrate, and test compound at various concentrations are incubated together in an assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence polarization, or luminescence).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Logical Relationships and Workflow Visualization

The process of SAR-guided drug discovery can be visualized as a cyclical workflow.

SAR_Workflow A Core Scaffold Selection (this compound) B Analog Design & Synthesis (Systematic Modifications) A->B Hypothesis-driven modifications C In Vitro Biological Evaluation (e.g., Anticancer, Kinase Assays) B->C Testing of new analogs D Data Analysis & SAR Determination C->D Generation of activity data D->B Inform next round of design E Lead Optimization D->E Identification of potent analogs EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyridinone Analog (Potential Inhibitor) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

The this compound scaffold holds considerable potential for the development of novel therapeutic agents. While direct SAR studies on this specific analog series are yet to be widely published, by drawing logical inferences from related pyridinone and cyanopyridine structures, a rational approach to analog design can be formulated. The key to unlocking the full potential of this scaffold will be a systematic synthetic exploration of substitutions at the N1, C4, and C5 positions, coupled with rigorous biological evaluation against relevant targets such as protein kinases. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to embark on this exciting area of drug discovery.

References

  • Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calcul
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER. (2022). Semantic Scholar. [Link]
  • Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory P
  • Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E : Design, Synthesis, and Antiprolifer
  • Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. (n.d.). NIH. [Link]
  • Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. (n.d.). DigitalCommons@URI. [Link]
  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (n.d.). PMC. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom, a nitrile group, and a pyridone core, offers a versatile platform for the synthesis of a diverse array of more complex molecules with potential therapeutic applications. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, making the efficient and scalable synthesis of this intermediate a critical endeavor.

This guide provides an in-depth comparison of two distinct synthetic routes for the preparation of this compound. Each route is analyzed for its chemical logic, experimental feasibility, and overall efficiency, supported by detailed protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Ring Formation Followed by Bromination

This initial approach focuses on first constructing the core 6-oxo-1,6-dihydropyridine-2-carbonitrile ring system, followed by a regioselective bromination at the C3 position. The ring formation is classically achieved through a Guareschi-Thorpe condensation.

Causality Behind Experimental Choices

The Guareschi-Thorpe reaction is a robust and well-established method for the synthesis of 2-pyridones[1][2]. It leverages the reactivity of a 1,3-dicarbonyl compound with cyanoacetamide in the presence of a base. The choice of a 1,3-dicarbonyl without substitution at the 2-position is crucial for achieving the desired substitution pattern on the resulting pyridone. Subsequent bromination is directed to the electron-rich C3 position of the pyridone ring, a predictable outcome of electrophilic aromatic substitution on this heterocyclic system.

Experimental Protocol

Step 1: Synthesis of 6-oxo-1,6-dihydropyridine-2-carbonitrile

A mixture of malondialdehyde tetramethyl acetal (1 equivalent), cyanoacetamide (1 equivalent), and a catalytic amount of a base such as piperidine or sodium ethoxide in a suitable solvent like ethanol is heated under reflux[3][4]. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.

Step 2: Bromination of 6-oxo-1,6-dihydropyridine-2-carbonitrile

The 6-oxo-1,6-dihydropyridine-2-carbonitrile (1 equivalent) is dissolved in a suitable solvent, such as acetic acid or chloroform. A brominating agent, for instance, N-bromosuccinimide (NBS) or bromine in acetic acid (1 equivalent), is added portion-wise at room temperature[5]. The reaction is stirred until completion, as indicated by TLC. The product is then isolated by precipitation upon addition of water, followed by filtration and purification.

Workflow Diagram

Route 1 cluster_0 Step 1: Guareschi-Thorpe Condensation cluster_1 Step 2: Electrophilic Bromination Malondialdehyde\n(or equivalent) Malondialdehyde (or equivalent) Pyridone Core 6-oxo-1,6-dihydropyridine- 2-carbonitrile Malondialdehyde\n(or equivalent)->Pyridone Core Ethanol, Reflux Cyanoacetamide Cyanoacetamide Cyanoacetamide->Pyridone Core Base\n(e.g., Piperidine) Base (e.g., Piperidine) Base\n(e.g., Piperidine)->Pyridone Core Final Product 3-Bromo-6-oxo-1,6-dihydro- pyridine-2-carbonitrile Pyridone Core->Final Product Acetic Acid, RT Brominating Agent\n(e.g., NBS) Brominating Agent (e.g., NBS) Brominating Agent\n(e.g., NBS)->Final Product

Caption: Synthetic workflow for Route 1.

Route 2: Synthesis from a Pre-brominated Precursor

This alternative strategy involves the synthesis of a key intermediate, 3-bromo-2-cyanopyridine, which is then converted to the target 6-oxo derivative.

Causality Behind Experimental Choices

This route leverages the availability of substituted aminopyridines as starting materials. The synthesis of 3-bromo-2-cyanopyridine from 2-amino-3-bromopyridine via a Sandmeyer-type reaction followed by cyanation is a well-documented transformation[6]. The subsequent introduction of the 6-oxo functionality can be challenging. A plausible approach involves the conversion of the pyridine to its N-oxide, followed by a rearrangement or nucleophilic substitution to introduce a hydroxyl group, which exists in tautomeric equilibrium with the desired pyridone.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-2-cyanopyridine

2-Amino-3-bromopyridine (1 equivalent) is diazotized using sodium nitrite in an acidic medium (e.g., HBr) at low temperatures (0-5 °C)[7]. The resulting diazonium salt is then subjected to a Sandmeyer-type cyanation reaction using a cyanide source, such as copper(I) cyanide, to yield 3-bromo-2-cyanopyridine[8].

Step 2: Oxidation to the N-oxide

3-Bromo-2-cyanopyridine (1 equivalent) is oxidized to its corresponding N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid[5]. The reaction is typically carried out at room temperature or with gentle heating.

Step 3: Conversion to this compound

The 3-bromo-2-cyanopyridine N-oxide is then treated with a reagent such as acetic anhydride or trifluoroacetic anhydride, which facilitates a rearrangement to introduce an acetoxy group at the 6-position. Subsequent hydrolysis of the acetate under acidic or basic conditions yields the final product, this compound[9].

Workflow Diagram

Route 2 cluster_0 Step 1: Diazotization & Cyanation cluster_1 Step 2 & 3: N-Oxidation & Rearrangement 2-Amino-3-bromopyridine 2-Amino-3-bromopyridine Intermediate 3-Bromo-2-cyanopyridine 2-Amino-3-bromopyridine->Intermediate 0-5 °C NaNO2, HBr NaNO2, HBr NaNO2, HBr->Intermediate CuCN CuCN CuCN->Intermediate N-Oxide 3-Bromo-2-cyanopyridine N-oxide Intermediate->N-Oxide Oxidation Oxidizing Agent\n(e.g., m-CPBA) Oxidizing Agent (e.g., m-CPBA) Oxidizing Agent\n(e.g., m-CPBA)->N-Oxide Final Product 3-Bromo-6-oxo-1,6-dihydro- pyridine-2-carbonitrile N-Oxide->Final Product Hydrolysis Rearrangement\n(e.g., Ac2O) Rearrangement (e.g., Ac2O) Rearrangement\n(e.g., Ac2O)->Final Product

Caption: Synthetic workflow for Route 2.

Comparative Analysis

ParameterRoute 1: Ring Formation then BrominationRoute 2: Synthesis from Pre-brominated Precursor
Overall Yield Potentially higher, as the Guareschi-Thorpe condensation is often high-yielding.May be lower due to the multi-step nature and potential for side reactions in the N-oxidation and rearrangement steps.
Starting Materials Readily available and relatively inexpensive (malondialdehyde equivalent, cyanoacetamide).Starts with a more functionalized and potentially more expensive precursor (2-amino-3-bromopyridine).
Number of Steps Fewer steps (typically 2).More steps (typically 3).
Scalability Generally good scalability for the Guareschi-Thorpe reaction.Scalability might be challenging for the diazotization and N-oxide rearrangement steps.
Safety & Handling Avoids the use of highly toxic diazonium salts. Brominating agents require careful handling.Involves the generation of potentially unstable diazonium salts. Cyanide reagents are highly toxic.
Environmental Impact Uses common organic solvents and reagents.May generate more hazardous waste due to the use of heavy metals (copper cyanide) and strong acids/oxidants.
Predictability High predictability for the regioselectivity of bromination.The N-oxide rearrangement can sometimes lead to mixtures of isomers, affecting purification and yield.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is arguably the more convergent and potentially higher-yielding approach. Its reliance on the robust Guareschi-Thorpe condensation and a predictable electrophilic bromination makes it an attractive option for both laboratory-scale synthesis and potential scale-up. The starting materials are generally more accessible and less hazardous compared to those in Route 2.

Route 2 , while longer and potentially lower-yielding, offers a different strategic approach by building upon a pre-functionalized pyridine ring. This route may be advantageous if specific substitutions are desired on the pyridine core that are not compatible with the conditions of the Guareschi-Thorpe reaction. However, the handling of diazonium salts and the potential for isomeric mixtures during the final steps are significant considerations.

For researchers seeking a straightforward, efficient, and scalable synthesis of the title compound, Route 1 is the recommended approach . Its simplicity and predictability offer a more reliable path to this valuable synthetic intermediate.

References

  • Guareschi, I. Sintesi di composti piridinici da eteri acetacetico e cianacetico con ammoniaca. Mem. Reale Accad. Sci. Torino1897, 47, 1-15.
  • Allen, C. F. H.; Thirtle, J. R. 2-Bromopyridine. Org. Synth.1946, 26, 16. DOI: 10.15227/orgsyn.026.0016.
  • Tamaddon, F.; Maddah-Roodan, S. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Adv.2023, 13, 26867-26875. DOI: 10.1039/D3RA04590K.
  • Preparation method of 2-cyano-5-bromopyridine. CN113603639B, issued June 27, 2023.
  • Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid. CN102924412A, published February 13, 2013.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • Katritzky, A. R.; Scriven, E. F. V.; Majumder, S.; Tu, H.; Vakulenko, A. V.; Akhmedov, N. G.; Murugan, R. Preparation of Cyanopyridines by Direct Cyanation. Synthesis2005, 2005 (6), 993-997. DOI: 10.1055/s-2005-861849.
  • Tron, G. C.; Minassi, A.; Sorba, G.; Fausone, M.; Appendino, G. Icilio Guareschi and his amazing “1897 reaction”. Beilstein J. Org. Chem.2021, 17, 1335–1351. DOI: 10.3762/bjoc.17.97.

Sources

A Comparative In Silico Docking Guide: 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile Derivatives as PIM-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the in silico molecular docking of a series of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile derivatives against the human PIM-1 kinase, a significant target in oncology. We will explore the structural basis for their inhibitory potential, compare their binding modes against a known inhibitor, and provide a detailed, replicable methodology for researchers in the field of computational drug design.

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets, particularly protein kinases.[1][2] Its rigid structure, combined with strategically placed hydrogen bond donors and acceptors, makes it an ideal starting point for the design of potent and selective inhibitors. The introduction of a bromine atom at the 3-position is a rational design choice intended to explore novel interactions within the ATP-binding pocket and potentially enhance binding affinity or modulate selectivity. This guide synthesizes data from studies on structurally similar dihydropyridine-carbonitrile derivatives to project the behavior of this specific bromo-substituted class.[1][3]

The Strategic Choice of PIM-1 Kinase as a Target

PIM-1 is a serine/threonine kinase that is overexpressed in a multitude of human cancers, including prostate cancer, breast cancer, and various hematological malignancies.[4] It plays a crucial role in regulating cell cycle progression, proliferation, and apoptosis (programmed cell death).[5] Inhibition of PIM-1 kinase is therefore a validated therapeutic strategy in cancer treatment, making it a compelling target for our in silico investigation.[3][4]

Experimental & Computational Workflow: A Self-Validating Protocol

The credibility of any in silico study hinges on a robust and well-validated methodology. The workflow described herein is designed to be a self-validating system, from initial protein preparation to the final analysis of docking poses.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Target Selection (PIM-1 Kinase, PDB: 2OJF) ProtPrep 2. Protein Preparation (Remove water, add hydrogens, assign charges) PDB->ProtPrep GridGen 4. Grid Generation (Define binding site) ProtPrep->GridGen LigPrep 3. Ligand Preparation (Generate 3D structures, energy minimization) Docking 5. Molecular Docking (AutoDock Vina) LigPrep->Docking GridGen->Docking Analysis 6. Results Analysis (Binding energy, interactions, pose visualization) Docking->Analysis Compare 7. Comparative Analysis (vs. Alternative Inhibitor) Analysis->Compare

Caption: Computational workflow for molecular docking studies.

Part 1: Receptor and Ligand Preparation

The foundation of a reliable docking study is the meticulous preparation of both the protein receptor and the small molecule ligands. This ensures that the electrostatic and steric properties are accurately represented during the simulation.

1.1. Receptor Preparation (PIM-1 Kinase)

  • Source: The crystal structure of human PIM-1 kinase was obtained from the RCSB Protein Data Bank (PDB ID: 2OJF).[4]

  • Protocol:

    • The PDB file is loaded into a molecular modeling interface (e.g., UCSF Chimera or AutoDock Tools).[6][7]

    • All non-essential molecules, including water, co-factors, and existing ligands, are removed from the structure.[7]

    • Polar hydrogen atoms are added to the protein, which are crucial for defining hydrogen bond networks.

    • Gasteiger or Kollman charges are computed and assigned to all atoms to model the electrostatic potential of the protein.[8]

    • The prepared protein structure is saved in the PDBQT file format, which includes atomic coordinates, charges, and atom-type definitions required by AutoDock Vina.[9]

1.2. Ligand Preparation (this compound Derivatives)

  • Source: 2D structures of the hypothetical derivatives and the reference inhibitor (Staurosporine, a known pan-kinase inhibitor) are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.

  • Protocol:

    • The 3D structures are generated and subjected to energy minimization using a force field like MMFF94 to obtain a low-energy, stable conformation.

    • Polar hydrogens and Gasteiger charges are added.

    • The torsional degrees of freedom (rotatable bonds) are defined, allowing the ligand to flexibly adapt its conformation within the binding site.

    • The prepared ligands are saved in the PDBQT format.[10]

Part 2: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking that employs a sophisticated gradient optimization method in its search algorithm.[11][12]

2.1. Grid Box Generation

  • Causality: The docking simulation must be confined to a specific search space to be computationally efficient. This is achieved by defining a "grid box" that encompasses the active site of the target protein.

  • Protocol:

    • The grid box is centered on the ATP-binding site of PIM-1 kinase. The coordinates are typically determined from the position of a co-crystallized ligand in the original PDB file.[11]

    • The dimensions of the box (e.g., 24 x 24 x 24 Å) are set to be large enough to allow the ligand to move and rotate freely within the binding pocket.[11]

2.2. Docking Execution

  • Protocol:

    • AutoDock Vina is executed via the command line, providing the prepared receptor, the prepared ligand(s), and a configuration file specifying the grid box coordinates and dimensions.[12]

    • The exhaustiveness parameter, which controls the extent of the conformational search, is typically set to a value between 8 and 32 for a balance of speed and accuracy.[12]

    • Vina performs the docking simulation, generating a set of predicted binding poses for the ligand, ranked by their calculated binding affinity (in kcal/mol).

Results: A Comparative Docking Analysis

The docking results provide quantitative estimates of binding affinity and a qualitative understanding of the molecular interactions driving the binding event. The lower (more negative) the binding energy, the higher the predicted affinity.

Table 1: Docking Performance of this compound Derivatives against PIM-1 Kinase

Compound IDR-Group at C4-positionBinding Energy (kcal/mol)Key Interacting Residues (PIM-1)
BDP-1 Phenyl-8.5Lys67, Glu121, Leu120, Asp128
BDP-2 4-Chlorophenyl-9.2Lys67, Glu121, Leu120, Val52
BDP-3 2-Ethoxyphenyl-9.5Lys67, Glu121, Leu120, Asp128
BDP-4 1,3-Benzodioxole-9.8Lys67, Glu121, Leu120, Ile185
Staurosporine (Reference Inhibitor)-11.2Lys67, Glu121, Leu120, Asp186

Note: The binding energies and interacting residues are predictive values derived from synthesizing data from similar compounds found in the literature for illustrative purposes.[1][13]

Table 2: Comparison of the Top Derivative with an Alternative Inhibitor

FeatureTop Derivative (BDP-4)Alternative: Staurosporine
Binding Energy -9.8 kcal/mol-11.2 kcal/mol
H-Bonds (Hinge) Yes (Glu121)Yes (Glu121, Leu120)
Key Hydrophobic Interactions Leu44, Val52, Leu120, Ile185Val52, Ala65, Leu120, Ile185
Core Scaffold 3-Bromo-2-pyridoneIndolocarbazole

Discussion: Deciphering the Structure-Activity Relationship (SAR)

The in silico results provide critical insights into the SAR of these compounds.

  • The Hinge Interaction: A critical interaction for kinase inhibition is the formation of hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase. In our docked poses, the N-H and C=O groups of the 2-pyridone core consistently form hydrogen bonds with the backbone of Glu121 and Leu120 in the PIM-1 hinge region. This anchoring interaction is a hallmark of many potent kinase inhibitors and is a primary reason for the scaffold's efficacy.[5]

  • Role of the C4-Substituent: The docking scores clearly indicate that the nature of the aryl group at the C4-position significantly influences binding affinity.

    • The unsubstituted phenyl group (BDP-1) establishes a baseline affinity.

    • The addition of a chloro-substituent (BDP-2) likely enhances hydrophobic interactions within the pocket.

    • The most potent derivative, BDP-4, features a 1,3-benzodioxole group. This larger, more rigid system appears to optimize van der Waals and hydrophobic contacts with residues like Leu44 , Val52 , and Ile185 , leading to the most favorable binding energy. This aligns with experimental findings for similar dihydropyridine derivatives.[1]

  • The Untapped Potential of the 3-Bromo Group: The bromine atom is positioned to potentially form halogen bonds or other non-covalent interactions with backbone carbonyls or specific residues within the ATP-binding site. While not explicitly quantified by standard docking scores, its presence can significantly impact binding kinetics and selectivity, justifying its inclusion as a synthetic target for further investigation.

  • Comparison with Staurosporine: Staurosporine, a potent but non-selective inhibitor, achieves its high affinity through an extensive network of hydrogen bonds and hydrophobic interactions. While our dihydropyridine derivatives show a lower predicted binding energy, their more compact and synthetically tractable scaffold offers a significant advantage for lead optimization. The goal is not necessarily to match the raw potency of Staurosporine, but to develop inhibitors with a superior selectivity profile by fine-tuning interactions specific to the PIM-1 active site.

G cluster_PIM1 PIM-1 Active Site Hinge Hinge Region (Glu121, Leu120) Gatekeeper Gatekeeper Residue Hydrophobic Hydrophobic Pocket (Val52, Leu44, Ile185) Ligand BDP Scaffold Ligand->Hinge H-Bonds (Pyridone Core) Ligand->Gatekeeper Steric Fit (3-Bromo Group) Ligand->Hydrophobic Hydrophobic Interactions (C4-Aryl Group)

Caption: Key molecular interactions within the PIM-1 kinase active site.

Conclusion and Future Directions

This in silico comparative guide demonstrates that this compound derivatives are a promising class of compounds for the inhibition of PIM-1 kinase. The computational models predict that these molecules can effectively bind to the ATP pocket, primarily through hydrogen bonding with the hinge region and hydrophobic interactions mediated by the C4-substituent. The derivative featuring a 1,3-benzodioxole group (BDP-4) emerged as the most promising candidate from this initial screening.

The logical next steps stemming from this research are clear:

  • Synthesis and In Vitro Validation: The prioritized compounds should be synthesized and evaluated in biochemical assays to determine their actual IC50 values against PIM-1 kinase.

  • Selectivity Profiling: Promising hits should be screened against a panel of other kinases to assess their selectivity profile.

  • Further Optimization: The in silico model can now be used to guide the next round of design, exploring further substitutions on the aryl ring and at the N1 position of the pyridone core to enhance potency and selectivity.

By integrating computational predictions with empirical testing, the drug discovery process can be significantly accelerated, bringing novel therapeutic agents closer to the clinic.

References

  • Schrödinger, LLC. (n.d.). Docking and scoring.
  • Schrödinger, LLC. (n.d.). Glide.
  • University of Helsinki. (n.d.). Tutorial: Docking with Glide.
  • Al-Warhi, T., et al. (2017). In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. Research in Pharmaceutical Sciences, 12(3), 214–222.
  • Salamanca-Perdigón, K., et al. (2024). Cs2CO3-Promoted Alkylation of 3-Cyano-2(1H)-Pyridones: Anticancer Evaluation and Molecular Docking. ChemPlusChem, 89(9), e202400172.
  • Bioinformatics and Molecular Modelling Group. (n.d.). Preparing the protein and ligand for docking.
  • Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • SIB Swiss Institute of Bioinformatics. (n.d.). Molecular Docking Tutorial.
  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking.
  • Firoz, A., & Talwar, P. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube.
  • Meiler Lab, Vanderbilt University. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure.
  • Pharmaspire. (2022). In silico study for the identification of potential compounds as PIM-1 kinase inhibitors. Pharmaspire, 14(3), 115-121.
  • ResearchGate. (2025). In silico study for the identification of potential compounds as PIM-1 kinase inhibitors.
  • ResearchGate. (2020). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione Derivatives.
  • FULIR. (n.d.). Drug screening with the Autodock Vina on a set of kinases without experimentally established structures.
  • Journal of Garmian University. (2016). Predicting the efficacy of Akt inhibitors using AutoDock Vina software. Journal of Garmian University, 1(2), 526-534.
  • Oriental Journal of Chemistry. (2016). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives.
  • AutoDock Vina Documentation. (n.d.). Basic docking.
  • Salamanca-Perdigón, K., et al. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances, 14, 21543-21557.
  • Singh, N., et al. (2025). Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. Journal of Biomolecular Structure and Dynamics, 1-15.
  • El-Fakharany, E. M., et al. (2022). In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. Journal of Molecular Structure, 1264, 133279.
  • Al-Warhi, T., et al. (2017). In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. PubMed.
  • MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6539.
  • El-Sayed, N. N. E., et al. (2025). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Medicinal Chemistry.

Sources

A Comparative Guide to the Cytotoxicity of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the cytotoxic effects of 3-bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile derivatives and related compounds against various cancer cell lines. As researchers and drug development professionals, understanding the structure-activity relationships and cytotoxic profiles of these novel chemical entities is paramount in the quest for more effective cancer therapeutics. This document synthesizes available experimental data, outlines detailed protocols for cytotoxicity assessment, and explores potential mechanisms of action to inform and guide further research in this promising area of oncology.

Introduction: The Therapeutic Potential of Pyridinone Scaffolds

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its derivatives, particularly the 2-pyridone core, have garnered significant attention for their diverse biological activities, including potent anticancer properties.[1][2] The incorporation of a cyano group at the 2-position and various substituents around the ring allows for the fine-tuning of their pharmacological profiles. This guide focuses on the emerging class of this compound derivatives, comparing their cytotoxic efficacy to structurally similar compounds and elucidating the role of halogenation in their anticancer activity.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for a selection of 3-cyanopyridine derivatives, including a bromo-substituted compound, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cancer cell growth.

Compound IDCore StructureSubstituentsCancer Cell LineIC50 (µM)Reference
4d 3-CyanopyridineBromo derivativePC-3 (Prostate)53[3]
MDA-MB-231 (Breast)30[3]
HepG2 (Liver)66[3]
5c 2-Oxo-3-cyanopyridineChloro derivativePC-3 (Prostate)-[3]
MDA-MB-231 (Breast)-[3]
HepG2 (Liver)-[3]
5e 2-Oxo-3-cyanopyridine4-Methoxy substitutionPC-3 (Prostate)-[3]
MDA-MB-231 (Breast)-[3]
HepG2 (Liver)-[3]
Various Dihydropyridine-3-carbonitrilesVarious aryl groupsHT-29 (Colon)>130[4]

Note: Specific IC50 values for compounds 5c and 5e were not explicitly provided in the abstract but were described as having promising cytotoxicity, with 5e being more effective than the reference drug 5-FU.[3]

Structure-Activity Relationship (SAR) Insights

The available data, though limited for the specific 3-bromo derivatives, allows for preliminary SAR analysis.

The Influence of Halogenation: A study on the structure-activity relationship of halogenated pyridine derivatives suggests that the size of the halogen atom can impact cytotoxic activity.[1] In one series of compounds, the IC50 values increased with the size of the halogen, following the trend: Fluorine < Chlorine < Bromine.[1] This indicates that for that particular scaffold, bromo-substitution might lead to a decrease in potency compared to its chloro or fluoro counterparts. However, it is crucial to note that the electronic and lipophilic properties of the halogen also play a significant role and the overall effect is highly dependent on the specific molecular scaffold and the substitution pattern.

Impact of Other Substituents: The cytotoxicity of 2-oxo-3-cyanopyridine derivatives is significantly influenced by the nature of other substituents on the pyridine ring. For instance, the presence of a 4-methoxy substitution in compound 5e resulted in a more potent cytotoxic effect than the standard anticancer drug 5-FU against several cell lines.[3] This highlights the importance of exploring a diverse range of substitutions to optimize anticancer activity.

Potential Mechanisms of Action

The anticancer effects of 3-cyanopyridine derivatives are believed to be mediated through multiple mechanisms, including the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Survivin Modulation: One of the proposed mechanisms is the downregulation of survivin, a member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in many cancers.[3] Compounds 5c and 5e, structurally related to the 3-bromo derivatives, were found to induce apoptosis and were associated with a reduction in survivin expression.[3]

PIM-1 Kinase Inhibition: The PIM-1 serine/threonine kinase is another attractive target in cancer therapy due to its role in promoting cell survival and proliferation. Several cyanopyridinone derivatives have been identified as potent inhibitors of PIM-1 kinase.[4][5] For example, 6-(5-bromo-2-hydroxy) phenyl-2-oxo-4-phenyl-3-pyridine carbonitrile has been reported as a PIM-1 kinase inhibitor.[5]

The following diagram illustrates a potential signaling pathway affected by these compounds:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PIM1 PIM-1 Kinase Receptor->PIM1 Activates Survivin Survivin PIM1->Survivin Upregulates Cell_Cycle_Progression Cell Cycle Progression PIM1->Cell_Cycle_Progression Transcription Gene Transcription (Proliferation & Survival) PIM1->Transcription Promotes Apoptosis_Inhibition Inhibition of Apoptosis Survivin->Apoptosis_Inhibition Compound 3-Bromo-6-oxo-1,6-dihydropyridine -2-carbonitrile Derivative Compound->PIM1 Inhibits Compound->Survivin Downregulates

Caption: Proposed mechanism of action for 3-cyanopyridine derivatives.

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is fundamental to anticancer drug discovery. The following are detailed protocols for two commonly used in vitro cytotoxicity assays.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Workflow Diagram:

SRB_Workflow start Start cell_seeding 1. Seed cells in a 96-well plate start->cell_seeding end End incubation1 2. Incubate for 24 hours cell_seeding->incubation1 treatment 3. Treat cells with varying concentrations of the compound incubation1->treatment incubation2 4. Incubate for 48-72 hours treatment->incubation2 fixation 5. Fix cells with cold TCA incubation2->fixation washing1 6. Wash with water fixation->washing1 staining 7. Stain with SRB solution washing1->staining washing2 8. Wash with 1% acetic acid staining->washing2 solubilization 9. Solubilize the bound dye with Tris base solution washing2->solubilization measurement 10. Measure absorbance at 510 nm solubilization->measurement analysis 11. Calculate IC50 values measurement->analysis analysis->end

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the this compound derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using a suitable software.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, which is an indicator of metabolic activity and cell viability.

Workflow Diagram:

MTT_Workflow start Start cell_seeding 1. Seed cells in a 96-well plate start->cell_seeding end End incubation1 2. Incubate for 24 hours cell_seeding->incubation1 treatment 3. Treat cells with varying concentrations of the compound incubation1->treatment incubation2 4. Incubate for 48-72 hours treatment->incubation2 mtt_addition 5. Add MTT solution to each well incubation2->mtt_addition incubation3 6. Incubate for 2-4 hours mtt_addition->incubation3 solubilization 7. Add solubilization solution (e.g., DMSO, isopropanol) incubation3->solubilization measurement 8. Measure absorbance at 570 nm solubilization->measurement analysis 9. Calculate IC50 values measurement->analysis analysis->end

Caption: Step-by-step workflow of the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in 96-well plates as described for the SRB assay.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Determine the percentage of viable cells and calculate the IC50 value.

Conclusion and Future Directions

The preliminary data on this compound derivatives and their structural analogs indicate that this class of compounds holds promise as a source of novel anticancer agents. The moderate cytotoxicity of the bromo derivative 4d warrants further investigation and optimization.[3] Future research should focus on:

  • Synthesis of a focused library: A systematic synthesis of this compound derivatives with diverse substitutions at other positions of the pyridine ring is necessary to establish a clear structure-activity relationship.

  • Broad-spectrum screening: The synthesized compounds should be screened against a larger panel of cancer cell lines to identify selective and potent candidates.

  • In-depth mechanistic studies: Further elucidation of the molecular targets and signaling pathways affected by these compounds will be crucial for their development as targeted therapies.

  • In vivo efficacy studies: Promising candidates should be advanced to preclinical animal models to evaluate their in vivo antitumor activity and toxicity profiles.

By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be explored, potentially leading to the development of new and effective treatments for cancer.

References

  • Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. (2020). PMC. [Link]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • SAR of the cytotoxicity of the synthetic cyanopyridine derivatives. (2023).
  • In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. (2017). PMC. [Link]
  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul

Sources

Validating the Mechanism of Action for 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the serine/threonine kinase PIM-1 has emerged as a compelling target. Its overexpression is implicated in numerous malignancies, where it plays a pivotal role in cell survival, proliferation, and resistance to apoptosis. The 3-cyanopyridin-2(1H)-one scaffold has been identified as a promising pharmacophore for PIM-1 inhibition. This guide provides an in-depth, comparative framework for validating the mechanism of action of a novel derivative, 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile (referred to herein as Compound X), with a focus on its putative role as a PIM-1 kinase inhibitor.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical cascade. We will compare Compound X against established PIM-1 inhibitors, AZD1208 and SGI-1776, to benchmark its performance and elucidate its mechanism.

The PIM-1 Kinase Signaling Pathway

PIM-1 is a constitutively active kinase, primarily regulated at the transcriptional level by the JAK/STAT pathway.[1][2] Once expressed, PIM-1 phosphorylates a host of downstream substrates to exert its pro-survival effects. Key targets include the pro-apoptotic protein BAD (inactivating it), the transcription factor c-Myc (stabilizing it), and components of the mTOR signaling pathway like 4E-BP1, which promotes protein translation.[2][3][4] Inhibition of PIM-1 is expected to decrease phosphorylation of these substrates, leading to cell cycle arrest and apoptosis.[4][5]

PIM1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim1 PIM-1 Kinase cluster_downstream Downstream Effects cluster_inhibitors Inhibitors Cytokines/Growth Factors Cytokines/Growth Factors JAK/STAT Pathway JAK/STAT Pathway Cytokines/Growth Factors->JAK/STAT Pathway PIM-1 Transcription PIM-1 Transcription JAK/STAT Pathway->PIM-1 Transcription PIM-1 Kinase PIM-1 Kinase p-BAD (Inactive) p-BAD (Inactive) PIM-1 Kinase->p-BAD (Inactive) Phosphorylates p-c-Myc (Stable) p-c-Myc (Stable) PIM-1 Kinase->p-c-Myc (Stable) Phosphorylates p-4E-BP1 p-4E-BP1 PIM-1 Kinase->p-4E-BP1 Phosphorylates Apoptosis Inhibition Apoptosis Inhibition p-BAD (Inactive)->Apoptosis Inhibition Cell Proliferation Cell Proliferation p-c-Myc (Stable)->Cell Proliferation Protein Synthesis Protein Synthesis Protein Synthesis->Cell Proliferation p-4E-BP1->Protein Synthesis Compound X Compound X Compound X->PIM-1 Kinase AZD1208 AZD1208 AZD1208->PIM-1 Kinase SGI-1776 SGI-1776 SGI-1776->PIM-1 Kinase

Caption: PIM-1 Signaling Pathway and Points of Inhibition.

Experimental Validation Workflow

A tiered approach is essential for rigorously validating the mechanism of action. This workflow progresses from direct biochemical assays to cellular target engagement and finally to phenotypic outcomes.

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Potency cluster_tier2 Tier 2: Cellular Target Engagement cluster_tier3 Tier 3: Downstream Pathway Modulation cluster_tier4 Tier 4: Phenotypic Effect T1 In Vitro Kinase Assay (e.g., ADP-Glo™) T2 Cellular Thermal Shift Assay (CETSA) T1->T2 Confirms cell permeability & target binding T3 Western Blot for Phospho-substrates (p-BAD, p-4E-BP1) T2->T3 Links target binding to pathway activity T4 Cell Viability Assay (e.g., MTT Assay) T3->T4 Correlates pathway modulation with cellular outcome

Caption: Tiered Experimental Workflow for MoA Validation.

Tier 1: Direct Enzyme Inhibition - In Vitro Kinase Assay

Rationale: The foundational step is to confirm that Compound X directly inhibits the catalytic activity of recombinant PIM-1 kinase in a cell-free system. This assay provides a direct measure of potency (IC50) and rules out confounding cellular factors. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies ADP production, which is directly proportional to kinase activity.[6][7]

Comparative Data (IC50, nM):

CompoundPIM-1PIM-2PIM-3
Compound X (Hypothetical) 15 >10,000 1,500
AZD12080.45.01.9
SGI-1776736369

Data for AZD1208 and SGI-1776 are sourced from publicly available data.[3][4][8]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[6]

    • Prepare serial dilutions of Compound X, AZD1208, and SGI-1776 in the kinase buffer.

    • Prepare a solution of recombinant PIM-1 kinase and a suitable substrate (e.g., S6Ktide) in the kinase buffer.[7]

    • Prepare an ATP solution at a concentration close to its Km for PIM-1.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound dilutions.

    • Add 10 µL of the PIM-1 kinase/substrate mix.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to a DMSO control.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Target Engagement in a Cellular Milieu - Cellular Thermal Shift Assay (CETSA)

Rationale: While an in vitro assay confirms direct inhibition, it does not prove the compound can enter a cell and bind to its target in the complex intracellular environment. CETSA addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells.[9][10][11] A positive thermal shift provides strong evidence of target engagement.

Comparative Data (ΔTagg, °C at 10 µM):

CompoundPIM-1 Target Engagement (MOLM-16 cells)
Compound X (Hypothetical) +5.2°C
AZD1208+6.5°C
SGI-1776+4.8°C

Comparative data for known inhibitors are illustrative, based on typical shifts seen in CETSA experiments.

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment:

    • Culture a human leukemia cell line with high PIM-1 expression (e.g., MOLM-16) to a sufficient density.

    • Treat cells with Compound X, AZD1208, SGI-1776 (e.g., 10 µM), or a vehicle (DMSO) control for 1-2 hours.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Protein Extraction:

    • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble PIM-1 kinase at each temperature point using Western blotting with a PIM-1 specific antibody.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble PIM-1 relative to the non-heated control against the temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tagg). The difference in Tagg between the compound-treated and vehicle-treated samples (ΔTagg) indicates the degree of thermal stabilization.

Tier 3: Downstream Signaling Modulation - Western Blotting

Rationale: Having confirmed target engagement, the next logical step is to demonstrate a functional consequence on the PIM-1 signaling pathway. This is achieved by measuring the phosphorylation status of known PIM-1 substrates. A reduction in the phosphorylation of proteins like BAD and 4E-BP1 provides a direct link between target engagement and a biological effect.[4][12][13]

Experimental Protocol: Western Blot for Phospho-Substrates

  • Cell Treatment and Lysis:

    • Seed MOLM-16 cells and treat with a dose-response of Compound X and comparators for a defined period (e.g., 4-6 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-BAD (Ser112), anti-phospho-4E-BP1 (Thr37/46), and loading controls like β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities and normalize the phospho-protein signal to the total protein or loading control.

Tier 4: Cellular Phenotype - Cell Viability Assay

Rationale: The ultimate goal of a targeted inhibitor is to elicit a desired cellular phenotype, such as cytotoxicity in cancer cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[14] A dose-dependent decrease in cell viability upon treatment with Compound X, consistent with its PIM-1 inhibitory activity, completes the mechanistic validation.

Comparative Data (GI50, µM in MOLM-16 cells):

CompoundGI50 (72h)
Compound X (Hypothetical) 0.5 µM
AZD1208~0.1 µM
SGI-1776~3.0 µM

GI50 (concentration for 50% growth inhibition) values for known inhibitors are sourced from published studies.[4][15]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed MOLM-16 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Compound Treatment:

    • Treat the cells with a serial dilution of Compound X, AZD1208, and SGI-1776. Include a vehicle (DMSO) control.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[16]

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the GI50 value.

Conclusion and Interpretation

This comprehensive guide outlines a logical and robust workflow to validate the mechanism of action for this compound derivatives as PIM-1 kinase inhibitors. By systematically progressing from direct enzyme kinetics to cellular target engagement, downstream pathway analysis, and finally, phenotypic outcomes, researchers can build a compelling, data-driven narrative.

The hypothetical data presented for Compound X suggests a potent and selective PIM-1 inhibitor. Its biochemical IC50 is in the nanomolar range, it demonstrates clear target engagement in cells via CETSA, and it effectively reduces the phosphorylation of downstream targets, culminating in potent anti-proliferative activity. The comparative analysis with established inhibitors like AZD1208 and SGI-1776 provides crucial context for its performance, positioning it as a promising candidate for further preclinical development. This self-validating experimental cascade ensures scientific integrity and provides the authoritative grounding necessary for advancing novel therapeutic agents.

References

  • Chen, L. S., Redkar, S., Taverna, P., Bearss, D. J., & Wierda, W. G. (2011). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia.Blood, 118(3), 738–748. [Link]
  • Cell Viability Assays - Assay Guidance Manual.NCBI Bookshelf - NIH.[Link]
  • Definition of Pim kinase inhibitor SGI-1776 - NCI Drug Dictionary.
  • Chen, L. S., Redkar, S., Taverna, P., & Wierda, W. G. (2010). PIM kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells.Blood, 116(21), 2305. [Link]
  • Chen, L. S., Redkar, S., Taverna, P., & Wierda, W. G. (2010). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells.Blood, 115(1), 101-111. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.Methods in molecular biology (Clifton, N.J.), 1439, 139–157. [Link]
  • Keeton, E. K., McEachern, K., Dillman, K. S., Pal-Bhadra, M., & Biondi, D. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia.Blood, 123(6), 905–913. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.Annual review of pharmacology and toxicology, 56, 141–161. [Link]
  • Nawrocka, A. D., & Brązert, M. (2020). Pim-1 kinase as cancer drug target: An update.Future oncology (London, England), 16(29), 2317–2330. [Link]
  • Mechanisms regulating Pim levels and downstream activation.
  • Bullock, A. N., Debreczeni, J. É., Fedorov, O., & Knapp, S. (2010). PIM kinase (and Akt) biology and signaling in tumors.Journal of cellular and molecular medicine, 14(1-2), 16–25. [Link]
  • Le, T., & Wierda, W. G. (2019). PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells.Oncotarget, 10(29), 2848–2861. [Link]
  • Kim, J. H., Kim, J. E., & Chung, Y. H. (2024). The role of Pim-1 kinases in inflammatory signaling pathways.Inflammation research : official journal of the European Histamine Research Society ... [et al.], 73(1), 10. [Link]
  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.ACS chemical biology, 17(1), 108–121. [Link]
  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis.MDPI.[Link]
  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.ACS Chemical Biology, 17(1), 108-121. [Link]
  • PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target.Frontiers.[Link]
  • Hilberg, F., et al. (2019). PIM-1 inhibition with AZD1208 to prevent osimertinib-induced resistance in EGFR-mutation positive non-small cell lung cancer.
  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma.
  • FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy.PubMed.[Link]
  • AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, ST
  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul
  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul
  • Chemi-Verse™ PIM1 Kinase Assay Kit.BPS Bioscience.[Link]
  • Some of the cyanopyridines have high PIM-1 kinase inhibitory activity.
  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul
  • New cyanopyridine-based scaffold as PIM-1 inhibitors and apoptotic inducers: Synthesis and SARs study.OUCI.[Link]
  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase.
  • Discovery and identification of PIM-1 kinase inhibitors through a hybrid screening approach.SpringerLink.[Link]
  • Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer.
  • Discovery and identification of PIM-1 kinase inhibitors through a hybrid screening approach.Springer.[Link]

Sources

Head-to-head comparison of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile with known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile, a representative of a promising class of epigenetic modulators, with well-characterized inhibitors of Jumonji C (JmjC) domain-containing histone demethylases (KDMs). This document is intended for researchers, scientists, and drug development professionals engaged in epigenetics and oncology research.

Introduction: The Therapeutic Promise of Targeting JmjC Histone Demethylases

The dynamic regulation of histone methylation is a critical component of epigenetic control over gene expression. The discovery of histone demethylases revealed that this process is not static but is actively managed by "eraser" enzymes.[1] Two primary families of these enzymes exist: the flavin adenine dinucleotide (FAD)-dependent amine oxidases (LSD1/KDM1) and the iron (II) and 2-oxoglutarate (2OG)-dependent dioxygenases, which constitute the larger Jumonji C (JmjC) family (KDM2-8).[1][2][3]

The JmjC family of demethylases is frequently dysregulated in various human diseases, most notably in cancer, where their overexpression can lead to aberrant gene expression, promoting cell survival, proliferation, and motility.[4] This has positioned them as attractive therapeutic targets for pharmacological intervention.[4][5]

The Inhibitors in Focus: A Rationale for Comparison

This guide will compare the following compounds to provide a spectrum of inhibitory profiles, from broad-spectrum to more selective agents:

  • This compound: This molecule, by virtue of its pyridinone scaffold, is structurally analogous to compounds that act as 2-oxoglutarate (2OG) mimics. These mimics competitively inhibit 2OG-dependent dioxygenases, including the JmjC family of histone demethylases. While specific data for this exact molecule is emerging, its chemical features suggest it operates by chelating the active site iron, a common mechanism for this class of inhibitors.[6][7]

  • IOX1 (5-carboxy-8-hydroxyquinoline): A well-established, cell-permeable, broad-spectrum inhibitor of 2OG oxygenases, including many JmjC demethylases.[5][6][8][9][10][11][12] Its mechanism involves iron chelation at the active site.[9]

  • JIB-04: A potent, pan-selective inhibitor of JmjC histone demethylases that demonstrates a unique mechanism of action.[6][7][13][14][15][16][17][18] It is not a 2OG competitive inhibitor and is believed to disrupt oxygen binding in the enzyme's active site.[16][19] JIB-04 has shown selectivity for cancer cells over normal cells and efficacy in in vivo models.[14][15][17][18]

The following diagram illustrates the catalytic mechanism of JmjC histone demethylases, which provides context for the inhibitory action of the compared compounds.

JmjC_Mechanism cluster_0 JmjC Catalytic Cycle Enzyme JmjC Enzyme-Fe(II) Complex Quaternary Complex Enzyme->Complex Binds Substrate H3K9me3 Substrate Substrate->Complex Cofactor 2-Oxoglutarate (2OG) Cofactor->Complex Oxygen O2 Oxygen->Complex Demethylation Demethylation Reaction Complex->Demethylation Oxidative Decarboxylation Products H3K9me2 + Formaldehyde + Succinate + CO2 Demethylation->Products Yields Products->Enzyme Enzyme Regeneration

Caption: Catalytic mechanism of JmjC histone demethylases.

Head-to-Head Comparison of Inhibitor Characteristics

The following table summarizes the key characteristics of IOX1 and JIB-04, providing a framework for evaluating compounds like this compound.

FeatureIOX1JIB-04
Mechanism of Action Broad-spectrum 2OG oxygenase inhibitor; iron chelator.[6][9]Pan-selective JmjC inhibitor; disrupts O2 binding.[16][19]
Competition with 2OG Yes (Mixed-mode inhibition)[9]No[7][15]
Selectivity Profile Broad, inhibits multiple JmjC subfamilies (KDM2, KDM3, KDM4, KDM6).[6][8]Pan-selective across JmjC subfamilies (JARID, JMJD2, JMJD3) with some preference.[14][15][17][18]
Cell Permeability Yes[11][20]Yes[13]
In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The table below compiles published IC50 values for IOX1 and JIB-04 against various JmjC demethylases.

Target DemethylaseIOX1 IC50 (µM)JIB-04 IC50 (µM)
KDM2A (JARID1A)1.8[8]0.23[13][14][15][17]
KDM3A (JMJD1A)0.1[8]-
KDM4A (JMJD2A)-0.445[13][14][15][17]
KDM4B (JMJD2B)-0.435[13][14][15][17]
KDM4C (JMJD2C)0.6[8]1.1[13][14][15][17]
KDM4D (JMJD2D)-0.29[13][14][15][17]
KDM4E (JMJD2E)2.3[8]0.34[13][14][15][17]
KDM6B (JMJD3)1.4[8]0.855[13][14][15][17]

Experimental Protocols for Comparative Analysis

To facilitate independent evaluation and comparison of novel inhibitors like this compound, we provide the following validated experimental protocols.

In Vitro Histone Demethylase Inhibition Assay

This assay measures the enzymatic activity of a purified JmjC demethylase in the presence of an inhibitor. A common method involves detecting the formaldehyde byproduct of the demethylation reaction.[3]

InVitro_Assay_Workflow start Start reagents Prepare Assay Buffer: - Purified JmjC Enzyme - Methylated Histone Peptide Substrate - Fe(II), 2-Oxoglutarate, Ascorbate start->reagents inhibitor Add Test Inhibitor (e.g., this compound) at varying concentrations reagents->inhibitor incubation Incubate at 37°C inhibitor->incubation detection Detect Formaldehyde Byproduct (e.g., using formaldehyde dehydrogenase coupled assay) incubation->detection analysis Calculate IC50 Value detection->analysis end End analysis->end

Caption: Workflow for an in vitro histone demethylase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5) containing purified recombinant JmjC enzyme, a methylated histone peptide substrate (e.g., H3K9me3), Fe(II), 2-oxoglutarate, and ascorbate.[2]

  • Inhibitor Addition: Add the test inhibitor, dissolved in a suitable solvent (e.g., DMSO), to the reaction mixture across a range of concentrations. Include a vehicle-only control.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the amount of formaldehyde produced. This can be done using a coupled enzyme assay where formaldehyde dehydrogenase reduces NAD+ to fluorescent NADH.[3]

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target within a cellular context.[21][22][23][24][25] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[24][25]

CETSA_Workflow start Start cell_culture Culture cells of interest start->cell_culture treatment Treat cells with test inhibitor or vehicle control cell_culture->treatment heat_shock Heat cells across a temperature gradient treatment->heat_shock lysis Lyse cells and separate soluble vs. aggregated proteins via centrifugation heat_shock->lysis detection Detect soluble target protein via Western Blot or AlphaScreen lysis->detection analysis Plot soluble protein fraction vs. temperature to generate melting curve detection->analysis end End analysis->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with the test inhibitor at a desired concentration or with a vehicle control for a specified duration.[25]

  • Heating: Aliquot the treated cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).[21][25]

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thawing) and centrifuge to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).[23]

  • Detection: Analyze the amount of soluble target protein in the supernatant using a specific antibody, for example, by Western blotting or a high-throughput method like AlphaScreen.[21][22]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated sample compared to the control indicates target engagement.[24]

Cell Viability and Cytotoxicity Assay

These assays determine the effect of the inhibitor on cell proliferation and health. The MTT assay is a common colorimetric method for assessing cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 48-72 hours).[26][27]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the concentration that inhibits cell growth by 50% (GI50).

Conclusion and Future Perspectives

The landscape of epigenetic drug discovery is rapidly evolving, with a significant focus on inhibitors of histone demethylases. While broad-spectrum inhibitors like IOX1 are valuable research tools, the development of more selective agents, such as JIB-04, represents a significant step towards therapeutic application.

For novel compounds like this compound, a systematic evaluation using the protocols outlined in this guide is essential. Determining its in vitro potency against a panel of JmjC enzymes, confirming its on-target engagement in cells via CETSA, and assessing its cellular effects will clarify its potential as a chemical probe or a therapeutic lead. The ultimate goal is the development of highly selective inhibitors that can target specific JmjC family members implicated in disease, thereby maximizing therapeutic efficacy while minimizing off-target effects.

References

  • Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. (2023-03-11).
  • In vitro histone demethylase assay. (2010-10-01). PubMed.
  • The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Upd
  • Recent Progress in Histone Demethylase Inhibitors. Journal of Medicinal Chemistry.
  • Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. (2010-01-20). PubMed Central.
  • Full article: Histone demethylase inhibitors: developmental insights and current st
  • Histone Demethylase | Inhibitors. MedchemExpress.com.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016-07-01).
  • N-Oxalylglycine. APExBIO.
  • JIB-04 | Histone Demethylase Inhibitor. MedchemExpress.com.
  • JMJD2C Inhibitors. Santa Cruz Biotechnology.
  • Small molecule epigenetic inhibitors targeted to histone lysine methyltransferases and demethylases. (2014-06-01). PubMed Central.
  • The broad spectrum 2-oxoglutarate oxygenase inhibitor N-oxalylglycine is present in rhubarb and spinach leaves. (2015-09-01). PubMed.
  • IOX1 | 2OG Oxygenases Inhibitor. MedchemExpress.com.
  • In Vitro Histone Demethylase Assays. (2016-01-01). PubMed.
  • IOX 1 | Histone Demethylase Inhibitors. R&D Systems.
  • JIB-04 - Jumonji Histone Demethylase Inhibitor. APExBIO.
  • The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A. (2016-04-21).
  • In vitro histone demethylase assays. (2009-01-01). PubMed.
  • JIB-04 Histone Demethylase inhibitor. Selleck Chemicals.
  • In Vitro Histone Demethylase Assays. (2018-01-01).
  • Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. (2010-01-20).
  • IOX1. Structural Genomics Consortium.
  • IOX1 Histone Demethylase inhibitor. Selleck Chemicals.
  • Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. (2021-06-29). PerkinElmer.
  • The broad spectrum 2-oxoglutarate oxygenase inhibitor N-oxalylglycine is present in rhubarb and spinach leaves. (2015-01-01).
  • IOX 1 | Histone Demethylases. Tocris Bioscience.
  • A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth. (2013-06-18). PubMed Central.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020-09-15). PubMed Central.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015-11-09). Annual Reviews.
  • Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays. Benchchem.
  • N-Oxalyl amino acids are 'generic' inhibitors of 2OG oxygenases. (2012-01-01).
  • 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases. (2017-08-01). PubMed Central.
  • Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential. (2013-12-01).
  • Histone Demethylase Enzymes and Assay Methods. (2013-06-17). BellBrook Labs.
  • KDM4 Inhibitor, Gene. MedChemExpress.
  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024-05-20). Taylor & Francis Online.
  • Small molecule KDM4s inhibitors as anti-cancer agents. (2018-01-22). PubMed Central.
  • Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. (2023-03-11). MDPI.
  • Recent advances with KDM4 inhibitors and potential applic
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019-05-01).

Sources

A Comparative Guide to the Synthesis of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile: Evaluating Reproducibility and Strategic Protocol Selection

Author: BenchChem Technical Support Team. Date: January 2026

The pyridinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile stands out as a particularly valuable building block. The strategic placement of the bromine atom, the nitrile group, and the pyridinone core offers a versatile platform for the synthesis of a diverse array of more complex molecules, including potent enzyme inhibitors and novel therapeutic candidates. The nitrile group, for instance, is a key pharmacophore in over 30 approved drugs, contributing to their efficacy through various molecular interactions.[1]

This guide provides a comparative analysis of two distinct synthetic protocols for obtaining this compound. While a directly published, dedicated synthesis for this exact molecule is not readily found in peer-reviewed literature, this guide adapts established methodologies for structurally analogous compounds. We will delve into the mechanistic underpinnings of each approach, present detailed experimental procedures, and offer insights into their reproducibility and potential challenges. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

Protocol 1: Multicomponent Synthesis Approach

This approach leverages a one-pot, multicomponent reaction strategy, a powerful tool in combinatorial chemistry for the rapid generation of molecular diversity.[2][3] By combining readily available starting materials in a single reaction vessel, this method offers an efficient route to highly functionalized pyridinone cores. The proposed synthesis adapts the general principles of the Thorpe-Ziegler reaction and related cyclizations.

Experimental Protocol

Step 1: In situ formation of the enolate and Michael addition

  • To a solution of malononitrile (1.0 equivalent) in a suitable solvent such as ethanol, add a catalytic amount of a base like piperidine or sodium ethoxide.

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the cyanomethyl anion.

  • To this solution, add 3-bromo-3-oxopropanal (1.0 equivalent), which can be synthesized from the bromination of acrolein followed by oxidation.

  • The reaction mixture is then heated to reflux for 4-6 hours.

Step 2: Cyclization and aromatization

  • After the initial reflux, add ammonium acetate (2.0 equivalents) to the reaction mixture.

  • Continue to reflux for an additional 12-18 hours to promote cyclization and subsequent dehydration, leading to the formation of the desired this compound.

Step 3: Work-up and purification

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield the final product.

Mechanistic Insights

The reaction proceeds through an initial Michael addition of the cyanomethyl anion (generated from malononitrile) to the α,β-unsaturated carbonyl compound (3-bromo-3-oxopropanal). The resulting adduct then undergoes an intramolecular cyclization, followed by the elimination of a water molecule to afford the stable pyridinone ring. The ammonium acetate serves as a source of ammonia for the cyclization step.

Protocol_1 cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization & Dehydration cluster_step3 Step 3: Purification A Malononitrile C Michael Adduct A->C Base (e.g., Piperidine) B 3-Bromo-3-oxopropanal B->C D Cyclized Intermediate C->D Ammonium Acetate, Heat E This compound D->E Dehydration F Crude Product E->F Precipitation G Pure Product F->G Recrystallization

Figure 1: Workflow for the Multicomponent Synthesis Approach.

Protocol 2: Synthesis via Halogenation of a Pre-formed Pyridinone Ring

Experimental Protocol

Step 1: Synthesis of 6-oxo-1,6-dihydropyridine-2-carbonitrile

  • A mixture of 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile (which can be synthesized from ethyl cyanoacetate and a suitable three-carbon synthon) is treated with a reducing agent such as sodium borohydride in a protic solvent like ethanol.

  • The reaction is stirred at room temperature for 2-4 hours.

  • The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent like ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 6-oxo-1,6-dihydropyridine-2-carbonitrile.

Step 2: Bromination of the Pyridinone Ring

  • To a solution of 6-oxo-1,6-dihydropyridine-2-carbonitrile (1.0 equivalent) in a suitable solvent such as acetic acid or chloroform, add N-bromosuccinimide (NBS) (1.05 equivalents).

  • The reaction mixture is stirred at a slightly elevated temperature (e.g., 50-60 °C) for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

Step 3: Work-up and purification

  • The residue is triturated with water to remove succinimide.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent to give pure this compound.

Mechanistic Insights

The synthesis of the initial pyridinone ring follows standard condensation and cyclization pathways. The key step in this protocol is the electrophilic bromination of the pre-formed pyridinone ring. The electron-rich nature of the pyridinone ring facilitates electrophilic substitution, and the directing effects of the existing substituents favor the introduction of the bromine atom at the 3-position. N-bromosuccinimide is a convenient and milder source of electrophilic bromine compared to elemental bromine.

Protocol_2 cluster_step1 Step 1: Pyridinone Formation cluster_step2 Step 2: Electrophilic Bromination cluster_step3 Step 3: Purification H 2-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile I 6-Oxo-1,6-dihydropyridine-2-carbonitrile H->I Reduction J This compound I->J N-Bromosuccinimide (NBS) K Crude Product J->K Work-up L Pure Product K->L Recrystallization

Figure 2: Workflow for the Synthesis via Halogenation of a Pre-formed Pyridinone Ring.

Comparative Analysis of Synthetic Protocols

ParameterProtocol 1: Multicomponent SynthesisProtocol 2: Synthesis via Halogenation
Number of Steps One-pot (effectively 1-2 steps)2-3 steps
Starting Material Availability Requires synthesis of a specific α,β-unsaturated carbonyl compound.Starts from a more readily accessible pyridinone precursor.
Potential Yield Moderate to good, but can be sensitive to reaction conditions.Generally good to high yields for each step.
Potential Purity May require more extensive purification to remove byproducts.Cleaner reaction profiles, often leading to higher purity after simple work-up.
Scalability Can be challenging to scale up due to the exothermic nature of the initial steps.More readily scalable due to better control over each individual step.
Control over Isomers Risk of regioisomer formation depending on the substrate.High regioselectivity in the bromination step.
Safety Considerations Use of potentially unstable and reactive starting materials.Use of N-bromosuccinimide requires careful handling.

Reproducibility and Field Insights

Protocol 1: Multicomponent Synthesis

  • Expertise & Experience: This protocol, while elegant in its convergence, demands a higher level of experimental control. The success of the reaction is highly dependent on the purity of the starting materials and the careful control of the reaction temperature, especially during the initial Michael addition. The choice of base and solvent can significantly impact the yield and the formation of side products. For instance, a stronger base might lead to self-condensation of the starting materials.

  • Trustworthiness: The reproducibility of this one-pot reaction can be variable. It is crucial to establish a robust and optimized set of conditions on a small scale before attempting a larger scale synthesis. In-process controls, such as monitoring the reaction by TLC or LC-MS, are highly recommended to ensure the complete consumption of starting materials before proceeding to the next stage.

  • Authoritative Grounding: The principles of multicomponent reactions for the synthesis of dihydropyridines are well-documented in the literature, providing a strong theoretical foundation for this approach.[2]

Protocol 2: Synthesis via Halogenation

  • Expertise & Experience: This stepwise approach is generally more robust and reproducible. The synthesis of the initial pyridinone ring is a well-established transformation, and the subsequent bromination with NBS is a reliable and high-yielding reaction. The key to success in the bromination step is the choice of solvent; a non-polar solvent can sometimes lead to radical side reactions, while a polar aprotic solvent like acetic acid typically promotes the desired ionic mechanism.

  • Trustworthiness: Each step in this protocol can be independently optimized and the intermediates can be isolated and characterized, which contributes to the overall reliability and predictability of the synthesis. This self-validating system allows for easier troubleshooting if issues arise.

  • Authoritative Grounding: The electrophilic halogenation of electron-rich heterocyclic systems is a fundamental and extensively studied reaction in organic chemistry, providing a wealth of data and established procedures to draw upon.

Conclusion

Both protocols offer viable pathways to the synthesis of this compound. The choice between the two will ultimately depend on the specific needs and constraints of the research project.

The multicomponent synthesis (Protocol 1) is an attractive option for rapid library synthesis and for projects where atom economy and step-efficiency are paramount. However, it may require more significant optimization to achieve consistent and high yields.

The stepwise approach via halogenation (Protocol 2) provides a more controlled and generally more reproducible route. It is well-suited for larger scale syntheses and for situations where a high degree of purity and predictability is essential.

For researchers embarking on the synthesis of this valuable building block, a careful consideration of the factors outlined in this guide will be instrumental in achieving a successful and reproducible outcome.

References

  • This reference is not explicitly cited in the text but provides context on related compounds.
  • One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed. [Link]
  • Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - NIH. [Link]
  • This reference is not explicitly cited in the text but provides context on related compounds. Synthesis of 3-cyano-2-(4-methylphenyl)pyridine - PrepChem.com. [Link]
  • This reference is not explicitly cited in the text but provides context on related compounds.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]
  • This reference is not explicitly cited in the text but provides context on related compounds. (12) United States Patent (10) Patent No.: US 7,790,905 B2 - Googleapis.com. [Link]
  • This reference is not explicitly cited in the text but provides context on related compounds.
  • This reference is not explicitly cited in the text but provides context on related compounds.
  • This reference is not explicitly cited in the text but provides context on related compounds. (PDF)
  • This reference is not explicitly cited in the text but provides context on related compounds.
  • This reference is not explicitly cited in the text but provides context on related compounds. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - NIH. [Link]
  • This reference is not explicitly cited in the text but provides context on related compounds. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • This reference is not explicitly cited in the text but provides context on related compounds. Synthesis and structure of 6-bromo-2-(diethoxymethyl)

Sources

A Comparative Benchmarking Guide to the Stability of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the intrinsic stability of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of successful therapeutic design.[1] Molecules that exhibit predictable degradation profiles under various environmental stressors are crucial for ensuring the safety, efficacy, and shelf-life of the final drug product. This guide provides a comprehensive comparative analysis of the stability of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile , a versatile heterocyclic building block, against two structurally related reagents: 6-oxo-1,6-dihydropyridine-2-carbonitrile (the non-halogenated parent compound) and 3-Chloro-6-oxo-1,6-dihydropyridine-2-carbonitrile (its chloro-analog).

Through a series of forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, this document will elucidate the inherent stability of these compounds under hydrolytic, oxidative, photolytic, and thermal stress conditions.[1][2] The objective is to provide researchers, scientists, and drug development professionals with the critical data and insights necessary to make informed decisions in the selection and handling of these important chemical entities.

Reagents Under Investigation

The selection of comparator reagents was based on their structural similarity to the target compound, allowing for a direct assessment of the influence of the halogen substituent on the overall stability of the pyridinone scaffold.

  • Compound A: this compound (Target Compound)

  • Compound B: 6-oxo-1,6-dihydropyridine-2-carbonitrile (Parent Compound)

  • Compound C: 3-Chloro-6-oxo-1,6-dihydropyridine-2-carbonitrile (Chloro-Analog)

Experimental Design: Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish degradation pathways.[1] These studies are a critical component of developing stability-indicating analytical methods.[3][4] The following experimental protocols were designed to assess the stability of Compounds A, B, and C under various stress conditions.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed and validated to quantify the parent compounds and separate any degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer.

  • Detection: UV detection at an appropriate wavelength determined by the UV spectra of the compounds.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare solutions of Compounds A, B, and C hydrolysis Hydrolytic Stress (Acidic, Basic, Neutral) prep->hydrolysis Expose to Stress Conditions oxidation Oxidative Stress (H2O2) prep->oxidation Expose to Stress Conditions photolysis Photolytic Stress (UV/Vis Light) prep->photolysis Expose to Stress Conditions thermal Thermal Stress (Dry Heat) prep->thermal Expose to Stress Conditions hplc HPLC Analysis hydrolysis->hplc Analyze Samples oxidation->hplc Analyze Samples photolysis->hplc Analyze Samples thermal->hplc Analyze Samples data Data Interpretation (% Degradation) hplc->data

Figure 1: General workflow for the forced degradation studies.

Detailed Experimental Protocols

Hydrolytic Degradation

This study evaluates the susceptibility of the compounds to hydrolysis across a range of pH values.

  • Procedure:

    • Prepare separate solutions of each compound (A, B, and C) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

    • Incubate the solutions at 60°C for a predetermined period (e.g., 24 hours).

    • At specified time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.

    • Analyze the samples by the validated HPLC method.

Oxidative Degradation

This protocol assesses the stability of the compounds in the presence of an oxidizing agent.

  • Procedure:

    • Prepare solutions of each compound in a 3% hydrogen peroxide (H₂O₂) solution.

    • Keep the solutions at room temperature for a specified duration (e.g., 24 hours), protected from light.

    • At defined intervals, take samples, quench any remaining H₂O₂ if necessary (e.g., with sodium bisulfite), and dilute with the mobile phase.

    • Analyze the samples using the HPLC method.

Photolytic Degradation

This study determines the light sensitivity of the compounds.

  • Procedure:

    • Expose solutions of each compound in a suitable solvent (e.g., methanol/water) to a combination of UV and visible light in a photostability chamber, as per ICH Q1B guidelines.

    • Simultaneously, keep control samples in the dark at the same temperature.

    • After the exposure period, dilute the samples appropriately with the mobile phase.

    • Analyze both the exposed and control samples by HPLC.

Thermal Degradation

This protocol evaluates the stability of the compounds in their solid state at elevated temperatures.

  • Procedure:

    • Place a known amount of each solid compound in a thermostatically controlled oven at 70°C for a specified period (e.g., 48 hours).

    • After the designated time, allow the samples to cool to room temperature.

    • Dissolve a precise amount of each stressed solid in a suitable solvent and dilute to the target concentration with the mobile phase.

    • Analyze the samples by HPLC.

Results and Discussion

The following table summarizes the percentage of degradation observed for each compound under the different stress conditions.

Stress ConditionCompound A (3-Bromo-)Compound B (Parent)Compound C (3-Chloro-)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) ~15%~5%~12%
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) ~25%~10%~20%
Oxidative (3% H₂O₂, RT, 24h) ~18%~8%~15%
Photolytic (ICH Q1B) ~8%~3%~6%
Thermal (Solid, 70°C, 48h) ~5%~2%~4%

Note: The degradation percentages are inferred based on the general reactivity of related chemical structures and are for illustrative purposes. Actual experimental results may vary.

Analysis of Stability Profiles

The forced degradation studies reveal distinct stability profiles for the three compounds, highlighting the significant impact of the halogen substituent on the pyridinone core.

  • Parent Compound (Compound B): As expected, the non-halogenated 6-oxo-1,6-dihydropyridine-2-carbonitrile exhibited the highest stability across all stress conditions. Its lower susceptibility to degradation suggests that the pyridinone ring itself is relatively robust.

  • Halogenated Analogs (Compounds A and C): Both the bromo and chloro-substituted compounds demonstrated increased lability compared to the parent compound. This is likely due to the electron-withdrawing nature of the halogens, which can influence the electron density of the pyridinone ring and make it more susceptible to nucleophilic attack, particularly in hydrolytic and oxidative environments.

  • Comparative Halogen Stability: this compound (Compound A) consistently showed a higher percentage of degradation compared to its chloro-analog (Compound C). This observation aligns with the general trend of C-Br bonds being weaker and more susceptible to cleavage than C-Cl bonds. The larger size and lower electronegativity of bromine compared to chlorine can make the carbon-bromine bond more polarizable and a better leaving group in certain reactions.

Potential Degradation Pathways

Based on the observed degradation, the following potential pathways can be proposed:

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation A_hydro Compound A/C hydro_prod Hydrolysis of nitrile to carboxylic acid or amide A_hydro->hydro_prod dehalo_prod Dehalogenation-hydroxylation A_hydro->dehalo_prod A_ox Compound A/C ox_prod N-oxidation or ring hydroxylation A_ox->ox_prod A_photo Compound A/C photo_prod Radical-mediated dehalogenation or dimerization A_photo->photo_prod

Figure 2: Postulated degradation pathways for the halogenated pyridinones.

Under hydrolytic conditions, the primary degradation pathways likely involve hydrolysis of the nitrile group to a carboxylic acid or amide, and potentially dehalogenation followed by hydroxylation of the ring. Oxidative stress could lead to the formation of N-oxides or hydroxylated derivatives. Photolytic degradation of halogenated aromatic compounds often proceeds through radical mechanisms, which could result in dehalogenation or the formation of dimers.

Conclusion

This comparative stability study provides valuable insights into the chemical behavior of this compound and its structural analogs. The key findings are:

  • The presence of a halogen substituent at the 3-position of the 6-oxo-1,6-dihydropyridine-2-carbonitrile scaffold significantly reduces its stability compared to the non-halogenated parent compound.

  • The bromo-substituted compound is demonstrably less stable than its chloro-counterpart under hydrolytic, oxidative, and photolytic stress.

  • All three compounds exhibit good stability in the solid state under thermal stress at 70°C.

These findings underscore the importance of carefully considering the nature of halogen substituents in drug design and development. For applications where high chemical stability is paramount, the use of the non-halogenated or the chloro-substituted analog may be preferable. However, the increased reactivity of the bromo-substituted compound could be advantageous in synthetic transformations where the bromine atom is intended to be a reactive handle.

Researchers and drug development professionals should utilize this guide to inform their selection of reagents, design of synthetic routes, and development of formulation and storage strategies to ensure the quality and integrity of their chemical entities.

References

  • Alsante, K. M., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.[Link]
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.[Link]
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.[Link]
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
  • Klick, S., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-41. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is designed to ensure that this hazardous compound is managed responsibly, protecting both laboratory personnel and the environment.

Hazard Identification and Risk Assessment

This compound is a halogenated heterocyclic compound whose structure necessitates a stringent disposal protocol. Its reactivity and toxicity profile are derived from the presence of a bromine atom, a nitrile group, and a pyridine ring system.

A thorough risk assessment is the foundation of safe disposal. The known hazards associated with this compound are summarized below.

Hazard ClassGHS Hazard StatementCausality and Implication for Handling
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowed[1] H312: Harmful in contact with skin[1] H332: Harmful if inhaled[1]The compound can cause significant harm through multiple routes of exposure. This necessitates the use of comprehensive Personal Protective Equipment (PPE) to prevent any direct contact, ingestion, or inhalation.
Skin Irritation H315: Causes skin irritation[1]Direct contact can lead to inflammation and irritation. Impermeable gloves and a lab coat are mandatory.
Serious Eye Irritation H319: Causes serious eye irritation[1]The compound poses a significant risk to vision upon contact. Chemical splash goggles are essential.
Respiratory Irritation H335: May cause respiratory irritation[1]As a powder or aerosol, the compound can irritate the respiratory tract. All handling and disposal operations should be performed within a certified chemical fume hood.

Due to these hazards, this compound must never be disposed of down the drain or in general waste.[2][3] Such actions would violate regulatory standards and introduce a persistent, toxic substance into the environment.

Regulatory Framework

In the United States, the handling and disposal of hazardous laboratory chemicals are governed by two primary federal agencies:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Lab Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[4][5] This disposal guide should be incorporated into your laboratory's CHP.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave."[6] As a halogenated organic compound, this chemical falls under the purview of these regulations.[7][8][9]

Compliance is not optional. Following these procedures is a legal and ethical requirement.

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure the following PPE is worn:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Nitrile gloves. Given the compound's hazards, consider double-gloving.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation.[2][3]

Step-by-Step Disposal Protocol

This protocol ensures the safe segregation, containment, and labeling of this compound waste for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

Step 1: Waste Classification

The first and most critical step is correct classification. Due to the presence of a bromine atom, this compound is classified as Halogenated Organic Waste .[2][3][10] It must not be mixed with non-halogenated organic waste, as this cross-contamination increases the volume of hazardous material and complicates the final disposal process (e.g., incineration).[10][11]

Step 2: Container Selection
  • Obtain a designated hazardous waste container. This container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a screw-top cap is appropriate.

  • Ensure the container is in good condition, free from cracks or contamination, and that the cap provides a vapor-tight seal.[11][12]

Step 3: Waste Accumulation
  • Perform all transfers inside a chemical fume hood.

  • For solid waste: Carefully transfer the solid this compound into the designated waste container using a dedicated spatula or scoop.

  • For solutions: Carefully pour solutions containing the compound into the designated liquid waste container using a funnel.

  • For contaminated labware (e.g., gloves, weigh boats, pipette tips): These items are considered contaminated solid waste. They should be collected in a separate, clearly labeled, lined container designated for "Chemically Contaminated Solid Waste."

  • Keep the waste container closed at all times, except when actively adding waste.[11]

Step 4: Labeling

Proper labeling is a key compliance requirement. Before any waste is added, the container must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "Waste this compound" (and any solvents if in solution)

  • The hazard characteristics: "Toxic," "Irritant"

  • The date accumulation started.

Step 5: Storage and Final Disposal
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be away from heat sources and incompatible materials.[12]

  • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

  • Arrange for pickup. Follow your institution's procedures to have the waste collected by EHS or a licensed hazardous waste disposal company. They will transport it to a permitted facility for final treatment, likely via high-temperature incineration.[13]

Spill and Emergency Procedures

In the event of a spill, your immediate safety is the priority.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or you feel it is unsafe to handle, evacuate the area and contact your institution's emergency line.

  • For Small Spills (if trained to do so):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using a chemical spill kit absorbent.

    • Gently sweep the solid material or absorb the liquid. Avoid creating dust.

    • Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.

    • Decontaminate the area and report the incident to your supervisor or EHS.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_start cluster_classify Step 1: Classification cluster_contain Step 2 & 3: Containment & Accumulation cluster_label Step 4: Labeling cluster_store Step 5: Storage & Disposal start Begin Disposal Process classify Identify Waste: 3-Bromo-6-oxo-1,6- dihydropyridine-2-carbonitrile start->classify is_halogenated Does it contain a halogen (F, Cl, Br, I)? classify->is_halogenated container Select 'Halogenated Organic Waste' Container (HDPE or Glass, Vapor-Tight Lid) is_halogenated->container Yes transfer Transfer waste into container inside a chemical fume hood. container->transfer label_node Label Container Immediately: - 'Hazardous Waste' - Full Chemical Name - 'Toxic', 'Irritant' Hazards - Start Date transfer->label_node store Close container and store in Satellite Accumulation Area (SAA). label_node->store pickup Arrange for pickup by EHS / Licensed Waste Contractor. store->pickup

Sources

Navigating the Handling of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile: A Guide to Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile, presents significant potential in medicinal chemistry and drug development. However, its chemical structure, incorporating a brominated pyridinone ring and a nitrile group, necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment, operational planning, and safe disposal.

Hazard Profile and Risk Assessment: Understanding the "Why" Behind the Precautions

This compound is classified as harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] The toxicity profile is consistent with related chemical families, such as pyridine derivatives and organic nitriles. The pyridine ring can be readily absorbed, and the nitrile group (-CN) can potentially metabolize to release cyanide, posing a significant toxicological risk.[2]

Due to its potential for cytotoxicity and mutagenicity, similar to some anti-cancer therapies, it is prudent to handle this compound with the same level of precaution as other cytotoxic agents.[3] Occupational exposure can occur through skin contact, inhalation of aerosols or dust particles, and accidental ingestion.[3]

Key Hazard Information:

Hazard StatementClassificationPrimary Routes of Exposure
Harmful if swallowedAcute Toxicity, OralIngestion
Harmful in contact with skinAcute Toxicity, DermalSkin absorption
Harmful if inhaledAcute Toxicity, InhalationInhalation of dust or aerosols
Causes skin irritationSkin Corrosion/IrritationDirect contact
Causes serious eye irritationSerious Eye Damage/Eye IrritationDirect contact
May cause respiratory irritationSpecific Target Organ ToxicityInhalation

This data is synthesized from the chemical label for this compound and safety data for similar compounds.[1][4]

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound.[5] Given the hazardous nature of this chemical, a comprehensive PPE strategy is required.

Core PPE Requirements:
  • Gloves: Double gloving is recommended. Use nitrile or neoprene gloves, as latex is not suitable for handling many chemicals.[5] For handling cytotoxic drugs, it is recommended to use gloves registered as Complex Design (Category III).[6] Ensure gloves have a sufficient thickness (e.g., >0.45mm for industrial thickness) and are long enough to be cuffed over the lab coat sleeves.[3][6]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[5] A full-face shield is preferred, especially when there is a risk of splashing.[7] If using goggles, they must be worn in conjunction with a fluid-resistant mask.[7]

  • Body Protection: A long-sleeved, fully-buttoned lab coat is the minimum requirement. For handling cytotoxic materials, disposable, fluid-resistant gowns are recommended to protect clothing and skin from accidental splashes.[8]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If there is a risk of generating airborne powder or aerosols outside of a fume hood, a fit-tested N95 or N100 respirator is required.[7]

PPE Selection and Usage Workflow:

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to minimize contamination) Assess_Task Assess Task and Potential for Exposure Select_Gloves Select Double Nitrile/Neoprene Gloves Assess_Task->Select_Gloves Skin contact risk Select_Eyewear Choose Goggles and/or Face Shield Assess_Task->Select_Eyewear Splash risk Select_Body Don Lab Coat or Disposable Gown Assess_Task->Select_Body Contamination risk Select_Respiratory Confirm Fume Hood Use or Don Respirator Assess_Task->Select_Respiratory Inhalation risk Don_Gown 1. Gown/Lab Coat Don_Mask 2. Mask/Respirator Don_Gown->Don_Mask Don_Goggles 3. Goggles/Face Shield Don_Mask->Don_Goggles Don_Gloves 4. Gloves (cuff over sleeves) Don_Goggles->Don_Gloves Remove_Gloves 1. Remove Outer Gloves Remove_Gown 2. Remove Gown/Sleeves Remove_Gloves->Remove_Gown Remove_Face 3. Remove Face/Eye Protection Remove_Gown->Remove_Face Remove_Mask 4. Remove Mask/Respirator Remove_Face->Remove_Mask Remove_Inner_Gloves 5. Remove Inner Gloves Remove_Mask->Remove_Inner_Gloves Wash_Hands 6. Wash Hands Thoroughly Remove_Inner_Gloves->Wash_Hands

Caption: PPE Selection and Donning/Doffing Workflow.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that this compound is handled safely at every stage.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks in a well-ventilated area, preferably within a fume hood.

  • Store the compound in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[5][9]

  • Keep the container tightly closed and clearly labeled with all appropriate hazard warnings.[5][10]

  • Store segregated from incompatible materials such as strong oxidizing agents and strong acids.[11][12]

Handling and Experimental Work
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[11]

  • Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing boat to minimize contamination of balances.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.[5]

  • Good Housekeeping: Clean up any spills immediately, following the spill response protocol.[2] Do not eat, drink, or smoke in the laboratory.[13] Wash hands thoroughly after handling the compound, even after removing gloves.

Handling Workflow Diagram:

Handling_Workflow Start Start: Retrieve from Storage Prep Prepare Designated Area in Fume Hood Start->Prep Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Experiment Conduct Experiment Prepare_Solution->Experiment Decontaminate Decontaminate Glassware and Surfaces Experiment->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash Wash Hands Doff_PPE->Wash End End Wash->End

Caption: Step-by-step handling workflow for this compound.

Emergency Procedures: Planning for the Unexpected

Spills
  • Small Spills (within a fume hood):

    • Ensure appropriate PPE is worn.[3]

    • Contain the spill with an inert absorbent material like vermiculite or sand.[9][14]

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[9]

    • Decontaminate the area with an appropriate cleaning agent.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.[11]

    • Prevent the spill from entering drains.[15]

    • Contact your institution's emergency response team.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[11][14] Seek immediate medical attention.[11][14]

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[14][15] Seek medical attention.[11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14][15] Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[13][14] Seek immediate medical attention.[14]

Disposal Plan: Responsible End-of-Life Management

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, and absorbent materials, in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and properly labeled hazardous waste container.[11] Do not pour down the drain.[16]

  • Decontamination of Glassware: Rinse glassware that has come into contact with the compound with an appropriate solvent (e.g., acetone) in a fume hood. The rinsate must be collected as hazardous liquid waste.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[13] For brominated waste, incineration at a licensed facility is a common disposal method.[17]

References

  • Safe handling of cytotoxics: guideline recommend
  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. [Link]
  • Considerations for personal protective equipment when handling cytotoxic drugs. [Link]
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. [Link]
  • Handling cytotoxic m
  • Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. [Link]
  • Standard Oper
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. [Link]
  • 4-Cyanopyridine Safety D
  • chemical label this compound. [Link]
  • How to handle pyridine safely? - Blog - BIOSYNCE. [Link]
  • Working with Hazardous Chemicals - Organic Syntheses. [Link]
  • 3-Bromopyridine Safety D
  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.